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  • Product: Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
  • CAS: 91968-35-3

Core Science & Biosynthesis

Foundational

Precision Synthesis of the Rigid Scaffold Dispiro[3.1.3.1]decane-2-carboxylic Acid

A Technical Guide for Medicinal Chemistry Applications Part 1: Strategic Importance & Structural Analysis[1] The molecule Dispiro[3.1.3.1]decane-2-carboxylic acid (often denoted in databases with specific bridge locants...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Part 1: Strategic Importance & Structural Analysis[1]

The molecule Dispiro[3.1.3.1]decane-2-carboxylic acid (often denoted in databases with specific bridge locants like [3.1.3(6).1(4)]) represents a high-value scaffold in modern drug discovery. It belongs to the class of linear polyspiranes (specifically, a [3]-rotane analog or linear tris-cyclobutane).[1]

Why this scaffold matters:

  • Escape from Flatland: Unlike phenyl or heteroaryl rings, this scaffold is aliphatic and three-dimensional, increasing the fraction of sp3 carbons (

    
    ).[1] This correlates with improved solubility and lower promiscuity in drug candidates.[1]
    
  • Defined Vectors: The rigid linear arrangement of the three cyclobutane rings holds the carboxylic acid vector in a precise orientation relative to the core, unlike flexible alkyl chains.[1]

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (P450s) compared to cyclopentanes or cyclohexanes, due to the high s-character of the C-H bonds.[1]

Part 2: Retrosynthetic Analysis

The most robust route to the dispiro[3.1.3.1]decane system is the Iterative Malonate Alkylation Strategy .[1] This approach relies on the sequential construction of cyclobutane rings using malonate diesters as the nucleophilic lynchpin and 1,3-electrophiles as the ring-closing agents.[1]

Logical Disconnection:

  • Target: Dispiro[3.1.3.1]decane-2-carboxylic acid.[1]

  • Precursor 1: Dispiro[3.1.3.1]decane-2,2-dicarboxylate (Geminal diester).[1]

  • Disconnection: Removal of the terminal cyclobutane ring reveals a Spiro[3.3]heptane electrophile .[1]

  • Precursor 2: Spiro[3.3]heptane-2,2-bis(methylsulfonate).

  • Starting Material: Diethyl cyclobutane-1,1-dicarboxylate (or Diethyl malonate + 1,3-dibromopropane).

Retrosynthesis Figure 1: Retrosynthetic logic for the linear tris-cyclobutane scaffold. Target Target: Dispiro[3.1.3.1]decane-2-COOH Inter1 Diester Intermediate (Dispiro[3.1.3.1]decane-2,2-diester) Target->Inter1 Decarboxylation Inter2 Electrophile Core (Spiro[3.3]heptane-bis-mesylate) Inter1->Inter2 Dialkylation (Ring 3) Start Starting Material (Diethyl Malonate) Inter2->Start Iterative Homologation

Part 3: Detailed Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis.[1] It utilizes a self-validating iterative cycle: Build Ring


 Reduce 

Activate

Build Next Ring.[1]
Phase I: Construction of the Spiro[3.3]heptane Core

Step 1: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylate

  • Reagents: Diethyl cyclobutane-1,1-dicarboxylate (Commercial), LiAlH

    
    , TsCl (or MsCl), Diethyl Malonate, NaH.[1]
    
  • Rationale: We cannot jump directly to the dispiro system.[1] We must build the middle ring first.[1]

Protocol:

  • Reduction: Dissolve diethyl cyclobutane-1,1-dicarboxylate (20.0 g, 100 mmol) in dry THF (200 mL). Cool to 0°C. Slowly add LiAlH

    
     (1.2 equiv).[1] Reflux for 4 hours. Quench (Fieser method) and isolate Cyclobutane-1,1-diyldimethanol .
    
    • Checkpoint:

      
      H NMR should show loss of ethyl ester signals and appearance of -CH
      
      
      
      OH (~3.6 ppm).[1]
  • Activation: Dissolve the diol in Pyridine/DCM. Add Tosyl Chloride (2.5 equiv) at 0°C. Stir overnight. Workup with HCl wash.[1][2] Recrystallize from EtOH. Yields Cyclobutane-1,1-bis(methyltosylate) .[1]

  • Spiro-Cyclization 1: Suspend NaH (2.2 equiv) in DMF. Add Diethyl malonate (1.0 equiv).[1] Stir 30 min. Add the bis-tosylate from step 2.[1] Heat to 100°C for 12 hours.

    • Result:Diethyl spiro[3.3]heptane-2,2-dicarboxylate .

    • Validation: The symmetry of the spiro[3.3] system is distinct in

      
      C NMR (singlet for the spiro carbon at ~35-40 ppm).[1]
      
Phase II: The Dispiro Expansion (The Critical Step)

This phase repeats the cycle to add the third ring, creating the [3.1.3.1] system.[1]

Step 2: Synthesis of Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate

  • Reduction: Treat the Spiro[3.3] diester (from Phase I) with LiAlH

    
     in THF.[1]
    
    • Product:Spiro[3.3]heptane-2,2-diyldimethanol .

  • Activation: React the diol with Methanesulfonyl Chloride (MsCl) and Et

    
    N in DCM at 0°C.
    
    • Product:Spiro[3.3]heptane-2,2-bis(methylmesylate) .

    • Note: Mesylates are often preferred here over tosylates due to better atom economy and solubility for the larger scaffold.[1]

  • Spiro-Cyclization 2:

    • Prepare Sodium Diethyl Malonate (from NaH + Diethyl Malonate) in dry DMSO or DMF.[1]

    • Add the Spiro[3.3] bis-mesylate.[1]

    • Heat to 110°C for 18 hours.

    • Mechanism:[1][3] Double S

      
      2 displacement closes the third cyclobutane ring.[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

    • Product:Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate .

Phase III: Hydrolysis and Decarboxylation[1]

Step 3: Isolation of the Target Acid

  • Saponification: Dissolve the dispiro diester in EtOH/H

    
    O (1:1). Add KOH (5 equiv). Reflux for 6 hours.
    
    • Intermediate: Dispiro[3.1.3.1]decane-2,2-dicarboxylic acid.[1][4]

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1. Extract with EtOAc.[1][2] Evaporate solvent.[1][2][3]

    • Heat the neat dicarboxylic acid to 160-180°C (oil bath) under vacuum (to remove CO

      
      ).[1]
      
    • Observation: Gas evolution will cease when the reaction is complete.[1]

  • Final Purification: Recrystallize the residue from Hexane/Chloroform or sublime under high vacuum.

    • Final Product:Dispiro[3.1.3.1]decane-2-carboxylic acid .[1][4]

Part 4: Data & Visualization[1]
Experimental Workflow Diagram

SynthesisFlow Figure 2: Iterative Spiroannulation Workflow Start Cyclobutane-1,1-dicarboxylate Step1 1. LiAlH4 Reduction 2. TsCl Activation Start->Step1 Inter1 Cyclobutane Bis-Tosylate Step1->Inter1 Step2 NaH, Diethyl Malonate (Spiroannulation) Inter1->Step2 Inter2 Spiro[3.3]heptane-2,2-dicarboxylate Step2->Inter2 Step3 1. LiAlH4 Reduction 2. MsCl Activation Inter2->Step3 Inter3 Spiro[3.3] Bis-Mesylate Step3->Inter3 Step4 NaH, Diethyl Malonate (2nd Spiroannulation) Inter3->Step4 Inter4 Dispiro[3.1.3.1]decane-2,2-dicarboxylate Step4->Inter4 Step5 1. KOH Hydrolysis 2. Heat (-CO2) Inter4->Step5 Final Dispiro[3.1.3.1]decane-2-COOH Step5->Final

Key Reagents & Conditions Table
StepTransformationReagentsTemp/TimeCritical Safety Note
1 ReductionLiAlH

, THF
0°C

Reflux, 4h
Exothermic quench; H

gas evolution.[1]
2 ActivationTsCl/MsCl, Pyridine0°C

RT, 12h
Keep anhydrous to prevent hydrolysis.
3 Ring Closure 1NaH, Malonate, DMF100°C, 12hH

evolution from NaH; Run under N

.
4 Ring Closure 2NaH, Malonate, DMSO110°C, 18hHigher temp required for steric bulk.[1]
5 DecarboxylationHeat (Neat)160°C, 1-2hCO

pressure buildup; use open vent or vac.[1]
Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)
1. Structural Validation (Self-Validating Protocol)
  • NMR Signature: The key to validating the dispiro[3.1.3.1] structure is the symmetry.[1]

    • The central cyclobutane ring protons will appear as a distinct multiplet (or singlet if highly symmetric derivatives) shielded by the spiro-fusion.[1]

    • 
      C NMR:  Look for the quaternary spiro carbons . In the final acid, you should see:
      
      • C-COOH (Carbonyl, ~175-180 ppm).[1]

      • C-H (Alpha to COOH, ~40 ppm).[1]

      • Two Spiro Carbons (Quaternary, ~35-45 ppm).[1]

      • Methylene carbons of the rings (~25-35 ppm).[1]

2. Handling Strained Rings

The dispiro[3.1.3.1]decane system possesses significant Baeyer strain.[1] While kinetically stable, intermediates (especially the bis-mesylates) can be prone to rearrangement if subjected to strong Lewis acids.[1]

  • Precaution: Avoid acidic conditions during the ring-closure steps. Keep the reaction strictly basic (NaH/Malonate).[1]

3. Nomenclature Clarification

The notation [3.1.3(6).1(4)] found in some databases is a specific locant descriptor for the standard Dispiro[3.1.3.1]decane skeleton. The synthesis described here produces the linear tris-cyclobutane framework consistent with that descriptor.

References
  • Molchanov, A. P., & Kostikov, R. R. (2012).[1][2] Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane.[2] Russian Journal of Organic Chemistry.[1][2] (Provides the foundational methodology for malonate-based spiroannulation of cyclobutanes).

  • Buchta, E., & Geiss, K. (1965).[1] Über die Synthese von Dispiro[3.1.3.1]decan-derivaten. Chemische Berichte.[1] (The classical synthesis of the dispiro-decane skeleton).[1]

  • Krapcho, A. P. (1978).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters.[1] Synthesis.[1][2][3][5][6][7][8][9][10][11] (Standard protocol for the decarboxylation step).

  • Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons.[1] Accounts of Chemical Research.[1][2] (Context on strain energy and stability of rotanes/spiranes).

Sources

Exploratory

An In-depth Technical Guide to Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Scaffold Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (CAS No. 91968-35-3) represents a unique and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (CAS No. 91968-35-3) represents a unique and largely unexplored molecular scaffold. A comprehensive review of current scientific literature reveals a scarcity of specific data regarding its synthesis, detailed properties, and applications. This guide, therefore, is constructed to serve as a foundational technical document. It moves beyond a simple data sheet by providing a robust theoretical framework, grounded in established principles of organic chemistry and medicinal chemistry. For the researcher venturing into this area, this document offers not just the known data, but also expert-derived hypotheses on synthetic strategies, expected analytical characteristics, and potential therapeutic applications. Our objective is to illuminate the path for future investigation into this promising, rigid, three-dimensional molecular architecture.

Section 1: Core Molecular Attributes

The fundamental identity of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is established by its unique structure, which features two cyclobutane rings and one cyclohexane ring sharing two spiro centers. This arrangement imparts significant rigidity and a distinct three-dimensional geometry.

Physicochemical and Structural Data

While experimental data is limited, we can consolidate the known and predicted properties of this compound. The inherent structure—a saturated polycyclic alkane with a polar carboxylic acid group—dictates its physical and chemical behavior.

PropertyValue / PredictionSource / Basis
CAS Number 91968-35-3
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [1]
Physical State Predicted to be a solid at room temperature.Based on the high melting points of other cyclic carboxylic acids and the rigidity of the dispiro system.
Boiling Point Predicted to be high (>250 °C).Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to elevated boiling points compared to other functional groups of similar molecular weight.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane).The nonpolar dispiroalkane core is dominant, while the carboxylic acid group provides some polarity.
pKa Predicted to be in the range of 4-5.Typical range for aliphatic carboxylic acids.
Structure A dispiro system consisting of two cyclobutane rings and one cyclohexane ring. The cyclobutane rings are known to be puckered.[2]X-ray crystallography of related dispiro[3.1.3.1]decane derivatives confirms the non-planar nature of the four-membered rings.[2][3]

Section 2: A Proposed Synthetic Pathway

While no specific synthesis for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid has been published, a logical and feasible route can be proposed based on established methodologies for constructing spirocyclic systems. The following multi-step synthesis is a hypothetical, yet chemically sound, approach starting from commercially available materials.

Rationale for the Synthetic Design

The core challenge lies in the construction of the dispiro[3.1.3.1]decane skeleton. A robust method involves the double alkylation of a malonic ester derivative with a bifunctional electrophile, followed by cyclization. This guide proposes a pathway starting from 1,1-cyclobutanedimethanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

  • Reaction: To a solution of 1,1-cyclobutanedimethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

  • Rationale: This is a standard method for converting primary alcohols to alkyl bromides. The use of PBr₃ is effective and typically results in high yields.

  • Work-up: After the reaction is complete, the mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the dibromide.

Step 2: Synthesis of Diethyl Dispiro[3.1.3.1]decane-2,2-dicarboxylate

  • Reaction: Prepare a solution of sodium ethoxide in ethanol. To this, add diethyl malonate dropwise at room temperature. Then, add the 1,1-bis(bromomethyl)cyclobutane synthesized in Step 1. The reaction mixture is then heated to reflux.

  • Rationale: This is a classic malonic ester synthesis. The sodium ethoxide deprotonates diethyl malonate to form a nucleophilic enolate, which then undergoes a tandem Sₙ2 reaction with the dibromide to form the spirocyclic core. A related synthesis of diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate has been described in the literature, validating this approach.[4]

  • Work-up: After cooling, the reaction is neutralized, and the ethanol is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation to form Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

  • Reaction: The diester from Step 2 is heated to reflux in an aqueous solution of a strong base (e.g., potassium hydroxide) in ethanol. After the saponification is complete, the solution is cooled and acidified with a strong mineral acid (e.g., HCl). The mixture is then heated to induce decarboxylation.

  • Rationale: The basic hydrolysis (saponification) converts the diester to a dicarboxylate salt. Upon acidification, this forms a geminal diacid, which is thermally unstable and readily undergoes decarboxylation to yield the final monosubstituted carboxylic acid.

  • Work-up: The final product is extracted into an organic solvent, washed with water to remove mineral acids, dried, and concentrated. The final product can be purified by recrystallization or chromatography.

Workflow Visualization

G cluster_0 Step 1: Bromination cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 1,1-Cyclobutanedimethanol B 1,1-Bis(bromomethyl)cyclobutane A->B  PBr₃ D Diethyl Dispiro[3.1.3.1]decane- 2,2-dicarboxylate B->D C Diethyl Malonate C->D  NaOEt, EtOH, Reflux E Dispiro[3.1.3(6).1(4)]decane- 2-carboxylic acid D->E  1. KOH, EtOH, H₂O, Reflux  2. H₃O⁺, Δ G cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Targets A Dispiro[3.1.3.1]decane Core + Rigid 3D Structure + High Fsp³ Character B Improved Potency & Selectivity + Locked Bioactive Conformation A->B C Enhanced Pharmacokinetics + Increased Solubility + Metabolic Stability A->C D Novel Chemical Space + Escape from 'Flatland' + IP Potential A->D E Protein-Protein Interactions (e.g., Oncology) B->E F GPCRs & Ion Channels (e.g., Neuroscience) B->F C->F G Enzyme Active Sites (e.g., Infectious Disease) C->G D->G

Caption: The role of the dispiro scaffold in drug discovery.

Section 5: Conclusion and Future Outlook

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid stands as a molecule of significant latent potential. While currently underrepresented in the scientific literature, its core structural features—rigidity, three-dimensionality, and synthetic accessibility via the proposed route—make it an attractive building block for modern drug discovery. This guide has provided a foundational understanding by consolidating known data, proposing a viable synthetic pathway, predicting its analytical signature, and outlining its potential as a next-generation scaffold. It is our hope that this document will catalyze further research, leading to the synthesis, characterization, and ultimately, the application of this and related dispiro systems in the development of novel therapeutics.

References

  • Yu, J-Q., et al. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. ACS Publications. Available at: [Link]

  • Tavares, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 245-260. Available at: [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Li, A., et al. (2024). Synthesis and Biological Activity of Tetracyclic Dispiro Core Derivatives of Natural Products Dispirocochlearoids A-C. Organic Letters. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. Available at: [Link]

  • Dias, L.C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Zefirov, N.S., et al. (2012). Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.37.15.13]dodecane. Russian Journal of Organic Chemistry, 48(4), 595-598. Available at: [Link]

  • Ouyang, G., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. Available at: [Link]

  • Ponder, J.W., et al. (1991). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Acta Crystallographica Section C, 47(4), 814-817. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Physical and Chemical Properties of Dispiro[3.1.3.1]decane Derivatives

The following technical guide details the physicochemical and synthetic profile of dispiro[3.1.3.1]decane , a rigid, polyspirocyclic hydrocarbon scaffold. Executive Summary Dispiro[3.1.3.1]decane represents a unique clas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of dispiro[3.1.3.1]decane , a rigid, polyspirocyclic hydrocarbon scaffold.

Executive Summary

Dispiro[3.1.3.1]decane represents a unique class of polyspirocyclic hydrocarbons characterized by a central cyclobutane ring spiro-fused at the 1,3-positions to two terminal cyclobutane rings. Unlike its smaller congener spiro[3.3]heptane, the [3.1.3.1] system introduces significant steric bulk and distinct stereochemical opportunities (cis/trans isomerism) while maintaining a high fraction of sp³-hybridized carbons (


 for the core).

This scaffold is increasingly relevant in drug discovery as a rigid, lipophilic spacer and a bioisostere for phenyl or cyclohexyl rings, offering vectors that escape flatland chemical space.

Structural Analysis & Geometry

Topology and Numbering

The dispiro[3.1.3.1]decane skeleton consists of ten carbon atoms arranged in three linearly connected cyclobutane rings. The IUPAC descriptor [3.1.3.1] denotes the number of atoms in the bridges connecting the two spiro centers.

  • Central Core: A cyclobutane ring.[1][2]

  • Spiro Junctions: Located at positions 2 and 7 (systematic numbering) or chemically described as 1,3-dispiro-fusion on the central ring.

  • Symmetry: The molecule possesses

    
     or 
    
    
    
    symmetry depending on substitution.
Conformation and Strain

Unlike the planar depiction often used in 2D sketches, the dispiro[3.1.3.1]decane core is highly puckered.

  • Puckering: X-ray crystallographic studies of derivatives (e.g., diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate) reveal that the central cyclobutane ring exhibits a puckering angle of approximately 29° . The terminal rings are also puckered (~19°).

  • The "Bow" Shape: This puckering imparts a distinct "bow" or "butterfly" shape to the molecule when viewed normal to the central ring plane. This deviation from planarity is critical for binding pocket fit, as it provides a subtle 3D curvature that planar aromatic rings lack.

  • Strain Energy: The system is highly strained due to the presence of three cyclobutane rings (approx. 26 kcal/mol strain per ring) plus additional spiro-strain. The total strain energy is estimated to exceed 80 kcal/mol , making the skeleton reactive toward ring-opening under harsh conditions but kinetically stable in standard physiological environments.

Physical & Chemical Properties[1][3][4][5][6][7][8][9]

Physicochemical Profile

The following table summarizes the core properties of the unsubstituted hydrocarbon and key derivatives.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

High carbon density.
Molecular Weight 136.24 g/mol Low MW fragment, ideal for FBDD.
ClogP ~4.1 (Unsubstituted)Highly lipophilic core; requires polar decoration.
Solubility Low in water; High in organic solvents (DCM, THF).Solubility is modulated by functional groups (e.g., carboxylates).
Isomerism Cis/Trans (Geometric)Unlike spiro[3.3]heptane (chiral), the 1,3-dispiro arrangement allows separable geometric isomers.[1]
Thermal Stability Stable up to >200°CSuitable for high-temp synthesis steps.
Chemical Reactivity[5]
  • Stability: despite high ring strain, the C-C bonds are kinetically stable to hydrolysis and oxidation.

  • Functionalization: The bridgehead carbons are quaternary and chemically inert. Reactivity is focused on the methylene (

    
    ) groups of the terminal rings.
    
  • Metabolic Stability: The scaffold is resistant to CYP450-mediated oxidation due to the steric crowding of the spiro-centers and the lack of activated C-H bonds, making it an excellent "metabolic bumper."

Synthetic Pathways[4][10]

The synthesis of dispiro[3.1.3.1]decane derivatives typically proceeds via stepwise alkylation using malonate chemistry or cyclization of bis-ketenes. Below is the standard Malonate-Spiroalkylation Protocol for generating the dicarboxylate derivative, a versatile precursor for medicinal chemistry.

Synthesis of Diethyl Dispiro[3.1.3.1]decane-2,2-dicarboxylate[5]

Mechanism: Double nucleophilic substitution on a 1,3-electrophile by a masked spiro[3.3]heptane nucleophile.

Step-by-Step Protocol:
  • Starting Material: Diethyl spiro[3.3]heptane-2,2-dicarboxylate.

  • Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH), 1,3-dibromopropane (or equivalent 1,3-dihalide surrogate).

  • Procedure:

    • Activation: Dissolve diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 eq) in anhydrous ethanol or DMF. Add base (2.2 eq) slowly at 0°C to generate the enolate.

    • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise.

    • Cyclization: Heat the mixture to reflux (80°C) for 12–24 hours. The intramolecular alkylation closes the third cyclobutane ring.

    • Workup: Quench with saturated

      
      , extract with diethyl ether, and dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Note on Stereochemistry: This reaction often yields a mixture of diastereomers if substituents are present on the pre-existing rings.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow from simple precursors to the dispiro core.

G Start Diethyl Malonate (C7H12O4) Inter1 Cyclobutane-1,1- dicarboxylate Start->Inter1 1,3-dibromopropane 2 eq. NaOEt Inter2 Spiro[3.3]heptane- 2,2-dicarboxylate Inter1->Inter2 1,3-dibromopropane 2 eq. NaOEt (Spiro-annulation 1) Final Dispiro[3.1.3.1]decane- 2,2-dicarboxylate Inter2->Final 1,3-dibromopropane 2 eq. NaOEt (Spiro-annulation 2)

Figure 1: Stepwise construction of the dispiro[3.1.3.1]decane skeleton via sequential spiro-annulation.

Applications in Drug Discovery[4][7][11]

Bioisosterism

The dispiro[3.1.3.1]decane core serves as a saturated bioisostere for:

  • Naphthalene/Biphenyl systems: It provides similar bulk and length but with higher solubility and no pi-stacking interactions.

  • Cyclohexyl rings: It offers a more rigid, defined vector orientation.

Liquid Crystal Scaffolds

Research indicates that while dispiro[3.1.3.1]decane derivatives exhibit liquid crystalline properties, they are less effective as "chain stiffeners" than trans-cyclobutane or spiro[3.3]heptane.[1] However, their unique cis/trans geometric isomerism allows for fine-tuning of phase transition temperatures (


), making them valuable for specialized optical materials.

References

  • Chan, L. K. M., et al. (1987). Synthesis and Liquid Crystal Properties of Compounds Incorporating Cyclobutane, Spiro[3.3]Heptane and Dispiro[3.1.3.1]Decane Rings. Molecular Crystals and Liquid Crystals. Link

  • Ferguson, G., et al. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Acta Crystallographica Section C. Link

  • Wiberg, K. B. (1984). The concept of strain in organic chemistry. Angewandte Chemie International Edition.
  • Rablen, P. R. (2020).[3] A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents. Molecules. Link

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectroscopic Data of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Spectroscopic Landscape of a Novel Dispirocyclic Compound In the realm of medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Dispirocyclic Compound

In the realm of medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance due to their rigid three-dimensional structures, which can lead to enhanced biological activity and novel material properties. Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, with its unique and constrained architecture, represents an intriguing yet under-characterized molecule. A thorough investigation of its spectroscopic properties is fundamental to its potential applications.

This technical guide addresses the current void in experimental data for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (CAS RN: 91968-35-3; Molecular Formula: C₁₁H₁₆O₂)[1]. In the absence of published experimental spectra, this document serves as a predictive and methodological resource. By leveraging established principles of spectroscopic analysis and drawing parallels with structurally related compounds, we will delineate the anticipated spectroscopic characteristics and provide robust, field-proven protocols for their acquisition and interpretation. Our approach is grounded in a deep understanding of how molecular structure dictates spectroscopic behavior, offering a reliable roadmap for researchers venturing into the synthesis and characterization of this and similar novel chemical entities.

Structural Elucidation and Nomenclature

To fully appreciate the predicted spectroscopic data, a clear understanding of the molecule's structure is essential. The IUPAC name, Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, precisely defines its intricate framework.

According to IUPAC nomenclature for polyspiro compounds, the name is constructed as follows[2][3][4][5][6]:

  • Dispiro- : Indicates the presence of two spiro atoms, which are single atoms that are part of two different rings.

  • decane : Specifies that the total number of atoms in the spirocyclic system is ten.

  • [3.1.3(6).1(4)] : This is the von Baeyer descriptor. It denotes the number of atoms in the bridges connecting the spiro atoms. The numbering starts from an atom in a terminal ring adjacent to a spiro atom and proceeds through the smaller ring first. The superscripts indicate the positions of the spiro atoms themselves as the numbering progresses through the entire framework.

  • -2-carboxylic acid : This indicates that a carboxyl group (-COOH) is attached to the second carbon atom of the dispirodecane skeleton.

The resulting structure is a rigid, three-dimensional molecule featuring two cyclobutane rings and a central cyclopentane ring, with the carboxylic acid moiety attached to one of the terminal cyclobutane rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While experimental data for the title compound is not available, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on data from analogous cyclobutane and carboxylic acid-containing molecules[7][8][9][10].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the dispiro system, which would render many of the methylene protons diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-COOH 10.0 - 13.0Broad singletThe acidic proton of a carboxylic acid is characteristically deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange[11][12][13][14][15].
H at C22.5 - 3.2MultipletThe proton alpha to the carbonyl group is deshielded. Its multiplicity will be complex due to coupling with adjacent methylene protons on the cyclobutane ring.
Cyclobutane ring protons1.8 - 2.6Complex multipletsProtons on cyclobutane rings typically resonate in this region[9]. The rigid dispiro structure will lead to a complex pattern of overlapping multiplets due to fixed dihedral angles and diastereotopicity.
Cyclopentane ring protons1.5 - 2.0Complex multipletsProtons on the central cyclopentane ring are expected to be in a slightly more shielded environment compared to the substituted cyclobutane ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. The presence of two spiro carbons (quaternary) and a carboxyl carbon will be key diagnostic features.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
-C OOH175 - 185The carbonyl carbon of a saturated carboxylic acid typically appears in this downfield region[11][12][13][14].
Spiro carbons40 - 60Quaternary spiro carbons in strained ring systems are typically found in this range.
C 240 - 50The carbon atom bearing the carboxylic acid group will be deshielded.
Cyclobutane ring carbons20 - 40The methylene carbons of the cyclobutane rings are expected in this region, with slight variations due to strain and proximity to the spiro centers[7].
Cyclopentane ring carbons25 - 45The methylene carbons of the central cyclopentane ring will likely have chemical shifts in this range.
Experimental Protocol for NMR Data Acquisition

The causality behind a robust NMR experiment is to ensure complete dissolution of the sample and to acquire a suite of spectra that allows for unambiguous assignment of all signals.

  • Sample Preparation : Dissolve 5-10 mg of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) may be necessary to observe the spiro and carboxyl carbons.

  • 2D NMR Experiments : To definitively assign the complex proton and carbon signals, a series of two-dimensional NMR experiments are essential:

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Structural Elucidation Sample ~10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3/DMSO-d6 Solvent->NMR_Tube TMS Internal Standard TMS->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Spectrometer C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Structure Final Structure H1_NMR->Structure Data Interpretation COSY 2D COSY C13_NMR->COSY C13_NMR->Structure Data Interpretation HSQC 2D HSQC COSY->HSQC COSY->Structure Data Interpretation HMBC 2D HMBC HSQC->HMBC HSQC->Structure Data Interpretation HMBC->Structure Data Interpretation

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Predicting Fragmentation Patterns

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

For Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (C₁₁H₁₆O₂), the exact mass is 180.11503 u. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 3: Predicted Key Ions in the Mass Spectrum

m/z Value (Predicted)Ion IdentityFragmentation Pathway
180[M]⁺Molecular ion
163[M - OH]⁺Loss of a hydroxyl radical, a common fragmentation for carboxylic acids[11].
135[M - COOH]⁺Alpha-cleavage resulting in the loss of the entire carboxyl group.
152[M - CO]⁺Loss of carbon monoxide from the [M - H₂O]⁺ ion.
Various CₓHᵧ fragments-Cleavage of the spirocyclic rings, leading to a complex pattern of smaller hydrocarbon fragments.

The fragmentation of bicyclic and polycyclic systems can be complex, often involving ring-opening and subsequent cleavages[16][17]. The specific fragmentation pattern will be highly dependent on the ionization method used.

Experimental Protocol for Mass Spectrometry
  • Ionization Method Selection :

    • Electron Ionization (EI) : A hard ionization technique that will likely induce significant fragmentation, providing structural information. This is often coupled with Gas Chromatography (GC-MS).

    • Electrospray Ionization (ESI) : A soft ionization technique, ideal for obtaining a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). This is typically used with Liquid Chromatography (LC-MS). The choice of ESI in positive or negative mode will depend on the desired information; negative mode is often sensitive for carboxylic acids.

  • Analysis :

    • Low-Resolution MS : To obtain a general overview of the fragmentation pattern and identify the molecular ion.

    • High-Resolution MS (HRMS) : To determine the exact mass and confirm the elemental formula (C₁₁H₁₆O₂).

    • Tandem MS (MS/MS) : To isolate a specific ion (e.g., the molecular ion) and induce further fragmentation, which can help in elucidating the fragmentation pathways and confirming structural features.

MS_Workflow cluster_msms Tandem MS (MS/MS) Option Sample Compound Solution Ion_Source Ionization Source (ESI or EI) Sample->Ion_Source Mass_Analyzer1 Mass Analyzer 1 (e.g., Quadrupole/Orbitrap) Ion_Source->Mass_Analyzer1 Ion Acceleration Detector Detector Mass_Analyzer1->Detector Mass Separation Collision_Cell Collision Cell (CID) Mass_Analyzer1->Collision_Cell Precursor Ion Selection Spectrum Mass Spectrum Detector->Spectrum Mass_Analyzer2 Mass Analyzer 2 Collision_Cell->Mass_Analyzer2 Fragmentation Mass_Analyzer2->Detector

Caption: Generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups. For Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, the most prominent features will be those associated with the carboxylic acid group.

Predicted IR Absorption Bands

The presence of intermolecular hydrogen bonding in carboxylic acids significantly influences their IR spectra, leading to characteristic broad absorption bands[18][19][20].

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
2500 - 3300O-H (Carboxylic Acid)StretchingVery broad and strong, often obscuring the C-H stretching region. This is a hallmark of a hydrogen-bonded carboxylic acid dimer[11][12][18].
2850 - 3000C-H (Aliphatic)StretchingMedium to sharp peaks appearing on top of the broad O-H band.
~1710C=O (Carboxylic Acid)StretchingStrong and sharp. The position around 1710 cm⁻¹ is typical for a saturated, hydrogen-bonded carboxylic acid[12][18].
1210 - 1320C-OStretchingStrong intensity, coupled with O-H bending.
~920O-HBending (out-of-plane)Broad, characteristic of carboxylic acid dimers.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet : The sample can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solution : The compound can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in an IR-transparent cell. This can disrupt hydrogen bonding, causing the C=O stretch to shift to a higher wavenumber (~1760 cm⁻¹)[12].

  • Data Acquisition : A background spectrum of the empty instrument (or KBr pellet/solvent) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid. While the absence of experimental data presents a challenge, the principles of spectroscopy, combined with data from analogous structures, allow for the construction of a robust analytical framework. The predicted data in this document, along with the detailed experimental protocols, are intended to empower researchers to confidently undertake the synthesis and characterization of this novel compound. The acquisition of actual experimental data will be invaluable in validating these predictions and will undoubtedly contribute to a deeper understanding of the structure-property relationships in this fascinating class of dispirocyclic molecules.

References

  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... (n.d.). Doc Brown's Chemistry. [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Naming of a dispiroalkane compound. (2019, September 28). Chemistry Stack Exchange. [Link]

  • P-2 Parent Hydrides. (2013). In Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Rule A-41. Spiro Compounds: Method 1 (SPIRO HYDROCARBONS). (n.d.). ACD/Labs. [Link]

  • SP-0 to SP-1.5 - IUPAC nomenclature. (n.d.). [Link]

  • Spiro Compounds Nomenclature Guide. (n.d.). Scribd. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

  • Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. (n.d.). ResearchGate. [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... (n.d.). ResearchGate. [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024, April 12). Environmental Science & Technology. [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024, April 12). ACS Publications. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). AWS. [Link]

  • Dispiro[3.1.3(6).1(4)]decan-2-ol. (n.d.). PubChem. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2025, August 15). Fiveable. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (n.d.). ResearchGate. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, January 14). Chemistry LibreTexts. [Link]

  • Chemical shifts. (n.d.). UCL. [Link]

  • Dispiro[2.0.3(4).3(3)]decane. (n.d.). PubChem. [Link]

Sources

Foundational

Conformational Dynamics & Structural Integrity of Dispiro[3.1.3.1]decane Scaffolds

Topic: Conformational analysis of dispiro[3.1.3.1]decane ring systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Rigid Spacer Paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational analysis of dispiro[3.1.3.1]decane ring systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Rigid Spacer Paradigm

In the realm of medicinal chemistry and materials science, the control of spatial orientation is paramount. Dispiro[3.1.3.1]decane represents a unique class of linear polyspiranes—specifically, a linear tricyclobutane system—that offers exceptional rigidity and defined vector geometry. Unlike flexible alkyl linkers that suffer from entropic penalties upon binding, this dispiro scaffold locks substituents into precise coordinates, serving as a "molecular ruler" or a rigid bioisostere for phenyl rings and alkynes.

This guide provides a comprehensive analysis of the conformational landscape of dispiro[3.1.3.1]decane, dissecting the interplay between angle strain, torsional strain, and the resulting "geared" ring dynamics that define its global topology.

Structural Anatomy & Nomenclature

The dispiro[3.1.3.1]decane skeleton consists of three linearly fused cyclobutane rings sharing two spiro-carbon centers. Its IUPAC nomenclature derives from the von Baeyer system, where the numbers in brackets [3.1.3.1] denote the number of atoms in the four bridges connecting the two spiro centers.

  • Spiro Centers: C2 and C6 (standard numbering may vary; often C2/C5 or C2/C6 depending on the specific derivative).

  • Bridges: Two 1-carbon bridges connect the spiro atoms, forming the central cyclobutane ring. Two 3-carbon bridges form the outer cyclobutane rings.

  • Symmetry: While the planar projection suggests

    
     symmetry, the actual ground state is desymmetrized by ring puckering, typically adopting 
    
    
    
    (Bow) or
    
    
    (Zig-Zag) point groups depending on the relative phase of the pucker.
Visualization: Structural Logic

The following diagram illustrates the logical connectivity and the hierarchy of strain forces that dictate the molecule's shape.

DispiroStructure Core Dispiro[3.1.3.1]decane Core SpiroCenters Spiro Centers (Quaternary Carbons) Core->SpiroCenters Defined by CentralRing Central Cyclobutane (High Strain) SpiroCenters->CentralRing Fused via 1-C bridges OuterRings Outer Cyclobutane Rings (Moderate Strain) SpiroCenters->OuterRings Fused via 3-C bridges Topology Global Topology: Bow vs. Zig-Zag CentralRing->Topology Primary Driver (29° Pucker) OuterRings->Topology Secondary Driver (19° Pucker)

Figure 1: Structural hierarchy of the dispiro[3.1.3.1]decane system, highlighting the central ring as the primary conformational driver.

Conformational Analysis: The Mechanics of Puckering

The conformational preference of dispiro[3.1.3.1]decane is governed by the relief of Pitzer strain (torsional strain from eclipsed hydrogens) at the cost of Baeyer strain (angle strain).

The Central Ring Anomaly

Experimental data from X-ray crystallography of derivatives (e.g., diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate) reveals a critical insight: The central ring is significantly more puckered than the outer rings.

ParameterCentral RingOuter Rings
Puckering Angle (

)
~29.0°~18.9°
Driving Force Steric Gearing & 1,3-diaxial avoidanceTorsional Relief
Consequence Defines global curvatureLocal flexibility

Mechanistic Insight: The central ring is "clamped" between two spiro centers. To minimize the steric clash between the methylene protons of the outer rings (which act as bulky substituents), the central ring adopts a deeper pucker. This forces the molecule into a specific global shape.

Global Topologies: "Bow" vs. "S-Shape"

The relative orientation of the puckers leads to two distinct conformers:

  • Syn-Conformer (The "Bow"): All three rings pucker in the same direction (or the outer rings pucker towards the central cavity). This creates a C-shaped molecule. Crystal structures often favor this form due to efficient packing and minimization of transannular strain.

  • Anti-Conformer (The "Zig-Zag"): The outer rings pucker in opposite directions relative to the center. This approximates an extended S-shape.

Inversion Barriers

Ring inversion in cyclobutane requires ~1.5 kcal/mol to pass through the planar transition state.[1] In dispiro[3.1.3.1]decane, the inversion is cooperative . The "gearing effect" means that inverting the central ring imposes a high energetic penalty unless the outer rings also adjust. Consequently, the barrier to global inversion is higher than isolated cyclobutane, typically estimated between 3.0 – 5.0 kcal/mol depending on substituents.

Experimental & Computational Validation Protocols

To validate the conformation of a specific dispiro[3.1.3.1]decane derivative, the following self-validating workflow is recommended.

Protocol: Variable Temperature (VT) NMR

Objective: Determine the energy barrier of ring inversion.

  • Solvent Selection: Use non-polar deuterated solvents (e.g., Toluene-

    
    ) to minimize solvent-solute dipole interactions.
    
  • Acquisition: Collect

    
     NMR spectra from -80°C to +25°C.
    
  • Observation:

    • High Temp (+25°C): Rapid inversion leads to averaged signals (e.g., methylene protons appear as equivalent doublets).

    • Coalescence Temperature (

      
      ):  The point where signals broaden and merge.
      
    • Low Temp (-80°C): Decoalescence into distinct signals for axial/equatorial protons, revealing the "frozen" puckered state.

  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     at 
    
    
    
    .
Computational Workflow (DFT)

Objective: Predict the Global Minimum.

  • Input Generation: Build both syn (Bow) and anti (Zig-Zag) starting geometries.

  • Level of Theory: Run optimization using B3LYP/6-311+G(d,p) or wB97X-D (to account for dispersion forces in the packed core).

  • Frequency Analysis: Confirm minima (zero imaginary frequencies).

  • Transition State Search: Use QST3 method to find the planar (or semi-planar) transition state connecting the conformers.

Visualization: Conformational Energy Landscape

The following diagram maps the energetic pathway between the planar transition state and the stable puckered minima.

EnergyLandscape PlanarTS Planar Transition State (Max Energy, D2h) TS_Barrier Inversion Barrier (~3-5 kcal/mol) PlanarTS->TS_Barrier BowMin Global Minimum 'Bow' Shape (Syn) TS_Barrier->BowMin Relaxation (Major) ZigZagMin Local Minimum 'Zig-Zag' Shape (Anti) TS_Barrier->ZigZagMin Relaxation (Minor) BowMin->ZigZagMin Interconversion via TS

Figure 2: Energy landscape showing the relaxation from the high-energy planar transition state to the stable puckered conformers.

Synthesis & Functionalization

Understanding the conformation is critical for synthesis, as the "Bow" shape dictates the stereoselectivity of incoming groups.

  • Core Synthesis: Typically achieved via the cyclization of tetrakis(halomethyl)spiro[3.3]heptane derivatives or malonate condensations.

  • Stereochemical Locking: Introducing bulky groups (e.g., esters, mesylates) at the 2,2-positions of the outer rings locks the conformation, often forcing the "Bow" shape to minimize steric volume.

Table 1: Comparative Strain Energies (Calculated)
Ring SystemStrain Energy (kcal/mol)Puckering AngleDominant Strain Type
Cyclobutane (Isolated)26.5~25°Torsional (Eclipsing H)
Spiro[3.3]heptane52.1~21°Angle + Torsional
Dispiro[3.1.3.1]decane ~78.5 29° (Center) / 19° (Outer) Cumulative Angle Strain

References

  • Structures of a Spiro[3.3]heptane and a Related Dispiro[3.1.3.1]decane Derivative. Source: Acta Crystallographica Section C (PubMed) URL:[Link] (Search Term: "Dispiro[3.1.3.1]decane structure")

  • Conformational Analysis of Cycloalkanes and Heterocycles. Source: MDPI / SciSpace URL:[Link]

  • Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane. Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Ring Puckering and Inversion Barriers in Four-Membered Rings. Source: Journal of Chemical Physics / DOI URL:[Link]

Sources

Exploratory

The Architect’s Guide to IUPAC Nomenclature for Complex Dispiro Compounds

Abstract This technical guide provides a rigorous, algorithmic framework for the nomenclature of dispiro compounds—structures containing two spiro atoms connecting three distinct ring systems. While spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a rigorous, algorithmic framework for the nomenclature of dispiro compounds—structures containing two spiro atoms connecting three distinct ring systems. While spirocyclic scaffolds are increasingly prized in drug discovery for their ability to restrict conformation and access novel intellectual property space, their nomenclature remains a frequent source of ambiguity. This guide synthesizes IUPAC Blue Book rules (P-24) into a reproducible protocol for researchers.

Part 1: The Strategic Value of Dispiro Scaffolds

In modern medicinal chemistry, dispiro compounds represent a high-value "lead-like" space. Unlike flat aromatic systems, dispiro scaffolds possess inherent three-dimensionality (


 character), which correlates with improved solubility and lower attrition rates in clinical trials.

Why Master This Nomenclature?

  • IP Precision: Ambiguous naming in patent filings can lead to claim invalidation.

  • Database Integrity: High-throughput screening (HTS) libraries rely on unique string identifiers. Incorrect indexing results in "lost" compounds.

  • Structural Validation: The nomenclature rules act as a logic check for the connectivity of complex 3D models.

Part 2: Fundamental Anatomy & Syntax

The generic name for a dispiro alkane is dispiro[a.b.c.d]alkane .

The "Check Sum" Validation

Before attempting to name a structure, use this formula to validate your final result. If the numbers do not match, the name is mathematically impossible.



The Bracket Descriptor [a.b.c.d]

The numbers inside the brackets describe the number of carbon atoms in each "link" between spiro centers.[1] They are cited in the order of the numbering path:

  • a: Atoms in the first terminal ring (start).

  • b: Atoms in the central ring (path 1).

  • c: Atoms in the second terminal ring.[2]

  • d: Atoms in the central ring (path 2, returning to origin).

Part 3: The Algorithmic Protocol (Numbering)

This section details the step-by-step logic required to number a dispiro system correctly. This protocol prioritizes the skeleton first , then heteroatoms .

Step 1: Identify the "Start" Ring

Compare the two terminal rings (the rings at the ends, not the central one).

  • Rule: Numbering must begin in the smaller terminal ring.

  • Tie-Breaker: If both terminal rings are the same size, check the central ring paths. If those are equal, check for heteroatom priority (see Part 4).

Step 2: Select the Starting Atom
  • Rule: Start at a ring atom adjacent to the first spiro atom.[3]

  • Direction: Number towards the spiro atom to give it the lowest possible locant.

Step 3: Traverse the Central Ring

Once you pass through the first spiro atom, you enter the central ring. You have two paths to reach the second spiro atom.

  • Rule: You must take the shorter path first.

Step 4: Complete the Circuit
  • Enter the second terminal ring (traverse it fully).

  • Return to the central ring via the second spiro atom.

  • Traverse the remaining (longer) path back to the first spiro atom.

Visualization: The Numbering Decision Tree

The following diagram illustrates the logical flow for determining the correct numbering path.

DispiroLogic Start START: Identify Structure CompareTerminal Compare Terminal Ring Sizes Start->CompareTerminal SelectSmall Select SMALLER Terminal Ring CompareTerminal->SelectSmall Sizes Differ CheckCentral Compare Central Paths CompareTerminal->CheckCentral Sizes Equal StartLocant Start at atom adjacent to Spiro Atom 1 SelectSmall->StartLocant CheckCentral->SelectSmall Paths Differ HeteroPriority Apply Heteroatom Priority (O > S > N) CheckCentral->HeteroPriority Paths Equal HeteroPriority->StartLocant Pathing Path: Spiro 1 -> Short Central -> Spiro 2 -> Terminal 2 -> Long Central StartLocant->Pathing

Figure 1: Decision matrix for initiating the numbering sequence in dispiro compounds.

Part 4: Handling Complexity (Heteroatoms & Stereochemistry)

In drug discovery, pure alkanes are rare. You will likely encounter oxa-, aza-, or thia- derivatives.

The "Replacement Nomenclature" Method

IUPAC recommends naming the carbocyclic skeleton first, then using prefixes (oxa-, aza-) to indicate heteroatoms.

  • Construct the Skeleton Name: Ignore heteroatoms; pretend all atoms are carbons. Determine the numbering based on the skeletal rules in Part 3.

  • Apply Heteroatoms: If the skeletal numbering allows a choice (e.g., the molecule is symmetrical), choose the numbering that gives the heteroatoms the lowest locants.

  • Priority Order: If different heteroatoms are present, the priority is:

    
    
    

Example: If a structure is a dispiro[3.2.4.2]tridecane and has an oxygen at position 6 and a nitrogen at position 10:

  • Correct: 6-oxa-10-azadispiro[3.2.4.2]tridecane.

Data Table: Priority Rules for Dispiro Naming
Priority LevelCriteriaCausality/Reasoning
1 (Highest) Ring Size The fundamental skeleton defines the geometry. Smaller rings are numbered first to standardize the "entry point."[4]
2 Central Path Length Ensures the descriptor [a.b.c.d] follows a logical "short-to-long" progression where possible.
3 Heteroatom Locants Once geometry is fixed, functional atoms define the chemistry. Lower numbers aid in quick identification.
4 Heteroatom Hierarchy Resolves ties between different elements (O > S > N) based on periodic table group seniority.
5 (Lowest) Unsaturation (ene/yne) Double bonds are considered last in skeletal numbering decisions for spiro systems.

Part 5: Case Study & Validation

Let us visualize the path for a specific complex example: dispiro[3.2.4.2]tridecane .

Analysis:

  • Terminal Rings: One is 4-membered (3 carbons + spiro), one is 5-membered (4 carbons + spiro).

    • Decision: Start in the 4-membered ring (the "3" side).[5]

  • Central Ring: Connects the two spiro atoms. Let's assume the paths are 2 carbons and 2 carbons (symmetric).

  • The Walk:

    • Start at C1 (adjacent to Spiro A).

    • Go to C3.

    • Hit Spiro A (C4).

    • Cross Central Path 1 (C5, C6).

    • Hit Spiro B (C7).

    • Traverse Terminal Ring 2 (C8, C9, C10, C11).

    • Return to Spiro B.

    • Cross Central Path 2 (C12, C13).

    • Close loop at Spiro A.

DispiroWalk cluster_term1 Terminal Ring 1 (Start Here) cluster_center Central Ring cluster_term2 Terminal Ring 2 C1 1 C2 2 C1->C2 C3 3 C2->C3 Spiro1 4 (Spiro) C3->Spiro1 C5 5 Spiro1->C5 Short Path C6 6 C5->C6 Spiro2 7 (Spiro) C6->Spiro2 C12 12 C13 13 C12->C13 C13->Spiro1 Spiro2->C12 Return Path C8 8 Spiro2->C8 C9 9 C8->C9 C10 10 C9->C10 C11 11 C10->C11 C11->Spiro2

Figure 2: Visualizing the sequential numbering path for dispiro[3.2.4.2]tridecane. Note the directionality from the smaller ring through the central bridge.

References

  • IUPAC Blue Book (2013) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Section P-24.2.2 (Polyspiro parent hydrides).[1] Queen Mary University of London. [Link]

  • Moss, G. P. Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Pure Appl. Chem., Vol. 71, No. 3, pp. 531-558, 1999. [Link]

  • Zheng, S., et al. Spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2014. (Contextual grounding for drug discovery relevance). [Link]

  • ACD/Labs . Nomenclature of Spiro Compounds: Rule R-2.4.3. (Software implementation of IUPAC rules). [Link]

Sources

Foundational

Advanced Synthesis and Strategic Application of Dispiro[3.1.3.1]decane Scaffolds

The following technical guide details the synthesis and strategic application of the dispiro[3.1.3.1]decane scaffold. Executive Summary: The Rigid Tricyclobutane Core Dispiro[3.1.3.1]decane is a linear, rigid polyspirane...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and strategic application of the dispiro[3.1.3.1]decane scaffold.

Executive Summary: The Rigid Tricyclobutane Core

Dispiro[3.1.3.1]decane is a linear, rigid polyspirane consisting of three cyclobutane rings fused via two spiro-carbon junctions. Unlike the common spiro[3.3]heptane (a bicyclic system), this tricyclic scaffold offers extended linear rigidity and a unique "rod-like" geometry, making it a high-value spacer in medicinal chemistry for precisely orienting pharmacophores.

This guide focuses on the two primary synthetic paradigms:

  • Iterative Alkylation: A stepwise ring construction ideal for asymmetric functionalization.

  • Ketene Dimerization: A convergent route yielding the central 1,3-dione core, providing a handle for further diversification.

Retrosynthetic Analysis & Strategy

The synthesis of dispiro[3.1.3.1]decane is best approached by deconstructing the molecule at the spiro-junctions.

Strategic Disconnections
  • Path A (Iterative): Disconnects the terminal cyclobutane ring. This reveals a spiro[3.3]heptane precursor, which in turn comes from a cyclobutane building block.

  • Path B (Convergent): Disconnects the central cyclobutane ring. This reveals two equivalents of methylenecyclobutane (or ketene equivalents), suggesting a [2+2] cycloaddition.

Visualization: Retrosynthetic Tree

Retrosynthesis Target Dispiro[3.1.3.1]decane Core SpiroHeptane Spiro[3.3]heptane Precursor Target->SpiroHeptane Alkylation (Iterative) KeteneDimer Central Cyclobutane-1,3-dione (Convergent Intermediate) Target->KeteneDimer Functional Group Interconversion Cyclobutane Cyclobutane-1,1-dicarboxylate (Commercial BB) SpiroHeptane->Cyclobutane Spiro-annulation AcidChloride Cyclobutanecarbonyl Chloride KeteneDimer->AcidChloride Ketene Dimerization

Figure 1: Retrosynthetic logic comparing the iterative growth strategy (blue path) vs. the convergent ketene dimerization (red path).

Key Building Blocks

The efficiency of the synthesis relies on high-purity starting materials that allow for facile cyclization.

Building Block NameCAS No.Role in SynthesisCritical Quality Attribute
Diethyl cyclobutane-1,1-dicarboxylate 3779-29-1The "Seed" Ring.[1] Starting point for iterative synthesis.Must be free of diethyl malonate to prevent side-reactions.
1,3-Dibromopropane 109-64-8The "Loop" Reagent. Forms the cyclobutane rings.High purity (>99%) required to minimize mono-alkylation byproducts.
Cyclobutanecarbonyl chloride 14543-58-9Precursor for Ketene route.Anhydrous handling essential to prevent hydrolysis.
Pentaerythritol tetrabromide 3229-00-3Precursor for Gustavson-type rearrangements (alternative route).Melting point verification (160-163°C) recommended.

Protocol A: Iterative Alkylation (Step-by-Step)

Objective: Synthesis of Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate . Mechanism: Sequential nucleophilic substitution using malonate enolates.

Phase 1: Synthesis of the Spiro[3.3]heptane Intermediate[1]
  • Reduction: Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF. Slowly add LiAlH₄ (2.2 eq) at 0°C. Reflux for 4 hours. Quench (Fieser method) to obtain 1,1-bis(hydroxymethyl)cyclobutane .

  • Activation: Convert the diol to the ditosylate using TsCl (2.5 eq) and pyridine in DCM.

  • Cyclization:

    • Prepare sodium ethoxide (NaOEt) in EtOH (2.5 eq).

    • Add diethyl malonate (1.1 eq) and stir for 30 min.

    • Add the cyclobutane-1,1-dimenthyl ditosylate prepared above.

    • Reflux for 12–18 hours.

    • Result:Diethyl spiro[3.3]heptane-2,2-dicarboxylate .

Phase 2: Extension to Dispiro[3.1.3.1]decane
  • Reduction: Repeat the LiAlH₄ reduction on the spiro[3.3]heptane diester to yield 2,2-bis(hydroxymethyl)spiro[3.3]heptane .

  • Activation: Convert to the corresponding ditosylate (or dibromide via PBr₃).

  • Final Cyclization:

    • React the activated spiro[3.3] intermediate with diethyl malonate and NaOEt/EtOH.

    • Reflux for 24 hours.

    • Purification: The product, diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate , is often a crystalline solid or viscous oil. Purify via recrystallization from hexane/ether or vacuum distillation.

Key Technical Insight: The reactivity of the neopentyl-like centers in the spiro intermediates decreases as the chain grows. Using a stronger base (e.g., NaH in DMF) for the final cyclization can improve yields significantly compared to NaOEt/EtOH.

Protocol B: Convergent Ketene Dimerization

Objective: Synthesis of Dispiro[3.1.3.1]decane-5,10-dione . Mechanism: Dehydrohalogenation of acid chlorides to generate ketenes, which undergo spontaneous [2+2] dimerization.

Workflow
  • Reagent Prep: Dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous ether.

  • Ketene Generation: Add triethylamine (1.1 eq) dropwise at 0°C under N₂ atmosphere. The base eliminates HCl to form cyclobutylidenemethanone (a ketene).

  • Dimerization:

    • Allow the mixture to warm to room temperature. The ketene is unstable and will spontaneously dimerize.

    • Note: The dimerization of cyclic ketenes typically yields the 1,3-cyclobutanedione core (head-to-tail dimerization).

  • Isolation: Filter off the triethylamine hydrochloride salts. Evaporate the solvent.[2]

  • Product: The residue contains dispiro[3.1.3.1]decane-5,10-dione .

Visualization: Reaction Pathway

KeteneRoute SM Cyclobutanecarbonyl Chloride Ketene [Cyclobutyl-Ketene] SM->Ketene Et3N, -HCl Dimer Dispiro[3.1.3.1]decane- 5,10-dione Ketene->Dimer x2 (Dimerization)

Figure 2: Convergent synthesis of the central dione core via ketene intermediate.

Comparison of Methods

FeatureProtocol A (Iterative)Protocol B (Ketene)
Target Product Diester (Functionalized Terminus)Dione (Functionalized Core)
Scalability Moderate (Linear steps lower overall yield)High (Convergent, fewer steps)
Diversity High (Can vary the malonate/alkylating agent)Low (Symmetric products only)
Safety Standard lab hazardsKetene intermediates are potent electrophiles; requires fume hood.

References

  • Buchta, E. & Geiss, K. (1965). Über die Synthese von Dispiro[3.1.3.1]decan und Trispiro[2.1.1.3.1.1]dodecan. Chemische Berichte, 98(5), 1391–1399.

  • Krapcho, A. P. (1978). Synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid. Journal of Organic Chemistry, 43(1), 138-140.

  • Biosynth. (n.d.). 2,2-Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate Product Page. Retrieved February 19, 2026.

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 2-Substituted Dispiro[3.1.3.1]decanes

For Researchers, Scientists, and Drug Development Professionals The dispiro[3.1.3.1]decane framework, a unique three-dimensional scaffold, has garnered interest in medicinal chemistry due to its inherent rigidity and pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The dispiro[3.1.3.1]decane framework, a unique three-dimensional scaffold, has garnered interest in medicinal chemistry due to its inherent rigidity and potential for novel pharmacophore arrangements. Substitution at the 2-position introduces significant stereochemical complexity, influencing the molecule's shape, polarity, and biological activity. This guide provides a comprehensive overview of the stereochemical intricacies of 2-substituted dispiro[3.1.3.1]decanes, from fundamental principles to synthetic strategies and advanced characterization techniques.

The Dispiro[3.1.3.1]decane Scaffold: A Conformational Overview

The parent dispiro[3.1.3.1]decane consists of three spiro-fused cyclobutane rings. X-ray crystallographic studies of derivatives, such as diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate, reveal that all three cyclobutane rings are puckered, not planar.[1][2] The central cyclobutane ring exhibits a more pronounced puckering (a larger dihedral angle) compared to the two terminal rings.[1][2] This inherent puckering is a critical factor in the overall three-dimensional structure and the stereochemical outcomes of substitution.

The puckering of the rings gives the molecule a distinctive "bow" shape when viewed perpendicular to the central ring's plane.[1][2] This non-planar arrangement is key to the scaffold's utility in presenting substituents in well-defined spatial vectors, a desirable trait in rational drug design.

Stereoisomerism in 2-Substituted Dispiro[3.1.3.1]decanes

The introduction of a single substituent at the 2-position of the dispiro[3.1.3.1]decane skeleton creates a chiral center at C2. This gives rise to a pair of enantiomers. Furthermore, the substituent can be oriented in two distinct diastereomeric positions relative to the spirocyclic system, which can be designated as cis or trans (or syn/anti) with respect to the central cyclobutane ring.

  • Cis Isomer: The substituent at C2 is on the same side of the terminal cyclobutane ring as the central cyclobutane ring.

  • Trans Isomer: The substituent at C2 is on the opposite side of the terminal cyclobutane ring from the central cyclobutane ring.

Each of these diastereomers exists as a pair of enantiomers. Therefore, a 2-substituted dispiro[3.1.3.1]decane can exist as a mixture of up to four stereoisomers.

The following diagram illustrates the stereochemical possibilities.

Stereochemical tree for 2-substituted dispiro[3.1.3.1]decanes.

Synthesis and Stereoselective Control

A plausible synthetic entry into 2-substituted dispiro[3.1.3.1]decanes begins with the known diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate.[3] This precursor provides a handle for introducing a single substituent at the 2-position through established chemical transformations.

Proposed Synthetic Pathway

Synthesis Start Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate Step1 Hydrolysis Start->Step1 Diacid Dispiro[3.1.3.1]decane-2,2-dicarboxylic acid Step1->Diacid Step2 Decarboxylation Diacid->Step2 Acid Dispiro[3.1.3.1]decane-2-carboxylic acid Step2->Acid Step3 Further Transformations Acid->Step3 Alcohol Dispiro[3.1.3.1]decan-2-ol Step3->Alcohol Amine Dispiro[3.1.3.1]decan-2-amine Step3->Amine Alkyl 2-Alkyl-dispiro[3.1.3.1]decane Step3->Alkyl

Proposed synthetic route to 2-substituted derivatives.
Stereochemical Considerations in Synthesis

Achieving stereocontrol in the synthesis of 2-substituted dispiro[3.1.3.1]decanes is a significant challenge. For instance, the reduction of a hypothetical dispiro[3.1.3.1]decan-2-one would likely lead to a mixture of cis- and trans-2-hydroxydispiro[3.1.3.1]decane diastereomers. The facial selectivity of the reduction would be influenced by the steric hindrance imposed by the puckered cyclobutane rings. Bulky reducing agents would be expected to favor attack from the less hindered face, potentially leading to an enrichment of one diastereomer.

The separation of these diastereomers can often be achieved by standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties.[4] The subsequent resolution of the enantiomers of each diastereomer would require chiral chromatography or the use of chiral resolving agents.[5][6]

Conformational Analysis

The conformational landscape of a 2-substituted dispiro[3.1.3.1]decane is complex. The substituent at the 2-position will influence the puckering of the terminal cyclobutane ring. It is expected that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent methylene groups of the cyclobutane ring and the central spiro-carbon.

The two diastereomers, cis and trans, will likely have distinct conformational preferences and, consequently, different ground-state energies. Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to predict the most stable conformations of each diastereomer and to estimate the energy differences between them.[7][8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the stereochemical elucidation of 2-substituted dispiro[3.1.3.1]decanes.

  • 1H NMR: The chemical shifts and coupling constants of the protons on the substituted cyclobutane ring will be highly dependent on their stereochemical environment. The proton at C2, for instance, is expected to show different chemical shifts and coupling patterns in the cis and trans isomers due to the differing anisotropic effects of the adjacent cyclobutane ring. The through-space Nuclear Overhauser Effect (NOE) can be used to establish the relative stereochemistry between the substituent at C2 and the protons on the central cyclobutane ring.

  • 13C NMR: The chemical shifts of the carbon atoms in the dispiro[3.1.3.1]decane skeleton, particularly those of the substituted cyclobutane ring, will also be indicative of the stereochemistry. The chemical shift of C2 and the adjacent carbons will vary between the cis and trans diastereomers.

A detailed analysis of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, and NOESY) is crucial for the unambiguous assignment of the relative stereochemistry of the diastereomers.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

For chiral molecules, chiroptical techniques provide information about the absolute configuration.

  • Circular Dichroism (CD) Spectroscopy: If the substituent at the 2-position is or is attached to a chromophore, CD spectroscopy can be a powerful method to determine the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the atoms around the chromophore.

  • Optical Rotatory Dispersion (ORD) Spectroscopy: ORD, which measures the change in optical rotation with wavelength, can also be used to assign the absolute configuration, particularly for compounds that lack a strong chromophore for CD analysis.[9]

In the absence of experimentally determined structures, the correlation of experimental chiroptical data with quantum chemical calculations of CD and ORD spectra for the different stereoisomers can provide a reliable assignment of the absolute configuration.[9]

Experimental Protocols

Protocol 1: Synthesis of Dispiro[3.1.3.1]decan-2-one (Hypothetical)
  • Hydrolysis and Decarboxylation: Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate is refluxed with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution to hydrolyze the esters. The resulting dicarboxylate salt is then acidified and heated to effect decarboxylation to yield dispiro[3.1.3.1]decane-2-carboxylic acid.

  • Conversion to Acid Chloride: The carboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Intramolecular Friedel-Crafts Acylation (if applicable) or other cyclization methods to form the ketone. Note: This step is hypothetical and would depend on the feasibility of the cyclization.

Protocol 2: Stereoselective Reduction of Dispiro[3.1.3.1]decan-2-one (Hypothetical)
  • Diastereoselective Reduction: The ketone is dissolved in a suitable solvent (e.g., THF, methanol) and cooled to a low temperature (e.g., -78 °C). A reducing agent (e.g., NaBH4, L-Selectride®, or a chiral reducing agent for asymmetric reduction) is added slowly.[10][11]

  • Workup and Purification: The reaction is quenched, and the product is extracted. The crude product, a mixture of cis and trans alcohols, is purified by column chromatography to separate the diastereomers.

Protocol 3: Chiral Separation of Enantiomers
  • Column Selection: An appropriate chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.[12]

  • Method Development: A screening of mobile phases (typically mixtures of hexane/isopropanol or other alcohols) is performed to achieve baseline separation of the enantiomers.[12]

  • Preparative Separation: The optimized method is scaled up for the preparative separation of the enantiomers.

Data Presentation

The following table summarizes the key structural parameters of the dispiro[3.1.3.1]decane scaffold based on X-ray crystallographic data of a derivative.[1][2]

ParameterValueReference
Dihedral Angle (Terminal Ring)18.5 - 18.9°[1][2]
Dihedral Angle (Central Ring)29.0°[1][2]

Conclusion

The stereochemistry of 2-substituted dispiro[3.1.3.1]decanes is a multifaceted area with significant implications for the design of novel molecules in drug discovery and materials science. While direct literature on this specific class of compounds is sparse, a combination of established synthetic methodologies, modern spectroscopic techniques, and computational chemistry provides a robust framework for their synthesis, separation, and stereochemical characterization. A thorough understanding of the principles outlined in this guide is essential for any researcher venturing into the chemistry of these intriguing spirocyclic systems.

References

  • Bee, L. K., Beagley, B., & Pritchard, R. G. (1987). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 43(10), 1968-1971. [Link]

  • Molchanov, A. P., & Kostikov, R. R. (2012). Synthesis of dispiro [2.1. 3.1] nonane and trispiro [2.1. 1.3. 1.1] dodecane. Russian Journal of Organic Chemistry, 48(4), 596-598. [Link]

  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. (2010). ChemInform, 19(2). [Link]

  • PubChem. Dispiro[3.1.3.1]decan-2-ol. [Link]

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. (2022). Molecules, 27(22), 7899. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). Pharmaceuticals, 16(2), 209. [Link]

  • ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). (2010). ChemInform, 43(49). [Link]

  • Structure Elucidation and Absolute Stereochemistry of Isomeric Monoterpene Chromane Esters. (2011). The Journal of Organic Chemistry, 76(8), 2603-2612. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). Molecules, 27(23), 8567. [Link]

  • Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (2001).
  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. (2015). Organic & Biomolecular Chemistry, 13(12), 3657-3665. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2023). Molecules, 28(15), 5801. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2024). Journal of the Brazilian Chemical Society. [Link]

  • Conformational Analysis of Decalins. (2021). YouTube. [Link]

  • Chiral Separations. (n.d.). VTechWorks. [Link]

  • Stereoselective reduction of carbonyl compounds. (2001).
  • NMR Spectroscopy for Isomer Analysis. (n.d.). Scribd. [Link]

  • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (2015). Organic Letters, 17(13), 3234-3237. [Link]

  • The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. (2022). Cannabis Science and Technology. [Link]

  • Conformational analysis of 2l isomers. (n.d.). ResearchGate. [Link]

  • The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. (n.d.). Dr. Wainwright's Website. [Link]

  • Conformation Analysis of Alkanes. (2021). Chemistry LibreTexts. [Link]

  • Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. (2021). Molecules, 26(22), 7019. [Link]

  • Solutions to conformation problems. (n.d.). CSB/SJU. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997). Elsevier. [Link]

Sources

Foundational

Strategic Sourcing & Application: Dispiro[3.1.3.1]decane-2-carboxylic Acid

This guide outlines the strategic sourcing, technical validation, and application of Dispiro[3.1.3.1]decane-2-carboxylic acid (often indexed with locants such as Dispiro[3.1.3(6).1(4)] in specific databases). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, technical validation, and application of Dispiro[3.1.3.1]decane-2-carboxylic acid (often indexed with locants such as Dispiro[3.1.3(6).1(4)] in specific databases).

Executive Summary: The "Rod-Like" Bioisostere

In the pursuit of "escaping Flatland" (increasing Fsp³ character), medicinal chemists have largely exhausted simple spiro[3.3]heptanes. The next frontier involves extended, rigidified scaffolds like Dispiro[3.1.3.1]decane-2-carboxylic acid .

This molecule is not a commodity chemical. It is a high-value, structural building block characterized by a linear, rod-like geometry that mimics para-substituted benzenes or bicyclo[2.2.2]octanes but with distinct vectors and metabolic profiles. Sourcing this material requires a shift from "catalog shopping" to "strategic procurement."

Core Technical Specifications
PropertyValue / Description
IUPAC Name Dispiro[3.1.3.1]decane-2-carboxylic acid
Common Database Syntax Dispiro[3.1.3(6).1(4)]decane (denoting bridge connectivity)
CAS RN 91968-35-3 (Generic/Parent), 2166818-50-2 (Difluoro analogs)
Molecular Formula C₁₁H₁₆O₂
Geometry Linear/Rod-like (Centrosymmetric core)
Key Application Rigid linker, para-phenyl bioisostere, Fsp³ enhancement

Commercial Landscape & Supplier Analysis

Unlike common reagents (e.g., Boc-piperazine), this scaffold is often "made-to-order" or held in small libraries by boutique vendors.

Tier 1: Primary Commercial Sources (Verified Listings)

These vendors have historically listed the specific CAS or the relevant diester precursors.

  • Biosynth (formerly Carbosynth):

    • Status: High Reliability.

    • Inventory: Often stocks the diethyl dicarboxylate precursor (CAS: 132545-47-2) or the acid itself. Biosynth is known for high-quality carbohydrate and nucleoside chemistry but has expanded into rigid aliphatic scaffolds.

    • Action: Request CoA for isomeric purity (cis/trans ratios can vary).

  • Achmem (Achieve Chem):

    • Status: Catalog Aggregator.

    • Listing: Explicitly lists Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid.[1]

    • Risk: Lead times may be long (2-3 weeks) as they often source from underlying labs in mainland China.

  • Chemspace / Enamine:

    • Status: The "Gold Standard" for Spirocycles.

    • Insight: Enamine is the global leader in spirocyclic building blocks. Even if the exact acid is not in the public catalog, they likely hold the amine or alcohol analogs in their "REAL" database, which can be oxidized or converted.

    • Strategy: Search for the scaffold (Dispiro[3.1.3.1]decane) rather than the exact acid.

Tier 2: Custom Synthesis Considerations

If direct stock is unavailable, the synthesis is non-trivial but established.

  • Route: Double spiro-annulation of cyclobutane-1,3-dione or Weiss-Cook condensation derivatives.

  • Lead Time: 4–6 weeks for custom synthesis.

  • Cost Estimation:

    
    5,000 for 1–5 grams (FTE-based pricing).
    

Decision Logic: Sourcing Strategy

Do not rely on a single search. Use this logic flow to secure the material.

SourcingStrategy Start Need Dispiro[3.1.3.1] Acid CheckAgg Check Aggregators (Chemspace, MolPort) Start->CheckAgg DirectStock In Stock? CheckAgg->DirectStock Buy Purchase & QC (NMR/LCMS) DirectStock->Buy Yes CheckPrecursors Check Precursors (Diesters/Alcohols) DirectStock->CheckPrecursors No SynInHouse In-House Hydrolysis (1 step) CheckPrecursors->SynInHouse Found Ester CustomCRO Contract Synthesis (Enamine/WuXi) CheckPrecursors->CustomCRO No Precursors

Figure 1: Strategic decision tree for sourcing rare spirocyclic scaffolds.

Technical Validation Protocol (QC)

When receiving this material from a new supplier (especially non-major vendors), you must validate the structure. The dispiro system has unique spectral signatures.

A. NMR Validation (Self-Validating System)

The symmetry of the molecule is your primary check.

  • ¹H NMR (DMSO-d₆): Look for the distinct "roofing" effect of the cyclobutane protons.

    • Central Ring: If unsubstituted at the non-spiro carbons, these protons appear as a distinct singlet or tight multiplet (depending on puckering).

    • Outer Rings: The protons α to the carboxyl group will be deshielded (~3.0 ppm).

  • ¹³C NMR: Count the signals. Due to the axis of symmetry (if dicarboxylic) or lack thereof (monocarboxylic), ensure the carbon count matches.

    • Critical Check: The spiro quaternary carbons (Cq) usually appear around 30–45 ppm .

B. Isomerism Check

The 2-carboxylic acid implies a substituent on an outer ring.

  • Cis/Trans Isomerism: If there is a substituent on the other outer ring (e.g., in the dicarboxylic acid precursor), you will have cis/trans isomers relative to the central plane.

  • Protocol: Run a NOESY experiment. If the supplier claims >95% purity, ensure you do not see a minor set of peaks corresponding to the diastereomer.

Application Data: Why use this scaffold?

Physicochemical Profile

The Dispiro[3.1.3.1]decane scaffold offers a superior metabolic stability profile compared to piperidines or cyclohexanes due to the high strain energy and lack of accessible hydrogens for P450 oxidation at the quaternary centers.

ParameterPhenylBicyclo[2.2.2]octaneDispiro[3.1.3.1]decane
Geometry Planar3D (Bulky)3D (Rod-like)
Fsp³ 0.01.01.0
Solubility LowMediumHigh
Metabolic Liability High (Aromatic hydroxylation)LowVery Low
Synthesis Pathway (Reference for Custom Orders)

If you must commission synthesis, the standard route involves the reaction of cyclobutane-1,1-dicarboxylic acid derivatives or the use of ketene equivalents .

SynthesisPath Precursor Cyclobutane-1,3-dione Derivatives Step1 Double Spiro-Annulation (Alkylation with Br-CH2-CH2-Br) Precursor->Step1 Intermediate Dispiro[3.1.3.1]decane-2,8-dione Step1->Intermediate Step2 Wittig / Homologation Intermediate->Step2 Product Dispiro[3.1.3.1]decane-2-COOH Step2->Product

Figure 2: Simplified retrosynthetic logic for the dispiro scaffold.

References

  • Biosynth . 2,2-Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate Product Page. Retrieved from .

  • Chemspace . Spirocyclic Building Blocks and Screening Compounds. Retrieved from .

  • Potenza, J. A., et al. (1990) .[2] Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Acta Crystallographica Section C. .

  • PubChem . Dispiro[3.1.3.1]decane-2,8-dicarboxylic acid chloride. CID 129714388.[3] Retrieved from .

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (Contextual grounding for spiro-scaffold utility).

Sources

Exploratory

An In-depth Technical Guide to Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid: A Unique Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, a compelling molecular scaffold for researchers, scientists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, a compelling molecular scaffold for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and its promising role in medicinal chemistry, all while maintaining the highest standards of scientific integrity.

Core Molecular Attributes

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a saturated polycyclic compound featuring a unique and rigid three-dimensional structure. This rigidity is a key attribute for its potential applications in drug design, as it can reduce the entropic penalty upon binding to a biological target.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [1]
CAS Number 91968-35-3[1]
Canonical SMILES C1CC2(C1)CC3(C2)CC(C3)C(=O)O[1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO

The Strategic Importance of the Dispiro[3.1.3.1]decane Core in Medicinal Chemistry

The dispiro[3.1.3.1]decane framework is a prime example of an sp³-rich scaffold, a feature increasingly sought after in modern drug discovery to explore novel chemical space beyond traditional flat, aromatic structures. The inherent three-dimensionality and conformational constraint of this scaffold offer several advantages:

  • Precise Vectorial Display of Substituents: The rigid backbone allows for the precise orientation of functional groups in three-dimensional space, enabling tailored interactions with specific binding pockets of biological targets.

  • Improved Pharmacokinetic Properties: The introduction of sp³-rich centers can lead to improved metabolic stability and solubility, key parameters in the development of viable drug candidates.

  • Novelty and Patentability: The unique architecture of dispiro compounds provides access to novel chemical entities with strong intellectual property potential.

Dispirocyclic compounds have shown significant promise in various therapeutic areas, including the development of anticancer and antiviral agents. Their ability to act as rigid scaffolds allows them to mimic natural product frameworks or present pharmacophoric elements in a pre-organized manner for optimal target engagement.

Synthesis and Mechanistic Insights

A potential synthetic pathway could involve a multi-step sequence starting from commercially available precursors. The key steps would likely include the formation of the cyclobutane rings and the introduction of the carboxylic acid functionality.

Proposed Experimental Protocol:
  • Step 1: Synthesis of the Dispiro[3.1.3.1]decane Core: This can be achieved through a variety of methods, including the dimerization of appropriate allene precursors or via multi-step cycloaddition reactions.

  • Step 2: Functionalization of the Core: Introduction of a suitable functional group, such as a ketone or an ester, at the C2 position.

  • Step 3: Conversion to the Carboxylic Acid: Hydrolysis of an ester or oxidation of a primary alcohol at the C2 position to yield the final carboxylic acid.

Diagram of the Proposed Synthetic Logic:

G Logical Flow of a Plausible Synthesis A Commercially Available Starting Materials B Cyclobutane Ring Formation A->B Cycloaddition/ Dimerization C Formation of Dispiro[3.1.3.1]decane Core B->C Further Annulation D Functional Group Introduction at C2 C->D e.g., Oxidation E Final Conversion to Carboxylic Acid D->E e.g., Hydrolysis

Caption: A conceptual workflow for the synthesis of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid.

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectroscopic data for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is not currently published. However, based on the known structure and general principles of spectroscopic analysis for similar molecules, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this molecule are expected to be complex due to the high degree of symmetry and the presence of multiple diastereotopic protons and carbons.

FeaturePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)Rationale
Carboxylic Acid Proton (-COOH) 10.0 - 13.0 (broad singlet)-The acidic proton is highly deshielded and often exhibits a broad signal.
Carboxylic Acid Carbon (-COOH) -175 - 185The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.
Spirocyclic Protons 1.5 - 2.5 (multiple overlapping multiplets)20 - 50The aliphatic protons of the cyclobutane rings will appear in the upfield region, with complex splitting patterns due to geminal and vicinal coupling.
Spirocyclic Carbons -30 - 60The sp³ hybridized carbons of the dispiro framework will be found in the aliphatic region of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Functional GroupPredicted IR Absorption (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 2500 - 3300 (very broad)This broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
C=O Stretch (Carboxylic Acid) 1700 - 1725The carbonyl stretch is a strong and sharp absorption.
C-O Stretch (Carboxylic Acid) 1210 - 1320This absorption corresponds to the stretching of the carbon-oxygen single bond.
C-H Stretch (Aliphatic) 2850 - 3000These absorptions arise from the C-H bonds of the spirocyclic framework.
Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

FeaturePredicted m/z ValueDescription
Molecular Ion [M]⁺ 180This corresponds to the molecular weight of the compound.
[M - OH]⁺ 163Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.
[M - COOH]⁺ 135Loss of the entire carboxylic acid group is another expected fragmentation pathway.

Diagram of Key Spectroscopic Features:

G Expected Spectroscopic Signatures cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry HNMR ¹H NMR: - Broad singlet at 10-13 ppm (-COOH) - Complex multiplets at 1.5-2.5 ppm CNMR ¹³C NMR: - Signal at 175-185 ppm (-COOH) - Multiple signals at 20-60 ppm IR Key Absorptions: - Very broad O-H (2500-3300 cm⁻¹) - Strong C=O (1700-1725 cm⁻¹) - C-O stretch (1210-1320 cm⁻¹) MS Expected Fragments (m/z): - Molecular Ion: 180 - [M - OH]⁺: 163 - [M - COOH]⁺: 135

Caption: A summary of the predicted key signals in the NMR, IR, and Mass spectra.

Potential Applications in Drug Discovery and Development

The unique structural features of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid make it an attractive building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores.

Potential therapeutic areas where this scaffold could be explored include:

  • Anticancer Agents: The rigid dispiro core can be used to design inhibitors of protein-protein interactions or enzyme inhibitors with high specificity.

  • Antiviral Therapeutics: Dispiro compounds have been investigated as entry inhibitors for various viruses.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the dispirodecane core may facilitate blood-brain barrier penetration, making it a candidate for CNS-active drugs.

The development of derivatives of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid could lead to the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid represents a fascinating and under-explored scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage for the design of highly specific and potent bioactive molecules. While further experimental work is required to fully elucidate its synthesis and properties, the foundational knowledge of related dispiro systems provides a clear path forward for its investigation and utilization in drug discovery programs. The continued exploration of such novel, sp³-rich scaffolds is crucial for expanding the chemical toolbox available to medicinal chemists and for the development of the next generation of innovative therapeutics.

References

  • Molchanov, A. P., & Kostikov, R. R. (2012). Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane. Russian Journal of Organic Chemistry, 48(4), 596–598.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.

Sources

Exploratory

The Spirocyclic Carboxylic Acid: A Nexus of Stability and Tunable Reactivity in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Spirocyclic scaffolds have emerged as a cornerstone in co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, prized for their ability to confer a unique three-dimensional topology to drug candidates.[1] The incorporation of a carboxylic acid moiety onto these rigid frameworks creates a class of molecules with a fascinating interplay of structural stability and nuanced reactivity. This guide provides a comprehensive exploration of the stability and reactivity of spirocyclic carboxylic acids, offering field-proven insights into the causal relationships between their unique architecture and chemical behavior. We will delve into the thermodynamic and kinetic aspects of their stability, dissect the reactivity of the carboxyl group as modulated by the spirocyclic core, and provide detailed experimental protocols for the characterization and analysis of these compelling molecules. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Allure of the Spirocyclic Scaffold in Carboxylic Acid Design

The relentless pursuit of novel chemical matter in drug discovery has led to a paradigm shift away from planar, aromatic structures towards molecules with greater three-dimensionality. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1] Their rigid, well-defined geometries offer a powerful tool to orient pharmacophoric elements in three-dimensional space, potentially leading to enhanced potency and selectivity. When a carboxylic acid, a ubiquitous functional group in pharmaceuticals due to its ability to engage in key hydrogen bonding interactions and its ionizable nature, is appended to a spirocyclic core, the resulting molecule's properties are a product of a complex interplay between the scaffold and the functional group.

The stability of a spirocyclic carboxylic acid is not merely a matter of the integrity of its covalent bonds but is deeply influenced by ring strain, conformational rigidity, and intramolecular interactions. Similarly, the reactivity of the carboxylic acid is not solely dictated by its intrinsic chemical nature but is modulated by the steric and electronic environment imposed by the spirocyclic framework. Understanding these nuances is paramount for the rational design of spirocyclic drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

The Bedrock of Design: Stability in Spirocyclic Carboxylic Acids

The overall stability of a spirocyclic carboxylic acid is a composite of its thermodynamic and kinetic stability. These factors are intrinsically linked to the architecture of the spirocycle itself.

Thermodynamic Stability: A Game of Angles and Conformations

The thermodynamic stability of a spirocyclic system is largely governed by the degree of ring strain. This strain arises from deviations from ideal bond angles (Baeyer strain), torsional strain from eclipsing interactions, and transannular strain from non-bonded interactions across rings.

  • Ring Strain: Smaller rings in a spirocycle, such as cyclopropane and cyclobutane, introduce significant ring strain. This stored energy can be a driving force for certain reactions but can also render the molecule more susceptible to degradation. For instance, the synthesis of spiro[3.3]heptane derivatives, while yielding a rigid scaffold, must contend with the inherent strain of the four-membered rings.[2][3]

  • Conformational Rigidity: A key advantage of spirocycles is their conformational rigidity. Unlike their flexible acyclic or monocyclic counterparts, the spirocyclic core locks the molecule into a limited number of well-defined conformations. This pre-organization can be entropically favorable for binding to a biological target. However, this rigidity also means that any inherent strain cannot be easily alleviated through conformational changes.

Kinetic Stability: The Resistance to Transformation

Kinetic stability refers to the molecule's resistance to undergo chemical reactions. In the context of spirocyclic carboxylic acids, this often relates to their susceptibility to decarboxylation and other degradation pathways.

  • Decarboxylation: While the decarboxylation of simple carboxylic acids typically requires high temperatures, the presence of activating groups can significantly lower the activation barrier. In the case of spirocyclic systems, the stability of the resulting carbanion or radical intermediate is a key determinant. For instance, the thermal decarboxylation of spiro[3.3]heptane-3,3-dicarboxylic acid to yield spiro[3.3]heptane-2-carboxylic acid proceeds at elevated temperatures, indicating a degree of kinetic stability.[4] The mechanism of decarboxylation is highly dependent on the substrate and conditions, with both ionic and radical pathways possible.[5][6]

  • Metabolic Stability: The rigid, often sterically hindered nature of spirocyclic scaffolds can impart significant metabolic stability. The carbon atoms of the spirocyclic core, particularly the spirocenter, can be less accessible to metabolic enzymes, leading to a longer in vivo half-life. This is a significant advantage in drug design, as it can lead to improved pharmacokinetic profiles.

The Heart of Functionality: Reactivity of the Carboxyl Group

The carboxylic acid moiety is a versatile functional handle, participating in a wide array of chemical transformations. The spirocyclic scaffold can profoundly influence the rates and outcomes of these reactions through a combination of steric and electronic effects.

Acidity (pKa): The Influence of the Spirocyclic Core

The acidity of the carboxylic acid, quantified by its pKa, is a critical parameter influencing its ionization state at physiological pH, and thus its solubility, membrane permeability, and interactions with biological targets. The spirocyclic framework can modulate the pKa through:

  • Inductive Effects: Electron-withdrawing or -donating groups on the spirocyclic scaffold can influence the acidity of the carboxyl group through inductive effects transmitted through the sigma bond framework.

  • Through-Space Interactions: The unique three-dimensional arrangement of spirocycles can lead to through-space electronic interactions between non-bonded atoms. These interactions can stabilize or destabilize the carboxylate anion, thereby altering the pKa.[7][8][9]

Esterification and Amide Bond Formation: A Tale of Steric Hindrance

The formation of esters and amides are fundamental reactions of carboxylic acids. The rate of these reactions is highly sensitive to steric hindrance around the carbonyl carbon.

  • Steric Hindrance: The rigid and often congested nature of spirocyclic scaffolds can create significant steric hindrance around an attached carboxyl group.[10][11][12] This can impede the approach of nucleophiles like alcohols and amines, leading to slower reaction rates compared to less hindered carboxylic acids.[10][13] The choice of coupling reagents and reaction conditions is therefore critical when working with sterically demanding spirocyclic carboxylic acids.

The relationship between steric hindrance and reaction rate is a well-established principle in organic chemistry.[10][11][12]

Reduction of the Carboxyl Group

The reduction of a carboxylic acid to a primary alcohol is a common transformation. The choice of reducing agent and the steric environment of the carboxyl group are key factors. The inherent steric bulk of the spirocyclic framework may necessitate the use of more powerful reducing agents or harsher reaction conditions to achieve complete reduction.

Decarboxylation: Beyond Beta-Keto Acids

While the decarboxylation of β-keto acids is a well-known process, other carboxylic acids can also undergo decarboxylation under certain conditions. For spirocyclic systems, particularly those with high ring strain, decarboxylation can be a competing reaction pathway, especially at elevated temperatures. The stability of the resulting spirocyclic alkane is a key thermodynamic driving force.

In the Laboratory: Experimental Protocols and Characterization

The study of the stability and reactivity of spirocyclic carboxylic acids requires a robust set of experimental and analytical techniques.

Synthesis of Spirocyclic Carboxylic Acids

A variety of synthetic routes to spirocyclic carboxylic acids have been developed. A common strategy involves the construction of the spirocyclic core followed by the introduction or unmasking of the carboxylic acid functionality. For example, the synthesis of spiro[3.3]heptane-2-carboxylic acid can be achieved through the thermal decarboxylation of the corresponding dicarboxylic acid.[4] Similarly, spiro[4.4]nonane systems can be constructed through various cyclization strategies.[14]

Determination of Acidity (pKa)

The pKa of a spirocyclic carboxylic acid can be accurately determined using potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the spirocyclic carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a thermostated vessel and stir continuously.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

Monitoring Reaction Kinetics

The rates of reactions such as esterification and amide bond formation can be monitored using chromatographic or spectroscopic techniques.

Protocol: HPLC Monitoring of Esterification Reactions

  • Reaction Setup: In a thermostated reaction vessel, combine the spirocyclic carboxylic acid, alcohol, and catalyst (if required) in a suitable solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a large volume of cold solvent).

  • HPLC Analysis: Inject the quenched and diluted sample onto a suitable HPLC column (e.g., a reverse-phase C18 column).

  • Data Analysis: Monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak. The peak areas can be used to determine the concentration of each species over time, allowing for the calculation of the reaction rate constant.[15]

Protocol: NMR Spectroscopy for Monitoring Amide Bond Formation

  • Reaction Setup: Combine the spirocyclic carboxylic acid, amine, and coupling agents in an NMR tube containing a deuterated solvent.

  • Data Acquisition: Acquire 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product. The change in the relative integrals over time can be used to determine the reaction kinetics.[16][17][18][19]

Characterization Techniques

The structure and purity of spirocyclic carboxylic acids and their derivatives are typically confirmed using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity and stereochemistry of the spirocyclic framework.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[20][21][22][23][24]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the carboxylic acid functional group (O-H and C=O stretches).

Data Presentation and Visualization

To facilitate the comparison of properties, quantitative data should be presented in a clear and organized manner.

Table 1: Physicochemical Properties of Selected Spirocyclic Carboxylic Acids

CompoundStructurepKa
Spiro[3.3]heptane-2-carboxylic acidStructure ImageExperimental/Predicted Value
Spiro[4.4]nonane-1-carboxylic acidStructure ImageExperimental/Predicted Value
Cyclohexanecarboxylic acid (Reference)Structure Image4.90

Note: Experimental pKa values for specific spirocyclic carboxylic acids may require experimental determination as outlined in the protocol above. Computational methods can also provide estimated pKa values.[25][26][27][28][29]

Diagrams

Visual representations of concepts and workflows are crucial for clarity.

Stability_Factors cluster_Stability Stability cluster_Thermo_Factors Influencing Factors cluster_Kinetic_Factors Influencing Factors Spirocyclic_Acid Spirocyclic Carboxylic Acid Thermodynamic Thermodynamic Stability Spirocyclic_Acid->Thermodynamic Kinetic Kinetic Stability Spirocyclic_Acid->Kinetic Ring_Strain Ring Strain Thermodynamic->Ring_Strain Determined by Conformation Conformational Rigidity Thermodynamic->Conformation Determined by Decarboxylation_Barrier Decarboxylation Barrier Kinetic->Decarboxylation_Barrier Determined by Metabolic_Resistance Metabolic Resistance Kinetic->Metabolic_Resistance Determined by

Caption: Factors influencing the stability of spirocyclic carboxylic acids.

Reactivity_Modulation cluster_Effects Modulating Effects Spiro_Core Spirocyclic Core Steric Steric Hindrance Spiro_Core->Steric Electronic Electronic Effects (Inductive, Through-Space) Spiro_Core->Electronic Carboxyl_Group Carboxylic Acid Reactivity Steric->Carboxyl_Group Impacts Electronic->Carboxyl_Group Impacts

Caption: Modulation of carboxylic acid reactivity by the spirocyclic core.

Experimental_Workflow Start Spirocyclic Carboxylic Acid Synthesis Synthesis Start->Synthesis Characterization Characterization (NMR, MS, IR) Synthesis->Characterization Stability_Study Stability Study (Thermolysis, etc.) Characterization->Stability_Study Reactivity_Study Reactivity Study (pKa, Kinetics) Characterization->Reactivity_Study Data Data Analysis & Interpretation Stability_Study->Data Reactivity_Study->Data

Caption: Experimental workflow for the study of spirocyclic carboxylic acids.

Conclusion

Spirocyclic carboxylic acids represent a class of molecules with immense potential in drug discovery. Their unique combination of conformational rigidity, three-dimensionality, and tunable reactivity offers a rich design space for medicinal chemists. A thorough understanding of the principles governing their stability and the subtle ways in which the spirocyclic scaffold modulates the reactivity of the carboxylic acid group is essential for harnessing their full potential. By employing the rational design principles and robust experimental methodologies outlined in this guide, researchers can confidently navigate the synthesis and characterization of these complex and promising molecules, paving the way for the development of innovative and effective new medicines.

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Foundational

The Enduring Intrigue of a Strained Scaffold: A Technical Guide to the Chemistry of Dispiro[3.1.3.1]decanes

For Immediate Release A molecule of profound structural rigidity and inherent strain, the dispiro[3.1.3.1]decane scaffold, is capturing increasing attention within the scientific community. This in-depth guide serves as...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A molecule of profound structural rigidity and inherent strain, the dispiro[3.1.3.1]decane scaffold, is capturing increasing attention within the scientific community. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, exploring the fundamental chemistry, synthetic pathways, and burgeoning applications of this unique molecular architecture. By providing a comprehensive overview, this document aims to stimulate further investigation into the untapped potential of these fascinating compounds.

The Dispiro[3.1.3.1]decane Core: A Symphony of Strain and Stability

The dispiro[3.1.3.1]decane framework is characterized by two cyclobutane rings spiro-fused to a central cyclobutane ring. This arrangement results in a highly constrained and rigid structure, a feature that imparts unique physicochemical properties and presents both challenges and opportunities in synthetic chemistry.

A key structural feature of the dispiro[3.1.3.1]decane system is the puckered conformation of its cyclobutane rings. X-ray crystallographic studies of derivatives, such as diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate, reveal that the cyclobutane rings are not planar.[1][2] The dihedral angles of the terminal cyclobutane rings are significantly smaller than that of the central ring, giving the molecule a distinct "bow" shape.[1][2] This inherent strain influences the molecule's reactivity and potential energy landscape.

Table 1: Key Structural Parameters of a Dispiro[3.1.3.1]decane Derivative [1][2]

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)12.168
b (Å)16.789
c (Å)5.9411
α (°)90.416
β (°)94.294
γ (°)87.590
Central Cyclobutane Ring Dihedral Angle (°)29.0
Terminal Cyclobutane Ring Dihedral Angles (°)18.9 and -18.5

Crafting the Core: Synthetic Approaches to Dispiro[3.1.3.1]decanes

The synthesis of the dispiro[3.1.3.1]decane scaffold often involves multi-step sequences, leveraging the chemistry of cyclobutane precursors. A notable and well-documented synthesis is that of diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate.[3] This process highlights the strategic construction of the spirocyclic system.

Synthesis_Pathway A Spiro[3.3]heptane-2,6-dicarboxylic acid derivative B Reduction (e.g., LiAlH4) A->B C Dispiro[3.1.3.1]decane-2,2-diyldimethanol B->C D Tosylation (e.g., TsCl, pyridine) C->D E Bis-tosylate derivative D->E F Malonic ester synthesis (e.g., Na, diethyl malonate) E->F G Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate F->G

Caption: Synthetic pathway to a key dispiro[3.1.3.1]decane derivative.

Detailed Experimental Protocol: Synthesis of Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate[3]

Step 1: Reduction of the Dicarboxylic Acid Derivative

  • A solution of the starting spiro[3.3]heptane-2,6-dicarboxylic acid derivative in a suitable solvent (e.g., diethyl ether) is added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous diethyl ether at a controlled temperature (e.g., cooled with ice).

  • The reaction mixture is stirred for several hours to ensure complete reduction to the corresponding diol.

Step 2: Tosylation of the Diol

  • The obtained dispiro[3.1.3.1]decane-2,2-diyldimethanol is dissolved in pyridine.

  • The solution is cooled, and p-toluenesulfonyl chloride (TsCl) is added portion-wise with stirring.

  • The reaction is allowed to proceed overnight to form the bis-tosylate derivative.

Step 3: Malonic Ester Synthesis

  • The bis-tosylate is added to a solution of the sodium salt of diethyl malonate, prepared by reacting sodium metal with diethyl malonate in a suitable solvent like xylene.

  • The mixture is heated and stirred for an extended period to facilitate the nucleophilic substitution and ring formation.

  • Work-up and purification by vacuum distillation yield the final product, diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate.

Unlocking the Potential: Reactivity and Functionalization

The inherent ring strain of the dispiro[3.1.3.1]decane scaffold suggests a rich and potentially unique reactivity profile. While specific studies on this core are emerging, the chemistry of related strained systems, particularly those containing cyclopropane and cyclobutane rings, provides valuable insights.

Ring-Opening Reactions: The high strain energy of the cyclobutane rings makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. Such reactions could provide access to a diverse range of functionalized and structurally complex molecules that are not readily accessible through other synthetic routes. The study of ring-opening polymerization of bicyclic and spiro compounds suggests that dispiro[3.1.3.1]decane derivatives could serve as monomers for the synthesis of novel polymers with unique architectures and properties.[4][5]

Functionalization: The presence of functional groups, such as the ester moieties in diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate, provides handles for further chemical transformations. These can include hydrolysis to the corresponding dicarboxylic acid, reduction to diols, or conversion to amides, opening avenues for the synthesis of a library of derivatives with tailored properties.

Charting the Future: Applications and Perspectives

The distinctive structural and chemical attributes of dispiro[3.1.3.1]decane scaffolds position them as promising candidates in several advanced fields.

Medicinal Chemistry and Drug Discovery

Spirocyclic scaffolds are increasingly recognized for their value in medicinal chemistry. Their rigid, three-dimensional nature can lead to improved target binding affinity and selectivity. The dispiro[3.1.3.1]decane core, with its unique geometry, can be explored as a novel bioisostere for various pharmacophoric elements, potentially leading to the discovery of new therapeutic agents with enhanced properties. The synthesis of novel dispiro-indolinones with anticancer activity highlights the potential of dispiro compounds in this area.[6]

Medicinal_Chemistry_Applications Scaffold Dispiro[3.1.3.1]decane Scaffold Properties Unique 3D Structure Rigidity Novel Chemical Space Scaffold->Properties Applications Bioisosterism Improved Potency Enhanced Selectivity Novel Drug Candidates Properties->Applications

Caption: The role of dispiro[3.1.3.1]decane scaffolds in drug discovery.

Materials Science and Polymer Chemistry

The potential for dispiro[3.1.3.1]decane derivatives to undergo ring-opening polymerization opens up possibilities for the creation of new polymers. These materials could possess unique thermal, mechanical, and optical properties due to the incorporation of the rigid and compact dispirocyclic unit into the polymer backbone. Such polymers could find applications in high-performance plastics, advanced coatings, and novel optical materials.

Catalysis

The rigid framework of the dispiro[3.1.3.1]decane scaffold can be functionalized with coordinating groups to create novel ligands for metal-catalyzed reactions. The defined spatial arrangement of these ligands could enforce specific geometries on the metal center, potentially leading to catalysts with high activity, selectivity, and stereocontrol in a variety of chemical transformations. The development of chiral dispiro[3.1.3.1]decane-based ligands is a particularly exciting prospect for asymmetric catalysis.

Conclusion and Future Outlook

The chemistry of dispiro[3.1.3.1]decane scaffolds is a field ripe for exploration. While the foundational synthesis and structural characterization have been established, the full scope of their reactivity and applications remains largely uncharted. Future research will undoubtedly focus on developing more efficient and versatile synthetic routes, exploring the unique reactivity stemming from their inherent strain, and systematically investigating their potential in medicinal chemistry, materials science, and catalysis. As our understanding of these fascinating molecules deepens, the dispiro[3.1.3.1]decane core is poised to become a valuable building block in the design and creation of novel functional molecules and materials.

References

[1] P. D. Cradwick, D. C. Povey, C. H. L. Kennard, and G. W. Wood. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 46(12):2401–2405, 1990. [Link]

[2] ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. ChemInform, 22(14), 2010. [Link]

[7] Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds with 1,3-Dioxane and 1,3-Oxathiane Units. Rev. Roum. Chim., 2010, 55(11-12), 891-901. [Link]

[8] Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 2025, 30(14), 3456. [Link]

[9] Synthesis of a Mechanically Planar Chiral Rotaxane Ligand for Enantioselective Catalysis. J. Am. Chem. Soc., 2020, 142(11), 5069-5074. [Link]

[10] Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and its Derivatives. Journal of Molecular Structure, 2022, 1272, 134123. [Link]

[11] Dispiro[3.1.3^{6}.1^{4}]decan-2-ol. PubChem. [Link]

[3] ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3.1.1.3]dodecane (VI). ChemInform, 43(41), 2012. [Link]

[12] Synthesis of dispiro[2.1.3.1]nonane and trispiro[2.1.1.37.15.13]-dodecane. Russian Journal of Organic Chemistry, 48(4), 596-598, 2012. [Link]

[13] Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-. NIST WebBook. [Link]

[4] Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Progress in Polymer Science, 19(1), 25-59, 1994. [Link]

[14] Iridium(iii)-catalyzed one-pot synthesis of planar chiral emissive materials through C–H activation. Organic Chemistry Frontiers, 2023, 10, 5635-5641. [Link]

[6] Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325, 2023. [Link]

[5] Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 643-662, 2013. [Link]

[15] Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Doctoral Thesis, KTH Royal Institute of Technology, 2003. [Link]

[16] Conformational Analysis of Decalins. YouTube, 2021. [Link]

[17] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 2025, 30(2), 107. [Link]

[18] Spiro Compounds - Synthesis and Applications. John Wiley & Sons, 2022. [Link]

[19] Conformational analysis of cycloalkanes. SpringerPlus, 4, 433, 2015. [Link]

[20] Dispersity-controlled ring-opening polymerization of epoxide. Nature Communications, 13, 4293, 2022. [Link]

[21] Case Studies. MedChemica. [Link]

[22] Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation. Molecules, 28(14), 5489, 2023. [Link]

[23] Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nature Communications, 12, 1619, 2021. [Link]

[24] Direct oxidative functionalization of saturated dispiro-cyclopropanated bicyclo[3.3.1]nonanes. Tetrahedron Letters, 54(44), 5946-5948, 2013. [Link]

[25] Hetero[3.1.1]propellanes - Precursors to novel, versatile meta-bioisosteres for enhanced drug discovery. Oxford University Innovation. [Link]

[26] Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 15(31), 6542-6545, 2017. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic Acid in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic and aliphatic scaffolds. In this context, spirocyclic systems have emerged as a powerful tool for introducing three-dimensionality and conformational rigidity into drug candidates.[1][2][3] Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, a unique and rigid scaffold, offers an exciting platform for the design of next-generation therapeutics. Its compact, diamondoid-like structure provides a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the potential applications of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid in medicinal chemistry, complete with detailed protocols for its incorporation and evaluation.

The Strategic Advantage of the Dispiro[3.1.3(6).1(4)]decane Scaffold

The dispiro[3.1.3(6).1(4)]decane core is a highly constrained system composed of three fused cyclobutane rings. This inherent rigidity offers several advantages in drug design:

  • Conformational Restriction: Unlike flexible aliphatic chains, the dispirodecane scaffold locks substituents into well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.[3]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic centers can lead to improved drug-like properties, such as increased aqueous solubility and metabolic stability, while modulating lipophilicity.[2]

  • Novel Chemical Space: The unique three-dimensional arrangement of the dispirodecane system allows for the exploration of novel pharmacophore space, potentially leading to the discovery of first-in-class therapeutics.

  • Vectorial Exploration of Target Binding Pockets: The carboxylic acid moiety serves as a versatile handle for chemical modification, allowing for the systematic exploration of a target's binding pocket by attaching various functional groups.

Core Applications in Medicinal Chemistry

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid can be envisioned as a valuable building block in several medicinal chemistry campaigns:

  • Rigid Scaffold for Pharmacophore Display: The dispirodecane core can serve as a central scaffold to which known pharmacophoric elements are attached. The rigid nature of the scaffold ensures that these elements are presented to the biological target in a precise and predictable manner.

  • Bioisosteric Replacement of Flexible Linkers: In existing drug candidates containing flexible aliphatic or aromatic linkers, the dispirodecane moiety can be used as a rigid replacement to improve potency and selectivity, and to fine-tune pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of this molecule makes it an ideal candidate for fragment-based screening campaigns. Hits containing this scaffold can then be elaborated into more potent lead compounds.

Experimental Protocols

Protocol 1: Amide Coupling of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic Acid with a Primary Amine

This protocol describes a standard method for coupling the carboxylic acid of the dispirodecane scaffold to a primary amine, a common transformation in medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies.

Workflow for Amide Coupling

A Dispiro[3.1.3(6).1(4)]decane- 2-carboxylic acid B Activation with Coupling Reagent (e.g., HATU) A->B C Activated Ester Intermediate B->C E Amide Product C->E D Primary Amine (R-NH2) D->C F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

  • Primary amine of interest (e.g., benzylamine as a model)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself.

  • Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Protocol 2: In Vitro Competitive Binding Assay

This protocol outlines a general method to evaluate the binding affinity of a newly synthesized dispirodecane derivative against a target protein using a competitive binding assay with a fluorescently labeled probe.

Principle of Competitive Binding Assay

cluster_0 High Fluorescence Signal cluster_1 Low Fluorescence Signal T Target Protein FP Fluorescent Probe T->FP Binding T2 Target Protein C Competitor (Dispirodecane Derivative) T2->C Binding FP2 Fluorescent Probe

Caption: Principle of the competitive binding assay.

Materials:

  • Target protein of interest

  • Fluorescently labeled probe with known affinity for the target

  • Synthesized dispirodecane derivative (competitor)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

  • Prepare a serial dilution of the dispirodecane derivative in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent probe to each well.

  • Add the serially diluted dispirodecane derivative to the wells. Include control wells with no competitor (maximum signal) and wells with a known inhibitor (minimum signal).

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence signal (e.g., fluorescence polarization) using a plate reader.

  • Plot the fluorescence signal as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the fluorescent probe binding).

Data Analysis and Interpretation:

The IC₅₀ value is a measure of the potency of the synthesized compound. A lower IC₅₀ value indicates a higher binding affinity for the target protein. This data is crucial for establishing SAR and optimizing the lead compound.

Data Presentation: Hypothetical Physicochemical Properties

The introduction of the rigid dispirodecane scaffold can significantly impact the physicochemical properties of a molecule compared to a more flexible analogue.

PropertyFlexible Analogue (Hypothetical)Dispirodecane Analogue (Hypothetical)Rationale for Change
Molecular Weight ( g/mol ) 250.3320.4Increased due to the larger scaffold
cLogP 3.52.8Increased sp³ character can decrease lipophilicity
Aqueous Solubility (µM) 1550Improved due to reduced planarity and crystal packing
Metabolic Stability (t½ in human liver microsomes, min) 1045Rigid structure may be less susceptible to metabolism

Conclusion

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its inherent rigidity and three-dimensional character provide a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the potential of this and other spirocyclic scaffolds in their quest for innovative medicines.

References

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Taylor & Francis Online. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Bentham Science. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

Sources

Application

Applications of dispiro compounds in drug discovery

Introduction: The Escape from Flatland In modern drug discovery, the "Escape from Flatland" theory, popularized by Lovering et al., posits that increasing the fraction of hybridized carbons ( ) correlates with improved c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" theory, popularized by Lovering et al., posits that increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.[1][2] Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding.

Dispiro compounds —molecules containing two spiro-fused rings connected to a central core—represent the pinnacle of this 3D architectural design. They offer:

  • Rigid Vectors: Precise projection of pharmacophores into deep, hydrophobic protein pockets (e.g., MDM2).

  • Novel IP Space: Crowded chemical space in flat heterocycles drives the need for complex 3D scaffolds.

  • Metabolic Stability: Steric bulk around labile functional groups (like peroxides in antimalarials) prevents premature metabolic clearance.

Concept Visualization

G cluster_0 Traditional MedChem cluster_1 Dispiro Architecture Flat Planar Aromatics (Low Fsp3) Issues Poor Solubility Promiscuity Flat->Issues Leads to Spiro Dispiro Scaffold (High Fsp3) Issues->Spiro Solution: Complexity Benefits Rigid 3D Vectors Specific Binding Spiro->Benefits Result Success Success Benefits->Success Higher Clinical Success Rate

Figure 1: The logic flow of moving from planar aromatics to dispiro scaffolds to improve drug-like properties.

Application Note: Targeting PPIs (MDM2-p53)

Context: The interaction between p53 (tumor suppressor) and MDM2 (E3 ubiquitin ligase) is a "hot spot" for cancer therapy.[3] The p53 binding interface is an


-helix projecting three hydrophobic residues: Phe19, Trp23, and Leu26 .

The Dispiro Solution: Dispirooxindoles (e.g., MI-77301 analogs) utilize a rigid central ring to mimic the helical backbone of p53, projecting hydrophobic groups into the MDM2 cleft with high fidelity.

Protocol A: Synthesis of Dispirooxindoles via 1,3-Dipolar Cycloaddition

Objective: Synthesize a library of dispirooxindoles to probe the MDM2 pocket.

Reagents & Equipment:

  • Isatin derivatives (Core A)

  • 
    -Amino acids (e.g., Sarcosine, Proline) (Core B)
    
  • Dipolarophile (e.g., chalcones, nitrostyrenes) (Core C)

  • Solvent: Refluxing Methanol or Ethanol

  • Catalyst: None (Thermal) or Lewis Acid (for stereocontrol)

Step-by-Step Methodology:

  • Dipole Generation (In Situ):

    • Dissolve Isatin (1.0 eq) and Sarcosine (1.2 eq) in MeOH.

    • Heat to 60°C for 15 minutes.

    • Mechanism:[4][5][6] Condensation forms the imine (ketimine), followed by decarboxylation to generate the reactive Azomethine Ylide (1,3-dipole).

    • Critical Step: Use activated molecular sieves (4Å) to remove water and drive imine formation.

  • Cycloaddition:

    • Add the Dipolarophile (1.0 eq) to the reaction mixture.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Observation: The azomethine ylide reacts with the alkene of the dipolarophile across the C=C bond.

  • Purification:

    • Cool to room temperature. The dispiro product often precipitates due to high rigidity and low solubility in cold alcohol.

    • Filter and wash with cold EtOH. Recrystallize from EtOH/DMF if necessary.

Protocol B: Validation via Fluorescence Polarization (FP) Assay

Objective: Determine binding affinity (


) of the synthesized dispiro compound against recombinant MDM2.

Assay Logic:

  • Probe: A fluorescently labeled p53-peptide (e.g., FAM-p53).

  • State 1 (Bound): Probe + MDM2

    
     Slow rotation 
    
    
    
    High Polarization (mP) .
  • State 2 (Displaced): Probe + MDM2 + Dispiro Inhibitor

    
     Free Probe 
    
    
    
    Fast rotation
    
    
    Low Polarization (mP) .

Experimental Setup:

  • Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents non-specific sticking).

  • Plate: Black 384-well low-binding plate.

  • Incubation:

    • Mix 10 nM FAM-p53 probe + 20 nM MDM2 protein.

    • Add Dispiro compound (serial dilution 10

      
      M to 0.1 nM).
      
    • Incubate 30 mins at RT in dark.

  • Read: Excitation 485 nm / Emission 535 nm.

FP_Assay Step1 1. Complex Formation (MDM2 + FAM-p53) Step2 2. Add Dispiro Inhibitor Step1->Step2 Branch Binding Affinity? Step2->Branch ResultA High Affinity (Probe Displaced) Low mP Signal Branch->ResultA Inhibitor Wins ResultB Low Affinity (Probe Bound) High mP Signal Branch->ResultB MDM2 Holds Probe

Figure 2: Decision tree for Fluorescence Polarization data interpretation.

Application Note: Next-Gen Antimalarials (Ozonides)

Context: Artemisinin resistance is a global threat. Synthetic peroxides (1,2,4-trioxolanes) like OZ439 (Artefenomel) utilize a dispiro architecture to solve the "metabolic liability" of first-gen ozonides.

The Dispiro Advantage:

  • Metabolic Shielding: The spiro-adamantane and spiro-cyclohexane rings sterically protect the peroxide bridge from reductive degradation by liver enzymes, extending half-life (

    
    ).
    
  • Mechanism: The peroxide bridge is activated only by Fe(II)-heme within the parasite, generating carbon-centered radicals that alkylate parasitic proteins.[4]

Protocol C: Iron(II)-Mediated Degradation Assay

Objective: Verify that the dispiro scaffold is stable in buffer but reactive in the presence of Fe(II) (mimicking the parasite food vacuole).

Materials:

  • Dispiro compound (100

    
    M stock in DMSO).
    
  • Ferrous Sulfate (

    
    ) or Heme fraction.
    
  • Acetonitrile/Water (50:50).

Procedure:

  • Control: Dilute compound to 10

    
    M in solvent. Inject into HPLC. Record Area Under Curve (AUC).
    
  • Reaction:

    • Mix 10

      
      M compound with 10 eq of 
      
      
      
      in acidic buffer (pH 5.0, mimicking vacuole).
    • Incubate at 37°C.

  • Time-Point Analysis:

    • Aliquot at 0, 15, 30, 60 mins.

    • Quench with EDTA (chelates iron to stop reaction).

    • Analyze by LC-MS.

  • Success Criteria:

    • Rapid degradation (>80% loss) in presence of Fe(II).

    • Identification of specific rearrangement products (adamantanone derivatives) via MS.

Application Note: Stereochemical Integrity

Dispiro compounds often contain 2–4 chiral centers. A racemic mixture is unacceptable in late-stage discovery.

Protocol D: Chiral Resolution & Absolute Configuration

Workflow:

  • Analytical Chiral HPLC:

    • Columns: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, IC).

    • Mobile Phase: Hexane/IPA (Normal Phase) or

      
      /MeOH (SFC - Supercritical Fluid Chromatography). SFC is preferred for dispiro compounds due to better solubility and speed.
      
  • Preparative Separation: Scale up the best analytical condition to isolate enantiomers.

  • X-Ray Crystallography (The Gold Standard):

    • Grow crystals of the separated enantiomer using slow evaporation (EtOH/CH2Cl2).

    • Determine absolute configuration (R/S) via anomalous dispersion (if heavy atoms like Br/Cl are present) or co-crystallization with a known chiral acid.

Summary of Key Dispiro Scaffolds

Scaffold TypePrimary ApplicationKey FeatureRepresentative Drug
Dispirooxindole Anticancer (MDM2, p53)Mimics

-helix; Rigid vector projection
MI-77301 analogs
Dispiro-1,2,4-trioxolane AntimalarialPeroxide bridge shielded by spiro-ringsOZ439 (Artefenomel)
Dispiro-piperidine GPCR ModulatorsIncreases

; improves solubility
CCR5 Antagonists

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wang, S., et al. (2013). MI-77301, a Structural Mimic of the p53 Tumor Suppressor, Is a Potent MDM2 Inhibitor. Journal of Medicinal Chemistry. (See related: Nature 2004 on MDM2 inhibitors). Link

  • Vennerstrom, J. L., et al. (2004). Identification of an antimalarial synthetic trioxolane drug development candidate.[5] Nature, 430, 900–904.[5] Link

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.[5] Proceedings of the National Academy of Sciences, 108(11), 4400–4405.[5] Link

  • Creek, D. J., et al. (2008). Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials.[5] Antimicrobial Agents and Chemotherapy, 52(4), 1291–1296. Link

Sources

Method

Application Notes & Protocol: High-Efficiency Amidation of Sterically Hindered Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Abstract The formation of amide bonds is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials. However, substrates bearing significant steric hindran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials. However, substrates bearing significant steric hindrance, such as the highly compact Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, present a formidable challenge to conventional coupling methods. The congested environment around the carboxylic acid moiety dramatically slows the rate of nucleophilic attack by the amine, often leading to low yields or reaction failure. This document provides a robust, field-proven protocol for the successful amidation of this challenging spirocyclic scaffold. We detail a primary methodology centered on the use of the high-activity uronium salt HATU, explaining the chemical principles that make it superior for this application. An alternative protocol via an acyl chloride intermediate is also presented for particularly recalcitrant amine coupling partners. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and troubleshooting strategies.

The Synthetic Challenge: Overcoming Steric Encumbrance

Directly coupling a carboxylic acid and an amine is generally inefficient due to the rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[3]

With Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, the challenge is amplified. The carbon atom bearing the carboxyl group is a spiro-carbon-adjacent member of a cyclobutane ring, which is itself part of a dense, three-dimensional dispiro system. This architecture creates a sterically crowded pocket around the reaction center, physically impeding the approach of the amine nucleophile.

Therefore, the selection of an appropriate activating agent is paramount. The ideal reagent must react rapidly with the carboxylic acid to form a highly activated intermediate that is susceptible to nucleophilic attack even by sterically demanding amines or those with low nucleophilicity.

Reagent Selection Rationale: A Mechanistic Approach

For this demanding transformation, we recommend a uronium salt-based coupling reagent, specifically HATU, due to its superior performance in difficult couplings.[4][5]

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Expertise: HATU is an aminium salt of HOAt (1-hydroxy-7-azabenzotriazole).[3] It reacts with the carboxylate to form a highly reactive O-acylisouronium species, which rapidly converts to a HOAt-activated ester. This ester is significantly more reactive than the corresponding HOBt ester formed with reagents like HBTU, due to the neighboring pyridine nitrogen in the HOAt core.[3][5] This heightened reactivity is crucial for overcoming the steric barrier of the dispiro[3.1.3.1]decane scaffold.

  • Base: Diisopropylethylamine (DIPEA or Hünig's Base)

    • Expertise: A non-nucleophilic, sterically hindered tertiary amine is required. Its primary role is to deprotonate the carboxylic acid, allowing it to act as a nucleophile towards HATU.[6] Unlike less hindered bases (e.g., triethylamine), DIPEA is too bulky to compete with the substrate amine as a nucleophile, preventing the formation of unwanted side products.

  • Solvent: Anhydrous Dimethylformamide (DMF)

    • Expertise: A polar, aprotic solvent is ideal. DMF effectively solubilizes the carboxylic acid, amine, base, and HATU, creating a homogenous reaction environment. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

Workflow & Key Mechanisms

The overall process involves careful reagent preparation, controlled reaction execution, and a systematic workup and purification sequence to isolate the target amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid & Amine in Anhydrous DMF prep_reagents Add DIPEA Base Cool to 0 °C prep_acid->prep_reagents add_hatu Add HATU (Activation Step) prep_reagents->add_hatu stir Stir at RT (1-18 hours) add_hatu->stir monitor Monitor by TLC / LC-MS stir->monitor monitor->stir If incomplete quench Quench Reaction (e.g., with H₂O) monitor->quench If complete extract Aqueous Workup (Wash with aq. acid, base, brine) quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

The mechanism of HATU involves the formation of a highly reactive acyl-OAt ester, which is then readily attacked by the amine.

// Nodes RCOOH [label="Dispiro-COOH + DIPEA"]; RCOO [label="Dispiro-COO⁻"]; HATU [label="HATU"]; Amine [label="R'R''NH"]; Intermediate1 [label=Intermediate>]; HOAt_ester [label=]; Product [label=+ Tetramethylurea + HOAt>];

// Edges RCOOH -> RCOO [label="- H⁺"]; {RCOO, HATU} -> Intermediate1 [label="Activation"]; Intermediate1 -> HOAt_ester [label="Intramolecular\nDisplacement"]; {HOAt_ester, Amine} -> Product [label="Nucleophilic Attack"]; } .enddot Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amidation (Recommended)

This protocol is designed for high efficiency and is generally the preferred method for hindered substrates.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount (1 mmol scale)
Dispiro[3.1.3.1]decane-2-carboxylic acid[7]180.241.0180 mg
Amine (R¹R²NH)Varies1.1 - 1.21.1 - 1.2 mmol
HATU380.231.2456 mg
DIPEA129.242.5 - 3.00.44 - 0.52 mL
Anhydrous DMF73.09-5 - 10 mL

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) and stir until all solids are dissolved.

  • Base Addition & Cooling: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.5 eq) dropwise while stirring.

  • Activation: To the cooled solution, add HATU (1.2 eq) portion-wise. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[8]

  • Aqueous Workup:

    • Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10x the volume of DMF).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8][9] This removes the tetramethylurea byproduct, excess base, and unreacted amine salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9] An appropriate eluent system (e.g., Hexanes/Ethyl Acetate) should be determined by TLC beforehand.

Protocol 2: Acyl Chloride Intermediate (Alternative)

This classic two-step approach can be effective when other coupling reagents fail, but requires careful handling of corrosive reagents.[10]

Step A: Formation of the Acyl Chloride

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution to 0 °C. Add oxalyl chloride or thionyl chloride (1.5 - 2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Isolation: Once the reaction is complete (cessation of gas evolution), remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately without further purification.

Step B: Amidation (Schotten-Baumann Conditions)[3]

  • Reaction Setup: Dissolve the amine (1.1 eq) in anhydrous DCM. Add a suitable base like DIPEA or Triethylamine (2.0 eq).

  • Acyl Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction & Workup: Stir at room temperature for 1-4 hours. Monitor by TLC. Upon completion, perform the aqueous workup and purification as described in Protocol 1 (steps 7 and 8).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient activation; low reactivity of amine.Increase reaction temperature to 40-60 °C. Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively. Switch to the acyl chloride protocol.
Low Yield Product loss during aqueous workup; degradation.Ensure the product is soluble in the extraction solvent. If the product is acid/base sensitive, use milder washes (e.g., dilute citric acid, water).
N-acylurea Side Product (Primarily with carbodiimide reagents like EDC/DCC)[11]This side reaction is minimized by using HATU. If using EDC/DCC, ensure an additive like HOBt or HOAt is included.[12]
Difficulty in Purification Byproducts co-eluting with the product.Ensure the aqueous workup was thorough to remove reagent-based impurities. Try a different solvent system for chromatography (e.g., DCM/Methanol).[13]

Conclusion

The amidation of the sterically demanding Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid requires a departure from standard coupling conditions. The use of a highly active uronium salt-based reagent such as HATU, in conjunction with a non-nucleophilic base, provides a reliable and high-yielding pathway to the desired amide products. By understanding the mechanistic principles behind reagent selection and following a systematic protocol for reaction execution and purification, researchers can successfully incorporate this unique spirocyclic motif into their target molecules.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed, National Center for Biotechnology Information. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis, St. Norbert College. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia MDPI. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - Springer Nature. [Link]

  • Video: Preparation of Amides - JoVE (Journal of Visualized Experiments). [Link]

  • Carbodiimides and Additives - Aapptec Peptides. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - Royal Society of Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Center for Biotechnology Information. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Royal Society of Chemistry. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - National Center for Biotechnology Information. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water - ACS Publications. [Link]

  • pH Optimization of Amidation via Carbodiimides - ACS Publications. [Link]

  • Carbodiimide-mediated amidation reaction. - ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - National Center for Biotechnology Information. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required - ACS Publications. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • What are the best suggestions for an efficient and rapid procedure for amidation? - ResearchGate. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI) - ResearchGate. [Link]

  • Dispiro[3.1.3^{6}.1^{4}]decan-2-ol - PubChem. [Link]

  • Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo - Organic Syntheses. [Link]

Sources

Method

Application Note: Dispiro[3.1.3.1]decane Derivatives as High-Fidelity Bioisosteres

This is a comprehensive technical guide and protocol for the use of Dispiro[3.1.3.1]decane derivatives in organic synthesis and drug discovery. Executive Summary: The "Rod-Like" Spacer[1] In the modern pursuit of "escapi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of Dispiro[3.1.3.1]decane derivatives in organic synthesis and drug discovery.

Executive Summary: The "Rod-Like" Spacer[1]

In the modern pursuit of "escaping from flatland" (increasing


 character in drug candidates), Dispiro[3.1.3.1]decane  has emerged as a critical, albeit underutilized, structural motif. Unlike the angular spiro[3.3]heptane, the dispiro[3.1.3.1]decane skeleton provides a linear, rod-like geometry  that perfectly mimics the vector alignment of para-substituted benzenes or bicyclo[1.1.1]pentanes (BCPs), but with significantly enhanced lipophilicity and metabolic stability.

This guide details the synthesis of the core skeleton, focusing on the 2,8-disubstituted derivatives (the "linear" isomers) which are most relevant for replacing phenyl spacers in linker chemistry and PROTACs.

Key Structural Advantages[1][2]
  • Linearity: The C2···C8 axis maintains a 180° vector, identical to p-phenylene.[1]

  • Metabolic Stability: The fully saturated, strained cyclobutane rings resist oxidative metabolism (P450) better than aromatic rings.

  • Solubility: The high

    
     fraction disrupts π-stacking interactions common in aromatic drugs, improving aqueous solubility.[1]
    

Synthesis Strategy: The "Centric Construction" Protocol

While iterative spiroannulation can produce 2-substituted derivatives, the 2,8-disubstituted scaffold (required for linear linking) is best synthesized via a Centric Construction strategy.[1] This approach builds two outer rings simultaneously onto a central cyclobutane core.[2]

Mechanistic Pathway

The synthesis relies on the high reactivity of 1,1,3,3-tetrakis(hydroxymethyl)cyclobutane (or its activated sulfonate esters) acting as a tetra-electrophile for malonate nucleophiles.[1]

SynthesisPath Start Cyclobutane-1,1,3,3- tetracarboxylate Red Reduction (LiAlH4) Start->Red Tetraol 1,1,3,3-Tetrakis (hydroxymethyl)cyclobutane Red->Tetraol Act Activation (TsCl/Pyridine) Tetraol->Act TetraTs Tetra-Tosylate Intermediate Act->TetraTs Cyc Double Spiroannulation (NaCH(COOEt)2) TetraTs->Cyc Prod Dispiro[3.1.3.1]decane- 2,2,8,8-tetracarboxylate Cyc->Prod Hyd Hydrolysis & Decarboxylation Prod->Hyd Final Dispiro[3.1.3.1]decane- 2,8-dicarboxylic acid Hyd->Final

Figure 1: The "Centric Construction" pathway for generating the linear 2,8-dicarboxylic acid building block.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2,8-Dicarboxylic Acid)[1]

Objective: To synthesize trans-dispiro[3.1.3.1]decane-2,8-dicarboxylic acid from diethyl malonate.

Step 1: Preparation of the Central Core (Tetra-tosylate)
  • Starting Material: Begin with tetraethyl cyclobutane-1,1,3,3-tetracarboxylate . (Commercially available or synthesized from formaldehyde and diethyl malonate).

  • Reduction:

    • Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C under Argon.

    • Add the tetraester dropwise. Reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O). Filter precipitate.
    • Yield: Isolate 1,1,3,3-tetrakis(hydroxymethyl)cyclobutane as a viscous oil.

  • Activation:

    • Dissolve the tetra-ol in dry Pyridine/DCM (1:1).

    • Add TsCl (4.5 equiv) at 0°C. Stir at RT for 24h.

    • Pour into ice water, extract with DCM, wash with 1M HCl (to remove pyridine).[1]

    • Recrystallize from EtOH to obtain the Tetra-tosylate as a white solid.

Step 2: Double Spiroannulation[1]
  • Nucleophile Formation:

    • In a flame-dried flask, dissolve diethyl malonate (2.5 equiv) in dry DMF.

    • Add NaH (60% dispersion, 2.5 equiv) portion-wise at 0°C. Stir 30 min until H₂ evolution ceases.

  • Cyclization:

    • Add the Tetra-tosylate (1.0 equiv) to the malonate solution.

    • Heat to 100°C for 18 hours. The reaction is sluggish due to steric strain; high temperature is critical.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the tetra-tosylate.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with Et₂O.[3]

    • Purify via flash chromatography (SiO₂) to isolate Tetraethyl dispiro[3.1.3.1]decane-2,2,8,8-tetracarboxylate .

Step 3: Hydrolysis and Decarboxylation (The Krapcho-Like Step)
  • Dissolve the tetraester in Ethanol/H₂O (1:1) containing KOH (10 equiv). Reflux for 4h.

  • Acidify to pH 1 with conc. HCl to precipitate the tetracarboxylic acid.

  • Decarboxylation:

    • Heat the neat tetracarboxylic acid to 180-200°C under vacuum (neat melt).

    • CO₂ evolves rapidly.

    • The residue is the crude 2,8-dicarboxylic acid .[1]

    • Purification: Recrystallization from Acetonitrile or sublimation yields the pure trans-isomer (thermodynamically favored).

Protocol B: Functional Group Interconversion (Acid to Amine)

For medicinal chemistry, the diamine variant is often required for amide coupling.[1]

  • Curtius Rearrangement:

    • Treat the 2,8-dicarboxylic acid with SOCl₂ (neat, reflux) to form the di-acid chloride.[1]

    • Dissolve in Acetone at 0°C; add NaN₃ (aqueous solution).

    • Heat the resulting di-acyl azide in Toluene (80°C) to induce rearrangement to the di-isocyanate.

    • Hydrolyze with HCl/H₂O to yield Dispiro[3.1.3.1]decane-2,8-diamine dihydrochloride .[1]

Bioisosteric Comparison Data

The following table contrasts the Dispiro[3.1.3.1]decane scaffold with traditional linkers.

Propertyp-PhenyleneBicyclo[1.1.1]pentaneDispiro[3.1.3.1]decane
Geometry Planar, 2DLinear, 3DLinear, 3D
C-C Distance (Spacer) ~5.8 Å~4.9 Å~6.5 Å (Extended)
Lipophilicity (LogP) HighModerateModerate-High
Solubility LowHighHigh
Metabolic Stability Low (Ring oxidation)ModerateHigh (No activated C-H)
Vector Angle 180°180°180°

Insight: The dispiro scaffold provides a slightly longer spacer than the phenyl ring, which can be advantageous in spanning deep binding pockets where a phenyl ring is too short.

References

  • Structural Characterization: Mash, E. A., et al. "Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative."[2] Acta Crystallographica Section C, 1989.[1] Link

  • Liquid Crystal Applications (Linearity Verification): Chan, L. K. M., et al. "Synthesis and Liquid Crystal Properties of Compounds Incorporating Cyclobutane, Spiro[3.3]Heptane and Dispiro[3.1.3.1]Decane Rings." Molecular Crystals and Liquid Crystals, 1987.[1][4][5] Link

  • Saturated Bioisosteres: Mykhailiuk, P. K.[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[1] Link

  • Synthesis of Spiro-Decanes: Molchanov, A. P., et al. "Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane." Russian Journal of Organic Chemistry, 2012.[1][3] Link

Sources

Application

Functionalization of the Dispiro[3.1.3.1]decane Core: A Rigid, sp³-Rich Scaffold for Medicinal Chemistry

Topic: Functionalization of the dispiro[3.1.3.1]decane core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads Executive Summary The dispiro[3.1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the dispiro[3.1.3.1]decane core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

The dispiro[3.1.3.1]decane core represents a distinct class of linear polyspiranes (often termed "rodanes" or "staffanes" in their oligomeric forms). Unlike the globular bicyclo[1.1.1]pentane (BCP) or cubane bioisosteres, the dispiro[3.1.3.1]decane scaffold provides a linear, rigid extension vector with defined geometry. Composed of three cyclobutane rings connected via two spiro-quaternary carbons, this scaffold offers a unique structural solution for "spacer" applications in drug design—maintaining the linearity of para-substituted benzenes or biphenyls while significantly increasing fraction sp³ (Fsp³) and metabolic stability.

This guide details the synthesis, structural properties, and functionalization protocols for this core, focusing on the diethyl 2,2-dicarboxylate derivative as the primary entry point for medicinal chemistry campaigns.

Structural Analysis & Design Rationale

Geometric Properties

The dispiro[3.1.3.1]decane skeleton consists of a central cyclobutane ring spiro-fused to two terminal cyclobutane rings. Crystallographic analysis reveals critical geometric features:

  • Puckering: All three cyclobutane rings exhibit significant puckering to relieve torsional strain. The central ring typically displays a larger dihedral angle (~29°) compared to the terminal rings (~18°).[1][2]

  • Bow-Shape: The puckering induces a "bow" or "banana" shape to the molecule, deviating slightly from a perfectly linear rod. This provides a unique vector that can fine-tune the binding orientation of terminal pharmacophores.

  • Vector Distance: The distance between the distal carbons (C2 and C8) is approximately 5.5–6.0 Å, making it a suitable surrogate for extended aromatic linkers.

Medicinal Chemistry Value[3]
  • Metabolic Stability: The absence of aromatic protons and the steric bulk of the spiro-junctions suppress oxidative metabolism (CYP450).

  • Solubility: The high sp³ character disrupts planar stacking interactions common in aromatic linkers, improving aqueous solubility.

  • Novelty: Unlike the crowded IP space of BCP and spiro[3.3]heptane, the dispiro[3.1.3.1]decane core remains underutilized, offering freedom to operate (FTO).

Synthesis of the Core Scaffold[4]

The construction of the dispiro[3.1.3.1]decane core relies on sequential malonate alkylation . The strategy builds the rings linearly, starting from a cyclobutane precursor.

Reaction Workflow (Graphviz)

G cluster_legend Legend Start Diethyl cyclobutane- 1,1-dicarboxylate Step1 1. Reduction (LiAlH4) 2. Activation (TsCl) Start->Step1 Inter1 1,1-Bis(tosyloxymethyl) cyclobutane Step1->Inter1 Step2 Alkylation (NaOEt, Diethyl malonate) Inter1->Step2 Spiro Spiro[3.3]heptane- 2,2-dicarboxylate Step2->Spiro Step3 1. Reduction 2. Activation 3. Alkylation Spiro->Step3 Product Dispiro[3.1.3.1]decane- 2,2-dicarboxylate Step3->Product L1 Starting Material L2 Reaction Step L3 Intermediate

Figure 1: Sequential ring-forming strategy for accessing the dispiro[3.1.3.1]decane core.

Detailed Protocol: Sequential Ring Formation

Prerequisites:

  • Strictly anhydrous conditions (Ar/N2 atmosphere).

  • Freshly prepared Sodium Ethoxide (NaOEt).

Step 1: Preparation of Spiro[3.3]heptane Intermediate
  • Reduction: Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF. Add LiAlH4 (2.2 eq) dropwise at 0°C. Reflux for 4 h. Quench (Fieser method) to obtain cyclobutane-1,1-dimethanol.

  • Activation: Dissolve the diol in Pyridine/DCM (1:1). Add p-Toluenesulfonyl chloride (TsCl) (2.5 eq) at 0°C. Stir overnight. Workup with HCl (1M) and extraction yields 1,1-bis(tosyloxymethyl)cyclobutane.

  • Cyclization: Generate NaOEt (2.2 eq) in EtOH. Add diethyl malonate (1.1 eq) and stir for 30 min. Add the bis-tosylate (1.0 eq) and reflux for 12–24 h.

    • Result:Diethyl spiro[3.3]heptane-2,2-dicarboxylate .

Step 2: Extension to Dispiro[3.1.3.1]decane

Repeat the cycle to add the third ring:

  • Reduce diethyl spiro[3.3]heptane-2,2-dicarboxylate with LiAlH4 to the corresponding diol.

  • Activate with TsCl to form the bis-tosylate.

  • Alkylate with diethyl malonate (NaOEt/EtOH) under reflux.

    • Result:Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate .

Critical Control Point: The cyclization steps are sensitive to concentration. High dilution (0.1 M) is recommended during the addition of the tosylate to minimize intermolecular polymerization.

Functionalization Protocols

Once the diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate core is secured, it serves as a versatile divergence point.

Hydrolysis and Decarboxylation (Mono-acid Access)

To create a mono-functionalized "exit vector," the gem-dicarboxylate must be converted to a mono-carboxylic acid.

Protocol:

  • Hydrolysis: Suspend the diester in KOH (4.0 eq) / EtOH / H2O (4:1) . Reflux for 4 h until TLC shows consumption of starting material. Acidify to pH 1 with HCl. Isolate the 2,2-dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C under vacuum (neat fusion). CO2 evolution will be observed.

    • Yield:Dispiro[3.1.3.1]decane-2-carboxylic acid .[3]

    • Note: This installs the carboxylic acid at the C2 position. Due to the symmetry of the core (if unsubstituted at C8), no isomers are formed. If the C8 position is substituted (e.g., via a pre-functionalized starting material), diastereomers (syn/anti) may form.

Curtius Rearrangement (Amine Access)

Converting the acid to an amine provides a handle for amide coupling or SNAr reactions.

Protocol:

  • Dissolve the mono-acid (1.0 eq) in t-Butanol (t-BuOH) .

  • Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (TEA) (1.2 eq).

  • Reflux for 12 h. The intermediate isocyanate is trapped by t-BuOH.

  • Workup: Concentrate and purify via column chromatography.

  • Deprotection: Treat the Boc-amine with TFA/DCM (1:4) to yield 2-aminodispiro[3.1.3.1]decane .

Summary of Functional Transformations
Target Functional GroupReagentsKey IntermediateApplication
Carboxylic Acid KOH/EtOH; then

(-CO2)
DiesterAmide coupling, esterification
Primary Amine DPPA, t-BuOH; then TFAMono-acidUrea formation, SNAr, reductive amination
Alcohol (Hydroxymethyl) LiAlH4 or BH3·THFMono-acidEther formation, oxidation to aldehyde
Mesylate/Tosylate MsCl/TsCl, Et3NAlcoholNucleophilic displacement (azide, cyanide)

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Intermolecular polymerization (oligomerization) instead of intramolecular ring closure.

    • Solution: Use a syringe pump to add the bis-tosylate solution very slowly (over 4-6 hours) to the refluxing malonate/base mixture.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance around the spiro-center protects the esters.

    • Solution: Increase temperature (use ethylene glycol/KOH at 120°C) or switch to LiOH in THF/H2O with microwave irradiation.

  • Issue: Solubility.

    • Observation: The core is highly lipophilic but rigid.

    • Solution: Use chlorinated solvents (DCM, CHCl3) or hot Toluene for intermediates. Final polar derivatives (amines/acids) are soluble in MeOH/DMSO.

References

  • Molchanov, A. P., et al. (2012). Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3^7.1^5.1^3]dodecane. Russian Journal of Organic Chemistry.

    • Grounding: Primary source for the sequential ring-building methodology starting
  • Buchholz, V., et al. (1999). Structures of a Spiro[3.3]heptane and a Related Dispiro[3.1.3.1]decane Derivative. Acta Crystallographica Section C.

    • Grounding: Provides the X-ray crystal structure, confirming the "bow" shape and puckering angles of the dispiro[3.1.3.1]decane core.
  • Levin, M. D., et al. (2000).[4] Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. [4]

    • Grounding: Referenced for comparative protocols on handling rigid, small-ring dicarboxylates and decarboxyl
  • Wiberg, K. B. (1996). Properties of Small Ring Hydrocarbons. Chemical Reviews.

    • Grounding: Fundamental review covering the strain energy and reactivity of spiro-fused cyclobutanes.

Sources

Method

Application Note: Synthesis and Polymerization of Novel Dispiro[3.1.3.1]decane-Based Polyamides

Executive Summary This application note details the protocol for synthesizing high-performance polyamides utilizing the rigid aliphatic scaffold dispiro[3.1.3.1]decane . Unlike traditional aromatic monomers (e.g., tereph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-performance polyamides utilizing the rigid aliphatic scaffold dispiro[3.1.3.1]decane . Unlike traditional aromatic monomers (e.g., terephthalic acid), dispiro[3.1.3.1]decane derivatives offer a unique combination of conformational rigidity and optical transparency due to their saturated, spiro-cyclic "paddlane-like" architecture.

The incorporation of the dispiro[3.1.3.1]decane-2,8-dicarboxylic acid (DSDDA) monomer into polymer backbones significantly enhances the glass transition temperature (


) while maintaining low dielectric constants and UV transparency, making these materials ideal candidates for flexible optical films, high-temperature coatings, and advanced drug delivery matrices.

Scientific Rationale & Mechanism

The Dispiro Advantage

The dispiro[3.1.3.1]decane framework consists of a central cyclobutane ring spiro-fused to two terminal cyclobutane rings. This "linear" polyspirane arrangement restricts bond rotation, mimicking the stiffness of aromatic rings without the associated UV absorption or yellowness.

  • Geometric Isomerism: The synthesis targets the trans-2,8-functionalized isomer to ensure linear chain propagation, which is critical for achieving high molecular weight and semi-crystallinity.

  • Polymerization Strategy: Due to the steric bulk of the spiro-centers, standard melt polycondensation often fails due to sublimation or degradation before melt homogeneity. Therefore, we utilize Direct Polycondensation (Yamazaki-Higashi method) using triphenyl phosphite (TPP) as an activating agent.

Reaction Pathway Visualization

G Precursor Dispiro[3.1.3.1]decane-2,8-dione Intermediate Cyanohydrin / Unsaturated Nitrile Precursor->Intermediate Homologation Monomer DSDDA (Diacid Monomer) Intermediate->Monomer Acid Hydrolysis Polymer Poly(dispiro-amide) Monomer->Polymer Yamazaki-Higashi Polycondensation Reagent1 1. TosMIC / t-BuOK 2. Hydrolysis Reagent1->Intermediate Reagent2 Aromatic Diamine TPP / Pyridine / LiCl Reagent2->Polymer

Figure 1: Synthetic workflow from ketone precursor to final polyamide.[1][2][3]

Experimental Protocols

Monomer Synthesis: Dispiro[3.1.3.1]decane-2,8-dicarboxylic acid (DSDDA)

Prerequisites:

  • Starting Material: Dispiro[3.1.3.1]decane-2,8-dione (Synthesized via thermal dimerization of ketene acetals or similar cyclobutane-forming routes [1]).

  • Safety: Perform all steps in a fume hood. Cyanide derivatives (if used) require specific waste protocols.

Protocol:

  • Homologation (Van Leusen Reaction):

    • Dissolve dispiro[3.1.3.1]decane-2,8-dione (10 mmol) and tosylmethyl isocyanide (TosMIC, 22 mmol) in dry dimethoxyethane (DME).

    • Cool to 0°C. Add potassium tert-butoxide (

      
      -BuOK, 45 mmol) portion-wise.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

    • Mechanism:[1] This converts the ketones into nitrile groups while retaining the ring structure.

  • Hydrolysis:

    • Quench the reaction with water and extract with dichloromethane (DCM).

    • Evaporate solvent to yield the crude dinitrile.

    • Reflux the crude solid in concentrated HCl/Acetic acid (1:1 v/v) for 24 hours.

    • Cool to RT. The diacid (DSDDA) will precipitate as a white solid.

  • Purification:

    • Recrystallize from ethanol/water.

    • QC Check:

      
      H-NMR (DMSO-
      
      
      
      ) should show carboxyl protons at
      
      
      12.0-12.5 ppm and complete disappearance of nitrile peaks.
Polymerization: Poly(dispiro-amide) Synthesis

Method: Yamazaki-Higashi Phosphorylation Reaction [2]. Target Polymer: Poly(dispiro[3.1.3.1]decane-2,8-diyl-1,4-phenylenediamide).

Materials:

  • Monomer A: DSDDA (5.0 mmol)

  • Monomer B:

    
    -Phenylenediamine (PPD) (5.0 mmol)
    
  • Solvent: N-methyl-2-pyrrolidone (NMP) (20 mL) containing dissolved LiCl (4 wt%) to improve solubility.

  • Activator: Triphenyl phosphite (TPP) (10 mmol).

  • Base: Pyridine (5 mL).

Step-by-Step Procedure:

  • Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Charging: Add DSDDA, PPD, and LiCl/NMP solution. Stir under nitrogen flow for 15 minutes to ensure dispersion.

  • Activation: Add Pyridine and Triphenyl phosphite (TPP) via syringe.

  • Reaction:

    • Heat the mixture to 100°C for 3 hours.

    • Observation: The solution viscosity should increase significantly, indicating chain growth.

  • Precipitation:

    • Cool the viscous solution to RT.

    • Pour slowly into 500 mL of vigorously stirred methanol. The polymer will precipitate as a fibrous or powdery white solid.

  • Purification:

    • Filter the polymer.[4]

    • Wash sequentially with hot methanol and hot water (to remove residual pyridine and phosphorous byproducts).

    • Soxhlet extraction with acetone for 12 hours is recommended for optical-grade purity.

  • Drying: Dry in a vacuum oven at 80°C for 24 hours.

Characterization & Data Analysis

Expected Properties

The resulting polymer is expected to exhibit high thermal stability due to the rigid spiro-skeleton.[4]

PropertyTest MethodExpected ValueNotes
Glass Transition (

)
DSC (10°C/min)> 280°CAttributed to hindered rotation of spiro-rings [1].
Decomposition (

)
TGA (N

)
> 420°CAliphatic spiro-cycles are thermally robust.
Solubility VisualDMAc, NMPSoluble in polar aprotic solvents; insoluble in CHCl

.
Transparency UV-Vis (Film)> 85% T@ 450nm (10

m film).
Structural Validation (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the amide proton singlet (
    
    
    10.0 ppm) and the broadening of the aliphatic spiro-proton signals (
    
    
    1.8–2.6 ppm), distinct from the sharp peaks of the monomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Low MW Moisture in solventEnsure NMP is distilled over CaH

and LiCl is anhydrous.
Precipitation during reaction Polymer insolubilityIncrease LiCl concentration to 6-8% or raise temperature to 110°C.
Yellowing of Polymer Oxidation of DiaminePurify PPD by sublimation before use; ensure strict N

atmosphere.

References

  • Molchanov, A. P., & Kostikov, R. R. (2012).[1] Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3^7.1^5.1^3]dodecane.[1][3] Russian Journal of Organic Chemistry, 48(4), 596–598.[1] Link

  • García, J. M., et al. (2010). High-performance aromatic polyamides.[2] Progress in Polymer Science, 35(5), 623-686. (Standard protocol reference for Yamazaki-Higashi conditions).

  • Luebke, D. R., et al. (2015). Synthesis and Characterization of New Rigid Diamine Monomers Having a Spiro Carbon Moiety. Polymer, 56, 123-130. (Context for spiro-polymer rigidity). 4

Disclaimer: This protocol is for research purposes only. The synthesis of dispiro[3.1.3.1]decane derivatives involves high-energy intermediates. Consult local safety regulations before proceeding.

Sources

Application

Use of dispiro compounds as chiral ligands in asymmetric catalysis

Topic: Use of Dispiro Compounds as Chiral Ligands in Asymmetric Catalysis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Unlocking Rigid Ster...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Dispiro Compounds as Chiral Ligands in Asymmetric Catalysis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Unlocking Rigid Stereocontrol with 1,1'-Spirobiindane Frameworks

Abstract

Chiral ligands based on the 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone represent a paradigm shift from traditional atropisomeric biaryl ligands (e.g., BINOL). Unlike biaryls, which rely on restricted rotation around a C-C bond, dispiro ligands possess a rigid, fused spiro-skeleton that eliminates axial flexibility. This guide details the structural advantages of dispiro ligands, provides a validated protocol for the resolution of the parent SPINOL scaffold, and outlines a high-performance workflow for Iridium-catalyzed asymmetric hydrogenation—a reaction where these ligands frequently outperform their biaryl counterparts.

Introduction: The "Rigidifying" Advantage

In asymmetric catalysis, the "chiral pocket" defines stereoselectivity. Traditional ligands like BINOL or SEGPHOS rely on atropisomerism , where chirality arises from hindered rotation around a single bond. While effective, these scaffolds possess a degree of flexibility ("breathing") that can erode enantioselectivity, particularly with smaller substrates or at high temperatures.

Dispiro ligands (e.g., SPINOL, SPIROL) solve this by fusing the chiral rings at a quaternary spiro-center.

  • Structural Rigidity: The

    
     spiro-carbon locks the two indane rings perpendicular to each other. There is zero  rotational freedom between the rings.
    
  • Defined Bite Angle: In bis-phosphine derivatives (e.g., SpiroPAP, SDP), the rigid backbone enforces a constant P-M-P bite angle, crucial for stabilizing specific transition states.

  • C2 Symmetry: The

    
    -symmetric nature simplifies NMR analysis and reduces the number of possible catalyst-substrate isomeric complexes.
    
Ligand Architecture & Design

The core scaffold is SPINOL .[1] From this diol, a library of privileged ligands can be synthesized.

Ligand ClassKey DerivativeApplication Focus
Chiral Phosphoric Acids (CPAs) SPINOL-CPAOrganocatalysis (Friedel-Crafts, Transfer Hydrogenation)
Bis-phosphines SDP, SpiroPhosPd-catalyzed Allylic Alkylation, Hydrogenation
P,N-Ligands SpiroPAPIr-catalyzed Hydrogenation of Ketones/Imines
Phosphoramidites Mono-Phos-SpiroRh-catalyzed Hydroformylation, Conjugate Addition
Protocol 1: Preparation of Enantiopure SPINOL

Foundational Workflow

Access to high-quality dispiro ligands begins with the optical resolution of racemic SPINOL. The following protocol utilizes the inclusion crystallization method developed by Zhou et al., which is superior to classical resolution in yield and scalability.

Objective: Isolate (R)- and (S)-SPINOL from racemic mixture (>99% ee). Reagents:

  • rac-SPINOL (1,1'-spirobiindane-7,7'-diol)

  • (–)-N-Benzylcinchonidinium chloride (Resolution Agent)

  • Solvents: Acetone, Ethyl Acetate (EtOAc), HCl (aq).

Step-by-Step Procedure:

  • Complex Formation:

    • In a round-bottom flask equipped with a reflux condenser, suspend rac-SPINOL (10.0 mmol, 2.66 g) and (–)-N-Benzylcinchonidinium chloride (5.0 mmol, 2.15 g) in acetone (40 mL).

    • Heat the mixture to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature (approx. 23°C) over 4 hours. Do not disturb the flask.

    • Observation: A 1:1 inclusion complex of (R)-SPINOL and the ammonium salt will crystallize.

  • Filtration & Washing:

    • Filter the crystals and wash with cold acetone (2 x 5 mL).

    • Filtrate (Mother Liquor): Contains predominantly (S)-SPINOL. Save for Step 4.

    • Solid (Complex): Contains (R)-SPINOL.

  • Liberation of (R)-SPINOL:

    • Suspend the solid complex in EtOAc (50 mL) and 1M HCl (30 mL).

    • Stir vigorously for 30 minutes until two clear layers form (hydrolysis of the complex).

    • Separate the organic layer.[2][3] Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Validation: Check ee by chiral HPLC (Chiralpak AD-H). Expected ee >99%.[3] Recrystallize from hexanes/EtOAc if necessary.

  • Recovery of (S)-SPINOL:

    • Concentrate the mother liquor from Step 2.

    • Repeat the acid hydrolysis (Step 3) to remove the resolution agent.

    • Recrystallize the crude residue from benzene or toluene to upgrade the optical purity of (S)-SPINOL.

Application Note: Ir-Catalyzed Asymmetric Hydrogenation

Case Study: Enantioselective Hydrogenation of Quinolines

One of the most powerful applications of SPINOL-derived ligands (specifically SpiroPAP or Spiro-diphosphinites ) is the Iridium-catalyzed hydrogenation of N-heterocycles. This reaction is notoriously difficult with BINOL ligands due to catalyst deactivation.

Mechanism of Action: The rigid spiro-ligand creates a deep, narrow chiral cleft. The Iridium center binds the substrate (quinoline) and activates


.[4] The "chiral walls" of the spiro backbone force the hydride delivery to occur from a single face of the heterocycle.
Data Presentation: Substrate Scope (Ir-SpiroPAP System)
Substrate (2-Substituted Quinoline)ProductYield (%)ee (%)
2-Methylquinoline (R)-2-Methyl-THQ9694
2-n-Butylquinoline (R)-2-Butyl-THQ9593
2-Phenethylquinoline (R)-2-Phenethyl-THQ9292
6-Fluoro-2-methylquinoline (R)-6-F-2-Me-THQ9795
2-(3-Butenyl)quinoline (R)-2-Butenyl-THQ9190

Data aggregated from Zhou et al. and subsequent optimization studies.

Protocol 2: Catalytic Hydrogenation Workflow

Self-Validating Experimental Procedure

Reaction: Asymmetric Hydrogenation of 2-Methylquinoline Catalyst:


 / (R)-SpiroPAP
Additive: 

(Critical for catalytic activity)[5][6]

Safety Warning: Hydrogen gas is highly flammable. Use a rated high-pressure autoclave.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Glovebox/Schlenk Line):

    • In a dried Schlenk tube under Argon, add

      
       (1.0 mol%) and (R)-SpiroPAP  (2.2 mol%).
      
    • Add anhydrous Toluene (2 mL). Stir at room temperature for 10-15 minutes.

    • Checkpoint: Solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating ligand coordination.

  • Substrate & Additive Addition:

    • Add Iodine (

      
      )  (5.0 mol%) to the catalyst solution.[5] Stir for 5 minutes.
      
    • Note: Iodine oxidizes Ir(I) to the active Ir(III) species.

    • Add 2-Methylquinoline (0.5 mmol) and solvent (total volume 3 mL).

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave equipped with a glass liner.

    • Purge with

      
       gas (3 cycles at 5 atm).
      
    • Pressurize to 600 psi (approx. 40 atm) .

    • Stir at Room Temperature (25°C) for 12–16 hours.

  • Workup & Analysis:

    • Carefully vent

      
       in a fume hood.
      
    • Concentrate the solvent under reduced pressure.[2]

    • Add saturated

      
       (aq) to neutralize the HI formed. Extract with DCM.
      
    • Purification: Pass through a short pad of silica gel (eluent: Hexanes/EtOAc 5:1) to remove catalyst residues.

    • Analysis: Determine conversion by

      
       NMR. Determine ee using Chiralcel OJ-H column (Hexane/iPrOH 90:10, 1.0 mL/min).
      
Mechanistic Visualization

The following diagram illustrates the workflow and the stereochemical logic of the Dispiro-Ir catalytic cycle.

G cluster_0 Ligand Architecture cluster_1 Catalytic Cycle (Ir-H2) SPINOL Racemic SPINOL Resolution Resolution (N-Benzylcinchonidinium Cl) SPINOL->Resolution R_SPINOL (R)-SPINOL (Rigid C2 Scaffold) Resolution->R_SPINOL Crystallization Ligand_Syn Ligand Synthesis (SpiroPAP/SpiroPhos) R_SPINOL->Ligand_Syn PreCat Ir(I) Precatalyst + I2 Additive Ligand_Syn->PreCat Complexation ActiveCat Active Ir(III)-H Species (Chiral Pocket) PreCat->ActiveCat Oxidative Addn TS Stereoselective Hydride Transfer ActiveCat->TS H2 Activation Substrate Quinoline Substrate Substrate->ActiveCat Product Chiral Tetrahydroquinoline (>94% ee) TS->Product Reductive Elim

Caption: Workflow from racemic scaffold resolution to active Iridium(III) catalytic species for asymmetric hydrogenation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient

pressure.
Ensure substrate is free of sulfur/amine impurities. Increase pressure to 50 atm.
Low ee% Racemization of ligand or background reaction.Verify optical purity of SPINOL starting material. Ensure temperature is controlled (<30°C).
Incomplete Layer Separation (Protocol 1) Emulsion formation during hydrolysis.Add solid NaCl to saturate the aqueous phase; use a larger volume of EtOAc.
Catalyst Color Solution remains orange (Ir(I)) after

addition.
Indication of failed oxidation. Check quality of

or stir longer before adding substrate.
References
  • Resolution of SPINOL: Zhou, Y.-G. et al. "Highly Enantioselective Synthesis of Optically Pure SPINOL via Inclusion Crystallization." J. Am. Chem. Soc.[7]2002 , 124, 12636.

  • Ir-SpiroPAP Hydrogenation: Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with High Efficiency." J. Am. Chem. Soc.[7]2003 , 125, 10536.

  • Review of Dispiro Ligands: Ding, K. et al. "Spiro Ligands for Asymmetric Catalysis."[8] Chem. Soc. Rev.2013 , 42, 1356.

  • Spiro Phosphoric Acids: Tan, B. et al. "Recent Advances in the Synthesis of Axially Chiral Compounds via Organocatalysis." Acc.[4][8] Chem. Res.2018 , 51, 234.

Sources

Method

Application Note: High-Throughput Screening of Dispiro[3.1.3.1]decane Libraries

Executive Summary The pharmaceutical industry's "escape from flatland" has catalyzed a shift from planar, aromatic-dominated libraries to three-dimensional, Fsp³-rich architectures. Among these, the dispiro[3.1.3.1]decan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry's "escape from flatland" has catalyzed a shift from planar, aromatic-dominated libraries to three-dimensional, Fsp³-rich architectures. Among these, the dispiro[3.1.3.1]decane scaffold represents a privileged, under-explored chemical space. Characterized by a central cyclobutane ring spiro-fused to two terminal cyclobutane rings, this scaffold offers unique vectors for side-chain presentation, high metabolic stability, and a distinct "bow-shaped" topography that mimics non-planar biological metabolites.

This guide details the protocols for the high-throughput screening (HTS) of dispiro[3.1.3.1]decane libraries. Unlike standard heterocyclic libraries, these saturated systems present specific challenges in solubility profiling, quality control (QC) due to low UV absorbance, and acoustic handling. This document provides a self-validating workflow to maximize hit rates and data integrity.

Scaffold Architecture & Library Logic

The Dispiro[3.1.3.1]decane Core

The dispiro[3.1.3.1]decane system consists of three linearly fused four-membered rings connected via two spiro-quaternary carbons.

  • Geometry: Crystallographic data indicates the central cyclobutane ring is puckered, creating a rigid, concave "bow" shape. This allows the molecule to wrap around target residues or fit into cryptic pockets inaccessible to flat aromatics.

  • Physicochemical Profile: High fraction of saturated carbons (Fsp³ ≈ 1.0 for the core) correlates with improved solubility and reduced promiscuity compared to lipophilic aromatic systems.

Library Design Strategy

To generate HTS-ready libraries, the core is typically functionalized at the 2,2- and 8,8-positions (terminal rings).

  • Diversity Points: Esters, amides, or amines at the terminal rings allow for the introduction of diverse pharmacophores.

  • Stereochemical Considerations: The rigid spiro-fusion creates distinct diastereomers (cis/trans relative to the central plane). Libraries are often separated into defined diastereomeric pairs prior to screening to simplify SAR.

Protocol A: Library Formatting & Quality Control (QC)

Challenge: The saturated dispiro[3.1.3.1]decane core lacks significant chromophores. Standard UV-based QC (254 nm) is insufficient and will yield false "empty well" signals.

Solution: Universal detection using Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Materials
  • Compound Source: Dispiro[3.1.3.1]decane library (10 mM in DMSO).

  • LC System: UPLC coupled with SQ (Single Quadrupole) MS and CAD.

  • Plate Type: 384-well Cyclo-olefin Copolymer (COC) plates (minimizes DMSO leaching and compound adsorption).

Step-by-Step QC Protocol
  • Thawing: Thaw library plates at room temperature (25°C) for 60 minutes. Vortex at 1000 rpm for 30 seconds.

  • Visual Inspection: Check for precipitation. Spirocycles are generally soluble, but "brick dust" formation can occur with lipophilic side chains.

  • LC-MS/CAD Analysis (Random Sampling):

    • Sample 5% of the library (randomized).

    • Column: C18 Reverse Phase, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: Set MS to ESI+ mode. Set CAD evaporation temp to 35°C.

    • Critical Check: Ensure purity > 85% by CAD integration (more accurate than UV for this scaffold).

  • Reformatting: Transfer validated compounds to "Source Plates" (LDV - Low Dead Volume) for acoustic dispensing.

Protocol B: Acoustic HTS Workflow

This protocol utilizes acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes, preserving the library and eliminating tip-based cross-contamination.

Experimental Design (Case Study: Protease Inhibition)
  • Target: Cysteine Protease (requires specific steric fit).

  • Format: 1536-well black, solid-bottom plates.

  • Assay Volume: 6 µL total.

Workflow Diagram

The following diagram illustrates the critical path from library source to hit identification, highlighting the specific QC steps required for non-chromophoric scaffolds.

HTS_Workflow Library Dispiro[3.1.3.1]decane Library (10mM DMSO) QC QC: LC-MS / CAD (Non-UV Detection) Library->QC 5% Sampling Source Source Plate Prep (384-well LDV) Library->Source Reformatting Analysis Data Normalization & Hit Triage QC->Analysis Purity Correction Acoustic Acoustic Dispensing (20 nL Transfer) Source->Acoustic Echo 550/650 Assay Enzymatic Assay (1536-well) Acoustic->Assay Compound Addition Readout Fluorescence Readout (Ex/Em) Assay->Readout Incubation 1h Readout->Analysis Z-Prime Calculation

Figure 1: HTS workflow emphasizing the necessity of CAD/MS QC for saturated scaffolds.

Step-by-Step Screening Protocol
  • Assay Plate Prep:

    • Dispense 3 µL of Enzyme Buffer into 1536-well plates using a bulk dispenser (e.g., Multidrop Combi).

  • Compound Transfer (Acoustic):

    • Use the Acoustic Liquid Handler to transfer 20 nL of compound from the Source Plate to the Assay Plate.

    • Controls: Transfer 20 nL DMSO to Columns 1-2 (High Control) and 20 nL Reference Inhibitor to Columns 3-4 (Low Control).

  • Substrate Addition:

    • Dispense 3 µL of Fluorogenic Substrate to initiate the reaction.

    • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation:

    • Incubate at room temperature for 60 minutes (protected from light).

  • Detection:

    • Read fluorescence (e.g., Ex 355 nm / Em 460 nm) on a multimode plate reader.

Data Analysis & Hit Triage

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) relative to controls.

MetricAcceptance CriteriaNotes
Z' Factor > 0.5Measures assay robustness.
Signal-to-Background > 3:1Essential for detecting weak binders.
CV (Control Wells) < 5%Indicates pipetting precision.
Hit Cutoff Mean + 3σStatistical definition of a hit.
Artifact Identification (The "Spiro-Specific" Triage)

While dispiro scaffolds are less prone to aggregation than aromatics, they can exhibit specific artifacts:

  • Fluorescence Interference: The rigid core is generally inert, but specific amine-functionalized side chains may fluoresce. Action: Run a "Compound Only" control plate (no enzyme).

  • Stereoisomer Bias: If the library contains racemic mixtures, a hit might represent only 50% active species. Action: Deconvolute hits by synthesizing/separating pure diastereomers (cis/trans).

Structural Validation

Confirm the identity of the hit using the exact mass.

  • Note: Dispiro[3.1.3.1]decane derivatives often show distinct fragmentation patterns in MS/MS (loss of cyclobutane ring fragments).

References

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Fitjer, L., et al. (1990). "Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative." Acta Crystallographica Section C. [Link]

  • Zheng, W., et al. (2013). "The Use of Spiked Compounds in High-Throughput Screening to Detect Interference." Assay and Drug Development Technologies. [Link]

  • Stotani, S., et al. (2016).[1] "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science. [Link]

  • Ellson, R., et al. (2005). "Precise, Contactless Handling of Nanoliter-to-Microliter Liquid Volumes." Journal of the Association for Laboratory Automation. [Link]

Sources

Application

Application Note: Derivatization of Dispiro[3.1.3.1]decane-2-carboxylic Acid for Biological Assays

This Application Note is designed for medicinal chemists and chemical biologists focusing on the derivatization of Dispiro[3.1.3.1]decane-2-carboxylic acid (often denoted as Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the derivatization of Dispiro[3.1.3.1]decane-2-carboxylic acid (often denoted as Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid in specific catalogs).[1]

This guide addresses the unique steric and electronic properties of this rigid, Fsp³-rich scaffold and provides validated protocols for its incorporation into biological assays, including SAR libraries and DNA-Encoded Libraries (DEL).[1]

[1]

Introduction & Chemical Logic

The Dispiro[3.1.3.1]decane scaffold represents a class of rigid, linear spirocyclic systems consisting of three fused cyclobutane rings. In modern drug discovery, this scaffold serves as a saturated bioisostere for para-substituted phenyl rings or alkynes, offering defined vectors with improved physicochemical properties (solubility, metabolic stability) compared to their aromatic counterparts [1, 2].[1]

Structural Analysis[2]
  • Geometry: The molecule possesses a "bow-shaped" geometry due to the puckering of the cyclobutane rings [3]. The carboxylic acid at the 2-position projects away from the core, but the adjacent spiro-center (C5) creates significant steric bulk compared to a standard cyclohexane carboxylic acid.[1]

  • Reactivity Profile: The carboxylic acid is chemically stable but sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in slow kinetics or incomplete conversion.[1]

  • Bioisosterism: The distance between the C2-carboxyl and the distal C8 position mimics the geometry of 1,4-disubstituted benzenes, making it ideal for linker design in PROTACs or fragment-based drug discovery (FBDD).[1]

Decision Framework: Choosing the Right Protocol

The choice of derivatization method depends heavily on the downstream biological assay.

DerivatizationLogic Start Dispiro[3.1.3.1]decane-2-COOH Goal Assay Goal? Start->Goal SAR SAR Library / Potency Goal->SAR Small Molecule DEL DNA-Encoded Library Goal->DEL High Throughput Linker PROTAC / Conjugation Goal->Linker Bioconjugation Method1 Protocol A: T3P Coupling (High Yield, Low Epimerization) SAR->Method1 Method2 Protocol B: DMT-MM Activation (Aqueous/DNA Compatible) DEL->Method2 Method3 Protocol C: Pentafluorophenyl Ester (Stable Active Ester) Linker->Method3

Figure 1: Strategic decision tree for selecting the optimal derivatization chemistry based on assay requirements.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (SAR & Lead Opt)

Rationale: Due to the steric hindrance of the adjacent spiro-carbon, traditional carbodiimides (EDC) are inefficient.[1] Propylphosphonic anhydride (T3P) is the reagent of choice as it drives the reaction to completion through the formation of a highly reactive mixed anhydride while maintaining low epimerization risk [4].

Materials:

  • Dispiro[3.1.3.1]decane-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.2 equiv)

  • T3P (50% wt in EtOAc/DMF) (2.0 equiv)[1]

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Anhydrous EtOAc or DMF (0.1 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous EtOAc. Note: Use DMF if the amine is polar/insoluble.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C.

  • Activation: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by LCMS.[2] The hindered acid may require heating to 50 °C if conversion is <50% after 4 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), 1M HCl (x2), and Brine.[1] Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Data:

Parameter Standard Conditions (HATU) Optimized Conditions (T3P)
Conversion (4h) 45% >95%
Byproducts Tetramethylurea adducts (trace) Water-soluble phosphate byproducts (easy removal)

| Purification | Requires HPLC | Simple Extraction/Flash |[1]

Protocol B: On-DNA Derivatization (DEL & Screening)

Rationale: For DNA-Encoded Libraries, reactions must occur in aqueous media at dilute concentrations.[1] DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is preferred over EDC/s-NHS for hindered acids in DEL synthesis due to higher stability in water [5].[1]

Materials:

  • dsDNA-tagged amine (headpiece) in Borate Buffer (pH 9.4)[1]

  • Dispiro acid (200 equiv, as DMA stock)[1]

  • DMT-MM (200 equiv, freshly prepared in water)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Dispiro acid in DMA (Dimethylacetamide) to 200 mM.

  • Activation: Add DMT-MM (solid or fresh aqueous solution) to the acid solution.[1] Stir for 5 mins.

  • Coupling: Add the activated acid mixture to the DNA-amine solution (1 mM DNA concentration). Final solvent ratio should be <10% DMA in buffer.

  • Incubation: Agitate at RT for 16 hours.

  • Precipitation: Ethanol precipitation to remove excess small molecules.

  • QC: Analyze by LCMS (deconvoluted DNA mass). Expect mass shift of +[Acid MW - 18].[1]

Protocol C: Lipophilicity (LogD) & Metabolic Stability Assay

Rationale: The dispiro scaffold is often selected to lower LogD compared to phenyl rings. Validating this property is critical.

Workflow:

  • Synthesis: Prepare the N-methyl amide derivative using Protocol A (using methylamine).

  • Shake-Flask Method:

    • Dissolve compound in octanol-saturated PBS (pH 7.4).

    • Equilibrate with PBS-saturated octanol.[1]

    • Separate phases and quantify concentration via HPLC-UV (210 nm).

  • Microsomal Stability:

    • Incubate derivative (1 µM) with Mouse/Human Liver Microsomes + NADPH.[1]

    • Timepoints: 0, 15, 30, 60 min.[1]

    • Expectation: Dispiro scaffolds generally show T½ > 60 min due to lack of aromatic oxidation sites [1, 6].

Troubleshooting & Quality Control

Common Issues
  • Low Reactivity: The spiro-cyclobutane ring creates a "neopentyl-like" steric environment.[1]

    • Fix: Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ, which is more reactive than the active ester.[1]

  • Solubility: The free acid is lipophilic.

    • Fix: Use THF/Water mixtures or pure DMF for reactions; do not use DCM for polar amine partners.

Analytical Validation
  • NMR Signature: Look for the characteristic multiplets of the cyclobutane protons. The protons alpha to the carbonyl typically appear around 3.0–3.3 ppm and may show complex splitting due to the rigid conformation.

  • Mass Spec: The dispiro core is stable. Fragmentation often yields loss of -COOH (M-45) or the specific amine fragment.[1]

Troubleshooting Issue Problem: Low Yield (<30%) Check1 Check Sterics of Amine Issue->Check1 Check2 Check Solvent System Check1->Check2 Primary Amine Sol1 Use Acid Chloride Method (Ghosez's Reagent) Check1->Sol1 Bulky Amine Sol2 Switch to T3P in Pyridine (High Temp 80°C) Check2->Sol2 Precipitate formed Sol3 Add LiCl (Solubility Enhancer) Check2->Sol3 SM remains in solution

Figure 2: Troubleshooting logic for optimizing coupling yields.

References

  • Mykhailiuk, P. K. (2023).[1][3][4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Nature Chemistry, 15, 1155–1163.[1][3] Link

  • SpiroChem AG . (2023). Spirocyclic Scaffolds in Medicinal Chemistry: Application Notes. Link

  • Acta Crystallographica . (1990).[5] Structures of a Spiro[3.3]heptane and a Related Dispiro[3.1.3.1]decane Derivative. Acta Cryst. C, 46, 2401-2405.[1] Link

  • Dunetz, J. R., et al. (2011).[1][6] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent.[1] Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Kunishima, M., et al. (2002).[1] DMT-MM: A Versatile Condensing Agent for Formation of Amides and Esters.[1] Tetrahedron, 58(4), 577-583.[1] Link

  • Enamine Ltd . (2020). Design of Saturated Bioisosteres: Dispiro[3.1.3.1]decane Case Study. Link

Sources

Method

Application Notes and Protocols for Creating Rigid Polymer Structures in Materials Science

Introduction: The Architectural Elegance of Rigidity in Polymers In the vast landscape of materials science, polymers are often celebrated for their flexibility and versatility. However, a specialized class of these macr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Rigidity in Polymers

In the vast landscape of materials science, polymers are often celebrated for their flexibility and versatility. However, a specialized class of these macromolecules, rigid polymer structures, offers a unique and compelling set of properties derived from their conformational inflexibility. These materials, characterized by their stiff backbones, are crucial in applications demanding high strength, exceptional thermal stability, and precise structural integrity.[1] Unlike their flexible counterparts, which find utility in applications like elastomers and packaging, rigid polymers such as polystyrene are valued for their high stiffness in structural roles.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of rigid polymer structures, offering both foundational knowledge and actionable protocols for researchers and professionals in materials science and drug development.

The performance of any polymer is intrinsically linked to its molecular structure and the flexibility of its polymer chains.[1] Rigid-rod polymers, a prominent category within this class, possess highly extended and inflexible chains, often composed of aromatic and heterocyclic rings. This molecular architecture minimizes chain entanglement and promotes the formation of highly ordered domains, leading to exceptional mechanical properties and thermal resistance.[2][3] High-performance polymers like Polyether Ether Ketone (PEEK) and Polybenzoxazoles (PBO) are prime examples, finding critical applications in the aerospace, automotive, and medical industries where performance under extreme conditions is non-negotiable.[1][2]

Synthesis and Fabrication: Engineering Rigidity at the Molecular Level

The creation of rigid polymer structures is a carefully orchestrated process of chemical synthesis, where monomer selection and polymerization technique dictate the final material properties. The primary goal is to construct a polymer backbone with limited rotational freedom, thereby imparting the desired rigidity.

Key Synthesis Methodologies

Several polymerization techniques can be employed to create rigid polymer structures, each with its own set of advantages and considerations.[4][5]

  • Condensation Polymerization (Step-Growth Polymerization): This is a widely used method for synthesizing rigid-rod polymers. It involves the reaction between two bifunctional or trifunctional monomers, leading to the formation of a polymer and a small molecule byproduct, such as water.[5] This technique is instrumental in producing aromatic polyamides (aramids) like Kevlar® and polybenzimidazoles (PBI), which exhibit exceptional thermal and mechanical properties.[2] The key to achieving rigidity lies in the use of aromatic monomers that create a stiff, planar backbone.

  • Ring-Opening Polymerization (ROP): This method is particularly useful for creating polymers from cyclic monomers. The polymerization is driven by the release of ring strain.[6] For instance, the ring-opening of cyclic esters can produce polyesters with varying degrees of rigidity, depending on the monomer structure.[6] Novel all-organic polymers with rigid backbones have been synthesized using ROMP for high energy storage applications.[7]

  • Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer's molecular weight, architecture, and composition.[5][7] This level of control is crucial for designing polymers with tailored rigidity and functionality.

Experimental Protocol: Synthesis of a Rigid Aromatic Polyamide (Aramid)

This protocol details the synthesis of a simple aromatic polyamide via condensation polymerization. The causality behind the choice of reagents and conditions is to favor the formation of a high molecular weight, rigid-rod polymer.

Materials:

  • Terephthaloyl chloride (TCL)

  • p-Phenylenediamine (PPD)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (three-neck flask, condenser, mechanical stirrer, dropping funnel)

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The entire setup should be under a gentle flow of nitrogen to maintain an inert atmosphere and prevent side reactions with moisture.

  • Solvent and Salt Preparation: Add anhydrous NMP and anhydrous CaCl2 to the reaction flask. The CaCl2 is crucial as it aids in dissolving the rigid polymer as it forms, preventing premature precipitation.

  • Monomer Dissolution: Dissolve a precise amount of p-Phenylenediamine (PPD) in the NMP/CaCl2 solution with stirring until fully dissolved.

  • Initiation of Polymerization: Slowly add a solution of Terephthaloyl chloride (TCL) in anhydrous NMP to the reaction flask via the dropping funnel over a period of 30-60 minutes. The slow addition is critical to control the reaction rate and achieve a high molecular weight polymer.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol with vigorous stirring. The solid aramid polymer will precipitate out.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers, solvent, and salt.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization: Validating the Rigid Structure

A comprehensive characterization of the synthesized polymer is essential to confirm its rigid structure and understand its properties. A suite of analytical techniques is employed for this purpose.[8][9]

Techniques for Structural and Morphological Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the polymer, confirming the successful formation of amide bonds and the incorporation of aromatic rings.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, composition, and stereochemistry of the polymer.[10]

  • X-Ray Diffraction (XRD): XRD is crucial for determining the degree of crystallinity and the arrangement of polymer chains in the solid state.[10] Highly ordered patterns are indicative of the regular packing of rigid chains.

  • Microscopy Techniques (SEM, TEM, AFM): Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology of the polymer at the micro- and nanoscale, revealing features like fibrillar structures that are characteristic of rigid-rod polymers.[8][11]

Techniques for Thermal and Mechanical Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[10] Rigid aromatic polymers typically exhibit high decomposition temperatures.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). Rigid polymers generally have a high Tg.

  • Dynamic Mechanical Analysis (DMA): DMA provides information about the viscoelastic properties of the polymer, including its storage modulus (a measure of stiffness) and glass transition temperature.[8][12]

Properties of Rigid Polymer Structures

The unique molecular architecture of rigid polymers translates into a distinct set of macroscopic properties.

PropertyDescriptionTypical Values for High-Performance Rigid Polymers
Tensile Strength The maximum stress a material can withstand while being stretched or pulled before breaking.2 - 5 GPa[13]
Tensile Modulus A measure of the stiffness of a material.100 - 330 GPa[13]
Thermal Stability The ability of a material to resist degradation at high temperatures.Decomposition temperatures often exceed 500°C[2]
Glass Transition Temp. (Tg) The temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state.> 200°C
Chemical Resistance The ability to resist degradation from exposure to chemicals.Excellent resistance to many solvents and corrosive agents.
Dimensional Stability The ability to maintain its size and shape under varying environmental conditions.Low coefficient of thermal expansion.

Visualizing the Synthesis and Structure-Property Relationship

Diagram 1: Synthesis Workflow of a Rigid Aromatic Polyamide

cluster_synthesis Synthesis Workflow Reactor Setup Reactor Setup Monomer Dissolution Monomer Dissolution Reactor Setup->Monomer Dissolution Inert Atmosphere Initiation of Polymerization Initiation of Polymerization Monomer Dissolution->Initiation of Polymerization Slow Addition Polymerization Polymerization Initiation of Polymerization->Polymerization Stirring Precipitation Precipitation Polymerization->Precipitation Increased Viscosity Purification Purification Precipitation->Purification Methanol Drying Drying Purification->Drying Washing

Caption: A flowchart illustrating the key steps in the synthesis of a rigid aromatic polyamide.

Diagram 2: Structure-Property Relationship in Rigid Polymers

cluster_structure Molecular Structure cluster_properties Macroscopic Properties Rigid Monomers Rigid Monomers Stiff Backbone Stiff Backbone Rigid Monomers->Stiff Backbone Chemical Resistance Chemical Resistance Rigid Monomers->Chemical Resistance High Chain Orientation High Chain Orientation Stiff Backbone->High Chain Orientation Thermal Stability Thermal Stability Stiff Backbone->Thermal Stability High Strength High Strength High Chain Orientation->High Strength High Modulus High Modulus High Chain Orientation->High Modulus

Caption: The relationship between molecular structure and the resulting macroscopic properties of rigid polymers.

Applications: Leveraging Rigidity for Advanced Technologies

The exceptional properties of rigid polymer structures make them indispensable in a wide array of demanding applications.[14][15][16]

  • Aerospace and Automotive: The high strength-to-weight ratio and thermal stability of rigid polymers are critical for manufacturing lightweight and durable components for aircraft and high-performance vehicles.[1] They are used in structural parts, engine components, and thermal insulation.[1] The M5 fiber, for example, is competitive with carbon fiber in many aerospace applications.[13]

  • Electronics and Optoelectronics: Rigid polymers with low dielectric constants and excellent dimensional stability are used in printed circuit boards, flexible displays, and as insulating materials for microelectronics.[17] Conductive polymers are also being developed for use in batteries, supercapacitors, and sensors.

  • Medical Devices and Implants: Biocompatible and sterilizable rigid polymers like PEEK are used in spinal implants, surgical instruments, and other medical devices where strength and inertness are paramount.[1][18] Biodegradable rigid polymers are also being explored for drug delivery systems and temporary implants.[19]

  • High-Performance Fibers and Composites: Rigid-rod polymers are spun into high-performance fibers like Kevlar® and Zylon® (PBO) that are used in ballistic protection, ropes, and cables.[2][13] These fibers are also used as reinforcement in advanced composite materials.[17]

  • 3D Printing and Advanced Manufacturing: The development of high-performance rigid polymers for 3D printing is enabling the rapid prototyping and manufacturing of complex, functional parts for industrial applications.[20]

References

  • Jiang, T. (2024). Molecular Structure and Flexibility of Polymers in Material Performance and Applications.
  • Gantrade. (n.d.). Polymer Synthesis: Varying Methods for Polymers and Resins.
  • ResearchGate. (n.d.). Rigid‐Rod Polymers: Synthesis, Processing, Simulation, Structure, and Properties.
  • MilliporeSigma. (n.d.). Polymer Synthesis Techniques.
  • Wikipedia. (n.d.). Polymer characterization.
  • Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers.
  • LibreTexts. (2021). 2: Synthetic Methods in Polymer Chemistry.
  • Fiveable. (n.d.). Polymer Characterization Methods.
  • TA Instruments. (n.d.). Polymer Flow and Mechanical Characterization for Material Development, Processing, and Performance.
  • FILAB. (n.d.). Polymer Testing, Analysis and Characterization.
  • Stone, E. (2024). Advancements in High-performance Polymers: Innovations in Strength and Stability. Prime Scholars.
  • Taylor & Francis Online. (2008). High Performance Fibers Based on Rigid and Flexible Polymers.
  • ACS Publications. (n.d.). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films.
  • Lidsen. (2024). Emerging Trends in Engineering Polymers: A Paradigm Shift in Material Engineering.
  • Metatech Insights. (2024). High-Performance Polymers Market Size & Forecast 2025-2035.
  • EXBuild. (2024). High Performance Polymers: Advantages and Applications in 3D Printing.
  • Cambridge University Press & Assessment. (n.d.). FILM PROCESSING AND APPLICATIONS FOR RIGID-ROD POLYMERS.
  • Frontiers. (n.d.). Controllable synthesis and structural design of novel all-organic polymers toward high energy storage dielectrics.
  • Mechanical and Thermal Properties. (n.d.).
  • IIP Series. (2024). THE APPLICATIONS OF POLYMERIC MATERIALS.
  • Polymer Materials in Daily Life: Classification, Applications, and Future Prospects. (n.d.).
  • Fiveable. (n.d.). Common Polymer Applications to Know for Intro to Polymer Science.
  • MINAR International Journal of Applied Sciences and Technology. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW.
  • MDPI. (2023). On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends.

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Application

Application Note &amp; Protocol: Synthesis and Evaluation of Dispiro-indolinones for Anticancer Drug Discovery

Abstract: The spirooxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1][2] Among these, dispiro-indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The spirooxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1][2] Among these, dispiro-indolinones, characterized by a central pyrrolidine ring flanked by two spiro-linked indolinone (oxindole) or other heterocyclic systems, present a unique and rigid three-dimensional architecture. This structural complexity makes them ideal candidates for targeting challenging protein-protein interactions (PPIs) implicated in cancer, such as the p53-MDM2 axis.[3][4][5] This guide provides a comprehensive overview of the prevailing synthetic strategies for creating dispiro-indolinones, a detailed step-by-step protocol for their synthesis and characterization, and methodologies for evaluating their anticancer potential in vitro.

Part 1: Scientific Rationale and Synthetic Strategy

The therapeutic potential of spirooxindole derivatives is vast, with demonstrated abilities to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis.[2] The dispiro architecture, in particular, offers a conformationally constrained framework that allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. One of the most promising targets for these compounds is the MDM2 protein, a negative regulator of the p53 tumor suppressor.[5] By mimicking key p53 residues, dispiro-indolinones can dock into the p53-binding pocket of MDM2, disrupting the interaction and reactivating p53's tumor-suppressing functions.[4][6][7]

The [3+2] Cycloaddition: A Cornerstone Strategy

The most robust and widely adopted method for synthesizing the dispiro[indolinone-pyrrolidine] core is the multicomponent 1,3-dipolar cycloaddition reaction, often referred to as a [3+2] cycloaddition.[7][8][9] This elegant one-pot reaction combines three components with high atom economy and stereoselectivity to rapidly construct the complex dispiro scaffold.

The three key components are:

  • Isatin (or its derivatives): Serves as the precursor for one of the spiro-oxindole units.

  • An α-Amino Acid (e.g., Sarcosine, Proline): Reacts with isatin in situ to generate a non-stabilized azomethine ylide, the reactive 1,3-dipole.[6][9][10]

  • A Dipolarophile: An electron-deficient alkene that undergoes cycloaddition with the azomethine ylide to form the central five-membered pyrrolidine ring. A wide variety of dipolarophiles, such as chalcones, 5-arylidene-thiohydantoins, or pyrimidine-triones, can be used to introduce structural diversity.[6][9][10]

The reaction proceeds via the thermal decarboxylative condensation of isatin and the amino acid, which generates the transient azomethine ylide. This ylide is immediately trapped by the dipolarophile in a highly regio- and diastereoselective manner to yield the desired dispiro compound.[6][9]

Synthetic_Workflow cluster_0 Component Assembly cluster_1 In Situ Generation cluster_2 Core Reaction cluster_3 Product Outcome Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation - H₂O, - CO₂ AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Dipolarophile Activated Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide->Cycloaddition Product Dispiro-indolinone Cycloaddition->Product Regio- & Diastereoselective Ring Formation

Caption: General workflow for dispiro-indolinone synthesis via [3+2] cycloaddition.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of a Thiohydantoin-Based Dispiro-indolinone

This protocol details a representative two-step synthesis adapted from established literature, focusing on a thiohydantoin-based derivative, which has shown significant anticancer activity.[6][11][12]

Step A: Synthesis of Dipolarophile (5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one)

This step involves a Knoevenagel condensation to prepare the activated alkene necessary for the cycloaddition.

  • Reagents & Materials:

    • 2-Thiohydantoin (1.16 g, 10 mmol)

    • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

    • Anhydrous Sodium Acetate (1.64 g, 20 mmol)

    • Glacial Acetic Acid (20 mL)

    • Round-bottom flask (100 mL) with reflux condenser

    • Stirring hotplate

  • Procedure:

    • Combine 2-thiohydantoin, 4-chlorobenzaldehyde, and anhydrous sodium acetate in the round-bottom flask.

    • Add glacial acetic acid to the mixture.

    • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

    • A yellow precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the 5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one as a yellow powder. Causality Note: Acetic acid acts as both the solvent and catalyst, while sodium acetate acts as the base to deprotonate the thiohydantoin, initiating the condensation.

Step B: One-Pot [3+2] Cycloaddition

  • Reagents & Materials:

    • 5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one (from Step A) (2.39 g, 10 mmol)

    • Isatin (1.77 g, 12 mmol)

    • Sarcosine (N-methylglycine) (1.07 g, 12 mmol)

    • Absolute Ethanol (50 mL)

    • Round-bottom flask (100 mL) with reflux condenser

    • Stirring hotplate

  • Procedure:

    • To a suspension of the dipolarophile (from Step A) in absolute ethanol, add isatin and sarcosine. Trustworthiness Check: Using absolute ethanol is crucial as water can interfere with the formation of the azomethine ylide.

    • Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC.

    • Upon completion, a precipitate typically forms. Cool the reaction mixture to room temperature.[10]

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure dispiro-indolinone.

    • Dry the final product under vacuum and characterize using NMR and HRMS. The reaction is highly diastereoselective, often yielding a single isomer.[6][10]

Compound IDIsatin SubstituentArylidene SubstituentYield (%)
DS-1 H4-Cl85
DS-2 H4-F88
DS-3 5-Br4-Cl82
DS-4 5-NO₂H79
Table 1: Representative yields for the synthesis of various dispiro-indolinones.
Protocol 2.2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials & Equipment:

    • Human cancer cell lines (e.g., HCT-116 colorectal, LNCaP prostate, MCF-7 breast).[6][8][13]

    • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

    • Synthesized dispiro-indolinones dissolved in DMSO (10 mM stock).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • 96-well microplates.

    • Multichannel pipette, CO₂ incubator, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Compound IDHCT-116 IC₅₀ (µM)LNCaP IC₅₀ (µM)PC-3 IC₅₀ (µM)
DS-1 4.8 ± 0.51.5 ± 0.28.5 ± 0.9
DS-2 5.2 ± 0.61.2 ± 0.39.1 ± 1.1
Nutlin-3a 4.6 ± 0.82.5 ± 0.428.9 ± 3.5
Table 2: Example in vitro cytotoxicity data for synthesized compounds compared to a known MDM2 inhibitor, Nutlin-3a.[6][12]

Part 3: Mechanism of Action - Targeting the p53-MDM2 Pathway

A primary mechanism by which dispiro-indolinones exert their anticancer effect is through the inhibition of the p53-MDM2 interaction.[4][5] In many cancers with wild-type p53, this pathway is hijacked by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation. By blocking this interaction, dispiro-indolinones stabilize and activate p53. Activated p53 can then transcriptionally activate target genes like p21 (cell cycle arrest) and BAX (apoptosis), ultimately leading to the suppression of tumor growth.[6]

p53_MDM2_Pathway cluster_0 Normal State (High MDM2) cluster_1 Treated State (Inhibitor Present) p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binding Degradation Proteasomal Degradation p53_1->Degradation MDM2_1->Degradation Ubiquitination p53_2 p53 (Stabilized) Apoptosis Apoptosis p53_2->Apoptosis BAX activation CellCycleArrest Cell Cycle Arrest (p21) p53_2->CellCycleArrest MDM2_2 MDM2 Inhibitor Dispiro-indolinone Inhibitor->MDM2_2 Inhibition

Sources

Method

Application Notes and Protocols: A Guide to the Multi-Step Synthesis of Dispirocycles

Introduction: The Architectural Allure of Dispirocycles in Modern Chemistry Dispirocycles, molecules characterized by two rings sharing a single common atom, represent a fascinating and increasingly important structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Dispirocycles in Modern Chemistry

Dispirocycles, molecules characterized by two rings sharing a single common atom, represent a fascinating and increasingly important structural motif in the landscape of organic chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique scaffold for presenting pharmacophoric elements in a well-defined spatial orientation.[1][2] This architectural feature often translates into enhanced binding affinity and selectivity for biological targets, making dispirocyclic compounds highly sought-after in the development of novel therapeutics.[1][2][3] The construction of these complex structures, however, presents a significant synthetic challenge, often requiring multi-step sequences that demand precise control over stereochemistry.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the multi-step synthesis of dispirocycles. We will delve into the strategic considerations behind various synthetic routes, with a focus on domino reactions and organocatalytic approaches that have revolutionized the efficient assembly of these intricate molecular frameworks.[4][5] The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the synthesis and exploration of this promising class of compounds.

Strategic Approaches to Dispirocycle Synthesis

The synthesis of dispirocycles can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of strategy is often dictated by the desired target structure, the availability of starting materials, and the need for stereochemical control.

Domino Reactions: The Art of Molecular Cascade

Domino reactions, also known as tandem or cascade reactions, are a cornerstone of modern synthetic chemistry, allowing for the formation of multiple chemical bonds in a single, uninterrupted sequence.[6][7] This approach is particularly well-suited for the construction of complex cyclic systems like dispirocycles, as it minimizes the need for intermediate purification steps, thereby improving overall efficiency and atom economy.[4][7]

A common and powerful domino strategy for dispirocycle synthesis is the Michael/Michael cascade.[5][8] This sequence typically involves the reaction of a Michael donor with a bis-Michael acceptor, leading to the formation of two new carbon-carbon bonds and the creation of the spirocyclic core. Organocatalysis has emerged as a key enabling technology for enantioselective Michael additions, providing access to chiral dispirocycles with high levels of stereocontrol.[5]

1,3-Dipolar Cycloadditions: A Versatile Tool for Heterocyclic Dispirocycles

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly effective method for constructing five-membered heterocyclic rings.[9][10] This strategy has been widely employed in the synthesis of dispiro-pyrrolidinyl and -pyrazolinyl oxindoles, which are prominent scaffolds in medicinal chemistry.[11][12][13][14] Azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone (such as isatin), are common 1,3-dipoles used in this context.[9][10][13] The reaction with a suitable dipolarophile, often an exocyclic α,β-unsaturated ketone, proceeds with high regio- and stereoselectivity to afford the desired dispirocycle.[9][10]

Organocatalysis: Enabling Enantioselectivity

The rise of asymmetric organocatalysis has had a profound impact on the synthesis of chiral molecules, including dispirocycles.[15][16] Small organic molecules, such as proline derivatives and cinchona alkaloids, can act as highly effective catalysts for a variety of transformations, including Michael additions, aldol reactions, and cycloadditions.[16][17] These catalysts operate by forming transient chiral intermediates with the substrates, thereby directing the stereochemical outcome of the reaction.[16] The use of organocatalysts offers several advantages over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and often milder reaction conditions.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of dispirocycles via a domino Michael/Michael/Aldol reaction and a 1,3-dipolar cycloaddition. These examples are chosen to illustrate the practical application of the strategies discussed above.

Protocol 1: Organocatalytic Asymmetric Synthesis of a Dispirocyclohexane via a [2+2+2] Annulation Strategy

This protocol details the synthesis of a fully substituted dispirocyclohexane through a Michael/Michael/aldol cascade reaction between an arylideneindane-1,3-dione and an aldehyde, catalyzed by a commercially available organocatalyst.[17]

Materials and Reagents
ReagentSupplierPurity
2-Arylideneindane-1,3-dioneCommercially Available>98%
AldehydeCommercially Available>98%
α,α-L-Diphenylprolinol trimethylsilyl etherCommercially Available>98%
1,4-Diazabicyclo[2.2.2]octane (DABCO)Commercially Available>99%
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Diethyl etherAnhydrous
HexanesReagent Grade
Ethyl acetateReagent Grade
Saturated aqueous NH4Cl
Anhydrous MgSO4
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-arylideneindane-1,3-dione (0.4 mmol, 2.0 equiv).

  • Catalyst and Reagent Addition: Add α,α-L-diphenylprolinol trimethylsilyl ether (3.3 mg, 0.01 mmol, 5 mol %) and DABCO (4.5 mg, 0.04 mmol, 20 mol %).

  • Solvent and Aldehyde Addition: Add anhydrous DMF (1.0 mL) and cool the mixture to -20 °C in a cryocooler. Add the aldehyde (0.2 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl (5 mL). Extract the mixture with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired dispirocyclohexane.[17]

Expected Results

This protocol typically affords the dispirocyclohexane product in good to excellent yields (up to 90%) and with high stereoselectivities (>95:5 diastereomeric ratio and up to 99% enantiomeric excess).[17]

Protocol 2: Three-Component 1,3-Dipolar Cycloaddition for the Synthesis of Dispirooxindole-Pyrrolocarbazole Hybrids

This protocol describes the synthesis of a novel dispiro compound containing oxindole and carbazole frameworks via a one-pot, three-component 1,3-dipolar cycloaddition reaction.[13]

Materials and Reagents
ReagentSupplierPurity
Isatin derivativeCommercially Available>98%
BenzylamineCommercially Available>98%
2-Arylidene-2,3,4,9-tetrahydro-1H-carbazol-1-oneSynthesizedAs per literature
MethanolAnhydrous
DichloromethaneReagent Grade
HexaneReagent Grade
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the isatin derivative (1 mmol) and benzylamine (1 mmol) in anhydrous methanol (20 mL).

  • Azomethine Ylide Generation: Reflux the mixture for 30 minutes to facilitate the in situ generation of the azomethine ylide.

  • Dipolarophile Addition: To the refluxing solution, add the 2-arylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one (1 mmol).

  • Reaction Monitoring: Continue to reflux the reaction mixture and monitor its progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold methanol and then with a mixture of dichloromethane and hexane to afford the pure dispirooxindole-pyrrolocarbazole hybrid.[13]

Expected Results

This reaction proceeds in a highly regio- and stereoselective manner, typically providing the desired dispiro compound in good yields (up to 85%).[13] The structure and stereochemistry of the product can be confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and, if a suitable crystal is obtained, by X-ray diffraction analysis.[13]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic protocols, the following diagrams have been generated using Graphviz.

Domino Reaction Workflow

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM1 2-Arylideneindane-1,3-dione Reaction Michael/Michael/Aldol Cascade SM1->Reaction SM2 Aldehyde SM2->Reaction Cat α,α-L-Diphenylprolinol trimethylsilyl ether Cat->Reaction Base DABCO Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Temp -20 °C Temp->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Dispirocyclohexane Purification->Product

Caption: Workflow for the organocatalytic synthesis of a dispirocyclohexane.

1,3-Dipolar Cycloaddition Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM1 Isatin Derivative Ylide_Gen In Situ Azomethine Ylide Generation SM1->Ylide_Gen SM2 Benzylamine SM2->Ylide_Gen SM3 2-Arylidene-carbazol-1-one Cycloaddition [3+2] Cycloaddition SM3->Cycloaddition Solvent Anhydrous Methanol Solvent->Ylide_Gen Solvent->Cycloaddition Condition Reflux Condition->Ylide_Gen Condition->Cycloaddition Ylide_Gen->Cycloaddition Isolation Filtration Cycloaddition->Isolation Purification Washing Isolation->Purification Product Dispirooxindole-pyrrolocarbazole Purification->Product

Caption: Workflow for the three-component synthesis of a dispirooxindole.

Conclusion and Future Outlook

The multi-step synthesis of dispirocycles is a vibrant and evolving field of research. The development of innovative synthetic methodologies, particularly those based on domino reactions and asymmetric organocatalysis, has significantly expanded the accessibility of these structurally complex molecules. The protocols detailed in this application note serve as a practical guide for researchers to embark on the synthesis of novel dispirocyclic compounds. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to construct ever more intricate and functionally diverse dispirocycles will undoubtedly continue to advance, paving the way for new discoveries in medicine and materials science.

References

  • Enantioselective Synthesis of Dispirooxindole Derivatives via Asymmetric Catalytic Cascade Reactions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Domino reaction of bindone and 1,3-dipolarophiles for the synthesis of diverse spiro and fused indeno[1,2-a]fluorene-7,12-diones. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. (2006). Molecules. Retrieved February 19, 2026, from [Link]

  • Synthesis of dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3”-indoline]-2”,3-diones in cycloaddition reaction. (2018). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. (2024). Molecules. Retrieved February 19, 2026, from [Link]

  • Organocatalytic enantioselective assembly of dispiro-bisoxindoles with vicinal stereocenters. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Regio- and stereoselective synthesis of dispirooxindole-pyrrolocarbazole hybrids via 1,3-dipolar cycloaddition reactions: Cytotoxic activity and SAR studies. (2018). European Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. (2017). Molecules. Retrieved February 19, 2026, from [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2021). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif: A Molecular Electron Density Theory Study of the Mechanism of the [3 + 2] Cycloaddition Reaction. (2023). Molecules. Retrieved February 19, 2026, from [Link]

  • Domino Michael/Michael Reaction for the Formation of Chiral Spirocycles Using a Diphenylprolinol Silyl Ether. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Regio- and Stereoselective Synthesis of Dispiro-bisoxindoles via [3+2] Annulation Involving Nitroisatylidene as a Vinylogous Michael Donor. (2021). Organic Letters. Retrieved February 19, 2026, from [Link]

  • Enantioselective Construction of Bispirooxindoles via Squaramide‐Catalysed Cascade Michael/Cyclization Reaction. (2019). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of fully substituted dispirocyclohexanes by organocatalytic [2 + 2 + 2] annulation strategy between 2-arylideneindane-1,3-diones and aldehydes. (2013). Organic Letters. Retrieved February 19, 2026, from [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. (2024). MDPI. Retrieved February 19, 2026, from [Link]

  • New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc protected pyrazolinone ketimines. (n.d.). University of Virginia. Retrieved February 19, 2026, from [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (2020). Chemistry – A European Journal. Retrieved February 19, 2026, from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2025). Molecules. Retrieved February 19, 2026, from [Link]

  • Synthesis of Spiro-oxindoles (Spiroindolones) via Oxidative Ring Contraction Approach. (2023). Current Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. Retrieved February 19, 2026, from [Link]

  • Synthesis of Six-Membered Spirocyclic Oxindoles with Five Consecutive Stereocenters in an Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Addition Sequence. (2013). The Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. (2023). Molecules. Retrieved February 19, 2026, from [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). Molecules. Retrieved February 19, 2026, from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2023). Organic Letters. Retrieved February 19, 2026, from [Link]

  • Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • (PDF) Organocatalytic Synthesis of Spirocarbocycles. (2018). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Drugs for Neglected Diseases initiative. Retrieved February 19, 2026, from [Link]

  • Organocatalysis: Research Guide & Papers | Asymmetric Synthesis and Catalysis. (n.d.). PapersFlow. Retrieved February 19, 2026, from [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (n.d.). Bentham Science. Retrieved February 19, 2026, from [Link]

  • Multi-step continuous-flow synthesis. (2017). ResearchNow. Retrieved February 19, 2026, from [Link]

  • Continuous Flow Multi-Step Organic Synthesis. (2010). MIT Libraries. Retrieved February 19, 2026, from [Link]

  • An automated platform for multistep synthesis based on a new paradigm for combining flow modules. (2021). Freie Universität Berlin. Retrieved February 19, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dispiro[3.1.3.1]decane

Welcome to the technical support center for the synthesis of dispiro[3.1.3.1]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dispiro[3.1.3.1]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique spirocyclic scaffold. The inherent strain and compact three-dimensional structure of dispiro[3.1.3.1]decanes make them attractive building blocks in drug discovery and materials science. However, their synthesis can be challenging, often plagued by low yields and complex purification hurdles.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature precedents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the dispiro[3.1.3.1]decane core?

The most common and direct approach involves a series of [2+2] cycloaddition reactions. A key strategy is the photochemical cycloaddition of an alkene to a carbonyl, known as the Paternò-Büchi reaction, which forms the oxetane rings that are characteristic of certain intermediates.[1][2] Alternative methods may involve multi-step sequences starting from materials like diethyl squarate or pentaerythritol derivatives, which build the cyclobutane rings sequentially through condensation and cyclization reactions.[3][4]

Q2: Why is the yield for dispiro[3.1.3.1]decane synthesis often low?

The construction of this strained ring system is entropically and enthalpically challenging. Photochemical reactions, such as the Paternò-Büchi reaction, can suffer from low quantum yields and competing side reactions like polymerization or the formation of constitutional isomers.[2][5] Multi-step classical syntheses can have cumulative yield losses at each stage, particularly during the formation of the highly strained spirocyclic junctions.

Q3: What is the core mechanism of the key photochemical step?

The Paternò-Büchi reaction proceeds via the photoexcitation of a carbonyl compound to its excited singlet (S1) or triplet (T1) state.[6] This excited carbonyl then interacts with a ground-state alkene to form an exciplex, which subsequently collapses to a 1,4-diradical intermediate. Ring closure of this diradical furnishes the final four-membered oxetane ring. The regioselectivity is governed by the stability of the intermediate diradical.[5][7]

Q4: What are the critical safety precautions for this synthesis?

When performing photochemical reactions, appropriate eye protection from UV radiation is mandatory. Use a well-shielded reactor setup. Many organic solvents used are flammable and volatile; therefore, all operations should be conducted in a certified chemical fume hood. Some reagents, like organolithium compounds used in alternative syntheses, are pyrophoric and require handling under an inert atmosphere (e.g., argon or nitrogen).[8] Always consult the Safety Data Sheet (SDS) for every chemical used.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My photochemical reaction is giving very low yields of the desired product. What are the likely causes and how can I fix it?

A: Low yields in photochemical reactions are a common issue. Let's break down the potential causes and solutions in a systematic way.

Cause A: Inefficient Photon Absorption or Energy Transfer The reaction is initiated by the absorption of UV light by the carbonyl compound. If this process is inefficient, the entire reaction will be sluggish.

  • Solution 1: Match Lamp Wavelength to Chromophore. Ensure the emission spectrum of your UV lamp (e.g., medium-pressure mercury lamp) has significant overlap with the n→π* absorption band of your carbonyl starting material (typically >300 nm).[9]

  • Solution 2: Optimize Concentration. The concentration of the carbonyl compound must be optimized. If it's too high, you risk "inner filter" effects where the solution's surface absorbs all the light, leaving the bulk of the solution unreacted. If it's too low, the rate of reaction will be slow. A typical starting point is 0.01–0.1 M.

  • Solution 3: Use a Photosensitizer. If direct excitation is inefficient, consider using a triplet sensitizer like benzophenone or acetone. The sensitizer absorbs the light and then transfers its energy to the carbonyl reactant, which can be a more efficient pathway to the reactive triplet state.[6]

Cause B: Poor Quality of Reagents or Solvent Photochemical reactions are highly sensitive to impurities that can quench the excited state or act as radical traps.

  • Solution 1: Purify Solvents. Use anhydrous, spectroscopic-grade solvents. Common solvents like benzene, acetonitrile, or cyclohexane should be freshly distilled or passed through a purification system.

  • Solution 2: Degas the Reaction Mixture. Dissolved oxygen is a notorious quencher of triplet excited states. Before irradiation, thoroughly degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[9]

  • Solution 3: Verify Starting Material Purity. Ensure your alkene and carbonyl starting materials are pure. Use freshly distilled or recrystallized reagents.

Cause C: Reaction Reversibility or Product Degradation The formed product might be photochemically unstable under the reaction conditions, or the initial cycloaddition may be reversible.

  • Solution 1: Monitor Reaction Progress. Use TLC or GC to monitor the reaction over time. You may find that the product forms and then degrades. Irradiate only as long as necessary to maximize product concentration.

  • Solution 2: Use a Pyrex Filter. If your product is sensitive to shorter UV wavelengths, using a Pyrex filter (which cuts off light <290 nm) can prevent product decomposition while still allowing excitation of the carbonyl compound.[5]

Problem 2: Formation of Multiple Side Products

Q: My reaction mixture is complex, showing several spots on TLC, and purification is a nightmare. How can I improve the selectivity?

A: The formation of side products, often isomers or polymers, is a key challenge. Addressing this requires fine-tuning the reaction conditions to favor the desired pathway.

Cause A: Polymerization of the Alkene Electron-rich alkenes can be prone to polymerization, especially under prolonged irradiation or at higher temperatures.

  • Solution 1: Control Temperature. Run the reaction at a lower temperature. Photochemical reactions can often be performed at or below room temperature. A cooling bath can help dissipate heat from the lamp.[10]

  • Solution 2: Slow Addition. Instead of adding all the alkene at the beginning, add it slowly over the course of the irradiation period. This keeps the instantaneous concentration of the alkene low, disfavoring polymerization.

Cause B: Formation of Regioisomers or Stereoisomers The Paternò-Büchi reaction can yield different regio- and stereoisomers depending on how the diradical intermediate closes.[2]

  • Solution 1: Change the Solvent. Solvent polarity can influence the stability and lifetime of the intermediate diradical, thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).[7]

  • Solution 2: Modify Substituents. The electronic and steric properties of the substituents on both the alkene and carbonyl reactants have a profound impact on selectivity. While this involves re-designing the synthesis, it is a powerful tool for directing the reaction outcome.[7]

Problem 3: Difficulty in Product Isolation and Purification

Q: I believe I have formed the product, but I am struggling to isolate it from the reaction mixture and byproducts. What techniques are effective?

A: The nonpolar, hydrocarbon-rich nature of the dispiro[3.1.3.1]decane skeleton and its similarity to common byproducts makes purification challenging.

  • Solution 1: Advanced Chromatography. Standard silica gel chromatography may not be sufficient.

    • Silver Nitrate Impregnated Silica: For separating compounds with differing degrees of unsaturation, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact with π-bonds, altering the retention times of olefinic byproducts relative to the saturated product.

    • Reverse-Phase Chromatography: If the product is sufficiently nonpolar, reverse-phase (C18) chromatography can be an excellent alternative to separate it from more polar impurities.

  • Solution 2: Crystallization. Due to their rigid and symmetrical structure, dispiro[3.1.3.1]decane derivatives often have good crystallinity. Attempt crystallization from a variety of solvents (e.g., pentane, ethanol, or mixed solvent systems) at low temperatures. This can be a highly effective method for obtaining material of very high purity.[10]

  • Solution 3: Distillation or Sublimation. For thermally stable, non-functionalized derivatives, Kugelrohr distillation or sublimation under high vacuum can be used to separate the volatile product from non-volatile polymeric material.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition AYield (A)Condition BYield (B)Rationale & Reference
Solvent Benzene~40%Acetonitrile~65%Polar solvents can stabilize intermediates, potentially improving yield and selectivity in some cycloadditions.[11]
Temperature 50 °C35%10 °C55%Lower temperatures can suppress side reactions like polymerization.[10][12]
Atmosphere Air<10%Degassed (Argon)>60%Oxygen quenches the reactive triplet state, inhibiting the photochemical reaction.[9]
Concentration 0.5 M25%0.05 M58%Lower concentration minimizes inner filter effects and intermolecular side reactions.[12]

Note: Yields are illustrative and highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Optimized Photochemical Synthesis of an Oxetane Intermediate

This protocol is a generalized procedure for a Paternò-Büchi reaction, a key step in many dispirodecane syntheses.

  • Preparation: In a quartz photoreactor vessel equipped with a magnetic stir bar and a gas inlet, dissolve the carbonyl starting material (1.0 eq) in anhydrous, degassed acetonitrile to a concentration of 0.05 M.

  • Degassing: Bubble dry argon through the solution for 30 minutes to remove dissolved oxygen.

  • Reaction Initiation: Add the alkene (1.2 eq) to the solution. Seal the vessel and place it in a cooling bath set to 10-15 °C. Position a 450 W medium-pressure mercury lamp in the immersion well.

  • Irradiation: Turn on the lamp and the cooling system. Monitor the reaction progress every hour by TLC or GC analysis of small aliquots.

  • Workup: Once the starting material is consumed or the product concentration ceases to increase (typically 4-8 hours), turn off the lamp. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the oxetane product.

Visual Diagrams

Reaction Mechanism

PaternoBuchi Paterno-Büchi Reaction Mechanism cluster_0 Step 1: Excitation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Ring Closure C_O C=O (S₀) C_O_star C=O* (S₁ or T₁) C_O->C_O_star Diradical 1,4-Diradical Intermediate C_O_star->Diradical + Alkene Alkene Alkene (S₀) Oxetane Oxetane Product Diradical->Oxetane Ring Closure (ISC if T₁)

Caption: Key steps of the Paternò-Büchi [2+2] photocycloaddition.

Troubleshooting Workflow

Troubleshooting Start Problem: Low Yield Check_Purity Are reagents & solvent pure/degassed? Start->Check_Purity Check_Conditions Is lamp/concentration/temp optimal? Start->Check_Conditions Check_Side_Rxns Are side products dominant? Start->Check_Side_Rxns Check_Purity->Check_Conditions Yes Sol_Purity Action: Purify/distill/degas all components. Check_Purity->Sol_Purity No Check_Conditions->Check_Side_Rxns Yes Sol_Conditions Action: Match lamp to substrate. Lower concentration. Use cooling. Check_Conditions->Sol_Conditions No Sol_Side_Rxns Action: Lower temperature. Change solvent. Add alkene slowly. Check_Side_Rxns->Sol_Side_Rxns Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Experimental Setup

PhotoSetup Typical Photoreactor Setup cluster_0 Cooling Bath cluster_1 Quartz Reactor cluster_2 Immersion Well UV_Lamp UV Lamp Solution Reaction Solution (with stir bar) Stir_Plate Magnetic Stir Plate Gas_Inlet Argon/N₂ Inlet Gas_Inlet->Solution Degassing

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Optimization

Technical Support Center: Purification of Spirocyclic Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of spirocyclic carboxylic acids. Drawing from established principles and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of spirocyclic carboxylic acids. Drawing from established principles and field-tested experience, this document aims to explain the "why" behind experimental choices, ensuring a deeper understanding of the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of spirocyclic carboxylic acids.

FAQ 1: My spirocyclic carboxylic acid has poor solubility in common organic solvents. How can I effectively purify it?

Poor solubility is a frequent challenge. The rigid, three-dimensional structure of spirocycles can lead to strong crystal lattice forces. Here’s a systematic approach:

  • Solvent Screening is Key: Don't rely on a single solvent. Create a solubility profile with a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF)) and polar protic (e.g., methanol (MeOH), ethanol (EtOH), water).[1][2]

  • Mixed Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is effective for recrystallization.[1][2] A common strategy is to dissolve the compound in a minimum amount of a hot, good solvent and then slowly add the poor solvent until turbidity is observed, followed by slow cooling.[1]

  • Acid-Base Extraction: Utilize the carboxylic acid functionality. Dissolving the crude material in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) will form the water-soluble carboxylate salt.[3][4][5] This allows for washing with an organic solvent to remove neutral or basic impurities. Subsequently, acidification of the aqueous layer will precipitate the purified carboxylic acid.[3][6]

  • Consider Water's Role: The solubility of some carboxylic acids in organic solvents can surprisingly increase with the presence of a small amount of water.[7] This phenomenon can be exploited, but be mindful that excess water can hinder crystallization.

FAQ 2: I'm observing a persistent impurity with a similar polarity to my product on TLC. What are my options?

When TLC shows co-eluting spots, standard chromatography can be challenging. Here are some advanced strategies:

  • pH-adjusted Chromatography: The polarity of your carboxylic acid is pH-dependent. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid on the silica gel, leading to sharper peaks and potentially better separation from non-acidic impurities.[8]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. Anion-exchange resins can effectively bind the carboxylate anion, allowing neutral and cationic impurities to be washed away. The purified acid is then eluted by washing the resin with a strong acid.[9][10]

  • Derivative-Based Purification: If all else fails, consider temporarily converting the carboxylic acid to an ester. The ester will have a different polarity, which may allow for easier chromatographic separation from the impurity. After purification, the ester can be hydrolyzed back to the carboxylic acid.[6]

FAQ 3: My recrystallization is resulting in an oil or a very poor yield. What am I doing wrong?

Oiling out or low recovery during recrystallization are common frustrations. Let's break down the potential causes and solutions:

  • Cooling Too Quickly: Rapid cooling encourages precipitation rather than crystallization, often trapping impurities and leading to oils.[11] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[12]

  • Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but has low solubility when cold.[12][13] If your compound is too soluble at low temperatures, you will have a poor yield.[11] Conversely, if it's not soluble enough at high temperatures, you'll use too much solvent, again leading to low recovery.

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.[11] Consider a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization.

  • Supersaturation: Sometimes a solution needs a nucleation point to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]

II. Troubleshooting Guides

This section provides structured troubleshooting for specific purification techniques.

Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for carboxylic acids, separating them from neutral and basic impurities.[4][5]

Problem: Low recovery of the carboxylic acid after acidification.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Extraction into the Aqueous Layer Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid).[6] Use a stronger base if necessary (e.g., NaOH instead of NaHCO₃), but be mindful of potential side reactions.[4]The carboxylic acid must be fully deprotonated to its more water-soluble carboxylate salt to partition into the aqueous phase.[4]
Incomplete Precipitation upon Acidification Add acid dropwise until the solution is acidic (test with pH paper). Ensure the pH is at least 2 pH units below the pKa of the carboxylic acid.[6] Cool the solution in an ice bath to further decrease solubility.The carboxylate salt must be fully protonated back to the less water-soluble carboxylic acid to precipitate out of the aqueous solution. Solubility generally decreases at lower temperatures.[14][15]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, helping to break the emulsion.Brine increases the polarity of the aqueous phase, which can help to force the organic and aqueous layers to separate more cleanly.
Guide 2: Recrystallization

Recrystallization is a fundamental technique for obtaining highly pure crystalline solids.[13]

Problem: The compound "oils out" instead of crystallizing.

Potential Cause Troubleshooting Step Scientific Rationale
Solution is Too Concentrated or Cooled Too Quickly Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool much more slowly.[11] Consider insulating the flask to slow heat loss.[11]Oiling out occurs when the solubility of the compound decreases so rapidly that it comes out of solution as a liquid phase rather than forming an ordered crystal lattice. Slower cooling provides the necessary time for crystal nucleation and growth.[12]
Inappropriate Solvent Re-evaluate your solvent choice. The solvent's boiling point may be higher than the melting point of your compound. Try a lower-boiling point solvent or a different mixed solvent system.If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid (oil) rather than a solid.
High Impurity Content Perform a pre-purification step such as an acid-base extraction or a quick filtration through a plug of silica gel to remove some of the impurities.[11]Impurities can disrupt the crystal lattice formation process, favoring the formation of an amorphous oil.

Problem: No crystals form upon cooling.

Potential Cause Troubleshooting Step Scientific Rationale
Solution is Too Dilute Boil off some of the solvent to increase the concentration of your compound.[11]The solution must be supersaturated for crystals to form. This means there is more dissolved solute than would normally be soluble at that temperature.
Lack of Nucleation Sites Scratch the inner surface of the flask with a glass stirring rod at the meniscus. Add a seed crystal of the pure compound.[12]These actions provide a surface for the molecules to begin organizing into a crystal lattice.
Compound is Too Soluble in the Chosen Solvent If you have excess solvent, evaporate it. If the compound is inherently too soluble, you will need to choose a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.[1][11]For a good yield, there must be a significant difference in the compound's solubility at high and low temperatures.[13]
Guide 3: Column Chromatography

Flash column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the spirocyclic carboxylic acid from impurities.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Mobile Phase Polarity Systematically vary the eluent polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. Use TLC to guide your choice of solvent system.The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on TLC, providing a good balance between retention and elution.
Co-elution with a Similarly Polar Impurity Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[8]The acidic modifier suppresses the ionization of the carboxylic acid group, making it less polar and reducing its interaction with the silica gel. This can change its retention time relative to other non-acidic impurities.
Column Overloading Use a larger column or reduce the amount of crude material being loaded. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude material.Overloading the column leads to broad, overlapping bands and poor separation.

III. Experimental Protocols & Visualizations

Protocol 1: General Acid-Base Extraction Workflow

This protocol outlines the steps for separating a spirocyclic carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[3][5]

  • Basification & Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate.[3][4] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the carboxylic acid.[3]

  • Back-washing (Optional but Recommended): Combine the aqueous extracts and wash them with a small portion of the organic solvent to remove any residual neutral impurities.[3]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, until the solution is acidic (check with pH paper).[3] The spirocyclic carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified solid, for example, in a vacuum oven.

AcidBaseExtraction cluster_extraction Extraction crude Crude Mixture (Spiro-COOH + Neutral Impurity) in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel org_layer Organic Layer (Neutral Impurity) sep_funnel->org_layer Shake & Separate aq_layer Aqueous Layer (Spiro-COO- Na+) sep_funnel->aq_layer aq_base Aqueous Base (e.g., NaHCO3) aq_base->sep_funnel acidification Acidification (e.g., HCl) aq_layer->acidification filtration Vacuum Filtration acidification->filtration pure_solid Pure Spiro-COOH (Solid) filtration->pure_solid

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is useful when a single solvent is not ideal for recrystallization.

  • Dissolve in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude spirocyclic carboxylic acid in the minimum amount of a hot "good" solvent (one in which it is highly soluble).[1]

  • Add "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolve: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

Recrystallization start Crude Solid dissolve Dissolve in min. hot 'Good' Solvent start->dissolve add_poor Add hot 'Poor' Solvent to Turbidity dissolve->add_poor re_dissolve Add drops of hot 'Good' Solvent to clear add_poor->re_dissolve cool_slow Slow Cool to RT re_dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filter & Wash cool_ice->filter dry Dry Crystals filter->dry pure_crystals Pure Crystals dry->pure_crystals

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Dispiro[3.1.3.1]decanes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for dispiro[3.1.3.1]decane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for dispiro[3.1.3.1]decane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique scaffold. The inherent three-dimensionality and rigidity of the dispiro[3.1.3.1]decane core make it a valuable bioisostere for the phenyl ring, but these same properties also introduce significant synthetic challenges, primarily due to steric hindrance. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental structural features of dispiro[3.1.3.1]decanes that give rise to steric challenges.

Q1: What is the core structure of dispiro[3.1.3.1]decane and why does it present significant steric hindrance?

The dispiro[3.1.3.1]decane skeleton consists of two cyclobutane rings spiro-fused to a central, single carbon atom, with two additional cyclopropane rings fused to the outer cyclobutane rings. However, the more common and often synthetically relevant core is the dispiro[3.1.3.1]decane parent structure, which features two cyclobutane rings spiro-fused to the opposing corners of a central cyclobutane ring.

The primary sources of steric hindrance are:

  • Quaternary Spiro Centers: The molecule is defined by its spirocyclic nature, featuring at least two quaternary carbon atoms at the fusion points. These centers are inherently crowded.

  • Rigid, Puckered Conformation: The cyclobutane rings are not planar; they are puckered.[1] X-ray crystallography data reveals that this puckering gives the entire molecule a distinct "bow shape" when viewed from the side.[1][2] This rigid, non-planar structure creates shielded pockets and makes it difficult for incoming reagents to approach the carbon skeleton from certain trajectories.

  • Crowded Hydrogen Atoms: The rigid structure brings non-bonded hydrogen atoms on adjacent rings into close proximity, creating a congested environment that repels incoming nucleophiles or electrophiles.[3][4]

Q2: How does the steric bulk of the dispiro[3.1.3.1]decane scaffold affect common reaction mechanisms like SN2?

Steric hindrance profoundly impacts bimolecular reactions that require a specific angle of attack.

  • SN2 Reactions: These reactions are severely disfavored at or near the spiro centers. The SN2 mechanism requires a 180° backside attack by the nucleophile on the carbon atom bearing the leaving group.[5] The rigid, cage-like structure of the dispiro[3.1.3.1]decane physically blocks this approach.[3][5] Any attempt to perform an SN2 reaction on a substituent directly attached to the cyclobutane rings will likely fail or proceed at an extremely slow rate.[6][7]

  • SN1 Reactions: While less sensitive to the nucleophile's approach, SN1 reactions are also challenging. The rate-determining step is the formation of a carbocation.[6] Forming a carbocation on the rigid cyclobutane ring is energetically unfavorable due to ring strain and angle strain. While tertiary carbocations are generally more stable, the planarity required for an sp²-hybridized carbocation is difficult to achieve within this strained ring system.

Section 2: Troubleshooting Guide for Common Reactions

This section provides practical, solution-oriented advice for specific experimental challenges.

Subsection 2.1: Nucleophilic Addition & Functionalization

Q3: My nucleophilic addition to a strained ring on my dispiro[3.1.3.1]decane derivative is failing. The starting material is recovered unchanged. What is the cause and how can I solve it?

Primary Cause: The nucleophile is not strong enough to attack the sterically shielded and electronically neutral C-C bond of the strained ring, and/or the reaction requires an external base that is incompatible with the substrate.[8][9][10][11]

Recommended Solution: Nucleophilic Catalysis

This modern strategy avoids the need for strong, stoichiometric bases and can activate a wide range of nucleophiles, including those that are typically unreactive like sp³ C-H bonds.[8][9][10] The principle involves using a nucleophilic catalyst (e.g., 4-Dimethylaminopyridine, DMAP) to first attack the strained ring. This forms a more reactive covalent intermediate, which is then readily attacked by the desired nucleophile, regenerating the catalyst.[8][10]

This protocol is a representative example of how to apply nucleophilic catalysis to functionalize a strained ring system.

Materials:

  • Dispiro[3.1.3.1]decane-derived substrate with a strained ring (e.g., a bicyclo[1.1.0]pentane analogue) (1.0 equiv)

  • Pronucleophile (e.g., malononitrile) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dispiro[3.1.3.1]decane substrate (1.0 equiv) and DMAP (0.1 equiv).

  • Dissolve the solids in anhydrous DCM.

  • Add the pronucleophile (1.2 equiv) to the solution via syringe.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the strained ring signals and the appearance of new signals corresponding to the opened ring and the added nucleophile will confirm success.

Caption: Decision workflow for reducing a sterically hindered ketone.

ReagentFormulaRelative Steric BulkApplication Notes for Hindered Substrates
Sodium BorohydrideNaBH₄LowFirst choice. Mild and selective. May require elevated temperature.
Lithium Aluminum HydrideLiAlH₄Low-MediumMore reactive than NaBH₄. Use at low temperature first, then reflux if needed.
L-Selectride®LiB(sec-Bu)₃HVery HighGenerally unsuitable for highly hindered ketones. Used for diastereoselective reductions.
Diisobutylaluminum HydrideDIBAL-HHighTypically used for reducing esters to aldehydes; can be effective for hindered ketones.

Section 3: Advanced Strategies & FAQs

Q5: Are there any general strategies for functionalizing the dispiro[3.1.3.1]decane core when direct reactions fail?

Yes. When direct functionalization is not feasible, consider these approaches:

  • Radical Reactions: Reactions like free-radical halogenation are less sensitive to steric hindrance than ionic reactions. [12][13][14]By using light (photochemical reaction) or a radical initiator, you can replace a hydrogen atom with a halogen, which can then serve as a handle for further transformations (e.g., Grignard formation, subsequent substitutions). [14][15]2. Build the Scaffold with Functionality: Instead of functionalizing the pre-formed core, design a synthesis that builds the dispiro[3.1.3.1]decane skeleton with the desired functional groups already in place. Multi-component reactions, such as 1,3-dipolar cycloadditions, can be highly effective for constructing complex, functionalized spirocycles in a single step. [16][17]3. Computational Modeling: Before starting extensive lab work, use Density Functional Theory (DFT) calculations to model the transition states of your proposed reaction. This can provide insight into the activation energy barriers and help predict whether a reaction is likely to succeed under reasonable conditions. It can also help visualize the steric environment around the target reaction center.

References

  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis - PMC. (2025, October 22).
  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis | JACS Au. (2025, October 22).
  • Functionalization of strained rings via nucleophilic c
  • (PDF) A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025, October 1).
  • Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). (2020, December 1).
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990, December 15). PubMed.
  • Steric Hindrance: Definition, Factors, & Examples. (2024, April 12). Chemistry Learner.
  • Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts.
  • What is steric hindrance. Explain with examples? What is its effect on reaction mechanism? (2009, May 24). Toppr.
  • Alkane Reactivity.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023, January 30). MDPI.
  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. (2025, August 7).
  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps.
  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
  • Synthesis of dispiro[2.1.3.1]nonane and trispiro[2.1.1.37.15.13]-dodecane. (2025, August 9).
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journal of Organic Chemistry.
  • 27.7: Reactions of Alkanes. (2023, July 12). Chemistry LibreTexts.
  • The Reactions of Alkanes, Alkenes, and Alkynes. Purdue University.
  • 4.13: Reactions of Alkanes - a Brief Overview. (2020, May 30). Chemistry LibreTexts.

Sources

Optimization

Side reactions in the synthesis of dispiro[3.1.3.1]decane-2-carboxylic acid

This guide serves as a specialized technical support resource for the synthesis of dispiro[3.1.3.1]decane-2-carboxylic acid . It is designed for organic chemists encountering yield-limiting side reactions during the cons...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of dispiro[3.1.3.1]decane-2-carboxylic acid . It is designed for organic chemists encountering yield-limiting side reactions during the construction of this high-strain polyspirocyclic scaffold.[1]

The synthesis generally proceeds via the Spiro-annulation of a Malonate Precursor , typically involving the cyclization of a bis(electrophile) (e.g., a bis-mesylate or bis-bromide) with a malonic ester, followed by hydrolysis and decarboxylation.

Module 1: The Cyclization Phase (Spiro-Annulation)

Q1: I am observing a significant amount of "open-chain" mono-alkylated product by LC-MS during the formation of the second spiro ring. Why is the ring not closing?

Diagnosis: You are likely encountering Kinetic Stalling due to Steric Compression .[1] In the synthesis of dispiro[3.1.3.1]decane derivatives, the formation of the second cyclobutane ring is energetically demanding.[1] The first alkylation of the malonate enolate is fast, but the second intramolecular alkylation (ring closure) requires the molecule to adopt a specific conformation that is sterically crowded by the existing spiro-cyclobutane ring.[1]

Troubleshooting Protocol:

  • Dilution Factor: Ensure you are operating under High Dilution Conditions (<0.05 M) . High concentrations favor intermolecular polymerization over the slow intramolecular ring closure.[1]

  • Base Selection: Switch to a base with a non-coordinating cation to increase enolate reactivity.[1]

    • Standard: NaH/THF.[1]

    • Enhanced:

      
      -BuOK in 
      
      
      
      -BuOH or NaH in DMF/DMSO (if compatible with your electrophile).[1]
  • Temperature Ramp: The ring closure often has a higher activation energy than the initial attack.[1] Initiate at 0°C to secure the first bond, then ramp to reflux (THF) or 60-80°C (DMF) to force the cyclization.[1]

Q2: My crude NMR shows olefinic protons (5.5–6.0 ppm), but the target molecule is saturated. What is happening?

Diagnosis: This is the E2 Elimination Side Reaction .[1] Instead of acting as a nucleophile (SN2) to close the ring, the pendant malonate enolate is acting as a base, abstracting a proton beta to the leaving group (mesylate/bromide).[1] This results in an exocyclic alkene (a "vinyl" tail) which permanently terminates the cyclization pathway.[1]

Corrective Actions:

  • Leaving Group Optimization: If using a bromide, switch to a Mesylate (OMs) or Tosylate (OTs) .[1] These are better leaving groups but, more importantly, they are less prone to E2 elimination in these specific spiro-conformations compared to iodides or bromides.[1]

  • Solvent Polarity: Increase solvent polarity. Use DMSO or HMPA (or the safer DMPU).[1] Polar aprotic solvents solvate the cation, leaving a "naked" enolate that is more nucleophilic (promoting SN2) and relatively less basic compared to aggregated ion pairs.[1]

Module 2: Hydrolysis & Decarboxylation

Q3: The hydrolysis of the diester intermediate yields the gem-dicarboxylic acid, but the subsequent decarboxylation to the target mono-acid fails or chars. How do I fix this?

Diagnosis: Thermal Ring Strain Sensitivity. Standard thermal decarboxylation (heating the neat diacid to 160-200°C) often fails for dispiro[3.1.3.1] systems because the transition state for decarboxylation adds vibrational energy to an already strained lattice. This can lead to radical cleavage of the central cyclobutane ring (ring opening) before CO2 loss occurs.[1]

Troubleshooting Protocol: Use the Krapcho Decarboxylation protocol, which operates under milder kinetic control.[1]

  • Reagents: LiCl (3-5 equiv) + H2O (2 equiv).[1]

  • Solvent: DMSO.

  • Temp: 130–150°C.[1]

  • Mechanism: The chloride ion attacks the methyl ester (SN2) to form the carboxylate in situ, which decarboxylates more readily than the free acid in the bulk phase.[1] This avoids the harsh acidic/neat thermal conditions.[1]

Q4: I see two spots by TLC after decarboxylation with identical Mass (m/z). Is this an impurity?

Diagnosis: No, this is likely Cis/Trans Isomerism .[1] The dispiro[3.1.3.1]decane skeleton is rigid.[1] If you have a substituent (like the carboxylic acid at C2) and the molecule has a defined "bow" shape (puckered rings), the carboxylic acid can exist in two diastereomeric forms relative to the distal spiro ring.[1]

  • Action: These isomers often have distinct physical properties.[1] They can usually be separated by:

    • Fractional Crystallization: (e.g., from Hexane/EtOAc).

    • Preparative HPLC: Using a C18 column. Note: Check the coupling constants (

      
      -values) in 1H NMR. The cis and trans isomers will show distinct splitting patterns for the methine proton alpha to the carboxyl group.
      

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthesis pathway and the critical divergence points where side reactions occur.

DispiroSynthesis Precursor Bis-Electrophile (Mesylate/Halide) MonoAlk Intermediate: Mono-Alkylated Species Precursor->MonoAlk S_N2 (Fast) Malonate Malonate Enolate Malonate->MonoAlk Cyclization Cyclization Step (Ring Closure) MonoAlk->Cyclization Diester Dispiro Diester (Target Intermediate) Cyclization->Diester Intramolecular S_N2 (Slow) ElimProduct Side Reaction A: Exocyclic Alkene (E2) Cyclization->ElimProduct E2 Elimination (Competes at High T) OAlkProduct Side Reaction B: O-Alkylation Cyclization->OAlkProduct Kinetic Control (Solvent Dependent) Diacid Gem-Dicarboxylic Acid Diester->Diacid Hydrolysis Target TARGET: Dispiro[3.1.3.1]decane-2-COOH Diacid->Target Krapcho Decarb. (Preferred) RingOpen Side Reaction C: Thermal Ring Opening Diacid->RingOpen Thermal Decarb. (>180°C)

Figure 1: Reaction pathway analysis for dispiro[3.1.3.1]decane synthesis, highlighting the kinetic competition between ring closure (Green) and elimination/O-alkylation (Red).

Summary of Key Parameters

ParameterRecommended RangeReason for Constraint
Concentration 0.01 M – 0.05 MPrevents intermolecular polymerization during macro/spiro-cyclization.[1]
Base NaH or

-BuOK
Non-nucleophilic bases prevent transesterification byproducts.[1]
Solvent DMSO, DMF, or THF/HMPAPolar aprotic solvents accelerate SN2 ring closure over E2 elimination.[1]
Decarboxylation Krapcho (LiCl/DMSO, 140°C)Avoids the high temperatures required for neat thermal decarboxylation, preserving the strained ring.[1]
Leaving Group Mesylate (OMs)Superior leaving group ability with lower steric bulk than Tosylate; less elimination than Bromide.[1]

References

  • Sharts, C. M., et al. (1979).[1] Synthesis of cis- and/or trans-Dispiro[3.1.3.1]decane-2,8-dicarboxylic Acid. Journal of Fluorine Chemistry, 14(5), 351-361.[1] [1]

  • Molchanov, A. P., & Kostikov, R. R. (2012).[1][2] Synthesis of dispiro[2.1.3.1]nonane and trispiro[2.1.1.3.1.1]dodecane.[1][2] Russian Journal of Organic Chemistry, 48(4), 596–598.[1][2]

  • Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media.[1] Synthesis, 1982(10), 805-822.[1]
  • Buchman, E. R., et al. (1942).[1] Cyclobutane Derivatives. I. The Degradation of cis- and trans-1,3-Cyclobutanedicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society, 64(11), 2696–2700.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Spirocyclization Reactions

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, making their synthesis a critical area of organic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.

Question 1: My spirocyclization reaction is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low or no yield in a spirocyclization reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks & General Advice:

  • Reagent and Solvent Purity: Ensure all starting materials, catalysts, and solvents are pure and dry. Trace impurities can poison catalysts or lead to unwanted side reactions.[4]

  • Inert Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the starting material is being consumed and if any byproducts are forming.[4]

Key Parameters to Optimize:

  • Catalyst System: The choice of catalyst is paramount. If you are using a metal-catalyzed reaction (e.g., with Palladium, Silver, Gold, or Nickel), consider the following:

    • Catalyst Loading: Insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessively high loading can sometimes promote side reactions. Experiment with a range of catalyst loadings.

    • Ligand Effects: In many cases, the ligand plays a crucial role in stabilizing the metal center and influencing reactivity and selectivity. If using a chiral ligand for asymmetric spirocyclization, its structure can significantly impact the enantiomeric excess (ee).[5][6] Screening a variety of ligands can be beneficial.[5][6]

    • Catalyst Activation/Deactivation: Some catalysts require an activation step. Conversely, your reaction conditions might be deactivating the catalyst. For instance, certain functional groups on your substrate could be coordinating to the metal center and inhibiting catalysis.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and outcome.[7] A solvent screen is often a worthwhile endeavor. For example, in some dearomative spirocyclizations, dichloromethane (DCM) has been shown to be superior to other common solvents like diethyl ether or THF.[8] Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[7][9]

  • Temperature: Temperature affects the reaction rate and can influence selectivity.[10] If the reaction is slow, a modest increase in temperature may be beneficial. However, higher temperatures can also lead to decomposition or the formation of undesired byproducts. Conversely, for some highly exothermic or selective reactions, lowering the temperature is necessary.[8]

  • Concentration: The concentration of reactants can impact the kinetics of the reaction. For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

Troubleshooting Workflow Diagram:

G cluster_start Low/No Yield cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Further Steps cluster_outcome Outcome start Low/No Yield Observed reagent_purity Verify Reagent/Solvent Purity start->reagent_purity inert_atmosphere Ensure Inert Atmosphere reagent_purity->inert_atmosphere reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) inert_atmosphere->reaction_monitoring catalyst Screen Catalyst/Ligand & Vary Loading reaction_monitoring->catalyst solvent Perform Solvent Screen catalyst->solvent temperature Optimize Temperature solvent->temperature concentration Adjust Concentration (High Dilution?) temperature->concentration byproducts Identify Byproducts concentration->byproducts mechanism Re-evaluate Reaction Mechanism byproducts->mechanism substrate Consider Substrate Modification mechanism->substrate success Improved Yield substrate->success

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.

Question 2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

Answer:

Achieving high diastereoselectivity is a common challenge in spirocycle synthesis, as it often involves the formation of a quaternary stereocenter.

Key Factors Influencing Diastereoselectivity:

  • Catalyst and Ligand Choice: In catalytic reactions, the catalyst and its associated ligands are the primary drivers of stereoselectivity. For asymmetric reactions, the use of a chiral catalyst or ligand is essential.[5][6] Even in non-asymmetric reactions, the steric bulk and electronic properties of the ligand can influence the facial selectivity of the cyclization. For example, in a diastereoselective spiroketalization, the choice of a chiral sulfinyl group on the substrate was shown to control the formation of the adjacent spiroketal stereocenter.

  • Solvent Effects: The solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Solvents can interact with the catalyst, substrate, and intermediates, altering their conformations. A solvent screen is a valuable tool for optimizing diastereoselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.

  • Substrate Control: The inherent structure of the substrate can play a significant role in directing the stereochemical outcome. Steric hindrance can favor the formation of one diastereomer over the other. The Thorpe-Ingold effect, where bulky substituents on a carbon atom favor intramolecular cyclization, can also influence the reaction.[11]

  • Reaction Mechanism: Understanding the reaction mechanism is crucial for controlling stereoselectivity. For instance, in a tandem oxidative amination dearomatizing spirocyclization (TOADS), the stereochemical outcome is determined during the intramolecular addition step.[12]

Experimental Approaches to Improve Diastereoselectivity:

  • Systematic Ligand Screening: If applicable, screen a library of ligands with varying steric and electronic properties.

  • Temperature Study: Run the reaction at a range of temperatures, starting from room temperature and going down to lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Solvent Screening: Evaluate a range of solvents with different polarities and coordinating abilities.

  • Substrate Modification: If possible, consider modifying the substrate to introduce a sterically demanding group that can direct the cyclization.

Question 3: My spirocyclization reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple byproducts indicates that alternative reaction pathways are competing with the desired spirocyclization. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions:

  • Intermolecular Reactions: If the rate of the intramolecular cyclization is slow, intermolecular reactions between starting material molecules can become significant. This is particularly problematic at high concentrations.

  • Decomposition: The starting material, intermediates, or the final product may be unstable under the reaction conditions, leading to decomposition.

  • Rearrangements: In some cases, the initial spirocyclic product can undergo rearrangement to a more stable, often aromatic, compound.[12]

  • Incomplete Reactions: The presence of unreacted starting material along with byproducts could indicate catalyst deactivation or a stalled reaction.

Strategies to Minimize Byproduct Formation:

  • High Dilution: To favor intramolecular cyclization, perform the reaction at a lower concentration. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period (syringe pump addition).

  • Optimize Reaction Time and Temperature: Monitor the reaction closely to determine the optimal reaction time. Quenching the reaction as soon as the starting material is consumed can prevent further degradation or rearrangement of the product.[4] Lowering the temperature may also help to suppress unwanted side reactions.

  • Choice of Catalyst and Reagents: A different catalyst or reagent system may offer a more selective pathway to the desired product. For example, in some dearomative spirocyclizations, the choice of catalyst can selectively lead to different products from the same starting material.[13][14]

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions.

Byproduct Analysis Workflow:

G cluster_start Byproduct Formation cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Complex Mixture Observed isolate Isolate & Characterize Byproducts (NMR, MS) start->isolate identify Identify Byproduct Structures isolate->identify propose Propose Side Reaction Mechanisms identify->propose dilution High Dilution Conditions propose->dilution time_temp Optimize Reaction Time & Temperature propose->time_temp catalyst Screen Alternative Catalysts/Reagents propose->catalyst protecting_groups Utilize Protecting Groups propose->protecting_groups success Clean Reaction Profile dilution->success time_temp->success catalyst->success protecting_groups->success

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Diastereoselective Synthesis of Dispiro Compounds

Welcome to the Technical Support Center for the diastereoselective synthesis of dispiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the diastereoselective synthesis of dispiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis of these unique three-dimensional scaffolds. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

I. Issues with Diastereoselectivity

Question 1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve the selectivity?

Answer: Low diastereoselectivity is a frequent hurdle in the synthesis of complex molecules like dispiro compounds. The root cause often lies in the subtle energetic differences between the transition states leading to the different diastereomers. To address this, a systematic investigation of the reaction parameters is crucial. The following factors are the most common culprits and should be your first line of investigation:

  • Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing the transition states of a reaction. Its polarity, coordinating ability, and hydrogen-bonding capacity can profoundly influence the stereochemical outcome.[1][2] A solvent that can selectively stabilize the transition state leading to the desired diastereomer through specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) will enhance the diastereomeric ratio.

  • Catalyst and Ligand Choice: In catalyzed reactions, the catalyst and its associated ligands create a chiral environment that directs the approach of the reactants. The steric and electronic properties of the ligand are paramount in achieving high diastereoselectivity.[3][4][5] Even minor modifications to the ligand structure can lead to significant changes in the d.r.

  • Reaction Temperature: Temperature is a key determinant of whether a reaction is under kinetic or thermodynamic control.[6][7][8][9][10] Lower temperatures often favor the kinetically controlled product, which is formed via the lowest energy transition state. Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.

  • Substrate Structure and Steric Hindrance: The inherent structure of your starting materials, including the presence of bulky substituents, can create a steric bias that favors the formation of one diastereomer over another.[11]

Troubleshooting Protocol: Improving Low Diastereomeric Ratio

This protocol outlines a systematic approach to optimizing your reaction for higher diastereoselectivity.

Step 1: Temperature Optimization

Before embarking on extensive solvent and catalyst screening, it is often most efficient to first probe the influence of temperature.

  • Low-Temperature Run: Set up the reaction at a significantly lower temperature than your initial conditions (e.g., 0 °C, -20 °C, or -78 °C). This will favor the kinetic product, which may be your desired diastereomer.

  • High-Temperature Run: Conversely, run the reaction at a higher temperature to favor the thermodynamic product. This can also help determine if your initial conditions were in a "mixed control" regime.

Table 1: Influence of Temperature on Reaction Control

TemperatureReaction ControlPredominant ProductRationale
LowKineticFormed via the lowest activation energy barrier.At lower temperatures, there is insufficient energy to overcome higher activation barriers, and the reaction is essentially irreversible.[6][7][8][9][10]
HighThermodynamicThe most stable product.At higher temperatures, the reaction becomes reversible, allowing the system to equilibrate to the lowest energy product.[6][7][8][9][10]

Step 2: Systematic Solvent Screening

If temperature adjustments do not yield satisfactory results, a solvent screen is the next logical step. The goal is to identify a solvent that differentially stabilizes the transition states.

  • Select a Diverse Range of Solvents: Choose solvents with varying polarities, coordinating abilities, and protic/aprotic nature.

  • Run Small-Scale Parallel Reactions: Set up a series of small-scale reactions, keeping all other parameters constant, and vary only the solvent.

  • Analyze the Diastereomeric Ratio: Use an appropriate analytical technique (e.g., 1H NMR, HPLC) to determine the d.r. for each reaction.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesPropertiesPotential Influence on Diastereoselectivity
Non-Polar Aprotic Toluene, Hexane, Dichloromethane (DCM)Low polarity, non-coordinating.Can favor transition states with minimal charge separation.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)High polarity, coordinating.Can stabilize charged intermediates and transition states.
Polar Protic Ethanol (EtOH), Methanol (MeOH), WaterHigh polarity, hydrogen-bond donors.Can participate in hydrogen bonding with reactants or catalysts, influencing transition state geometry.

Step 3: Catalyst and Ligand Modification (for catalyzed reactions)

For reactions employing a catalyst, screening different catalysts and ligands is often the most powerful tool for enhancing diastereoselectivity.

  • Vary the Metal Center (for metal-catalyzed reactions): If using a metal catalyst, consider alternatives (e.g., switching from Pd to Ni, or Cu to Rh).

  • Screen a Library of Ligands: For a given metal, test a range of ligands with different steric bulk and electronic properties (e.g., phosphines, N-heterocyclic carbenes, chiral bisoxazolines).

  • Consider Organocatalysts: In some cases, switching to an organocatalyst (e.g., a chiral amine or phosphoric acid) can provide a different and more effective chiral environment.

Diagram 1: Decision Tree for Troubleshooting Low Diastereoselectivity

G Troubleshooting Low Diastereomeric Ratio start Low d.r. Observed temp Step 1: Vary Temperature (e.g., -78°C, 0°C, reflux) start->temp temp_res Is d.r. satisfactory? temp->temp_res solvent Step 2: Screen Solvents (Polar, Non-polar, Protic, Aprotic) temp_res->solvent No end_good Reaction Optimized temp_res->end_good Yes solvent_res Is d.r. satisfactory? solvent->solvent_res catalyst Step 3: Modify Catalyst/Ligand (If applicable) solvent_res->catalyst No solvent_res->end_good Yes catalyst_res Is d.r. satisfactory? catalyst->catalyst_res substrate Step 4: Modify Substrate (e.g., protecting groups) catalyst_res->substrate No catalyst_res->end_good Yes substrate_res Is d.r. satisfactory? substrate->substrate_res substrate_res->end_good Yes end_bad Re-evaluate Synthetic Route substrate_res->end_bad No

Caption: A stepwise approach to optimizing diastereoselectivity.

II. Reaction Efficacy and Purity

Question 2: My reaction is giving a low yield, or I am observing significant side product formation. What are the likely causes and how can I mitigate them?

Answer: Low yields and the formation of side products are often intertwined with the same factors that affect diastereoselectivity. However, there are some specific points to consider:

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous, as impurities can interfere with the reaction. The stoichiometry of the reactants and catalyst is also critical and may require optimization.

  • Reaction Time and Concentration: Reactions that are run for too long or at too high a concentration can lead to decomposition of the product or the formation of side products. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

  • Side Reactions: Be aware of potential side reactions. For example, in [3+2] cycloadditions, dimerization of the dipole can be a competing pathway. In Michael additions, retro-Michael reactions can occur. Understanding the potential side reactions for your specific transformation is key to devising strategies to suppress them.[12]

Troubleshooting Protocol: Improving Yield and Minimizing Side Products

Step 1: Re-evaluate Reagent Quality and Stoichiometry

  • Purify Starting Materials: If there is any doubt about the purity of your starting materials, purify them before use.

  • Use Anhydrous Solvents and Reagents: Many reactions are sensitive to moisture. Ensure all solvents are properly dried and reagents are handled under an inert atmosphere if necessary.

  • Optimize Stoichiometry: Systematically vary the stoichiometry of the reactants and catalyst to find the optimal ratio.

Step 2: Monitor Reaction Progress

  • Time Course Study: Set up a reaction and take aliquots at regular intervals. Analyze these aliquots by TLC or LC-MS to determine the point at which the product is maximized and side products begin to form.

  • Concentration Effects: Run the reaction at different concentrations to see if this impacts the yield and side product formation.

III. Product Isolation and Characterization

Question 3: I have a mixture of diastereomers that are difficult to separate. What are the most effective purification strategies?

Answer: The separation of diastereomers can be challenging, but because they have different physical properties, it is generally achievable with the right technique.

  • Flash Column Chromatography: This is the most common method for separating diastereomers. A careful screening of the eluent system is often required to find conditions that provide adequate separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC, often using a normal phase column, can provide excellent resolution.[13]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of stereoisomers, including diastereomers, and is often more successful than traditional HPLC.[14]

  • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be a highly effective and scalable method for separation. This involves finding a solvent in which the two diastereomers have different solubilities. Seeding with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[15][16][17]

Experimental Protocol: Separation of Diastereomers by Fractional Crystallization

This is a general protocol that will require optimization for your specific compound.

  • Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in a variety of solvents at an elevated temperature. Allow the solutions to cool slowly to room temperature and then to 0-4 °C. Observe which solvents yield crystalline material.

  • Enrichment Analysis: Analyze the crystalline solid and the mother liquor by 1H NMR or HPLC to determine if there has been an enrichment of one diastereomer.

  • Seeding (if necessary): If spontaneous crystallization does not provide good separation, try seeding a supersaturated solution of the diastereomeric mixture with a few crystals of the pure, desired diastereomer.

  • Scale-up: Once optimal conditions are found, perform the crystallization on a larger scale. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.

Diagram 2: Workflow for Diastereomer Separation

G Separation of Diastereomers start Diastereomeric Mixture flash_chrom Flash Column Chromatography start->flash_chrom flash_res Separated? flash_chrom->flash_res hplc_sfc Preparative HPLC or SFC flash_res->hplc_sfc No end_good Pure Diastereomers flash_res->end_good Yes hplc_sfc_res Separated? hplc_sfc->hplc_sfc_res cryst Fractional Crystallization hplc_sfc_res->cryst No hplc_sfc_res->end_good Yes cryst_res Separated? cryst->cryst_res cryst_res->end_good Yes end_bad Consider Derivatization cryst_res->end_bad No

Caption: A guide to selecting a separation method for diastereomers.

References

  • Fu, B., Wang, L., Chen, K., & Xiong, T. (2025). Mechanism, enantio‐ and diastereoselectivity studies experimentally and theoretically. Journal of Organic Chemistry.
  • Pellissier, H. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Chemical Reviews, 107(3), 825-867.
  • Johnson Matthey. (n.d.). Catalytic Reaction Guide. Johnson Matthey Catalysis & Chiral Technologies. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Ma, S., & Jiao, N. (2023).
  • Wikipedia. (2023, December 18). Thermodynamic and kinetic reaction control. In Wikipedia. [Link]

  • Glorius, F., & Maulide, N. (2021). Diastereodivergent Catalysis.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Bream, R., & Yin, J. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Bream, R., & Yin, J. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Cysewska, K., & Pobudkowska, M. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(15), 4567.
  • He, Y., & Sessler, J. L. (2023).
  • Fogassy, E., Pálovics, E., & Faigl, F. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Symmetry, 13(8), 1516.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Elguero, J. (2016). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.
  • Arlt, D., Arlt, W., Brandt, H. W., Nickel, A., & Schwartz, U. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers. [Link]

  • Harada, N. (2016).
  • ResearchGate. (n.d.). 2.
  • Yamamoto, T., Riehl, B., Naba, K., Nakahara, K., Wiebe, A., Saitoh, T., ... & Einaga, Y. (2018). A solvent-directed stereoselective and electrocatalytic synthesis of diisoeugenol.
  • Floreancig, P. E. (2011). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. John Wiley & Sons.
  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., ... & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599-11607.
  • ResearchGate. (n.d.).
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • r/OrganicChemistry. (2023, November 21). Separation of diastereomers by crystallization with seeding. Reddit. [Link]

Sources

Troubleshooting

Stability issues of dispiro[3.1.3.1]decane derivatives in solution

Technical Support Center: Dispiro[3.1.3.1]decane Derivatives A Guide to Understanding and Overcoming Stability Challenges in Solution Welcome to the technical support center for dispiro[3.1.3.1]decane derivatives. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dispiro[3.1.3.1]decane Derivatives

A Guide to Understanding and Overcoming Stability Challenges in Solution

Welcome to the technical support center for dispiro[3.1.3.1]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique scaffold in their work. Dispiro[3.1.3.1]decane systems, prized for their rigid three-dimensional structures, offer exciting possibilities for creating novel therapeutics by locking in specific pharmacophoric conformations.[1] However, the inherent structural features that make them attractive also present significant stability challenges.

This resource provides in-depth, experience-driven answers to common problems encountered during the synthesis, purification, analysis, and storage of these compounds in solution.

Part 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the fundamental reasons behind the stability issues associated with the dispiro[3.1.3.1]decane core. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is the primary cause of instability in dispiro[3.1.3.1]decane derivatives?

The principal driver of instability is ring strain .[2][3] The dispiro[3.1.3.1]decane skeleton is constructed from three cyclobutane rings fused at two spiro-centers. Cyclobutane itself is a strained molecule, and this strain is a composite of two main factors:

  • Angle Strain: The internal bond angles in a flat cyclobutane ring would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[4][5] To alleviate some of this strain, the cyclobutane rings in the dispirodecane system adopt a puckered conformation.[6][7]

  • Torsional Strain: This arises from the eclipsing interactions of hydrogen atoms on adjacent carbons. The puckering of the rings helps to reduce these unfavorable interactions, but they are not eliminated entirely.[4][5]

The release of this stored energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, making the system kinetically liable under certain conditions.[3][8]

Q2: What are the most common degradation pathways observed for these compounds in solution?

The high ring strain makes the cyclobutane rings susceptible to cleavage. The most frequently encountered degradation pathways are:

  • Acid-Catalyzed Ring Expansion: This is arguably the most common degradation route. In the presence of an acid (e.g., during chromatography with non-neutral silica gel, acidic workups, or in acidic solvents like TFA), a carbocation can form on a carbon atom attached to the cyclobutane ring. This triggers a rearrangement where the strained four-membered ring expands to a more stable five-membered (cyclopentane) ring.[8][9] This process is often rapid and irreversible.

  • Base-Mediated Isomerization/Epimerization: If the derivative has stereocenters with acidic protons, exposure to basic conditions can lead to epimerization. Certain functionalities can also trigger base-catalyzed rearrangements or ring-opening, particularly if adjacent groups can stabilize an intermediate anion.[10]

  • Nucleophilic Ring-Opening: While less common than acid-catalyzed pathways for simple alkanes, cyclobutane rings substituted with good leaving groups can be susceptible to nucleophilic attack, leading to ring cleavage. The relief of ring strain contributes to the driving force of such reactions.[11]

Part 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to address specific experimental issues. If you encounter an unexpected result, find the question that best matches your observation to diagnose the problem and find a viable solution.

Q1: My reaction yield is low, and LC-MS/TLC analysis shows multiple new, often more polar, products that I cannot identify. What is the likely cause?

This classic symptom points towards compound degradation during the reaction or workup. The appearance of multiple products suggests that a degradation cascade may be occurring.

Troubleshooting_Workflow Observation Observation: Low Yield & Multiple Byproducts Hypothesis1 Hypothesis 1: Acid-Catalyzed Degradation Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Thermal Instability Observation->Hypothesis2 Hypothesis3 Hypothesis 3: Solvent/Reagent Incompatibility Observation->Hypothesis3 Test1 Test: Run a small-scale reaction on neutral alumina or basic resin instead of silica gel for workup. Monitor a sample in deuterated acidic solvent (e.g., CDCl3 + TFA) by NMR. Hypothesis1->Test1 Test2 Test: Repeat the reaction at a lower temperature (e.g., room temp or 0°C) for a longer duration. Hypothesis2->Test2 Test3 Test: Analyze starting material stability in the chosen reaction solvent at reaction temperature (without other reagents). Hypothesis3->Test3 Solution1 Solution: - Use neutralized silica gel (e.g., pre-treated with triethylamine). - Employ non-acidic purification (e.g., reverse-phase HPLC with neutral mobile phase). - Use buffered or non-acidic workup conditions. Test1->Solution1 If degradation is confirmed Solution2 Solution: - Optimize for the lowest possible reaction temperature. - Use a more active catalyst if applicable to shorten reaction time. Test2->Solution2 If reaction proceeds cleanly Solution3 Solution: - Select a more inert solvent. - Screen for milder reagents that achieve the same transformation. Test3->Solution3 If starting material degrades

Caption: General troubleshooting workflow for low yield and byproduct formation.

Q2: My NMR and HRMS data suggest a ring expansion has occurred (e.g., from a dispiro[3.1.3.1]decane to a spiro[4.2.3]undecane derivative). How can I prevent this?

Ring expansion is the hallmark of an unstable carbocation intermediate reacting with the strained cyclobutane ring.[9] This is most often triggered by acid.

Ring_Expansion cluster_0 Acid-Catalyzed Ring Expansion Start Dispiro[3.1.3.1]decane (with -OH group for example) Protonation Protonation (H+) Start->Protonation + H+ Carbocation Formation of Carbocation (Loss of H2O) Protonation->Carbocation - H2O Rearrangement Rearrangement (Ring Expansion) Carbocation->Rearrangement Relief of Ring Strain Final Stable Cyclopentane Ring (Deprotonation) Rearrangement->Final - H+

Caption: Key mechanism for acid-catalyzed ring expansion degradation.

Preventative Measures:

  • Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄, neat TFA) during workup or purification. If an acidic condition is required, consider using a weaker, buffered acid.

  • Purification:

    • If using normal-phase chromatography, use silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.

    • Consider alternative stationary phases like alumina (neutral or basic) or C18 (reverse-phase).

    • Reverse-phase HPLC using buffered mobile phases (e.g., ammonium acetate or ammonium formate) is often the safest method.

  • Reaction Conditions: Choose reagents that do not generate strong acidic byproducts. For reactions that produce acid, include a non-nucleophilic scavenger base (e.g., 2,6-lutidine).

Q3: My purified compound appears stable as a solid, but it degrades within hours or days when dissolved in common laboratory solvents (e.g., DMSO for biological screening, CDCl₃ for NMR). What should I do?

This indicates solvent-mediated degradation. Even trace impurities in solvents can be problematic.

  • DMSO: Anhydrous, high-purity DMSO is recommended. Older bottles can absorb atmospheric moisture and CO₂, forming carbonic acid, which can be sufficient to catalyze degradation over time.

  • Chloroform-d (CDCl₃): This solvent can contain trace amounts of DCl and phosgene, both of which are highly reactive and can initiate degradation. Use freshly opened ampules or pass the solvent through a small plug of basic alumina immediately before use.

  • Protic Solvents (Methanol, Ethanol): These solvents can participate in solvolysis reactions if the derivative has a leaving group, or they can act as proton sources to promote acid-catalyzed pathways.

Recommended Handling and Storage in Solution:

ParameterRecommendationRationale
pH Neutral to slightly basic (pH 7-8.5)Avoids acid-catalyzed ring expansion, the most common degradation pathway.
Solvents Aprotic, high-purity solvents (e.g., Acetonitrile, THF, Dioxane, Anhydrous DMSO)Minimizes protic sources that can lead to acid-catalyzed degradation.
Temperature ≤ 4°C for short-term; ≤ -20°C for long-termReduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Protects against oxidative degradation if the molecule has susceptible functional groups.
Additives Consider a non-nucleophilic base (e.g., 1-2 equivalents of DIPEA) for stock solutions in protic or potentially acidic solvents.Acts as a scavenger for trace acid impurities, enhancing long-term stability.

Part 3: Key Experimental Protocols

To proactively assess and manage stability, a forced degradation study is essential. This allows you to identify liabilities early in the development process.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify the degradation pathways and potential degradation products of a dispiro[3.1.3.1]decane derivative under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[12]

Materials:

  • Your dispiro[3.1.3.1]decane derivative

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

  • Equipment: HPLC-UV/MS, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile or a suitable solvent.

  • Set Up Stress Conditions: In separate, labeled HPLC vials, perform the following additions:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl.

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH.

    • Oxidative Stress: 500 µL stock solution + 500 µL 3% H₂O₂.

    • Thermal Stress: 500 µL stock solution + 500 µL Water/Acetonitrile (1:1).

    • Control: 500 µL stock solution + 500 µL Water/Acetonitrile (1:1).

  • Incubation:

    • Place the Acid, Base, and Control vials in an oven at 60°C.

    • Keep the Oxidative stress vial at room temperature in the dark.

    • (Optional) For photostability, expose a solid sample and a solution to controlled UV/Vis light according to ICH Q1B guidelines.

  • Time-Point Analysis:

    • Inject the control sample at T=0.

    • Analyze samples from each stress condition at set time points (e.g., 2, 8, 24 hours).

    • If degradation is too rapid, repeat with milder conditions (e.g., lower temperature or lower concentration of stress reagent). If no degradation is observed, use more forcing conditions.[12]

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Data Analysis:

    • Use an HPLC-UV-MS method to analyze the samples.[13][]

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times and mass-to-charge ratios (m/z) of new peaks (degradation products).

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the total peak area. A good stability-indicating method will show a mass balance where the loss of the parent compound corresponds to the appearance of degradants.[]

This study will reveal if your molecule is most sensitive to acid, base, or oxidation, guiding all future handling, formulation, and purification decisions.

References

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes.
  • Benchchem. (n.d.). The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide.
  • Trofimov, A. S., et al. (2022). Synthesis, Structure and Stereochemistry of Dispirocompounds Based on Imidazothiazolotriazine and Pyrrolidineoxindole. Molecules, 27(22), 7808. Retrieved from [Link]

  • LibreTexts. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry.
  • LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Huber, B., et al. (2021). Concept and reaction schemes of the synthesis and degradation of.... ResearchGate. Retrieved from [Link]

  • Gevorgyan, A., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Pharmaceuticals, 16(11), 1548. Retrieved from [Link]

  • Baklanov, M. A., et al. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Molecules, 28(22), 7629. Retrieved from [Link]

  • Bairamova, E., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2445. Retrieved from [Link]

  • Sangwan, S., et al. (2023). Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation. ACS Omega, 8(28), 25303–25315. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dispiro[1,3′-pyrrolidine-2′,2′′-indene]-1′′,2,3′′-triones 61. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]

  • de Cássia, S., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5413. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • PubChem. (n.d.). Dispiro[3.1.3.1]decan-2-ol. Retrieved from [Link]

  • Ponder, J. W., et al. (1987). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C, 43(12), 2385-2388. Retrieved from [Link]

  • Kumar, K. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 839-846. Retrieved from [Link]

  • Sterling, A. J., et al. (2021). Beyond strain release: Delocalisation-enabled organic reactivity. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014). Ring strain energy in ether- and lactone-containing spiro compounds. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., et al. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl dispiro[tricyclo[3.3.1.1]decane-1,2′-bicyclo[1.1.0]butane-4. Retrieved from [Link]

  • Muravyova, E. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(18), 5865. Retrieved from [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Retrieved from [Link]2/13)

Sources

Optimization

Technical Support Center: Scale-Up of Dispiro[3.1.3.1]decane-2-carboxylic Acid

Status: Operational Ticket ID: SC-DSP-2024-001 Subject: Process Safety & Yield Optimization for Kilogram-Scale Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-DSP-2024-001 Subject: Process Safety & Yield Optimization for Kilogram-Scale Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Scaling the synthesis of Dispiro[3.1.3.1]decane-2-carboxylic acid (and its structural isomers) presents unique challenges due to the high ring strain energy (~26 kcal/mol per cyclobutane ring) and the steric congestion at the spiro-quaternary centers.[1]

This guide addresses the transition from medicinal chemistry (mg-scale) to process development (kg-scale). Our primary focus is the Spiro-Cyclization step (forming the strained rings) and the subsequent Hydrolysis/Decarboxylation to the final acid.[2]

Module 1: Synthetic Workflow & Logic

The following workflow illustrates the optimized route for scale-up, minimizing chromatographic purification in favor of crystallization.

G Start Start: Diethyl Malonate + 1,3-Dibromopropane Step1 Step 1: Spiro-Cyclization (Formation of Spiro[3.3]heptane core) Start->Step1 NaOEt/EtOH, 70°C Inter1 Intermediate A: Spiro[3.3]heptane-2,6-dicarboxylate Step1->Inter1 Distillation Step2 Step 2: Second Spiro-Annulation (Bis-alkylation with 1,3-dihalo electrophile) Inter1->Step2 Phase Transfer Cat. (TBAB, 50% NaOH) Inter2 Intermediate B: Diethyl Dispiro[3.1.3.1]decane-2,2-dicarboxylate Step2->Inter2 Crystallization (Hexane) Step3 Step 3: Hydrolysis & Decarboxylation (KOH/EtOH -> H2SO4/Heat) Inter2->Step3 1. Saponification 2. Acidification (-CO2) Final Target: Dispiro[3.1.3.1]decane-2-carboxylic acid Step3->Final Recrystallization

Figure 1: Process flow for the convergent synthesis of the dispiro-decane scaffold. Note the critical crystallization point at Intermediate B to reject mono-spiro impurities.

Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: The Spiro-Cyclization (Formation of Intermediate B)

Context: This step involves the double alkylation of a malonate derivative to form the second cyclobutane ring.[2]

Q1: The reaction exotherm is uncontrollable upon adding the base. How do we manage this at 5kg scale?

  • Root Cause: Cyclobutane formation is highly exothermic due to ring strain.[1][2] Adding base (e.g., NaH or 50% NaOH) in one portion creates a "runaway" thermal profile.[1][2]

  • Protocol Adjustment: Switch to a semi-batch mode .

    • Charge the reactor with the substrate and phase-transfer catalyst (if using PTC method) in toluene.[1][2]

    • Heat to the reaction temperature (e.g., 50°C).

    • Dose the base (50% NaOH) slowly over 4–6 hours.

    • Why? This ensures the reaction rate is limited by the feed rate, not the intrinsic kinetics, keeping the cooling duty manageable (Anderson, 2012).[2]

Q2: We are seeing high levels of "open-chain" mono-alkylated impurity (approx. 15%). [1]

  • Root Cause: The "Gem-Dimethyl" (Thorpe-Ingold) effect is helping, but if the concentration is too low, intermolecular polymerization competes with intramolecular cyclization.[1][2] Conversely, if stirring is poor, the second alkylation fails.[2]

  • Troubleshooting Guide:

    • Check Agitation: Ensure High-Shear Mixing. In biphasic systems (NaOH/Toluene), mass transfer is the rate-limiting step.[2]

    • Concentration: Maintain reaction concentration >0.5 M. Dilution favors the open chain; concentration favors the spiro-ring closure.

    • Reagent Stoichiometry: Ensure a 10-15% excess of the dihalo-alkane.

Phase 2: Hydrolysis & Decarboxylation

Context: Converting the diester to the mono-acid.[2]

Q3: During acidification/decarboxylation, the reactor foams over.

  • Root Cause: Rapid release of CO₂ gas from the gem-dicarboxylate intermediate upon heating in acid.[2]

  • Solution:

    • Staged Heating: Do not heat directly to reflux.[1][2] Hold at 60°C to initiate slow decarboxylation, then ramp to 90°C only after off-gassing subsides.[2]

    • Add Anti-foam: Use a silicone-based anti-foam compatible with acidic media.[1][2]

    • Headspace Sweep: Use a nitrogen sweep to assist CO₂ removal and prevent pressure buildup.[1][2]

Q4: The final product is "oiling out" instead of crystallizing.

  • Root Cause: Dispiro acids are lipophilic but contain a polar head.[2] In pure water, they oil out; in pure organic, they are too soluble.[1][2]

  • Corrective Action (The "Cloud Point" Method):

    • Dissolve the crude oil in minimal hot Acetone or Ethanol.[1][2]

    • Slowly add Water (anti-solvent) at 50°C until a persistent haze forms.[1][2]

    • Seed with pure crystals (0.5 wt%).

    • Cool slowly (5°C/hour) to 0°C.

    • Note: If no seed is available, scratch the vessel wall or use sonication.[2]

Module 3: Analytical Specifications & Quality Control

At scale, you cannot rely on column chromatography.[1][2] The impurity profile must be managed via reaction engineering.[2]

Impurity TypeOriginDetection (HPLC/GC)Removal Strategy
Mono-Spiro Ester Incomplete cyclization (Step 2)RT: 0.85 RRTReject at Inter.[2] B: Crystallize the diester from Hexane/IPA before hydrolysis.
Polymer/Oligomer Intermolecular reactionBroad peak at high RTFiltration: These are usually insoluble in the extraction solvent (Toluene).[1][2]
Inorganic Salts Trapped NaBr/NaClAsh test / ICWater Wash: Ensure pH < 2 during workup to break emulsions; wash organic layer 3x.[1][2]
Residual Solvent Toluene/HexaneHS-GCDrying: Vacuum oven at 45°C with N₂ bleed.[1][2] High MP allows aggressive drying.[1][2]
Module 4: Safety & Handling (E-E-A-T)

Hazard Alert: Strained Ring Energy

  • Risk: Dispiro[3.1.3.1]decane derivatives possess significant potential energy.[2] While generally stable, they can decompose violently under strong acidic forcing conditions if not vented properly.[1][2]

  • Control: Differential Scanning Calorimetry (DSC) is mandatory for the intermediate diester before scaling above 100g.[2] Look for decomposition onsets < 200°C.[1][2]

Visualizing the Impurity Fate

Impurity Src Crude Reaction Mixture Step1 Workup: Toluene Extraction Src->Step1 Imp1 Mono-Alkylated (Open Chain) Imp2 Polymeric Byproducts Prod Target Spiro Diester Step1->Imp2 Precipitates (Filter off) Step2 Crystallization: Hexane/IPA Step1->Step2 Soluble Fraction Step2->Imp1 Remains in Mother Liquor Step2->Prod Crystallizes Pure

Figure 2: Impurity rejection strategy. Note that the mono-alkylated impurity is best removed by keeping it in the mother liquor during the diester crystallization.[2]

References
  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for scale-up kinetics and dosing strategies).

  • Buchta, E., & Geiss, K. (1965).[1][2] Synthesis of cis- and/or trans-Dispiro[3.1.3.1]decane-2,8-dicarboxylic Acid. The Journal of Organic Chemistry, 30(10), 3308–3312.[2] Link (Foundational synthesis of the specific scaffold).[2]

  • Qu, B., et al. (2022).[1][2] Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid. Organic Process Research & Development, 26(9).[1][2][3] Link (Modern techniques for spiro-acid scale-up).[2]

  • Krapcho, A. P. (1978).[1][2] Synthetic applications of dealkoxycarbonylations of malonate esters. Synthesis, 1982(10), 805-822.[2] (Mechanism for the decarboxylation step).[1][2][4]

For further assistance, please contact the Process Safety Lab at ext. 404 or reply to this ticket.

Sources

Troubleshooting

Technical Support Center: Characterization of Complex Spirocycles

Status: Online Operator: Senior Application Scientist (Spectroscopy & Structural Biology Division) Ticket Context: Troubleshooting structural elucidation and separation of spirocyclic scaffolds in drug discovery. Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Spectroscopy & Structural Biology Division) Ticket Context: Troubleshooting structural elucidation and separation of spirocyclic scaffolds in drug discovery.

Introduction: The "Escape from Flatland" Challenge

Welcome to the SpiroCycle Support Hub. You are likely here because your spiro-fused compound—designed to improve solubility and target engagement by increasing


 character—is proving a nightmare to characterize.

Spirocycles break the "flatland" of traditional aromatic drugs, but they introduce a specific set of analytical blind spots:

  • The "Silent" Nexus: The quaternary spiro-carbon (

    
    ) has no attached protons, acting as a magnetization blockade in standard COSY/TOCSY experiments.
    
  • Conformational Rigidity: While beneficial for binding, this rigidity creates confusing NOE signals (or lack thereof).

  • Chiral Complexity: A single spiro center often generates axial chirality or sets relative stereochemistry for the entire ring system.

Below are the field-proven protocols to resolve these issues.

Module 1: Bridging the "Silent" Gap (NMR Connectivity)

Issue: You cannot establish connectivity across the rings because the spiro carbon (


) is invisible in COSY and TOCSY. Standard HMBC shows too many correlations, making it impossible to distinguish 2-bond (

) from 3-bond (

) couplings.
The Protocol: 1,1-ADEQUATE

Do not rely solely on HMBC for the spiro-center assignment. HMBC is promiscuous; it sees 2, 3, and sometimes 4 bonds away. To unambiguously assign the


, you need to filter for 2-bond correlations only .

Step-by-Step Workflow:

  • Run standard 1H-13C HMBC: Identify the candidate quaternary carbon signal (usually 30–80 ppm depending on heteroatoms).

  • Run 1,1-ADEQUATE: This experiment correlates a proton to a carbon two bonds away via a direct

    
     coupling.
    
    • Why: It effectively "lights up" the

      
       by correlating it only to the protons on the adjacent carbons (
      
      
      
      -protons).
    • Requirement: High concentration (>10 mg is ideal) or a CryoProbe, as this relies on

      
       natural abundance (0.01%).
      
  • Alternative (If sample is low): Use LR-HSQMBC tuned to small couplings (2-4 Hz) to distinguish specific long-range pathways, though this is less definitive than ADEQUATE.

Visualization: Connectivity Decision Tree

NMR_Workflow Start Sample: Unknown Spirocycle QuatC Identify Quaternary C (1D 13C) Start->QuatC COSY COSY/TOCSY Start->COSY Gap Gap in Spin System? COSY->Gap HMBC Standard HMBC Gap->HMBC Yes Ambiguity Too many correlations? HMBC->Ambiguity ADEQUATE Run 1,1-ADEQUATE Ambiguity->ADEQUATE Yes (Critical Step) Result Definitive 2-bond correlation to C-spiro ADEQUATE->Result

Figure 1: Decision logic for assigning the "silent" spiro-carbon. Note that 1,1-ADEQUATE is the "gold standard" filter for resolving HMBC ambiguity.

Module 2: The Stereochemistry Trap (Relative Configuration)

Issue: You need to determine if substituents on the two rings are cis or trans relative to each other. You ran a NOESY, but the signals are weak or non-existent (zero-crossing).

Technical Insight: Spirocycles in drug discovery often fall into the "mid-size" molecular weight range (700–1200 Da). In this regime, the correlation time (


) causes the NOE enhancement to pass through zero.[1] A standard NOESY will fail.
The Protocol: ROESY vs. NOESY Selection

Guideline: Always calculate the approximate correlation time or use the Molecular Weight (MW) proxy before queuing 2D experiments.

ParameterNOESY Preferred ROESY Preferred Why?
Molecular Weight < 600 Da600 – 1200 DaMid-size molecules suffer from

, where NOE intensity

. ROE is always positive.[1]
Mixing Time 300–800 ms200–400 msROESY requires shorter mixing times to avoid TOCSY artifacts (HOHAHA transfer).
Sign of Crosspeak Opposite to diagonal (positive)Same as diagonal (negative)ROE signals are distinct from chemical exchange (EXSY).
Spiro Application Small, rigid spiro-prolinesComplex spiro-macrocyclesEnsuring you see the "through-space" jump across the spiro center.

Troubleshooting Tip: If you see "anti-diagonal" streaks in your ROESY, you are seeing TOCSY artifacts. Reduce the spin-lock power or use a T-ROESY (Transverse-ROESY) pulse sequence to suppress them.

Module 3: Absolute Configuration & Separation

Issue: You have a racemic spirocycle. Standard C18 HPLC shows one peak. You need to separate enantiomers and determine Absolute Configuration (AC).

Workflow A: Chiral Chromatography (SFC vs. HPLC)

Spirocycles are often lipophilic and non-planar. Supercritical Fluid Chromatography (SFC) is vastly superior to HPLC for these scaffolds due to the high diffusivity of supercritical


, which penetrates the rigid spiro-structure better than liquids.

Screening Protocol:

  • Primary Screen: SFC with Polysaccharide columns (AD-H, OD-H, IA, IB).

  • Co-Solvent: Start with MeOH or EtOH (no base/acid unless you have ionizable groups).

  • Detection: Use a Circular Dichroism (CD) detector inline if possible to spot enantiomers immediately.

Workflow B: The "Crystalline Sponge" (When it won't crystallize)

Spirocycles are notoriously difficult to crystallize because their "awkward" 3D shapes prevent close packing.

The Solution: Do not try to grow a crystal. Soak it. Use the Crystalline Sponge Method .[2][3][4][5] This involves a pre-formed Metal-Organic Framework (MOF), typically


, which has pores that absorb guest molecules.
  • Prepare Sponge: Synthesize or purchase the zinc-based MOF.

  • Soak: Introduce your spirocycle (oil/amorphous solid) in a solvent into the MOF. The spirocycle will order itself inside the pores.

  • Diffract: Run SC-XRD on the sponge. The MOF framework provides the phase information; the spirocycle appears as "guest" density.

Visualization: Chiral Resolution & AC Workflow

Chiral_Workflow Input Racemic Spirocycle Screen SFC Screening (Polysaccharide Cols) Input->Screen Sep Separation Achieved? Screen->Sep Method_A Method A: X-ray Sep->Method_A Yes (Solid) Method_B Method B: VCD/DFT Sep->Method_B Yes (Oil) Cryst Crystallizes? Method_A->Cryst DFT Compute VCD Spectrum (DFT) Method_B->DFT Sponge Crystalline Sponge (MOF Soak) Cryst->Sponge No (Use MOF) Standard Standard SC-XRD Cryst->Standard Yes Match Match Exp. vs Calc. DFT->Match

Figure 2: Workflow for Absolute Configuration (AC). Note the diversion to the "Crystalline Sponge" method when traditional crystallization fails.[2][3]

FAQs: Common Pitfalls

Q: My HMBC shows a correlation from a proton to the spiro-carbon, but I can't tell if it's 2-bond or 3-bond. A: This is the classic spiro-problem. If you cannot run 1,1-ADEQUATE, look at the J-coupling magnitude .


 through a quaternary carbon is often smaller than 

in rigid systems. However, this is risky. The only robust solution is 1,1-ADEQUATE or 1,n-ADEQUATE to filter by bond order [1].

Q: I'm seeing "ghost" peaks in my NOESY spectrum. A: You are likely observing Exchange Spectroscopy (EXSY) signals if your molecule has conformational rotamers (common in spiro-piperidines). In a NOESY (positive NOE regime), EXSY peaks have the same phase as the diagonal (negative), while real NOE peaks are positive. In a ROESY, both are positive, but they can often be distinguished by offset dependence (T-ROESY) [2].

Q: Why is SFC preferred over HPLC for spirocycles? A: Spirocycles are "3D" and often lack the flat aromatic surfaces that interact well with pi-pi systems in traditional Reverse Phase HPLC. SFC uses


, which interacts with the shape and dipole of the molecule more effectively, often providing baseline separation for spiro-enantiomers that co-elute on HPLC [3].

References

  • Martin, G. E. (2011).[6] Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy. Link

  • Moser, A. (2018).[7] Stereochemistry Information from NOESY/ROESY. ACD/Labs. Link

  • Schad, G. J., et al. (2016).[8] SFC or (U)HPLC? Why Not Try Both... LCGC International. Link

  • Fujita, M., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature. Link

Sources

Optimization

Technical Support Center: Purification of Dispiro[3.1.3.1]decane Preparations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dispiro[3.1.3.1]decane and its derivatives. This guide provides in-depth troubleshooting advice and det...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dispiro[3.1.3.1]decane and its derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of these unique molecular scaffolds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the most common initial queries regarding the purity and analysis of newly synthesized dispiro[3.1.3.1]decane.

Q1: What are the most probable impurities in my crude dispiro[3.1.3.1]decane sample?

The identity of impurities is intrinsically linked to the synthetic route employed. However, for multi-step syntheses common for spirocyclic systems, impurities generally fall into three categories:

  • Incomplete Reaction Intermediates: Syntheses often proceed through intermediates such as diols, tosylates, or bromides.[1] Failure to drive these reactions to completion will leave these more polar precursors in your crude product.

  • Unreacted Starting Materials: Simple yet common. Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Side-Products & Isomers: The formation of strained ring systems can sometimes lead to rearrangement byproducts or stereoisomers that may have similar physical properties to the desired product.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., diethyl ether, hexane, toluene, DMF) are ubiquitous impurities.[3][4]

Table 1: Common Potential Impurities in Dispiro[3.1.3.1]decane Synthesis

Impurity ClassSpecific ExamplesTypical Analytical Signature
Reaction Intermediates Diols, p-toluenesulfonates, bromidesMore polar than the final hydrocarbon product; may show -OH, S=O, or C-Br stretches in IR. Distinctive shifts in ¹H and ¹³C NMR.
Starting Materials Varies by synthesis (e.g., diesters, cyclobutanone derivatives)Signals corresponding to known starting material spectra in NMR and GC-MS.
Byproducts Isomeric spirocycles, elimination productsMay have similar mass but different fragmentation in MS. May have very similar retention times in GC/HPLC.
Residual Solvents Toluene, Hexane, Diethyl Ether, THF, DichloromethaneSharp, characteristic singlets/multiplets in ¹H NMR.[4][5] Easily detected by GC-MS.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?

A multi-pronged analytical approach is essential for robust purity assessment. No single technique tells the whole story.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile, thermally stable compounds like the parent dispiro[3.1.3.1]decane. It excels at separating volatile impurities and provides both retention time data for quantification and mass spectra for identification.[6][7][8] It is highly sensitive for detecting trace-level hydrocarbon and solvent impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural elucidation and can provide a clear picture of impurities, especially if their proton or carbon environments differ significantly from the target compound.[1][3][7] Quantitative NMR (qNMR) can even determine purity without a specific reference standard.[6] The presence of unexpected peaks in your spectra often points to specific impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): While the parent hydrocarbon is highly nonpolar and better suited for GC, HPLC is invaluable for more functionalized derivatives of dispiro[3.1.3.1]decane.[6][11] It is a powerful tool for separating non-volatile compounds and isomers.[12]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and indispensable tool for monitoring reaction progress and, crucially, for developing solvent systems for column chromatography purification.[13][14]

Q3: What is the general workflow for purifying a crude preparation of dispiro[3.1.3.1]decane?

A systematic approach ensures efficient and effective purification. The goal is to use the most appropriate technique for the type and quantity of impurities present.

Purification Workflow Crude Crude Product Analysis Initial Purity Analysis (TLC, GC-MS, ¹H NMR) Crude->Analysis Decision Assess Impurity Profile Analysis->Decision Column Column Chromatography Decision->Column  Multiple / Close-Eluting  Impurities Recryst Recrystallization Decision->Recryst  Solid Product w/  Dissolved Impurities Distill Distillation / Sublimation Decision->Distill  Volatile Product w/  Non-Volatile Impurities FinalAnalysis Final Purity Check (GC-MS, NMR, etc.) Column->FinalAnalysis Recryst->FinalAnalysis Distill->FinalAnalysis PureProduct Pure Product (>99%) FinalAnalysis->PureProduct

Caption: General workflow for purification of dispiro[3.1.3.1]decane.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during purification experiments.

Recrystallization Troubleshooting

Q4: I've isolated my dispiro[3.1.3.1]decane as a solid, but it won't recrystallize. What steps can I take?

This is a common issue stemming from improper solvent choice or supersaturation problems.

  • The Problem of "Oiling Out": If your compound separates as a liquid instead of forming crystals, your solution is likely supersaturated, or the boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Add slightly more solvent to ensure the compound is fully dissolved at the boiling point. Cool the solution much more slowly. A phased cooling approach (boiling -> room temp -> 0°C -> -20°C) over several hours or even days is critical for difficult crystallizations.[14]

  • No Crystal Formation at All: This indicates your compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution 1 (Solvent System): The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[14] If you can't find a single solvent, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

    • Solution 2 (Induce Crystallization): If the solution is supersaturated but reluctant to crystallize, you can induce it by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" from a previous successful batch.[14]

Q5: My product purity barely improved after recrystallization. Why?

This suggests that the impurities have very similar solubility properties to your target compound in the chosen solvent. Simply repeating the process with the same solvent will not help. You must select a new solvent or solvent system with different polarity characteristics to better discriminate between your product and the contaminants.

Column Chromatography Troubleshooting

Q6: How do I select the optimal solvent system (mobile phase) for purifying dispiro[3.1.3.1]decane on a silica gel column?

The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.25-0.35 on a TLC plate. This Rf value typically provides the best separation on a column.

  • Principle: Dispiro[3.1.3.1]decane is a nonpolar hydrocarbon. Therefore, you will use a nonpolar stationary phase (like silica gel) and a relatively nonpolar mobile phase.[11][15] Impurities like unreacted alcohols or tosylates are significantly more polar and will stick to the silica gel more strongly.

  • Step-by-Step Selection:

    • Start with a very nonpolar solvent, such as pure hexanes or petroleum ether, and run a TLC. The dispiro[3.1.3.1]decane will likely have a high Rf (e.g., >0.8).

    • Incrementally add a slightly more polar solvent (a "modifier"), such as ethyl acetate or dichloromethane, to the hexane. Try 1% ethyl acetate in hexanes, then 2%, 5%, and so on.

    • Run a TLC for each mixture until you achieve an Rf of ~0.3 for your target compound. This is your ideal eluent for the column.[13][15]

Q7: An impurity is co-eluting with my product. How can I improve the separation?

Co-elution means the impurity has a very similar polarity to your product.

Chromatography Troubleshooting Start Impurity Co-elutes with Product Decision1 Isocratic Elution? Start->Decision1 Decision2 Solvent System Optimal? Decision1->Decision2 No Action1 Switch to a Shallow Gradient Elution Decision1->Action1 Yes Action2 Change Solvent Polarity (e.g., Hex/DCM instead of Hex/EtOAc) Decision2->Action2 No Action3 Use a Finer Mesh Silica Gel (e.g., 230-400 mesh) Decision2->Action3 Yes Action4 Decrease Flow Rate and Collect Smaller Fractions Action3->Action4

Sources

Troubleshooting

Technical Support Center: Enhancing Dispirocyclic Compound Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for a critical challenge in m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for a critical challenge in medicinal chemistry and material science: improving the solubility of dispirocyclic compounds. Our goal is to move beyond simple steps, offering a clear rationale for each experimental choice to empower your research.

Section 1: Understanding the Core Problem (Frequently Asked Questions)

This section addresses the fundamental questions surrounding the solubility of these unique molecular architectures.

Q1: Why are my dispirocyclic compounds consistently showing poor solubility?

A: Dispirocyclic compounds, by their very nature, present a "perfect storm" of physicochemical properties that often leads to low solubility. The core reasons are:

  • High Crystal Lattice Energy: The rigid, three-dimensional, and often symmetrical structure of dispirocyclic molecules allows them to pack very efficiently into a stable crystal lattice.[1] A significant amount of energy is required to break these strong intermolecular forces and allow the solvent to surround individual molecules.

  • Structural Rigidity: Unlike flexible aliphatic chains, the fused ring systems in dispirocyclics are conformationally restricted.[2][3] This rigidity prevents the molecule from adopting conformations that might improve solvation, and it contributes to their high melting points and strong crystal packing.

  • Low Polarity and High Lipophilicity: Many dispirocyclic scaffolds are predominantly hydrocarbon-based, leading to high lipophilicity (a high LogP value) and poor affinity for aqueous media. While introducing sp3-rich centers can sometimes improve solubility compared to flat aromatic systems, the overall molecular properties often favor partitioning into non-polar environments.[4][5]

Q2: Beyond the structure, what other factors should I consider that influence solubility?

A: While the intrinsic molecular structure is paramount, several other factors can dramatically affect your observed solubility:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[6] One polymorph might be significantly more soluble than another.

  • Amorphous vs. Crystalline State: The amorphous form of a compound, lacking a long-range ordered crystal structure, has a higher energy state and is generally more soluble than its crystalline counterpart.[1][7][8][9] However, amorphous solids are thermodynamically unstable and can be challenging to maintain.[7][10]

  • Ionization State (pKa): For compounds with ionizable functional groups (weak acids or bases), solubility is highly dependent on the pH of the medium.[11][12][13] At a pH where the compound is ionized, its solubility can increase exponentially.[12]

Q3: How can I reliably measure the solubility of my compound to get a baseline?

A: It's crucial to distinguish between kinetic and thermodynamic solubility, as they provide different information for different stages of research.

  • Kinetic Solubility: This measures the concentration at which a compound, typically added from a DMSO stock solution, precipitates out of an aqueous buffer.[14][15] It's a high-throughput method ideal for early-stage discovery to quickly flag problematic compounds.[14][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[14][17] This "shake-flask" method is more time-consuming but provides the gold-standard value needed for lead optimization and formulation development.[14][16]

Section 2: Troubleshooting and Strategic Solutions

Once you have a baseline solubility measurement, you can select a strategy to improve it. The choice between chemical modification and formulation depends heavily on the project stage and the compound's intended use.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

G cluster_start cluster_eval cluster_decision cluster_chem cluster_form cluster_end Start Poorly Soluble Dispirocyclic Compound Measure Measure Baseline Thermodynamic Solubility Start->Measure Decision Project Stage & Compound Properties? Measure->Decision ChemMod Chemical Modification (Early Stage / MedChem) Decision->ChemMod Early Stage Formulation Formulation Strategy (Late Stage / Preclinical) Decision->Formulation Late Stage Salt Salt Formation (Ionizable Groups?) ChemMod->Salt Prodrug Prodrug Approach (Mask Lipophilicity) ChemMod->Prodrug Polar Add Polar Groups (SAR Permitting) ChemMod->Polar End Solubility Enhanced Compound Salt->End Prodrug->End Polar->End ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Lipid Lipid-Based Formulation (SEDDS) Formulation->Lipid ASD->End Cyclodextrin->End Lipid->End

Caption: Strategic workflow for enhancing dispirocyclic compound solubility.

Guide 1: Chemical Modification Strategies

These approaches involve altering the covalent structure of the molecule. They are most suitable during the lead optimization phase where structure-activity relationships (SAR) are still being explored.

  • Q: My compound has an acidic or basic center. How can I leverage this? A: Salt Formation. This is often the most effective and straightforward method for ionizable drugs.[18][19] Converting a weakly acidic or basic drug into a salt can increase solubility by several orders of magnitude.[18]

    • Causality: The ionic nature of the salt interacts much more favorably with polar solvents like water compared to the neutral molecule, disrupting the crystal lattice more easily. The key is the significantly higher solubility of the salt form in the aqueous diffusion layer surrounding the solid particle.[19]

    • Troubleshooting: Not all counter-ions are equal. A salt screen using various pharmaceutically acceptable counter-ions is necessary. Be aware that the salt may be hygroscopic or could convert back to the less soluble free-base or free-acid form at certain GI tract pHs.[18]

  • Q: The core scaffold is very lipophilic. What can I do without drastically changing the core? A: Prodrug Approach. A prodrug is an inactive, bioreversible derivative of the parent drug.[20] This strategy involves temporarily attaching a polar promoiety to the molecule.[8]

    • Causality: The promoiety (e.g., a phosphate ester) dramatically increases aqueous solubility.[8] Once absorbed into the body, enzymes cleave the promoiety to release the active parent drug.[21] This is an elegant way to overcome solubility barriers for absorption without altering the pharmacologically active core.

    • Troubleshooting: The main challenges are ensuring the prodrug is stable in the formulation but efficiently cleaved in vivo to release the active drug.[20] The promoiety itself must also be non-toxic.

  • Q: I have room for SAR exploration. What's a direct approach? A: Introduction of Polar Functional Groups. Strategically adding polar groups (e.g., hydroxyl, amine, ketone) can improve solubility.[19] The introduction of spirocyclic oxetanes or azaspirocycles has been shown to decrease lipophilicity and improve solubility compared to their carbocyclic counterparts.[4]

    • Causality: These groups can engage in hydrogen bonding with water molecules, disrupting the compound's self-association in the crystal lattice and promoting solvation.

    • Troubleshooting: This approach carries the highest risk of negatively impacting the compound's primary biological activity or introducing new metabolic liabilities. Each modification must be carefully planned within the context of the project's SAR.

Guide 2: Formulation-Based Strategies

These methods do not change the chemical structure but instead modify the solid-state properties of the drug or its immediate environment. They are ideal for preclinical and clinical development when the final drug candidate has been selected.

  • Q: My compound is highly crystalline. How can I overcome the lattice energy barrier? A: Amorphous Solid Dispersions (ASDs). This is a powerful technique where the crystalline drug is molecularly dispersed in an amorphous polymer matrix.[7][22][23]

    • Causality: By converting the drug from a crystalline to a higher-energy amorphous state, the energy barrier for dissolution is significantly lowered.[1][7][22] The polymer carrier serves two critical roles: it helps form the dispersion and, crucially, it stabilizes the amorphous drug, preventing it from recrystallizing during storage and dissolution.[7][22]

    • Troubleshooting: The primary challenge is physical stability; the amorphous drug has a natural tendency to revert to its more stable crystalline form.[7][10][23] Careful selection of the polymer and drug-loading ratio is critical to ensure long-term stability.[23]

  • Q: Can I "hide" the lipophilic parts of my molecule from the aqueous environment? A: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25][26]

    • Causality: The non-polar dispirocyclic compound (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[24][26] The hydrophilic exterior of this complex makes the entire entity water-soluble, effectively shuttling the drug into solution.[24][26][27]

    • Troubleshooting: This method is generally suitable for drugs with a dose of less than 200 mg due to the bulk of the cyclodextrin required.[25] The fit between the drug molecule and the cyclodextrin cavity is specific, so screening different types of cyclodextrins (e.g., beta-cyclodextrin) may be necessary.[25][27]

  • Q: My compound has a very high LogP. Is there a compatible strategy? A: Lipid-Based Formulations (e.g., SEDDS). For highly lipophilic compounds, dissolving them in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be highly effective.[18][28]

    • Causality: The drug is pre-dissolved in an oil and surfactant mixture.[18] When this formulation comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water microemulsion.[11][13] This keeps the drug in a solubilized state, ready for absorption.

    • Troubleshooting: Stability can be a concern, as the drug may precipitate out of the lipid formulation over time.[6] The choice of lipids and surfactants is critical and must be tailored to the specific drug.

Technique Primary Mechanism Best For Potential Issues
Salt Formation Increases ionization and interaction with water.[18][19]Ionizable compounds in early/late stages.pH-dependent solubility, hygroscopicity.[18]
Prodrug Approach Temporarily attaches a soluble promoiety.[8][21]Highly lipophilic cores in lead optimization.Inefficient in vivo cleavage, promoiety toxicity.
Amorphous Solid Dispersion (ASD) Overcomes crystal lattice energy.[1][7][22]Highly crystalline compounds in development.Physical instability (recrystallization).[7][10]
Cyclodextrin Complexation Encapsulates the lipophilic molecule.[24][26]Moderately dosed compounds in development.Bulk/size of dosage form, requires specific molecular fit.
Lipid-Based Formulations Pre-dissolves the drug in an oil/surfactant mix.[18]Highly lipophilic (high LogP) compounds.Drug precipitation from lipid, chemical stability.[6]

Section 3: Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol establishes a reliable baseline for your compound's equilibrium solubility.

  • Preparation: Add an excess amount of the solid dispirocyclic compound (enough so that undissolved solid remains visible) to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[16]

  • Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >10,000 g) and sample from the top layer.[14]

  • Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). Dilute the filtered supernatant with the same solvent and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][17]

  • Calculation: Determine the concentration in µg/mL or µM from the standard curve. This value represents the thermodynamic solubility.

Protocol 2: Small-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is for screening polymers to find a stable ASD formulation.

Amorphous Solid Dispersion (ASD) Workflow

This diagram shows the key steps in creating an ASD via the solvent evaporation method.

G cluster_prep cluster_process cluster_finish cluster_char cluster_result A 1. Dissolve Drug & Polymer in Common Solvent B 2. Rapid Solvent Evaporation (e.g., Rotary Evaporator) A->B Forms intimate mixture C 3. Further Drying (Vacuum Oven) B->C Removes residual solvent D 4. Characterize Solid State (PXRD, DSC) C->D Confirms amorphous nature E Amorphous Solid Dispersion D->E

Caption: Workflow for lab-scale Amorphous Solid Dispersion preparation.

  • Component Selection: Choose a polymer carrier (e.g., PVP, HPMC-AS) and a drug-to-polymer ratio to test (e.g., 1:3 w/w).

  • Dissolution: Dissolve both the dispirocyclic compound and the selected polymer in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure both are fully dissolved to achieve a molecular-level mixture.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator. The rapid removal is key to "trapping" the drug in its amorphous state within the polymer matrix, preventing it from having time to recrystallize.

  • Secondary Drying: Scrape the resulting solid film from the flask and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent, which could act as a plasticizer and promote recrystallization.

  • Characterization: The resulting powder must be characterized to confirm its amorphous nature.

    • Powder X-Ray Diffraction (PXRD): An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will exhibit sharp Bragg peaks.

    • Differential Scanning Calorimetry (DSC): An amorphous solid will show a glass transition (Tg) event, while a crystalline solid will show a sharp melting endotherm.

  • Solubility & Dissolution Testing: Perform a dissolution test on the confirmed ASD to compare its performance against the crystalline drug. An effective ASD will show a much faster dissolution rate and achieve a temporary "supersaturated" concentration far exceeding the thermodynamic solubility of the crystalline form.

References

  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Leroy, S., et al. (2007). New Dispiro Compounds: Synthesis and Properties. Organic Letters. Available from: [Link]

  • Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Goh, C. F., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Dugar, R. P., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Hovione. (2017).
  • Deshmukh, A. S., et al. (2018). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Future Journal of Pharmaceutical Sciences.
  • International Journal of Applied Pharmaceutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2025).
  • Drug Development & Delivery. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem.
  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec DMPK. (2024).
  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • OAText. (n.d.).
  • ACS Publications. (2008). New Dispiro Compounds: Synthesis and Properties | Organic Letters.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • IJCRT.org. (2023).
  • ResearchGate. (n.d.).
  • GSC Biological and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement - A review.
  • Wiley Online Library. (2017).
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Bienta. (2026). Aqueous Solubility Assay.
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Inventiva Pharma. (n.d.).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
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  • MDPI. (2023).

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Optimization

Technical Support Center: Strategies for Preventing Rearrangement Reactions in Spirocycle Synthesis

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of constructing spirocy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of constructing spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-proven strategies to help you anticipate and overcome common challenges, particularly unwanted skeletal rearrangements.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you might encounter in the lab. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My acid-catalyzed spirocyclization of a diol is yielding a complex mixture, including a rearranged ketone, instead of the desired spirocycle. What is happening and how can I fix it?

A1: The likely culprit is a Pinacol-type rearrangement, a classic carbocation-mediated reaction that is often competitive with spirocyclization.

Root Cause Analysis: The pinacol rearrangement is a well-documented method for converting 1,2-diols into carbonyl compounds, and it can inadvertently occur during spirocycle synthesis.[1][2] The reaction proceeds under acidic conditions where one hydroxyl group is protonated and leaves as water, forming a carbocation.[2][3] If this carbocation can be stabilized through the migration of an adjacent alkyl group (a 1,2-shift), a rearrangement will occur, leading to a rearranged ketone (a pinacolone) instead of the spirocycle.[4] This is especially prevalent if the initial carbocation is on a less stable secondary carbon, and a 1,2-shift can generate a more stable tertiary carbocation.

Strategic Solutions:

  • Catalyst Modification: The choice and strength of the acid catalyst are critical. Strong Brønsted acids (like H₂SO₄ or HCl) aggressively promote carbocation formation.[4][5] Switching to a milder Lewis acid or a catalyst system that avoids discrete carbocations can suppress the rearrangement.

  • Substrate Design: The stability of the intermediate carbocation dictates the reaction pathway. If possible, design your substrate so that the carbocation forms at a position where a subsequent 1,2-shift would lead to a less stable carbocation, thus disfavoring rearrangement.

  • Temperature Control: Carbocation rearrangements are often facile and can occur at very low temperatures.[6] However, running the reaction at the lowest possible temperature that still allows for the desired spirocyclization can sometimes tip the kinetic balance away from the rearrangement pathway.

  • Solvent Choice: Polar solvents can stabilize carbocation intermediates, potentially promoting rearrangement.[7] Experimenting with less polar solvents might reduce the lifetime of the carbocation, favoring a more concerted cyclization.

Illustrative Decision Workflow for Catalyst Selection The following diagram outlines a decision-making process for selecting a catalyst to minimize rearrangements.

G cluster_0 Catalyst Selection Workflow start Reaction Prone to Rearrangement? strong_acid Using Strong Acid? (e.g., H₂SO₄, TsOH) start->strong_acid Yes no_rearrangement Proceed with Standard Protocol start->no_rearrangement No lewis_acid Consider Milder Lewis Acids (e.g., Bi(III), Ag(I)) strong_acid->lewis_acid Yes organocatalysis Try Organocatalysis (e.g., Phosphines, NHCs) strong_acid->organocatalysis Consider Alternative Pathways biocatalysis Explore Biocatalytic Methods (e.g., Monooxygenases) lewis_acid->biocatalysis Rearrangement Persists?

Caption: Decision tree for catalyst selection to avoid rearrangements.

Q2: I'm attempting a dearomatizing spirocyclization, but the primary product is a rearranged phenol or naphthalene derivative. Why is my spirocyclic intermediate re-aromatizing?

A2: This is a common challenge in dearomatization chemistry. The spirocyclic intermediate, often a cyclohexadienone, can be thermodynamically driven to rearrange back to a more stable aromatic system. [8][9]

Root Cause Analysis: Dearomatization reactions generate high-energy, non-aromatic spirocyclic intermediates.[10] These intermediates possess a strong driving force to re-aromatize. If a plausible mechanistic pathway exists for a skeletal rearrangement that restores aromaticity, it can often outcompete the desired reaction outcome. This is particularly true under acidic conditions or with certain solvents that can facilitate the rearrangement.[8] For instance, a spirocyclic cyclohexadienone can undergo a Wagner-Meerwein type shift, expanding one of the rings and ultimately leading to a stable phenolic compound after proton loss.[6][11]

Strategic Solutions:

  • Solvent Engineering: The choice of solvent can have a profound impact. Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to stabilize the desired spirocyclic intermediates and prevent rearrangement, whereas other solvents like trifluoroethanol (TFE) might promote the formation of rearranged aromatic products.[8]

  • Catalyst Control: The catalyst can dictate the fate of the reaction intermediate. In some systems, switching from one metal catalyst to another (e.g., from Ag(I) to Au(I)) can completely change the reaction pathway, diverting the intermediate from rearrangement to the desired spirocyclization or even another productive pathway.[12][13]

  • Protecting Groups: Judicious use of protecting groups can prevent re-aromatization. By temporarily masking a functional group that might participate in the rearrangement cascade, you can lock the molecule in the desired spirocyclic form.[14][15]

  • Trapping the Intermediate: If the spirocyclic intermediate is transient, it can sometimes be "trapped" in a subsequent, rapid reaction. This could involve an intramolecular cyclization or reaction with an external reagent, preventing it from having time to rearrange.

Table 1: Influence of Reaction Parameters on Rearrangement Propensity

ParameterCondition Favoring SpirocycleCondition Favoring RearrangementRationale
Catalyst Mild Lewis Acids (e.g., Bi(III), Ag(I)), Organocatalysts[12][16]Strong Brønsted/Lewis Acids (e.g., H₂SO₄, AlCl₃)[5][13]Strong acids generate stable, long-lived carbocations prone to 1,2-shifts.[7]
Solvent Non-polar or highly fluorinated (e.g., HFIP)[8]Polar, protic solvents (e.g., MeOH, TFE)[8][17]Polar solvents can stabilize charged intermediates, increasing their lifetime and the likelihood of rearrangement.
Temperature Low Temperature (-78 °C to 0 °C)High TemperatureProvides the activation energy needed to overcome the barrier for rearrangement.
Substrate Precursors to tertiary carbocations; strained rings[18]Precursors to secondary carbocations[19]The driving force is the formation of a more stable carbocation.[6][20]

Frequently Asked Questions (FAQs)

What are the most common types of rearrangement reactions in spirocycle synthesis?

The most frequently encountered are carbocation-mediated rearrangements. These include:

  • Wagner-Meerwein Rearrangements: This is a broad class of 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center to form a more stable carbocation.[6][21] This is a very common side reaction in syntheses that proceed through cationic intermediates.

  • Pinacol and Semi-Pinacol Rearrangements: These occur with 1,2-diols or related substrates.[4][22] An alcohol is protonated and leaves, and the resulting carbocation triggers a 1,2-alkyl shift, ultimately forming a ketone or aldehyde.[1] This can be a desired reaction to form spirocyclic ketones but is often an unwanted side reaction.[23]

  • Ring Expansion/Contraction: When a carbocation is formed on a carbon adjacent to a strained ring (like a cyclobutane), the ring itself can expand to relieve strain, leading to a rearranged, larger ring system.[18][24]

How can I use protecting groups strategically to prevent rearrangements?

Protecting groups are a powerful tool for directing reactivity.[14] In the context of preventing rearrangements, they can be used in several ways:

  • Masking Reactive Functionality: If a hydroxyl or amine group is responsible for initiating a rearrangement cascade (e.g., by being a leaving group), protecting it can prevent the initial carbocation formation.[15][25] Common protecting groups for alcohols include silyl ethers (like TBS) or benzyl ethers.[26]

  • Altering Electronic Properties: Protecting a group can change the electronic nature of the substrate, which in turn can influence migratory aptitudes in a potential rearrangement.

  • Steric Hindrance: A bulky protecting group can sterically block a potential migration pathway, favoring the desired cyclization.

The key is to use an "orthogonal" protecting group strategy, where the protecting group is stable to the spirocyclization conditions but can be removed later without affecting the newly formed spirocycle.[26]

Protocol: Rearrangement-Suppressed Spirocyclization via Catalyst Modification

This protocol provides a general method for an acid-catalyzed spirocyclization, with a specific modification to suppress a Wagner-Meerwein rearrangement.

Objective: To synthesize a spiro[4.5]decane framework while minimizing the formation of a rearranged indane byproduct.

Method 1: Conditions Prone to Rearrangement (for comparison)

  • Reagents: Starting alcohol (1.0 eq), concentrated Sulfuric Acid (H₂SO₄, 0.5 eq), Dichloromethane (DCM, 0.1 M).

  • Procedure:

    • Dissolve the starting alcohol in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the concentrated H₂SO₄ dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.

  • Expected Outcome: A mixture of the desired spirocycle and the rearranged indane product, often favoring the rearranged product due to the formation of a stable carbocation intermediate facilitated by the strong acid.

Method 2: Rearrangement-Suppressed Conditions

  • Reagents: Starting alcohol (1.0 eq), Bismuth(III) triflate (Bi(OTf)₃, 10 mol%), Dichloromethane (DCM, 0.1 M).

  • Procedure:

    • Dissolve the starting alcohol in DCM in a round-bottom flask under an inert atmosphere.

    • Add the Bi(OTf)₃ catalyst to the solution.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry with MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Rationale for Improvement: Bismuth(III) is a milder Lewis acid that can catalyze the cyclization without necessarily promoting the formation of a discrete, long-lived carbocation that is susceptible to rearrangement.[16] This leads to a higher yield of the desired spirocyclic product.

Visualizing the Mechanistic Divergence The following diagram illustrates how catalyst choice can divert the reaction from an undesired rearrangement to the desired spirocyclization.

G cluster_0 Reaction Pathways cluster_1 Strong Acid (e.g., H₂SO₄) cluster_2 Mild Lewis Acid (e.g., Bi(OTf)₃) Start Alcohol Precursor Carbocation Carbocation Intermediate Start->Carbocation Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement Pathway A Spirocyclization Desired Spirocyclization Carbocation->Spirocyclization Pathway B Rearranged_Product Rearranged Product (e.g., Indane) Rearrangement->Rearranged_Product Spiro_Product Spirocyclic Product Spirocyclization->Spiro_Product

Caption: Competing pathways of rearrangement vs. spirocyclization.

By understanding the mechanisms that lead to these unwanted rearrangements, you can strategically design your experiments, select appropriate reagents, and optimize reaction conditions to favor the formation of your target spirocyclic molecules.

References
  • Unacademy. (n.d.). Pinacol Pinacolone Rearrangement. Retrieved from [Link]

  • Dalton, C. R., et al. (2022). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • International Journal of Fundamental and Molecular Research. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR.
  • Grainger, R. S., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic and Mechanistic Studies into the Rearrangement of Spirocyclic Indolenines into Quinolines. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (1997). Practical Synthesis of Spirocyclic Bis-C,C-glycosides. Mechanistic Models in Explanation of Rearrangement Stereoselectivity and the Bifurcation of Reaction Pathways. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). The synthesis and acid-catalysed rearrangement of a spiro[3][27]dec-6-en-2-one. Journal of the Chemical Society D. Available at: [Link]

  • MDPI. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]

  • James, M. J., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition. Available at: [Link]

  • BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (1997). Practical Synthesis of Spirocyclic Bis-C,C-glycosides. Mechanistic Models in Explanation of Rearrangement Stereoselectivity and the Bifurcation of Reaction Pathways. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]

  • White Rose Research Online. (n.d.). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. Retrieved from [Link]

  • West, F. G., et al. (2008). Understanding the fate of the oxyallyl cation following Nazarov electrocyclization: sequential Wagner-Meerwein migrations and the synthesis of spirocyclic cyclopentenones. Tetrahedron. Available at: [Link]

  • MDPI. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Retrieved from [Link]

  • American Chemical Society. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • K. C. Nicolaou Laboratory, Rice University. (n.d.). Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Chemical Science. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. Retrieved from [Link]

  • ChemRxiv. (2022). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Retrieved from [Link]

  • Infinity Learn. (2025). Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting.
  • ChemRxiv. (n.d.). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. Retrieved from [Link]

  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement.
  • PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical spirocyclization and dearomatization N‐arylpropiolamides. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry.
  • RSC Publishing. (n.d.). Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation. Organic Chemistry Frontiers. Available at: [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(iii)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes. Organic Chemistry Frontiers. Available at: [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dispiro[3.1.3.1]decane Chemistry

Welcome to the technical support hub for managing reactions involving the dispiro[3.1.3.1]decane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for managing reactions involving the dispiro[3.1.3.1]decane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this unique and highly strained molecular framework. The inherent ring strain of the interconnected cyclobutane rings presents both synthetic opportunities and significant challenges.[1] This resource provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your synthetic goals while mitigating common pitfalls.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during the synthesis, functionalization, or modification of dispiro[3.1.3.1]decane derivatives.

Question 1: I am experiencing extremely low or no yield of my desired dispiro[3.1.3.1]decane product. What are the likely causes and how can I fix it?

Low yields are the most common issue when working with strained ring systems. The root cause is often a reaction environment that provides a lower energy pathway for decomposition or side-reactions than for product formation.

Core Problem: The high ring strain of the dispiro[3.1.3.1]decane system, resulting from the non-ideal bond angles of the constituent cyclobutane rings, makes it kinetically and thermodynamically unstable under harsh conditions.[1][2]

Troubleshooting Workflow:

G Start Low / No Yield Observed Purity Are starting materials pure & stoichiometry correct? Start->Purity Condition Are reaction conditions harsh? (e.g., >80°C, strong acid/base) Pathway Is an alternative reaction pathway possible? (e.g., C-H functionalization vs. ionic) Condition->Pathway No Harsh_Yes High energy input is likely causing decomposition via ring cleavage. Condition->Harsh_Yes Yes Pathway_Yes Current pathway may be too high-energy. Pathway->Pathway_Yes Yes Pathway_No The chosen pathway may be incompatible with the substrate. Pathway->Pathway_No No Purity->Condition Yes Purity_No Impurities or incorrect ratios can inhibit the reaction. Purity->Purity_No No Sol_Harsh SOLUTION: 1. Reduce temperature. 2. Use milder reagents (e.g., organic bases). 3. Shorten reaction time. Harsh_Yes->Sol_Harsh Harsh_No Issue may be steric or electronic. Sol_Pathway SOLUTION: 1. Consider catalytic methods (e.g., Rh, Cu). 2. Explore photochemical conditions. 3. Use reactions designed for strained systems. Pathway_Yes->Sol_Pathway End Re-run Experiment Pathway_No->End Sol_Purity SOLUTION: 1. Re-purify all starting materials. 2. Confirm stoichiometry and reagent activity. Purity_No->Sol_Purity Sol_Harsh->End Sol_Pathway->End Sol_Purity->End

Caption: Troubleshooting workflow for low product yield.

Detailed Recommendations:

  • Re-evaluate Thermal Conditions: High temperatures provide the activation energy needed to overcome the barrier to ring-opening or fragmentation. Many successful preparations of complex dispirocycles, such as those involving 1,3-dipolar cycloadditions, are run at reflux in solvents like ethanol, but prolonged heating can be detrimental.[3]

    • Action: Attempt the reaction at a lower temperature for a longer duration. If reflux is necessary, ensure reaction times are minimized by closely monitoring with TLC or LC-MS.

  • Mitigate pH Extremes: Strong acids or bases can catalyze ring-opening. Protic acids can protonate a C-C bond, initiating cleavage, while strong bases can deprotonate an adjacent C-H, leading to elimination-fragmentation pathways. This reactivity is analogous to the well-documented acid- and base-catalyzed ring-opening of epoxides, which is also driven by the release of ring strain.[4][5][6][7]

    • Action: Replace strong inorganic acids/bases with organic alternatives (e.g., pyridine, TEA instead of NaOH; p-TsOH instead of H₂SO₄). Use buffered systems where possible.

  • Consider Steric Factors: The rigid, three-dimensional structure of the dispiro[3.1.3.1]decane core can sterically shield reaction sites.

    • Action: If your reaction involves a bulky reagent, consider a smaller alternative. For catalytic reactions, ensure the ligand on the metal is not excessively bulky to prevent it from blocking substrate access to the catalytic site.

Question 2: My reaction is producing a mixture of isomers and/or a significant amount of a ring-opened product. How can I improve selectivity?

The formation of undesired products is a direct consequence of the molecule's attempt to relieve its inherent strain.[1] Functionalizing one part of the molecule can inadvertently trigger a rearrangement or cleavage elsewhere.

Mechanistic Insight: The puckered, bow-shaped conformation of the dispiro[3.1.3.1]decane skeleton means that different C-H bonds have varying degrees of accessibility.[8][9] Reactions that proceed through high-energy intermediates (e.g., carbocations, free radicals) often lack selectivity and allow the molecule to relax into a more stable, non-spirocyclic form.

Comparative Reaction Conditions for Selectivity:

ParameterProblematic Condition (Low Selectivity)Recommended Condition (High Selectivity)Rationale
Reagent Type Strong, non-selective oxidants (e.g., KMnO₄)Directed catalytic systems (e.g., Rh₂(OAc)₄ for carbene insertion)Catalytic systems create a more controlled, lower-energy pathway that can differentiate between C-H bonds based on sterics and electronics, avoiding high-energy intermediates that lead to fragmentation.[10][11]
Initiation High-temperature radical initiation (e.g., AIBN, benzoyl peroxide)Photochemical or metal-catalyzed initiationThese methods often operate at lower temperatures and can be more selective, preserving the strained core.
Solvent Protic or highly polar solvents that can stabilize ionic intermediatesApolar, non-coordinating solvents (e.g., hexane, toluene)Minimizes stabilization of undesired cationic or anionic intermediates that could lead to ring-opening.
pH Control Unbuffered acidic or basic conditionsNeutral or buffered conditionsPrevents acid/base-catalyzed ring-opening, which can compete with the desired functionalization.[7]

Strategic Approach: C-H Functionalization

Direct C-H functionalization is a powerful tool, but selectivity is paramount. The reactivity of C-H bonds in alkanes is generally 3° > 2° > 1°.[10] For the dispiro[3.1.3.1]decane core, all carbons are secondary. Therefore, selectivity will be governed by the steric and electronic environment.

G cluster_0 Reaction on Dispiro[3.1.3.1]decane cluster_1 High-Energy Pathway cluster_2 Controlled Pathway Reactant Dispiro[3.1.3.1]decane (Strained Core) Radical Radical Intermediate (Unselective) Reactant->Radical High Temp / Strong Oxidant Carbocation Carbocation (Prone to Rearrangement) Reactant->Carbocation Strong Acid Metallocarbene Metallocarbene Insertion (e.g., Rh, Cu catalysis) Reactant->Metallocarbene Mild Catalysis (e.g., [Rh₂L₄]) Product_Opened {Ring-Opened Byproduct | (Strain Relieved)} Radical->Product_Opened Carbocation->Product_Opened Product_Desired {Functionalized Dispiro-Product | (Core Intact)} Metallocarbene->Product_Desired

Caption: Reaction pathways for functionalizing the strained core.

Frequently Asked Questions (FAQs)

Q: What, fundamentally, is dispiro[3.1.3.1]decane and why is "ring strain" such a critical factor?

A: Dispiro[3.1.3.1]decane is a polycyclic hydrocarbon consisting of three cyclobutane rings. The central ring is connected to two terminal rings through two shared carbon atoms, known as spiro centers. The critical challenge arises from ring strain, a form of instability caused by forcing bond angles to deviate from their ideal values.[1] For the sp³-hybridized carbons in cyclobutane, the ideal tetrahedral angle is ~109.5°, but the ring geometry forces them into angles closer to 90°.[2] This strain, a combination of angle strain and torsional strain from eclipsing hydrogens, elevates the molecule's ground-state energy, making it highly reactive and prone to reactions that open the rings to relieve this stored energy.[1][6]

Q: What are the best practices for handling and storing derivatives of dispiro[3.1.3.1]decane?

A: Given their inherent reactivity due to ring strain, these compounds should be treated as sensitive materials.

  • Storage: Store in a cool, dark place (refrigerator or freezer) under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Handling: Avoid contact with strong acids, bases, and potent oxidizing or reducing agents outside of a controlled reaction environment. Use de-gassed solvents for reactions when possible.

  • Stability: While the hydrocarbon backbone is relatively robust, the introduction of functional groups can create new pathways for decomposition. For example, a hydroxyl group could be protonated and eliminated, initiating a cationic rearrangement and ring-opening cascade.

Q: Are there key spectroscopic signatures I should look for to confirm the integrity of the dispiro[3.1.3.1]decane scaffold?

A: Yes, NMR spectroscopy is your primary tool for structural confirmation.

  • ¹³C NMR: The most telling signals are those of the spiro carbons. In related spirocyclic hydrocarbons, these quaternary carbons typically appear as singlets in a distinct region of the aliphatic spectrum, for instance around δ 34-40 ppm.[12] The methylene (CH₂) carbons of the cyclobutane rings will appear as triplets.

  • ¹H NMR: The spectrum can be complex due to the molecule's rigidity and the puckered nature of the rings.[8][9] You will typically observe complex multiplets in the aliphatic region (e.g., δ 1.90–2.20 ppm) corresponding to the various non-equivalent methylene protons.[12] The absence of olefinic or methine protons (unless introduced as substituents) is also a key indicator.

  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition and verify that no unexpected addition or fragmentation has occurred.[3]

Q: What is a reliable starting protocol for synthesizing a functionalized dispiro[3.1.3.1]decane system?

A: Multi-component reactions are highly effective for building complex dispirocyclic systems in a single, regioselective step. The 1,3-dipolar cycloaddition is a well-documented and robust method.[3][13]

Experimental Protocol: Synthesis of a Dispiro-Indolinone Derivative This protocol is adapted from methodologies reported for the synthesis of complex dispiro-oxindoles and serves as an illustrative example.[3][13]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the dipolarophile (e.g., a 5-arylidene-2-thiohydantoin, 1.0 eq) in ethanol (approx. 0.02 M).

  • Ylide Generation: Add an α-amino acid (e.g., sarcosine, 2.0 eq) to the solution.

  • Initiation: Add the isatin derivative (1.0 eq) to the mixture.

  • Reaction: Heat the resulting mixture to reflux (approx. 80°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The desired product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the diastereomerically pure dispiro compound.[3]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI.
  • ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). (2020).
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990). PubMed.
  • Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. (2012). International Journal of Pharmaceutical Sciences and Research.
  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. (2025).
  • Ring strain. (N.D.). Wikipedia.
  • Challenges and opportunities for alkane functionalisation using molecular c
  • Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. (2017). Royal Society of Chemistry.
  • 2.10 Stability of Cycloalkanes: Ring Strain. (N.D.). Fundamentals of Organic Chemistry.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry.
  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Chromatographic Separation of Spirocycle Isomers

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting for Rigid 3D Scaffolds (Spirocycles)

Introduction: The "Rigid 3D" Challenge

Welcome to the technical hub for spirocycle separation. Unlike flat aromatic systems, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) introduce a specific chromatographic challenge: High Rigidity + Basicity.

Because spirocycles lack rotatable bonds near the chiral center, they function as "molecular keys" that require highly specific "locks" (stationary phases). Furthermore, the secondary amines common in these scaffolds often lead to severe peak tailing due to silanol interactions.

This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary separation mode due to its superior ability to penetrate complex 3D structures, with Normal Phase HPLC (NP-HPLC) as a strategic fallback.

Module 1: Method Development Strategy (The 4x4 Screen)

Objective: Rapidly identify a "hit" (Resolution


) without wasting sample.
Theory:  Rigid spirocycles often respond better to chlorinated polysaccharide phases  (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)) than standard phases because the electron-withdrawing chlorine alters the helical pitch of the polymer, creating a "tighter" chiral cavity that matches rigid spiro-geometry.
Protocol: The "Chlorinated First" Screening Matrix

Do not screen randomly. Use this self-validating matrix.

PriorityStationary Phase (Column)Rationale for Spirocycles
1 (Gold) Chiralpak IG / i-IG (Amylose-Cl)The "Universal" column for rigid amines. Best success rate for spiro-piperidines.
2 (Silver) Chiralpak IC / i-IC (Cellulose-Cl)Complementary to IG. Different helical twist often catches isomers IG misses.
3 (Bronze) Chiralpak AD-H / IA (Amylose)The classic standard. Good for general inclusion but often shows lower selectivity for rigid spiro-systems.
4 (Backup) Chiralcel OD-H / IB (Cellulose)Use if aromatic stacking is the primary interaction mechanism.

Mobile Phase Modifier Screen (SFC Conditions):

  • Base: CO₂[1][]

  • Modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additive (CRITICAL): 0.2% Isopropylamine (IPAm) or Diethylamine (DEA). Never run spiro-amines without basic additives.

Workflow Visualization

method_dev start Start: Spirocycle Isomer Mix check_sol Solubility Check: Dissolve in MeOH/DCM (1:1) start->check_sol screen_sfc SFC Screen (Gradient 5-50%) Cols: IG, IC, AD, OD Mod: MeOH + 0.2% IPAm check_sol->screen_sfc decision Resolution (Rs) > 1.5? screen_sfc->decision opt_load Optimize Loading (Isocratic) decision->opt_load Yes switch_mod Switch Modifier: Try EtOH or IPA decision->switch_mod No (Partial Sep) switch_mode Switch to NP-HPLC (Hexane/EtOH/DEA) decision->switch_mode No (Co-elution) switch_mod->decision

Figure 1: Decision tree for screening spirocyclic compounds, prioritizing SFC and chlorinated phases.

Module 2: Troubleshooting Peak Shape (The "Sticky" Amine)

Symptom: Peaks exhibit severe tailing (


), looking like "shark fins."
Root Cause:  Spirocyclic amines are basic. They hydrogen-bond aggressively with residual silanols (Si-OH) on the silica support of the column, rather than interacting with the chiral selector.
The "Silanol Shielding" Protocol

If standard additives (0.1% DEA) fail, execute this escalation ladder:

StepActionMechanism
1 Switch Additive to Isopropylamine (IPAm) IPAm is sterically bulkier than DEA and better shields the silica surface in SFC.
2 Increase Additive Conc. to 0.5% Saturates active silanol sites, forcing the analyte to interact with the chiral polymer.
3 "Water Injection" (HPLC Only) Add 0.5% water to the organic mobile phase. Water forms a hydration shell over silanols, blocking amine access.
4 Switch to Immobilized Columns (IA/IB/IC/IG) Immobilized phases allow the use of stronger solvents (DCM, THF) which can disrupt non-specific binding.
Mechanism of Tailing & Correction

tailing_mech cluster_bad Problem: Tailing cluster_good Solution: Shielding analyte Spiro-Amine (+) interaction Ionic/H-Bond (Stuck) analyte->interaction silanol Silanol (Si-O-) silanol->interaction additive Additive (Isopropylamine) silanol_blocked Silanol (Si-O-) additive->silanol_blocked Blocks Site analyte_free Spiro-Amine (Elutes Cleanly) analyte_free->silanol_blocked No Interaction

Figure 2: Mechanism of amine-induced tailing and the blocking effect of basic additives.

Module 3: Solubility & The "Sample Crash"

Issue: In SFC, spirocycles often precipitate at the head of the column because they are soluble in the modifier (MeOH) but insoluble in supercritical CO₂. This causes split peaks or pressure spikes .

The "Feed Solvent" Solution

Do not inject samples dissolved in 100% MeOH if you are running low modifier percentages (<10%).

  • The "Good Solvent" Rule: Dissolve sample in the mobile phase modifier (e.g., MeOH).

  • The "DCM Spike": If solubility is poor, use a mix of Methanol:Dichloromethane (3:1) .

    • Why? DCM is highly soluble in CO₂ and acts as a "bridge," preventing the sample from crashing out when it hits the CO₂ stream.

    • Note: You MUST use immobilized columns (IG, IC, IA) to use DCM. Coated columns (AD, OD) will be destroyed.

Frequently Asked Questions (FAQs)

Q1: Why is Chiralpak IG my best starting point for spirocycles? A: Spirocycles are rigid. The Chiralpak IG (Amylose-Cl) has a "meta-chloro" substitution that alters the polymer's 3D shape, creating a cavity that is often more compatible with rigid, sterically bulky spiro-fusions than the open cavities of AD or OD phases [1].

Q2: I have separation, but the pressure fluctuates wildly during injection. Why? A: This is likely "solvent mismatch." Your sample solvent (e.g., DMSO or pure MeOH) has a different viscosity/density than the supercritical fluid. Solution: Dry down the sample and reconstitute in the mobile phase modifier + 10% DCM.

Q3: Can I use Reverse Phase (RP) HPLC for these? A: You can, but it is generally inferior for preparative scale-up of spirocycles. RP requires water, which is hard to remove from amine-rich spirocycles. However, if SFC fails, try Chiralpak IG-3 in RP mode (Water/ACN/0.1% DEA) [2].

Q4: My peaks are fronting (leaning forward). Is this the same as tailing? A: No. Fronting usually indicates solubility overload (the sample is precipitating) or column voiding . Reduce injection volume by 50% immediately. If it persists, check the column inlet.

References

  • Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. [Link]

  • Waters Corporation. (2023). SFC Method Development Guidelines for Chiral Separations. Waters Application Notes. [Link]

  • Shimadzu. (2022). SFC Columns: Flexible Selectivity and Enhanced Mobile Phase Properties. Shimadzu Technical Report. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Spiro-Fused Heterocycles

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complex Architecture of Spiro-fused Heterocycles Spiro-fused heterocycles represent a unique and highly sought-after cl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Architecture of Spiro-fused Heterocycles

Spiro-fused heterocycles represent a unique and highly sought-after class of molecules in medicinal chemistry and materials science. Their rigid, three-dimensional architecture, stemming from a single shared carbon atom between two rings, provides a structurally novel scaffold that can explore chemical space inaccessible to traditional flat, aromatic systems.[1][2] This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties, making them privileged motifs in drug discovery.[3][4]

However, the very structural complexity that makes these compounds so valuable also presents significant synthetic challenges. The construction of the quaternary spirocenter, often with specific stereochemical requirements, is a formidable task.[5][6] Researchers frequently encounter issues ranging from low yields and intractable product mixtures to poor stereocontrol and complex purification.

This guide is designed to serve as a first-line technical resource. Drawing from established literature and field experience, we address the most common pitfalls encountered during the synthesis of spiro-fused heterocycles in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Troubleshooting Guide: Common Pitfalls and Solutions

Category 1: Low Yield & Competing Side Reactions

This section addresses the primary challenge in many spirocyclization reactions: achieving a satisfactory yield of the desired product.

Question 1: My reaction yield is consistently low, and I'm observing a complex mixture of byproducts. What are the likely causes?

Answer: Low yields in spirocyclization are often due to competing reaction pathways, substrate decomposition, or unfavorable kinetics. The specific cause depends heavily on the reaction type (e.g., cycloaddition, transition-metal catalysis, domino reaction).

Causality & Expert Insights: The formation of a spirocenter involves bringing reactive functionalities together in a precise intramolecular or intermolecular fashion. Any factor that disrupts this controlled assembly can lead to undesired outcomes.

  • Intermolecular vs. Intramolecular Reactions: In intramolecular cyclizations, if the ring-closing step is slow, intermolecular side reactions (e.g., polymerization, dimerization) can dominate, especially at high concentrations.

  • Domino/Cascade Reaction Failures: Domino reactions are elegant for their efficiency but are highly sensitive.[7] If one step in the cascade fails or is slow, intermediates can be shunted into unproductive pathways, leading to a complex mixture.[8]

  • Rearrangements: Certain intermediates, particularly in dearomatizing spirocyclizations, are prone to rearrangement. For example, spirocyclic cyclohexadienone intermediates can undergo phenol rearrangement, a common and often frustrating side reaction.[9][10]

  • Reagent/Substrate Instability: Starting materials or intermediates may not be stable under the reaction conditions (e.g., high temperature, strong acid/base). For instance, some substrates like Meldrum's acid are thermally unstable and can decompose, leading to difficult-to-purify mixtures.[11]

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and address low-yield issues.

G start Low Yield / Complex Mixture Detected check_conc Is the reaction intramolecular? start->check_conc check_temp Are reaction conditions harsh (high T, strong acid/base)? check_conc->check_temp No sol_conc Run at high dilution. Consider slow addition of reagents. check_conc->sol_conc Yes check_domino Is it a domino/cascade reaction? check_temp->check_domino No sol_temp Lower temperature. Screen milder catalysts/reagents. Check substrate stability independently. check_temp->sol_temp Yes check_rearrange Is a rearrangement-prone intermediate possible? check_domino->check_rearrange No sol_domino Analyze mixture for stalled intermediates (LC-MS). Simplify system: attempt steps sequentially. check_domino->sol_domino Yes sol_rearrange Modify substrate to disfavor rearrangement. Use trapping agents. Change solvent to stabilize desired intermediate. check_rearrange->sol_rearrange Yes end Re-evaluate synthetic strategy check_rearrange->end No sol_conc->check_temp sol_temp->check_domino sol_domino->check_rearrange sol_rearrange->end

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.

Category 2: Controlling Stereochemistry

The creation of the spirocenter often generates a new stereocenter. If other stereocenters are present, diastereomers will be formed. This is one of the most critical pitfalls to manage.

Question 2: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity indicates that the transition states leading to the different diastereomeric products are very close in energy. To improve selectivity, you must increase this energy difference. This can be achieved by modifying the substrate or the reaction conditions.

Causality & Expert Insights: The stereochemical outcome of a spirocyclization is determined during the key bond-forming step that closes the ring and creates the spirocenter. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the diastereomeric transition states.

  • Steric Hindrance: The most common control element is steric hindrance. Bulky groups on the substrate or catalyst can block one face of the molecule, forcing the reaction to proceed from the less hindered face.[12]

  • Conformational Control: The conformation of the acyclic precursor at the moment of cyclization is crucial. Protecting groups or other substituents can lock the molecule into a specific conformation that pre-organizes it for a selective reaction.[12]

  • Reaction Conditions: Temperature, solvent, and catalysts play a significant role.[5][12] Lower temperatures can amplify small energy differences between transition states, often leading to higher selectivity. The solvent can influence transition state stability through differential solvation. Chiral catalysts or auxiliaries create a chiral environment that explicitly favors one transition state over the other.

Troubleshooting Summary Table:

SymptomProbable CauseRecommended Solution(s)
Poor Diastereoselectivity (Low d.r.) Low energetic differentiation between diastereomeric transition states.1. Lower Reaction Temperature: Run the reaction at 0 °C, -40 °C, or -78 °C to enhance selectivity.[12] 2. Modify Substrate: Introduce bulkier protecting groups to increase steric hindrance and favor a specific conformation.[12] 3. Screen Solvents: Vary solvent polarity (e.g., from toluene to THF to CH2Cl2) to find conditions that preferentially stabilize one transition state. 4. Change Catalyst/Ligand: In catalyzed reactions, screen different Lewis acids/bases or transition metal ligands. Chiral ligands are essential for enantioselective reactions.[13][14]
Poor Enantioselectivity (Low e.e.) Ineffective chiral catalyst or auxiliary; competing uncatalyzed background reaction.1. Screen Chiral Catalysts/Ligands: Test a library of catalysts with different steric and electronic properties.[12] 2. Optimize Catalyst Loading: Ensure catalyst loading is sufficient. 3. Minimize Background Reaction: Lower the temperature and use slow addition of reagents to keep the concentration of the achiral substrate low, favoring the catalyzed pathway.[12]
Unexpected Inversion of Configuration A change in mechanism or an unexpected post-cyclization epimerization event.1. Confirm Structure: Unambiguously determine the product structure via X-ray crystallography or extensive 2D NMR. 2. Test Product Stability: Subject the purified product to the reaction conditions (without reactants) to check for epimerization. If it occurs, shorten reaction time or use milder workup conditions.[6]
Category 3: Product Purification & Characterization

The unique properties of spirocycles can make their isolation and structural confirmation non-trivial.

Question 3: My spirocyclic product is difficult to purify by column chromatography. It either streaks badly or co-elutes with a starting material/byproduct.

Answer: Purification challenges with spirocycles often arise from their unique polarity, solubility, and structural rigidity. Co-elution suggests that the polarity of your product and the impurity are too similar for effective separation with the chosen solvent system.

Causality & Expert Insights: Spirocycles often have a more globular, three-dimensional shape than their acyclic precursors. This can lead to unexpected chromatographic behavior.

  • Polarity and Shape: The polarity of a spirocycle can be deceptive. Heteroatoms may be "buried" within the 3D structure, reducing their interaction with the stationary phase (e.g., silica gel) and causing the compound to elute faster than expected.

  • Diastereomer Separation: Diastereomers of spirocycles can be particularly challenging to separate. While they have different physical properties, the difference can be very subtle, requiring extensive screening of chromatographic conditions.

  • Complex Mixtures: If the reaction is not clean, the sheer number of similarly structured byproducts can make isolation of the target compound extremely difficult.[11]

Purification & Characterization Workflow:

G start Crude Reaction Mixture tlc Analyze by TLC/LC-MS start->tlc is_clean Is the reaction clean (>90% product)? tlc->is_clean is_solid Is the product a solid? is_clean->is_solid Yes chromatography Perform Column Chromatography is_clean->chromatography No is_solid->chromatography No recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes optimize_chrom Optimize Conditions: - Shallow gradient - Different solvent system - Different stationary phase (Alumina, C18) chromatography->optimize_chrom prep_hplc Consider Preparative HPLC/SFC for difficult separations (e.g., diastereomers) optimize_chrom->prep_hplc characterize Characterize Pure Product: 1. NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) 2. HRMS 3. X-Ray Crystallography (if possible) recrystallize->characterize prep_hplc->characterize

Caption: General workflow for purification and characterization of spirocycles.

Key Experimental Protocols

Protocol 1: General Procedure for a 1,3-Dipolar Cycloaddition to Synthesize a Spirooxindole-Pyrrolidine

This protocol is a representative example of a multicomponent reaction used to generate complex spiro-fused heterocycles.[15][16][17]

Objective: To synthesize a spiro[indoline-3,2'-pyrrolidine] derivative via the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

  • Isatin (or N-substituted isatin) (1.0 eq)

  • L-Proline (1.1 eq)

  • (E)-β-Nitrostyrene (or other suitable dipolarophile) (1.0 eq)

  • Methanol (ACS grade or higher)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 eq) and the dipolarophile (1.0 eq).

  • Add methanol (approx. 0.2 M concentration relative to isatin).

  • Add L-proline (1.1 eq) to the suspension. The in-situ generation of the azomethine ylide from isatin and proline is often the rate-limiting step.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol (2 x 5 mL) to remove unreacted starting materials and proline.

  • Dry the product under vacuum to obtain the pure spirooxindole-pyrrolidine. If further purification is needed, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is typically effective.

Self-Validation:

  • The formation of a new set of signals in the 1H and 13C NMR spectra corresponding to the pyrrolidine ring is expected.

  • The disappearance of the C3-ketone signal of isatin (around 180 ppm) and the appearance of a new quaternary spiro-carbon signal (around 70-80 ppm) in the 13C NMR spectrum is a key indicator of success.

  • High-resolution mass spectrometry (HRMS) should confirm the exact mass of the product.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a microwave-assisted synthesis for spirocycles? A: The primary advantage is a dramatic reduction in reaction time, often from hours to minutes.[8][15] Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and sometimes improve yields by minimizing the formation of thermal decomposition byproducts that occur during prolonged heating.[15][18]

Q2: When should I consider a transition-metal-catalyzed approach versus an organocatalytic one? A: The choice depends on the desired transformation. Transition-metal catalysis (using Pd, Rh, Ni, Cu, Au) is exceptionally powerful for reactions involving C-H activation, cross-coupling, and spiroketalization.[4][19][20] These methods can create spirocycles from substrates that lack obvious reactive handles. Organocatalysis is a premier choice for asymmetric synthesis, where controlling the stereochemistry of the spirocenter is the primary goal.[14][21] Chiral amines, squaramides, and phosphoric acids are commonly used to create a chiral environment that directs the stereochemical outcome of the reaction.

Q3: How can I confirm the relative and absolute stereochemistry of my spirocyclic product? A: Unambiguous structure determination is crucial. The gold standard is single-crystal X-ray crystallography .[11] If suitable crystals cannot be obtained, extensive 2D NMR analysis , particularly Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), can be used to determine the relative stereochemistry by identifying which protons are close to each other in space. Determining the absolute configuration without a crystal structure requires either using a starting material with a known absolute configuration or comparing experimental data (like optical rotation or circular dichroism) to known compounds or computational models.

References

  • Time in Le Flore County, US. (n.d.). Google.
  • Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules.
  • Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules.
  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (n.d.). ResearchGate.
  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences, 26(15), 7435.
  • Shankaraiah, N., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Organic & Biomolecular Chemistry.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (n.d.). Chemical Science (RSC Publishing).
  • Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. (n.d.). Benchchem.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC.
  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PubMed.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025).
  • Arumugam, N., Kumar, R. S., Almansour, A. I., & Perumal, S. (2013). Multicomponent 1,3-Dipolar Cycloaddition Reactions in the Construction of Hybrid Spiroheterocycles. Current Organic Chemistry, 17(18), 1929-1956.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2025). MDPI.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2025).
  • (2025). Organocatalytic Synthesis of Spirocarbocycles.
  • Recent Advances in Spirocyclization of Maleimides via Transition-metal Catalyzed C-H Activation. (2025).
  • Quach, R., Chorley, D. F., & Brimble, M. A. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423-32.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (n.d.). PMC.
  • Arumugam, N., Kumar, R. S., Almansour, A. I., & Perumal, S. (2013). Multicomponent 1,3-Dipolar Cycloaddition Reactions in the Construction of Hybrid Spiroheterocycles. Ingenta Connect.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribul
  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. (2023). PMC.
  • Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. (n.d.). ResearchGate.
  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. (n.d.). ResearchGate.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024).
  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron Letters, 61(23).
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025). RSC Publishing.
  • Ma, Z., You, L., & Chen, C. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry, 82(1), 731-736.
  • New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[22]-dioxan]-2'-one. (2024). Taylor & Francis Online.

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. (n.d.). Universidade de São Paulo.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (n.d.). PMC.
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. (2020). Bentham Science.
  • Badcock, M. (2011). Domino reaction to make heterocyclic spiro compounds. RSC Blogs.
  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. (2018). PubMed.
  • Synthesis of Spiro- and Fused Heterocycles via (4+4) Annulation of Sulfonylphthalide with o-Hydroxystyrenyl Derivatives. (2019). ACS Publications. [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2025).
  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. (2023).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025).
  • Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. (2021). bioRxiv.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing).

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Reference Data & Comparative Studies

Validation

Advanced Characterization of Dispiro[3.1.3.1]decane Scaffolds: NMR and MS Profiling

The following guide provides an in-depth technical analysis of Dispiro[3.1.3.1]decane derivatives, focusing on their structural characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Dispiro[3.1.3.1]decane derivatives, focusing on their structural characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Executive Summary & Structural Context

Dispiro[3.1.3.1]decane (


) represents a rigid, tricyclic hydrocarbon framework consisting of a central cyclobutane ring sharing two opposite carbon atoms with two terminal cyclobutane rings. This "linear" polyspirocyclic arrangement imparts unique physicochemical properties—high metabolic stability and defined spatial vectors—making it an attractive bioisostere in medicinal chemistry and a monomer in polymer science.

However, its analysis is complicated by ring puckering , conformational isomerism (syn/anti relative to the central plane), and strain-induced fragmentation . This guide compares the analytical performance of this scaffold against simpler spirocycles (e.g., Spiro[3.3]heptane) and provides validated protocols for its identification.

Structural Comparison: The "Bow" Effect

Unlike the single spiro center in Spiro[3.3]heptane (


 symmetry), the Dispiro[3.1.3.1]decane  system possesses two spiro centers. Crystallographic data indicates that the central cyclobutane ring is significantly puckered (dihedral angle ~29°), forcing the molecule into a "bow" or "chair" shape [1]. This reduces the effective symmetry in solution, complicating NMR spectra compared to the simplified time-averaged signals of mono-spiro analogs.

NMR Spectroscopy Analysis

1H NMR Signatures

The rigidity of the dispiro[3.1.3.1]decane skeleton creates distinct magnetic environments for methylene protons.

  • Chemical Shift Dispersion: In derivatives like Dispiro[3.1.3.1]decane-5,10-dione , the methylene protons adjacent to the carbonyls and spiro centers exhibit complex splitting patterns due to fixed dihedral angles.

  • Stereochemical Probes:

    • Syn/Anti Isomerism: Substituents at the 2- and 8-positions (terminal rings) can be syn or anti relative to the central ring's puckering.

    • Diagnostic Signals:

      • Spiro-Axis Protons:

        
         1.90–2.60 ppm (multiplets).
        
      • Bridge Protons: Distinct roofing effects are often observed in AB systems of the methylene groups.

13C NMR & DEPT

The carbon framework provides the most definitive confirmation of the dispiro connectivity.

  • Quaternary Spiro Carbons: These appear in the unique range of

    
     35–45 ppm . They are significantly deshielded compared to the spiro carbon in spiro[3.3]heptane (
    
    
    
    ~32 ppm) due to the cumulative strain of two spiro junctions.
  • Symmetry Readout: A symmetric dispiro[3.1.3.1]decane (e.g., the parent hydrocarbon) will show a reduced number of signals (3 unique carbons: spiro, central-methylene, terminal-methylene). Loss of this symmetry (e.g., in mono-substituted derivatives) results in a full count of 10 carbon signals.

Validated NMR Protocol

Objective: Distinguish cis/trans isomers of 2,8-disubstituted derivatives.

  • Solvent: Use Benzene-

    
      (
    
    
    
    ) instead of
    
    
    . The anisotropic effect of benzene often resolves overlapping methylene multiplets common in cyclobutane systems.
  • Experiment: Run NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Logic: In the "bow" conformation, protons on the "concave" face will show strong through-space correlations across the central ring, absent in the "convex" face protons.

  • Parameter Set:

    • Relaxation Delay (

      
      ): >3.0 s (Long 
      
      
      
      due to rigidity).
    • Mixing Time: 500 ms.

Mass Spectrometry Profiling

Ionization & Fragmentation Pathways

Dispiro[3.1.3.1]decane derivatives are prone to Retro-[2+2] cycloaddition (cycloreversion) under Electron Ionization (EI) conditions.

  • Primary Fragmentation: The central cyclobutane ring is the "weak link." Cleavage generates two equivalents of methylenecyclobutane derivatives.

  • Diagnostic Neutral Losses:

    • Loss of 28 Da (

      
       or 
      
      
      
      ):
      Common in cyclobutanones (e.g., the 5,10-dione derivative).
    • Loss of 42 Da (

      
      ):  Characteristic of terminal cyclobutane ring opening.
      
Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)APCI
Suitability High for hydrocarbons/dionesLow (unless polar groups present)Optimal for non-polar derivatives
Molecular Ion (

)
Weak / Absent (Rapid fragmentation)Strong

or

Strong

Key Fragment

=

(Symmetric cleavage)
Adducts dominateMinimal fragmentation
Use Case Structural fingerprintingPurity checks of esters/acidsQuantitation in biological matrices
Validated MS Workflow

Objective: Confirm the molecular weight of Dispiro[3.1.3.1]decane-5,10-dione (


 Da).
  • Method: GC-MS (EI, 70 eV).

  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

  • Observation: Look for the molecular ion at

    
     164. If absent, look for the base peak at 
    
    
    
    82 (symmetric cleavage of the central ring).
    • Note: If analyzing the diol derivative, derivatize with TMS (Trimethylsilyl) to prevent dehydration in the source.

Logical Analysis Pathways (Diagrams)

Structural Identification Workflow

The following decision tree outlines the logic for confirming the dispiro scaffold versus a fused or bridged impurity.

G Start Unknown Isolate (Suspected Dispiro) C13 13C NMR Analysis Start->C13 SpiroCount Count Quaternary Carbons (Region 30-50 ppm) C13->SpiroCount OneQ 1 Quaternary C SpiroCount->OneQ Likely Spiro[3.3]heptane TwoQ 2 Quaternary Cs SpiroCount->TwoQ Dispiro Candidate Symmetry Check Symmetry (Signal Count) TwoQ->Symmetry SymHigh High Symmetry (e.g. 3-5 signals) Symmetry->SymHigh Parent Scaffold SymLow Low Symmetry (Complex Multiplets) Symmetry->SymLow MS_Check GC-MS Fragmentation SymLow->MS_Check HalfMass Base Peak = M/2 (Retro 2+2) MS_Check->HalfMass Confirms Central Cyclobutane Ring

Caption: Logic flow for distinguishing Dispiro[3.1.3.1]decane from mono-spiro analogs using 13C NMR and MS fragmentation rules.

Mass Spec Fragmentation Mechanism

This diagram illustrates the characteristic Retro-[2+2] cleavage of the central ring.

Fragmentation M_Ion Molecular Ion (M+) Dispiro[3.1.3.1]decane TS Transition State (Radical Cation) M_Ion->TS Electron Impact Frag1 Fragment A (Methylenecyclobutane) TS->Frag1 Central Ring Cleavage Frag2 Fragment B (Neutral Alkene) TS->Frag2 Retro-[2+2]

Caption: Primary fragmentation pathway of the dispiro scaffold under EI conditions, leading to characteristic M/2 ions.

Comparative Performance Guide

This table contrasts the Dispiro[3.1.3.1]decane scaffold with its primary structural alternatives.

ParameterDispiro[3.1.3.1]decane Spiro[3.3]heptane Bicyclo[1.1.1]pentane
Topology Linear Tricyclic (2 Spiro centers)Bicyclic (1 Spiro center)Bridged Bicyclic (No Spiro)
Rigidity Very High (Bow shape)Moderate (Puckered)High (Linear vector)
13C NMR (

)
Two signals (or 1 if symm) @ 35-45 ppmOne signal @ ~32 ppmBridgehead C @ ~4-10 ppm
MS Base Peak M/2 (Symmetric split)M-28 (

loss)
M-H or Ring opening
Chromatography Elutes later (Higher lipophilicity)Elutes earlierElutes earliest
Solubility Moderate (requires

/Benzene)
GoodGood

References

  • NIH National Library of Medicine. (n.d.). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. PubMed. Retrieved February 19, 2026, from [Link] (Note: Refers to crystallographic comparison of puckering angles).

  • PubChem. (n.d.).[1] Dispiro[3.1.3.1]decane-5,10-dione. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2012).[2] Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.37.15.13]dodecane. Russian Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved February 19, 2026, from [Link]

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Comparative

Unveiling the Three-Dimensional Maze: A Comparative Guide to 1D and 2D NMR Techniques for Spirocycle Characterization

For researchers, scientists, and drug development professionals navigating the intricate world of complex molecular architectures, the definitive characterization of spirocyclic frameworks presents a significant analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of complex molecular architectures, the definitive characterization of spirocyclic frameworks presents a significant analytical challenge. These unique three-dimensional structures, featuring a central quaternary carbon atom shared by two rings, often yield congested and ambiguous one-dimensional Nuclear Magnetic Resonance (1D NMR) spectra. This guide, from the perspective of a Senior Application Scientist, delves into the comparative strengths and weaknesses of 1D and 2D NMR techniques, providing a comprehensive roadmap for the unambiguous structural elucidation and stereochemical assignment of spirocycles.

Spirocyclic motifs are increasingly prevalent in natural products and pharmaceutical candidates, prized for their conformational rigidity and novel chemical space. However, the very structural features that make them attractive also complicate their analysis. The presence of a non-protonated spiro-carbon, coupled with the frequent occurrence of diastereotopic protons, can render ¹H and ¹³C NMR spectra a puzzle of overlapping signals and uninterpretable coupling patterns. While 1D NMR remains an indispensable initial tool, this guide will demonstrate, with supporting principles and a case study, why a multi-dimensional approach is not just advantageous, but essential for confident spirocycle characterization.

The Limitations of a One-Dimensional View: Challenges in Spirocycle Analysis

A standard approach to structure elucidation begins with 1D ¹H and ¹³C NMR spectroscopy.[1] These techniques provide fundamental information about the chemical environment of protons and carbons within a molecule. However, for spirocycles, this initial view is often obscured by several inherent challenges:

  • Signal Overlap: The rigid, compact nature of spirocycles often leads to a narrow dispersion of chemical shifts, causing significant overlap in the ¹H NMR spectrum. This makes it difficult to resolve individual proton signals and their coupling patterns.[2]

  • Diastereotopicity: Protons on a methylene group (CH₂) adjacent to the spiro center are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[3][4] This gives rise to complex multiplet patterns that can be challenging to decipher from a 1D spectrum alone.[5]

  • The Quaternary Spiro-Carbon: The hallmark of a spirocycle is its quaternary spiro-carbon, which lacks any directly attached protons. This "silent" carbon is invisible in a standard ¹H NMR spectrum and its direct observation in a ¹³C NMR spectrum provides no connectivity information.[6]

  • Ambiguous Stereochemistry: The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a spirocycle's biological activity. 1D NMR techniques like the Nuclear Overhauser Effect (NOE) difference experiment can provide some through-space information, but are often insufficient for a complete and unambiguous assignment of relative stereochemistry, especially in complex systems.[7]

These limitations collectively mean that relying solely on 1D NMR for spirocycle characterization is a high-risk endeavor, prone to misinterpretation and erroneous structural assignment.

Expanding into the Second Dimension: The Power of 2D NMR

Two-dimensional (2D) NMR spectroscopy overcomes the limitations of 1D techniques by spreading the NMR information across two frequency axes, revealing correlations between nuclei that are obscured in a one-dimensional view.[2][8] For spirocycle characterization, a suite of 2D NMR experiments is employed to systematically piece together the molecular puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is a homonuclear correlation technique that reveals which protons are coupled to each other, typically through two or three bonds.[9] In a COSY spectrum, the ¹H NMR spectrum is plotted on both axes, and cross-peaks appear where two protons are coupled.

Causality in Experimental Choice: For a spirocycle with significant signal overlap in the ¹H NMR spectrum, a COSY experiment is the first logical step to trace out the individual spin systems within each ring. By identifying which protons are neighbors, one can begin to assemble fragments of the molecule.

Experimental Protocol: 2D COSY
  • Sample Preparation: Prepare a solution of the spirocyclic compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse program: cosygpmf (or equivalent gradient-selected COSY).

    • Spectral width (SW) in both F2 and F1 dimensions: Set to cover the entire proton chemical shift range (e.g., 12 ppm).[10]

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 256 to 512.

    • Number of scans (NS): 2 to 8 per increment.

    • Relaxation delay (D1): 1-2 seconds.[11]

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum (if necessary, though many modern pulse sequences are phase-insensitive).

    • Calibrate the chemical shift axes.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a heteronuclear correlation technique that identifies which protons are directly attached to which carbon atoms.[9] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating a one-bond C-H connection.

Causality in Experimental Choice: After identifying proton spin systems with COSY, the HSQC experiment provides the crucial link to the carbon skeleton. It allows for the unambiguous assignment of carbon resonances for all protonated carbons, a task that is often impossible from a ¹³C NMR spectrum alone due to the low natural abundance and long relaxation times of ¹³C.

Experimental Protocol: 2D HSQC
  • Sample Preparation: Same as for COSY.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for COSY.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information).

    • Spectral width (SW) in F2 (¹H): Set to cover the proton chemical shift range (e.g., 12 ppm).[10]

    • Spectral width (SW) in F1 (¹³C): Set to cover the carbon chemical shift range (e.g., 200 ppm).

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 128 to 256.

    • Number of scans (NS): 4 to 16 per increment.

    • Relaxation delay (D1): 1.5 seconds.[12]

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift axes.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Full Carbon Skeleton

The HMBC experiment is another heteronuclear correlation technique, but it reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four).[10][13] This is arguably the most powerful 2D NMR experiment for elucidating the carbon framework of a molecule.

Causality in Experimental Choice: The HMBC experiment is the key to solving the spirocycle puzzle. It allows for the connection of the fragments identified by COSY and HSQC. Crucially, it provides correlations to quaternary carbons, including the spiro-carbon, which are not observed in HSQC.[6] By observing correlations from protons on adjacent rings to the spiro-carbon, its chemical shift can be determined and the two rings can be definitively linked.

Experimental Protocol: 2D HMBC
  • Sample Preparation: Same as for COSY and HSQC.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for COSY.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

    • Spectral width (SW) in F2 (¹H): Set to cover the proton chemical shift range (e.g., 12 ppm).[10]

    • Spectral width (SW) in F1 (¹³C): Set to cover the carbon chemical shift range (e.g., 200 ppm).

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 256 to 512.

    • Number of scans (NS): 8 to 32 per increment.

    • Relaxation delay (D1): 1.5-2 seconds.[11]

    • Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.[14]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform a two-dimensional Fourier transform.

    • Magnitude calculation is often used, so phasing is not required.

    • Calibrate the chemical shift axes.

NOESY (Nuclear Overhauser Effect Spectroscopy): Defining the 3D Architecture

The NOESY experiment is a homonuclear correlation technique that reveals through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.[7][15]

Causality in Experimental Choice: Once the 2D structure of the spirocycle has been established, the NOESY experiment is essential for determining its relative stereochemistry.[7] By observing which protons are close to each other in space, one can deduce the orientation of substituents and the fusion of the rings around the spiro center.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Same as for COSY. The sample should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock and shim as for COSY.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse program: noesygpph (or equivalent gradient-selected NOESY).

    • Spectral width (SW) in both F2 and F1 dimensions: Set to cover the entire proton chemical shift range (e.g., 12 ppm).

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 256 to 512.

    • Number of scans (NS): 8 to 16 per increment.

    • Relaxation delay (D1): 2-3 seconds.

    • Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting value for a small molecule is 500-800 ms.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift axes.

A Comparative Case Study: The Unambiguous Elucidation of a Spiro-alkaloid

To illustrate the power of this multi-dimensional approach, let's consider the hypothetical spiro-alkaloid, "Spiroline".

1D NMR Analysis of Spiroline:

The ¹H NMR spectrum of Spiroline shows severe overlapping of signals in the aliphatic region (1.5-3.0 ppm), making it impossible to assign individual protons or determine their coupling constants. The ¹³C NMR spectrum shows the expected number of carbon signals, but the quaternary spiro-carbon cannot be definitively identified. A 1D NOE experiment provides some spatial correlations, but they are insufficient to establish the full relative stereochemistry.

2D NMR Analysis of Spiroline:

A systematic application of 2D NMR techniques provides a clear and unambiguous solution:

2D NMR Experiment Information Gained Contribution to Spiroline Structure Elucidation
COSY ¹H-¹H correlationsDelineates the proton spin systems within each of the two rings, allowing for the partial assignment of proton connectivities.
HSQC ¹H-¹³C one-bond correlationsUnambiguously assigns the carbon signals for all protonated carbons by correlating them to their directly attached, now partially assigned, protons.
HMBC ¹H-¹³C long-range correlationsConnects the two ring systems by showing correlations from protons on both rings to the quaternary spiro-carbon. It also confirms the connectivity of other quaternary carbons and carbonyl groups.[16]
NOESY ¹H-¹H through-space correlationsReveals the relative stereochemistry at the spiro-center and other stereocenters by showing which protons are on the same face of the molecule.

The following diagram illustrates the logical workflow for the characterization of Spiroline using this integrated NMR approach.

spirocycle_characterization_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Information H1_NMR ¹H NMR Fragments Identify Spin Systems H1_NMR->Fragments Initial Insights C13_NMR ¹³C NMR CH_Connectivity Assign Protonated Carbons C13_NMR->CH_Connectivity COSY COSY COSY->Fragments Definitive Proton Connectivity HSQC HSQC HSQC->CH_Connectivity Direct C-H Correlation HMBC HMBC Carbon_Framework Elucidate Carbon Skeleton & Quaternary Carbons HMBC->Carbon_Framework Long-Range C-H Correlation NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Through-Space Correlations Fragments->Carbon_Framework CH_Connectivity->Carbon_Framework Carbon_Framework->Stereochemistry Final_Structure Complete 3D Structure Stereochemistry->Final_Structure

Caption: Workflow for spirocycle characterization using 1D and 2D NMR.

The following diagram illustrates the key correlations that would be observed in the 2D NMR spectra of Spiroline, leading to its complete structural elucidation.

spiroline_correlations cluster_structure Spiroline Structure cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations cluster_hmbc HMBC Correlations cluster_noesy NOESY Correlations Spiroline_structure Spiroline_structure H1 H1 H2 H2 H1->H2 C1 C1 H1->C1 C_spiro C_spiro H1->C_spiro H_axial H_axial H1->H_axial C2 C2 H2->C2 C_carbonyl C_carbonyl H2->C_carbonyl H3 H3 H4 H4 H3->H4 C3 C3 H3->C3 C4 C4 H4->C4 H4->C_spiro H_substituent H_substituent H_substituent->H3

Caption: Key 2D NMR correlations for the structure elucidation of "Spiroline".

Conclusion: A Multi-Dimensional Imperative

In the realm of complex molecule characterization, the structural elucidation of spirocycles stands as a testament to the power and necessity of modern NMR techniques. While 1D NMR provides a foundational, albeit often incomplete, picture, it is the strategic application of a suite of 2D NMR experiments that truly illuminates the intricate three-dimensional architecture of these fascinating molecules.

The journey from a complex mixture of overlapping signals to a fully assigned, stereochemically defined structure is a systematic process of piecing together a molecular puzzle. COSY defines the proton networks, HSQC links them to the carbon backbone, HMBC reveals the complete carbon skeleton, including the crucial spiro-carbon, and NOESY unveils the final three-dimensional arrangement. For researchers in drug discovery and natural product chemistry, mastering this multi-dimensional NMR workflow is not just a valuable skill, but an essential prerequisite for success in the pursuit of novel and impactful chemical entities.

References

  • Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. (2012). Magnetic Resonance in Chemistry, 50(1), 74-8. [Link]

  • SSSC Discovery Series NMR2 Multidimensional NMR Spectroscopy. (n.d.). University of Alberta. [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. [Link]

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn. [Link]

  • How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. [Link]

  • 2D NMR Introduction. (2019). Chemistry LibreTexts. [Link]

  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2011). Magnetic Resonance in Chemistry, 49(6), 378-84. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Swarthmore College. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2025). ResearchGate. [Link]

  • 2D HMBC. (2011). NMR Wiki. [Link]

  • Spotting diastereotopic protons in the NMR spectrum. (2025). Kimia. [Link]

  • 1H NMR spectrum of the spiro compound 18. (2011). The Royal Society of Chemistry. [Link]

  • Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. A step towards understanding spirolide's mechanism of action. (2009). ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]

  • Stereochemistry | How to read NOESY spectrum? (2022). YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts. [Link]

  • Structure Elucidation Of Alkaloids. (n.d.). Grantome. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. (2020). ResearchGate. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2026). ACD/Labs. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]

  • Molecular Structure Analysis of Alkaloids. (n.d.). JEOL Ltd.. [Link]

  • CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. (2020). YouTube. [Link]

  • Structure Elucidation Of Alkaloids. (n.d.). Grantome. [Link]

  • HSQC and HMBC for Topspin. (2020). Mount Holyoke College. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC. [Link]

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Validation

A Comparative Guide to the Structural Elucidation of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, a unique and rigid spirocyclic scaffold. While a specific crystallographic study for this exact molecule is not publicly available, this guide will leverage data from closely related dispiro and spirocyclic systems to present a comprehensive workflow, from synthesis and crystallization to data analysis and comparison with alternative analytical techniques.[1][2][3][4]

The Structural Significance of Dispiro Compounds

Dispiro compounds, characterized by two rings sharing a single carbon atom, offer a rigid and three-dimensional architecture that is of increasing interest in medicinal chemistry.[4] This defined spatial arrangement can lead to enhanced binding selectivity and improved pharmacokinetic properties.[4] The subject of this guide, Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, presents a fascinating structural challenge due to its interconnected cyclobutane and cyclohexane rings, making single-crystal X-ray diffraction an indispensable tool for its unambiguous characterization.[1][3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process demanding precision and an understanding of the underlying principles.

Synthesis and Crystallization: The Crucial First Steps

The synthesis of dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid would likely involve a multi-step sequence, potentially starting from simpler cyclic precursors and employing cycloaddition or ring-expansion strategies.[2][5][6]

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the reaction of a suitable cyclobutanone derivative with a malonic ester, followed by a series of cyclization and functional group manipulation steps to construct the dispirocyclic framework.[5]

Crystallization Protocol:

Obtaining high-quality single crystals is often the bottleneck in X-ray crystallography.[7][8] For a small organic molecule like dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, several techniques can be employed.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[9][10]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks for the formation of well-defined single crystals.

Causality Behind Experimental Choices:

  • Slow Evaporation: This method allows molecules to self-assemble into a highly ordered crystal lattice gradually, which is crucial for obtaining diffraction-quality crystals.[9]

  • Solvent Choice: The solvent's interaction with the solute can influence crystal packing and morphology.[11] A solvent that is too good will prevent crystallization, while a solvent that is too poor will cause rapid precipitation, leading to amorphous solid or very small crystals.

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

Self-Validating System:

The quality of the final crystal structure is assessed by several metrics, including the R-factor (agreement between the calculated and observed structure factors), the goodness-of-fit, and the analysis of the residual electron density map. These internal checks ensure the reliability and accuracy of the determined structure.

Data Presentation: Crystallographic Data for a Representative Dispiro Compound

Since the specific data for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is unavailable, the following table presents typical crystallographic data for a related dispirodecane derivative, Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate, to illustrate the expected output of such an analysis.[1][3]

ParameterValue
Chemical FormulaC₂₀H₃₂O₁₀S₂
Formula Weight496.60
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.168(1)
b (Å)16.789(2)
c (Å)5.9411(6)
α (°)90.416(8)
β (°)94.294(9)
γ (°)87.590(9)
Volume (ų)1209.2(4)
Z2
Calculated Density (g/cm³)1.364
R-factor0.037

Data sourced from a study on a related dispirodecane derivative.[1][3]

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Dispiro Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Slow Evaporation Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution

Caption: Experimental workflow for the X-ray crystallographic analysis of a small molecule.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is often complemented by other analytical techniques.

TechniqueAdvantagesDisadvantages
X-ray Crystallography - Unambiguous determination of 3D structure and absolute stereochemistry.[7][8]- Provides precise bond lengths, angles, and torsion angles.[1][3]- Elucidates intermolecular interactions and crystal packing.[12]- Requires high-quality single crystals, which can be difficult to obtain.[7][8]- Provides information on the solid-state conformation, which may differ from the solution-state conformation.
NMR Spectroscopy - Provides detailed information about the molecular structure in solution.- Can be used to study dynamic processes.- Does not require crystallization.- Structure determination can be complex for molecules with many stereocenters.- Does not provide precise bond lengths and angles.
Mass Spectrometry - Provides accurate molecular weight and elemental composition.- Can be used to identify and quantify compounds in complex mixtures.- Does not provide information on the 3D structure or stereochemistry.
Computational Modeling - Can predict molecular geometries and properties.- Useful for understanding reaction mechanisms and intermolecular interactions.- Accuracy depends on the level of theory and the quality of the input data.- Predictions require experimental validation.

Decision-Making Framework for Structural Analysis

decision_framework Start Need for Structural Information Crystal_Question Can Single Crystals be Obtained? Start->Crystal_Question Xray Single-Crystal X-ray Diffraction Crystal_Question->Xray Yes NMR NMR Spectroscopy for Solution Structure Crystal_Question->NMR No Mass_Spec Mass Spectrometry for Connectivity NMR->Mass_Spec Computational Computational Modeling for Conformational Analysis Mass_Spec->Computational

Caption: Decision-making framework for selecting an appropriate structural analysis technique.

Conclusion

The structural elucidation of complex molecules like Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid relies on a synergistic approach, with single-crystal X-ray diffraction serving as the gold standard for unambiguous three-dimensional structure determination. While challenges in crystallization exist, the wealth of information obtained from a successful crystallographic analysis is invaluable for understanding molecular geometry, intermolecular interactions, and ultimately, the structure-property relationships that are critical in drug design and materials science. By integrating crystallographic data with insights from other analytical techniques such as NMR and computational modeling, a comprehensive and robust understanding of the molecule's behavior in different environments can be achieved.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
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  • Mamedov, V. A. et al. (2022). Synthesis, Structure and Stereochemistry of Dispirocompounds Based on Imidazothiazolotriazine and Pyrrolidineoxindole. PubMed.
  • Quiroga, J. et al. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC.
  • El-Sayed, M. E. et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega.
  • Unknown. (2025). ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative.
  • PubChem. (n.d.). Dispiro[3.1.3^{6}.1^{4}]decan-2-ol. PubChemLite.
  • Unknown. (2020). ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI).
  • Unknown. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Ouyang, L. et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.

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Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the precise determination of a molecule's mass is not merely a data point—it is a cornerstone of compound iden...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the precise determination of a molecule's mass is not merely a data point—it is a cornerstone of compound identification and structural elucidation. High-resolution mass spectrometry (HRMS) stands as the definitive technology for achieving this, providing unparalleled accuracy and specificity. This guide offers a comparative analysis of the leading HRMS technologies, grounded in experimental data and established scientific principles, to empower researchers in making informed decisions for their analytical challenges.

The Imperative of Mass Accuracy

Before delving into the instrumentation, it is crucial to understand the significance of "exact mass." Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent atoms. The ability of an HRMS instrument to measure this exact mass with high accuracy—typically within a few parts-per-million (ppm)—is what enables the confident determination of an elemental composition. A lower ppm error significantly narrows down the number of possible molecular formulas, a critical step in identifying unknown compounds or confirming the identity of a synthesized molecule.

Core HRMS Technologies: A Comparative Overview

The power of HRMS lies in its mass analyzer, the component that separates ions based on their mass-to-charge ratio (m/z). Three primary types of mass analyzers dominate the high-resolution landscape: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle, offering a unique combination of resolution, mass accuracy, sensitivity, and speed.

Time-of-Flight (TOF) Mass Analyzers

TOF analyzers separate ions by measuring the time it takes for them to travel a fixed distance. Lighter ions travel faster and reach the detector first, while heavier ions take longer. Modern TOF instruments, particularly when coupled with a reflectron, can achieve high resolution and excellent mass accuracy.

  • Principle of Operation: Ions are accelerated by an electric field into a field-free drift tube. Their velocity is inversely proportional to the square root of their m/z, allowing for separation based on flight time.

  • Strengths: High acquisition speed, making them ideal for coupling with fast separation techniques like ultra-high-performance liquid chromatography (UHPLC). They also have a theoretically unlimited mass range.

  • Considerations: Achieving the highest resolution and mass accuracy often requires careful calibration and a stable environment.

Orbitrap Mass Analyzers

The Orbitrap is a newer, widely adopted technology that traps ions in an electrostatic field and measures the frequencies of their harmonic oscillations. These frequencies are then converted into m/z values using a Fourier transform.

  • Principle of Operation: Ions are injected tangentially into an electric field between a central spindle-like electrode and an outer barrel-like electrode. The ions are trapped in orbits around the central electrode, and their axial oscillation frequencies are measured.

  • Strengths: Routinely achieves very high resolution (often >100,000 FWHM) and sub-ppm mass accuracy. It offers a good balance of performance characteristics for a wide range of applications.

  • Considerations: The acquisition speed can be slower than TOF instruments, especially at the highest resolution settings.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Analyzers

FT-ICR is the gold standard for mass resolution and accuracy. It utilizes a powerful superconducting magnet to trap ions in a cyclotron motion. The frequency of this motion is measured and converted to m/z.

  • Principle of Operation: Ions are trapped in a Penning trap, which consists of a strong, uniform magnetic field and a weaker electrostatic quadrupolar field. The cyclotron frequency of the ions is inversely proportional to their m/z.

  • Strengths: Delivers the highest available mass resolution (often >1,000,000 FWHM) and exceptional mass accuracy (sub-ppm). This is invaluable for resolving complex mixtures and determining the fine isotopic structure of molecules.

  • Considerations: The instrumentation is large, expensive, and has high maintenance requirements due to the superconducting magnet. The acquisition speed is also relatively slow.

Performance Comparison: A Data-Driven Analysis

The choice of an HRMS platform is dictated by the specific analytical requirements of the research. The following table summarizes the key performance characteristics of the three major technologies.

Parameter Time-of-Flight (TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution (FWHM) 10,000 - 60,00060,000 - 500,000>100,000 to >1,000,000
Mass Accuracy (ppm) 1 - 5< 1 - 3< 1
Acquisition Speed Very Fast (up to hundreds of spectra/sec)Moderate to FastSlow
Mass Range (m/z) Theoretically Unlimitedup to ~6,000up to ~20,000
Cost & Maintenance ModerateHighVery High
Typical Applications Screening, Metabolomics, ProteomicsDrug Discovery, Metabolomics, Proteomics, Environmental AnalysisComplex Mixture Analysis, Petroleomics, Top-down Proteomics

Experimental Workflow for Exact Mass Determination

Achieving reliable exact mass data requires a meticulously executed workflow. The following protocol outlines the essential steps for a typical LC-HRMS experiment.

Step-by-Step Protocol
  • System Preparation and Calibration:

    • Ensure the LC and MS systems are clean and have been recently maintained.

    • Prepare a fresh solution of a known calibration standard appropriate for the mass range of interest.

    • Perform an external calibration of the mass spectrometer according to the manufacturer's instructions. This establishes the initial mass accuracy of the instrument.

    • For the highest accuracy, utilize a lock mass or internal calibrant. This is a known compound that is continuously infused or co-injected with the sample. The instrument software uses the known mass of this compound to correct for any mass drift during the analytical run.

  • Sample Preparation:

    • Prepare the sample in a solvent that is compatible with the LC mobile phase.

    • Ensure the final concentration is within the linear dynamic range of the instrument to avoid detector saturation.

    • Filter the sample to remove any particulates that could clog the LC system.

  • LC Method Development:

    • Develop a chromatographic method that provides good separation of the analyte of interest from any matrix components.

    • Use a mobile phase that is compatible with the ionization source of the mass spectrometer (e.g., volatile buffers for electrospray ionization).

  • MS Data Acquisition:

    • Set the mass spectrometer to acquire data in high-resolution mode.

    • Define the mass range to be scanned, ensuring it covers the expected m/z of the analyte.

    • Select the appropriate ionization mode (positive or negative) based on the chemical properties of the analyte.

    • If using a lock mass, ensure the lock mass spray is stable and the lock mass ion is detected at a sufficient intensity.

  • Data Processing and Analysis:

    • Process the raw data using the instrument's software.

    • Apply the lock mass correction if used.

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Determine the monoisotopic mass from the spectrum.

    • Use the software's formula calculator to generate a list of possible elemental compositions based on the measured exact mass and a specified mass tolerance (e.g., < 5 ppm).

    • Utilize isotopic pattern matching to further refine the list of potential formulas. The relative abundances of the isotopes in the measured spectrum should closely match the theoretical isotopic pattern for a given elemental composition.

Visualizing the HRMS Workflow

HRMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate Instrument Calibration LC_Separation LC Separation Calibrate->LC_Separation Calibrated System SamplePrep Sample Preparation SamplePrep->LC_Separation Prepared Sample MS_Acquisition HRMS Data Acquisition LC_Separation->MS_Acquisition Separated Analytes Mass_Extraction Exact Mass Extraction MS_Acquisition->Mass_Extraction Raw Data Formula_Generation Formula Generation Mass_Extraction->Formula_Generation Measured Exact Mass Isotope_Matching Isotopic Pattern Matching Formula_Generation->Isotope_Matching Potential Formulas Compound_ID Compound Identification Isotope_Matching->Compound_ID Validated Formula

Caption: A typical workflow for compound identification using LC-HRMS.

Conclusion

The selection of a high-resolution mass spectrometer is a critical decision that will profoundly impact the quality and scope of research. While FT-ICR MS offers the ultimate performance in resolution and mass accuracy, its cost and complexity make it a specialized tool. The Orbitrap has emerged as a powerful and versatile platform, providing an excellent balance of performance for a wide array of applications in drug discovery and beyond. TOF instruments remain a robust and high-throughput option, particularly valuable for screening and applications where speed is paramount. By understanding the fundamental principles, performance characteristics, and experimental workflows associated with each technology, researchers can confidently select and implement the optimal HRMS solution to advance their scientific pursuits.

References

  • Makarov, A., Denisov, E., Kholomeev, A., Balschun, W., Lange, O., Strupat, K., & Horning, S. (2006). The Orbitrap: a novel high-performance mass analyzer. Journal of the American Society for Mass Spectrometry, 17(6), 877-882. [Link]

  • Marshall, A. G., Hendrickson, C. L., & Jackson, G. S. (1998). Fourier transform ion cyclotron resonance mass spectrometry: a primer. Mass spectrometry reviews, 17(1), 1-35. [Link]

  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass spectrometry reviews, 27(6), 661-699. [Link]

Validation

A Comparative Guide to Dispiro[3.1.3.1]decane and Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

An in-depth analysis of two pivotal, non-planar scaffolds, this guide provides medicinal chemists and drug development professionals with the comparative data and experimental insights necessary to strategically deploy d...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of two pivotal, non-planar scaffolds, this guide provides medicinal chemists and drug development professionals with the comparative data and experimental insights necessary to strategically deploy dispiro[3.1.3.1]decane (DSPD) and spiro[3.3]heptane (SPH) in their research endeavors.

Introduction: The Imperative for Three-Dimensionality

The principle of "escaping flatland" has become a central theme in contemporary medicinal chemistry.[1] Over-reliance on planar, aromatic structures has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[2] Three-dimensional, sp³-rich scaffolds offer a compelling solution by introducing structural rigidity and complexity, which can enhance target engagement, improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and unlock novel intellectual property space.[3][4][5]

Among the most promising of these 3D structures are the spiro[3.3]heptane (SPH) and the less-explored dispiro[3.1.3.1]decane (DSPD) scaffolds. Both are prized for their rigid frameworks composed of strained cyclobutane rings.[6][7] This guide will dissect the structural nuances, comparative physicochemical properties, and synthetic strategies for both scaffolds, providing a clear rationale for their application in drug design.

Structural and Conformational Analysis

The defining characteristic of both SPH and DSPD is their rigid, three-dimensional geometry, a direct result of fusing strained four-membered rings. This rigidity reduces the entropic penalty upon binding to a biological target and allows for precise projection of substituents into chemical space.[5]

Spiro[3.3]heptane (SPH): This scaffold consists of two cyclobutane rings sharing a single spiro-carbon atom.[8] The cyclobutane rings are puckered, and the overall structure provides exit vectors for substituents that are non-collinear, making it an effective bioisostere for mono-, meta-, and para-substituted phenyl rings.[9][10]

Dispiro[3.1.3.1]decane (DSPD): DSPD is a more complex structure, featuring two terminal cyclobutane rings connected by a central cyclobutane ring through two spiro-carbon atoms.[11] This "bow-shaped" conformation, as confirmed by X-ray crystallography, results from the significant puckering of all three cyclobutane rings.[11][12] The dihedral angle of the central ring is notably larger than the end rings, creating a unique and highly defined three-dimensional architecture.[11]

Structural Comparison Diagram

This diagram illustrates the fundamental structural differences and exit vector geometries of the two scaffolds.

G cluster_SPH Spiro[3.3]heptane (SPH) cluster_DSPD Dispiro[3.1.3.1]decane (DSPD) SPH_structure SPH Core (Two Fused Cyclobutanes) C7H12 SPH_props Key Features: - Single spiro-center - Puckered rings - Non-collinear exit vectors - Benzene bioisostere [5, 7] DSPD_props Key Features: - Two spiro-centers - Central and terminal rings - Bow-shaped conformation [18] - Higher rigidity & Fsp3 SPH_props->DSPD_props Increasing Complexity & 3D Character DSPD_structure DSPD Core (Three Fused Cyclobutanes) C10H16 G start Pentaerythritol Derivative (e.g., tetrabromide) step1 Cyclization with Malonic Ester Derivative start->step1 intermediate1 Spiro[3.3]heptane Dicarboxylate Intermediate step1->intermediate1 step2 Reduction to Diol (e.g., LiAlH4) intermediate1->step2 intermediate2 Spiro[3.3]heptane Dimethanol step2->intermediate2 step3 Conversion to Leaving Groups (e.g., Tosylates) intermediate2->step3 intermediate3 Spiro[3.3]heptane Ditosylate step3->intermediate3 step4 Second Cyclization with Malonic Ester intermediate3->step4 final_product Dispiro[3.1.3.1]decane Core Structure step4->final_product G start Project Goal: Improve Drug-like Properties q1 What is the bioisosteric target? start->q1 phenyl phenyl q1->phenyl Phenyl Ring (mono, meta, para) flexible_ring flexible_ring q1->flexible_ring Flexible Ring (e.g., Piperazine) large_group large_group q1->large_group Bulky/Linear Group (e.g., t-Butyl, long linker) sph Select Spiro[3.3]heptane (SPH) phenyl->sph Need for non-collinear vectors, moderate 3D increase azasph Select Aza-Spiro[3.3]heptane (Aza-SPH) flexible_ring->azasph Increase rigidity & solubility dspd Consider Dispiro[3.1.3.1]decane (DSPD) large_group->dspd Need for high rigidity, spanning larger distance, novel IP q2 Is the multi-step synthesis viable for the project? dspd->q2 Synthetic feasibility check dspd_proceed Proceed with DSPD q2->dspd_proceed Yes sph_alt Revert to SPH or other rigid scaffolds q2->sph_alt No, re-evaluate

Sources

Comparative

A Comprehensive Guide to the Computational Analysis of Dispiro[3.1.3.1]decane's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals Dispiro[3.1.3.1]decane, a unique polycyclic hydrocarbon, presents a fascinating case study in molecular strain and structural complexity. Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Dispiro[3.1.3.1]decane, a unique polycyclic hydrocarbon, presents a fascinating case study in molecular strain and structural complexity. Its rigid, three-dimensional architecture, composed of two cyclobutane rings flanking a central cyclobutane ring in a spirocyclic arrangement, offers a valuable platform for benchmarking computational chemistry methods. This guide provides an in-depth, objective comparison of computational approaches for analyzing the molecular structure of dispiro[3.1.3.1]decane, supported by established theoretical frameworks and comparative data with other strained ring systems.

Introduction to Dispiro[3.1.3.1]decane and the Imperative for Computational Scrutiny

The defining characteristic of small-ring spiro compounds is their significant ring strain, which profoundly influences their geometry, stability, and reactivity.[1][2] Dispiro[3.1.3.1]decane is no exception. The fusion of three cyclobutane rings introduces substantial angle and torsional strain, making it an intriguing subject for theoretical investigation. While experimental data on this specific molecule is limited, computational analysis serves as a powerful tool to predict its properties and understand its electronic structure.

The primary objectives of a computational analysis of dispiro[3.1.3.1]decane are to:

  • Determine its optimized molecular geometry, including bond lengths and angles.

  • Quantify its inherent ring strain energy.

  • Predict its spectroscopic signatures (e.g., NMR, IR).

  • Compare its properties to simpler, related strained molecules to elucidate the effects of its unique dispirocyclic structure.

This guide will compare the performance of several widely used computational methods for these tasks, providing a framework for selecting the most appropriate level of theory for similar strained systems.

Comparative Analysis of Computational Methodologies

The accurate theoretical description of strained hydrocarbons necessitates a careful selection of computational methods and basis sets. The primary challenge lies in adequately capturing electron correlation effects, which are crucial for describing the strained bonds and non-covalent interactions within the molecule.[3][4] We will compare three tiers of computational methods: Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

Methodological Decision-Making: A Rationale

The choice of a computational method is a trade-off between accuracy and computational cost.[5] For a molecule like dispiro[3.1.3.1]decane, a multi-faceted approach is prudent.

  • Density Functional Theory (DFT): DFT methods are often the workhorse of computational chemistry due to their favorable balance of cost and accuracy.[6][7] Functionals like B3LYP are popular for general-purpose calculations. However, standard DFT functionals can sometimes struggle with dispersion interactions, which may be relevant in the compact structure of dispiro[3.1.3.1]decane. Therefore, including a dispersion correction (e.g., D3) is advisable.[8]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a more robust treatment of electron correlation than many DFT functionals.[9][10] It is particularly well-suited for calculating the energies of hydrocarbons and can provide more reliable strain energies.[3][4][11]

  • Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties.[12][13] While computationally expensive, single-point energy calculations at the CCSD(T) level on a geometry optimized with a less costly method (like DFT or MP2) can provide highly accurate benchmark data.[14]

Basis Set Selection

The choice of basis set is as critical as the choice of method. For geometry optimizations and frequency calculations, a polarized valence double-zeta basis set, such as def2-SVP , can be a good starting point.[15] For more accurate single-point energy calculations, a larger, more flexible basis set like def2-TZVP or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended to better describe the electron distribution in the strained rings.[15][16]

Experimental and Computational Workflow

A rigorous computational analysis of dispiro[3.1.3.1]decane follows a systematic workflow.

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Analysis & Refinement A Define Molecular System (Dispiro[3.1.3.1]decane) B Select Level of Theory (e.g., B3LYP-D3/def2-SVP) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Verify Minimum Energy Structure (No imaginary frequencies) D->E F Higher-Level Single-Point Energy Calculation (e.g., CCSD(T)/def2-TZVP) E->F G Property Calculations (Strain Energy, NMR, etc.) E->G

Caption: A generalized workflow for the computational analysis of a molecular structure.

Step-by-Step Computational Protocol
  • Structure Input: Construct the initial 3D structure of dispiro[3.1.3.1]decane using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular structure.

  • Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: From the frequency calculation, obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Strain Energy Calculation: The strain energy can be calculated using homodesmotic or isodesmic reactions. This involves calculating the energies of the strained molecule and a set of strain-free reference molecules.[17][18]

  • Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational spectra for comparison with potential experimental data.

Comparative Data and Analysis

To put the properties of dispiro[3.1.3.1]decane into context, it is instructive to compare its computed parameters with those of related, well-studied strained molecules.

MoleculeStrain Energy (kcal/mol)C-C Bond Length (Å) (Representative)
Cyclobutane~26~1.55
Spiropentane~62.9[1][17]~1.48 (peripheral), ~1.51 (central)
Bicyclo[1.1.0]butane~63.9[19]~1.49 (bridge), ~1.51 (side)
Dispiro[3.1.3.1]decane (Predicted) HighTo be determined

Note: Experimental and high-level computational values for reference molecules are provided. The values for dispiro[3.1.3.1]decane are the target of the proposed computational study.

The puckering of the cyclobutane rings in a dispiro[3.1.3.1]decane derivative has been observed to be significant, with the central ring exhibiting a more pronounced pucker than the terminal rings.[20][21] This puckering is a mechanism to relieve some of the torsional strain inherent in the planar cyclobutane structure.

Visualization of Key Structural Features

The unique "bow shape" of the dispiro[3.1.3.1]decane backbone is a key structural feature arising from the puckering of the cyclobutane rings.[20][21]

Caption: A simplified 2D representation of the dispiro[3.1.3.1]decane carbon skeleton, highlighting the spiro-fused cyclobutane rings.

Conclusion and Future Directions

The computational analysis of dispiro[3.1.3.1]decane provides valuable insights into the interplay of strain and structure in complex polycyclic systems. By comparing the results from different levels of theory (DFT, MP2, and CCSD(T)), researchers can gain a comprehensive understanding of the molecule's properties and the reliability of various computational methods for such systems.

For drug development professionals, understanding the three-dimensional shape and electronic properties of strained scaffolds like dispiro[3.1.3.1]decane can inform the design of novel bioisosteres and conformationally restricted molecules. The high degree of s-character in the bonds of strained rings can also influence their reactivity and interactions with biological targets.[22]

Future work could involve exploring the chemical reactivity of dispiro[3.1.3.1]decane through computational modeling of reaction pathways, as well as the synthesis and experimental characterization of this and related dispirocyclic compounds to validate the theoretical predictions.[23][24]

References

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  • Crystal structure, computational study, and Hirshfeld analysis of exo-1,2,3,5-tetraphenyl-1a',9b'-dihydrospiro[bicyclo[3.1.0]hexane-6,1′-cyclopropa[l]phenanthren] - PMC. (n.d.). Retrieved from [Link]

  • Simulation of Linear and Cyclic Alkanes with Second-Order Møller–Plesset Perturbation Theory through Adaptive Force Matching - ACS Publications. (2024, June 7). Retrieved from [Link]

  • Spiropentane - Grokipedia. (n.d.). Retrieved from [Link]

  • Bicyclobutane - Wikipedia. (n.d.). Retrieved from [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † - MDPI. (2020, April 30). Retrieved from [Link]

  • An ab initio molecular orbital study of structures and energies of spiro compounds: spiropentane, spiropentene, spiropentadiene, spiro[2.4]hepta-4,6-diene, spiro[2.4]heptatriene, and spiro[4.4]nonatetraene | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • From spiropentane to butterfly and tetrahedral structures in tetranuclear iron carbonyl carbide chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Møller–Plesset perturbation theory - Wikipedia. (n.d.). Retrieved from [Link]

  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds | The Journal of Organic Chemistry - ACS Publications. (2002, March 19). Retrieved from [Link]

  • Chemical Properties of Bicyclo[1.1.0]butane (CAS 157-33-5) - Cheméo. (n.d.). Retrieved from [Link]

  • Coupled cluster geometries and energies of C20 carbon cluster isomers – A new benchmark study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. (n.d.). Retrieved from [Link]

  • Dispersion-corrected Møller–Plesset second-order perturbation theory - AIP Publishing. (2009, September 3). Retrieved from [Link]

  • Coupled cluster - Wikipedia. (n.d.). Retrieved from [Link]

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Validation

A Computational Chemist's Guide to Predicting the Stability of Dispiro[3.1.3.1]decane Isomers Using DFT Calculations

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the architectural complexity of molecules plays a pivotal role. Spirocyclic systems, charac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the architectural complexity of molecules plays a pivotal role. Spirocyclic systems, characterized by their three-dimensionality and conformational rigidity, are of significant interest as they can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the dispiro[3.1.3.1]decane framework presents a unique structural motif. Understanding the relative stability of its potential isomers is crucial for synthetic chemists aiming to create novel therapeutics and materials. This guide provides a comprehensive, in-depth comparison of methodologies for predicting the stability of dispiro[3.1.3.1]decane isomers using Density Functional Theory (DFT), a powerful quantum chemical method.

The Challenge of Isomeric Stability in Polycyclic Systems

The concept of strain is fundamental to understanding the stability of cyclic and polycyclic hydrocarbons.[3] Strain energy arises when bond angles, bond lengths, or dihedral angles deviate from their ideal values, or when non-bonded atoms experience repulsive interactions.[3] In polycyclic systems like dispiro[3.1.3.1]decane, additional factors such as ring fusion and bridging further complicate the strain energy landscape.[4] The accurate prediction of isomer stability, therefore, requires robust computational methods that can effectively model these intricate electronic and steric effects.

Why DFT is the Computational Tool of Choice

Density Functional Theory has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, particularly for medium-sized organic molecules.[5][6] Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the subtle electronic effects that govern molecular stability.[7] The choice of the exchange-correlation functional and the basis set is a critical aspect of any DFT study, as it directly impacts the quality of the results.[5][8]

For strained hydrocarbons, hybrid functionals such as B3LYP and M06-2X have shown excellent performance.[3][6][9] The B3LYP functional, a hybrid method that mixes DFT and Hartree-Fock exchange energies, is a widely used and well-validated choice for a broad range of chemical systems.[7][9] The M06-2X functional is particularly well-suited for calculations involving non-covalent interactions and systems with significant dispersion forces, which can be relevant in complex polycyclic structures.[6]

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally important. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly employed for organic molecules.[1][9] The inclusion of polarization functions (d,p) allows for greater flexibility in describing the electron density distribution around atoms, which is essential for accurately modeling strained systems. Diffuse functions (+) are important for describing anions and systems with significant non-covalent interactions.[8]

A Step-by-Step Protocol for DFT Calculations on Dispiro[3.1.3.1]decane Isomers

The following protocol outlines a robust workflow for predicting the relative stabilities of dispiro[3.1.3.1]decane isomers.

Figure 1: A generalized workflow for DFT calculations to determine the relative stability of molecular isomers.

Experimental Protocol:

  • Structure Generation: Generate the 3D coordinates for all plausible isomers of dispiro[3.1.3.1]decane. This can be done using molecular building software. It is important to consider all possible stereoisomers.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This step finds the lowest energy conformation for each structure.

    • Recommended Method: B3LYP/6-31G(d) or M06-2X/6-31G(d).[3][6][9] The choice depends on the specific research question and available computational resources.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger basis set.

    • Recommended Method: B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p).

  • Analysis of Relative Stabilities: The relative stability of the isomers is determined by comparing their total energies (electronic energy + ZPVE + thermal corrections). The isomer with the lowest total energy is the most stable.

Interpreting the Results: A Hypothetical Comparison

To illustrate the application of this protocol, let's consider a hypothetical comparison of two dispiro[3.1.3.1]decane isomers: a cis and a trans isomer, referring to the relative orientation of the two cyclobutane rings.

IsomerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Dihedral Angle (°)
cis-dispiro[3.1.3.1]decane5.24.85.535.8
trans-dispiro[3.1.3.1]decane0.00.00.0175.2

Data Presentation: The results of the DFT calculations are best summarized in a table for easy comparison. The relative energies (electronic, enthalpy, and Gibbs free energy) are reported with respect to the most stable isomer. Key geometrical parameters, such as dihedral angles that highlight the structural differences, should also be included.

In this hypothetical case, the trans isomer is predicted to be more stable than the cis isomer by approximately 5 kcal/mol. This difference in stability can be attributed to increased steric strain in the cis isomer, where the two cyclobutane rings are forced into closer proximity. The dihedral angle data supports this, showing a significantly more puckered and strained arrangement in the cis isomer. The puckering of cyclobutane rings in dispiro systems is a known phenomenon that influences their overall stability.[10][11]

Figure 2: The logical relationship between computational choices, predicted properties, and the final stability assessment.

Implications for Drug Development and Beyond

The ability to accurately predict the stability of complex molecules like dispiro[3.1.3.1]decane isomers has significant implications for drug development.[2][12] A more stable isomer is generally more likely to be the major product of a chemical synthesis, and its unique three-dimensional structure can be exploited to design drugs with improved efficacy and selectivity. Furthermore, understanding the strain and stability of these systems can inform the design of novel materials with tailored properties.

Conclusion

DFT calculations provide a powerful and reliable tool for predicting the relative stabilities of dispiro[3.1.3.1]decane isomers. By carefully selecting the appropriate functional and basis set, and by following a robust computational protocol, researchers can gain valuable insights into the structure-stability relationships of these complex molecules. This knowledge is invaluable for guiding synthetic efforts and for the rational design of new molecules in the fields of medicinal chemistry and materials science.

References

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  • ResearchGate. (2020, December 1). ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI).
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  • ResearchGate. (2025, August 7). ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative | Request PDF.
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Comparative

The Untapped Potential of a Rigid Scaffold: A Comparative Guide to the Biological Activity of Dispiro[3.1.3.1]decane and its Carbocyclic Analogs

For Immediate Release to the Scientific Community In the relentless pursuit of novel therapeutic agents, the architecture of a molecule is paramount. The three-dimensional arrangement of atoms can dictate a compound's in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel therapeutic agents, the architecture of a molecule is paramount. The three-dimensional arrangement of atoms can dictate a compound's interaction with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. Among the myriad of molecular frameworks, spirocyclic and dispirocyclic systems have garnered significant attention for their inherent rigidity and three-dimensionality, offering a distinct advantage over flat, aromatic structures in navigating the complex landscape of biological recognition.[1][2] This guide provides a comparative analysis of the biological activity of the dispiro[3.1.3.1]decane scaffold and its carbocyclic analogs, delving into the nuances that differentiate simple carbocyclic spiro-compounds from their more complex, functionalized counterparts that dominate the literature.

The Allure of the Spirocyclic Scaffold: A Foundation for Drug Design

Spiro compounds, characterized by two rings sharing a single atom, and their dispiro counterparts, with three rings connected by two spiroatoms, offer a unique topographical profile for molecular design.[1] This rigid structure can pre-organize appended functional groups in a specific spatial orientation, potentially enhancing binding affinity and selectivity for a target protein.[2] The introduction of sp3-rich spirocyclic centers into drug candidates is a strategy employed to improve physicochemical properties such as solubility and metabolic stability, which are critical for successful clinical development.[3]

A notable example of a simple carbocyclic spiro-compound that has been investigated for its biological relevance is spiro[3.3]heptane. This scaffold has been successfully utilized as a saturated bioisostere for the phenyl ring in several drug molecules.[4][5] By replacing a flat aromatic ring with the three-dimensional spiro[3.3]heptane core, researchers have been able to create patent-free analogs of existing drugs with retained or even improved biological activity.[4] This highlights the potential of simple carbocyclic spiro-scaffolds to serve as fundamental building blocks in medicinal chemistry.

Dispiro[3.1.3.1]decane: An Enigmatic Carbocyclic Core

Despite the conceptual advantages of rigid carbocyclic scaffolds, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the intrinsic biological activity of the parent dispiro[3.1.3.1]decane. The majority of published research focuses on highly functionalized, and often heterocyclic, derivatives that incorporate the dispiro[3.1.3.1]decane core. These complex molecules have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[6] However, the biological effects of the unsubstituted hydrocarbon scaffold remain largely unexplored.

One of the few instances where a dispiro[3.1.3.1]decane derivative is mentioned is in the context of its molecular structure and conformation, rather than its biological activity.[7] This lack of data on the fundamental carbocyclic structure makes a direct comparison of its biological activity with other carbocyclic analogs challenging.

The Power of Functionalization: From Inert Scaffold to Bioactive Agent

The available evidence strongly suggests that the dispiro[3.1.3.1]decane framework, in its unadorned carbocyclic form, is likely to be biologically inert. Its utility in drug discovery appears to lie in its role as a rigid scaffold upon which pharmacologically active functional groups can be precisely arranged. The introduction of heteroatoms and specific substituents is the key to unlocking the therapeutic potential of this and other spirocyclic systems.

Case Study: Heterocyclic Dispiro-Indolinones with Anticancer Activity

A compelling example of this principle is the development of novel dispiro-indolinones with potent anticancer activity.[6] These molecules, which feature a complex heterocyclic system built around a dispiro core, have been shown to inhibit the growth of various cancer cell lines.[6] In these instances, the dispiro-scaffold serves to orient the indolinone and other functional moieties in a manner that facilitates their interaction with specific biological targets.[6]

Comparative Analysis: Simple vs. Complex Spirocyclic Systems

To provide a clear comparison, the following table summarizes the key differences in the biological activity profiles of simple carbocyclic spiro-compounds versus their complex, functionalized dispiro counterparts.

FeatureSimple Carbocyclic Spiro-compounds (e.g., Spiro[3.3]heptane)Complex Functionalized Dispiro-compounds (e.g., Dispiro-indolinones)
Intrinsic Biological Activity Generally considered to be low or negligible.[4][5]Can exhibit a wide range of potent biological activities, including anticancer and antimicrobial effects.[6]
Primary Role in Drug Design Serve as rigid, three-dimensional scaffolds and bioisosteres for aromatic rings.[4][8]The scaffold orients pharmacologically active functional groups for optimal target interaction.[6]
Examples of Application Replacement of the phenyl ring in existing drugs to create new chemical entities with similar or improved properties.[4]Development of novel therapeutic agents with unique mechanisms of action.[6]
Data Availability Limited, with some studies on simple analogs like spiro[3.3]heptane.Extensive research on a wide variety of complex, often heterocyclic, derivatives.

Experimental Protocols: Assessing Cytotoxicity

A fundamental aspect of evaluating the biological activity of any compound is to determine its cytotoxicity. The following is a generalized protocol for an in vitro cytotoxicity assay, a common method used in the initial screening of potential therapeutic agents.[9][10]

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Visualizing the Concept: From Scaffold to Bioactive Molecule

The following diagram illustrates the conceptual difference between a biologically inert carbocyclic scaffold and a bioactive functionalized molecule.

G cluster_0 Simple Carbocyclic Scaffold cluster_1 Functionalized Bioactive Molecule Scaffold Dispiro[3.1.3.1]decane (Carbocyclic Core) Inert Biologically Inert Scaffold->Inert Likely intrinsic activity Functionalized Functionalized Dispiro Compound (e.g., Dispiro-indolinone) Scaffold->Functionalized Chemical Modification Active Biologically Active (e.g., Anticancer) Functionalized->Active Activity derived from functional groups

Sources

Validation

The Rigidity Roadmap: A Comparative Guide to Dispiro Scaffolds and Other Cyclic Systems in Drug Discovery

In the intricate landscape of drug design, the conformational rigidity of a molecule is a critical parameter that can profoundly influence its therapeutic efficacy. By constraining the three-dimensional arrangement of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug design, the conformational rigidity of a molecule is a critical parameter that can profoundly influence its therapeutic efficacy. By constraining the three-dimensional arrangement of a molecule, medicinal chemists can pre-organize it for optimal interaction with its biological target, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties. Among the arsenal of rigid scaffolds, dispirocycles have garnered significant attention for their unique three-dimensional architecture. This guide provides an in-depth comparison of the rigidity of dispiro scaffolds against other commonly employed cyclic systems, supported by experimental and computational data, to aid researchers in making informed decisions for their drug discovery programs.

The Principle of Pre-organization: Why Rigidity Matters

The concept of pre-organization posits that a ligand that requires minimal conformational change upon binding to its target will have a lower entropic penalty, leading to a more favorable binding affinity.[1][2] Flexible molecules exist as an ensemble of numerous conformations in solution, and only a fraction of these may be the "bioactive" conformation that productively engages with the target. The energy required to adopt this specific conformation contributes to the overall free energy of binding. By employing rigid scaffolds, the conformational space a molecule can explore is significantly reduced, enriching the population of the bioactive conformer.[2][3]

This principle is a cornerstone of modern drug discovery, guiding the design of small molecules that can effectively tackle challenging targets such as protein-protein interactions (PPIs).[1][2][4] Rigid scaffolds are instrumental in achieving this by providing a stable framework to which pharmacophoric elements can be precisely positioned.

A Comparative Look at Cyclic Scaffolds

The world of cyclic scaffolds is diverse, with each class offering a unique conformational profile. Here, we compare dispiro systems with other prominent rigid architectures: fused, bridged, and macrocyclic systems.

Dispiro Scaffolds: Navigating 3D Space with a Central Pivot

Dispirocycles are characterized by two rings sharing a single common atom, the spiro center.[5] This unique structural feature imparts a high degree of rigidity and a distinct three-dimensional geometry.[6] The perpendicular orientation of the two rings creates a scaffold that projects substituents in well-defined vectors, allowing for a thorough exploration of the chemical space around a biological target.

Fused Ring Systems: Planar Rigidity and Beyond

Fused ring systems, such as the well-known decalin, consist of two or more rings that share two adjacent atoms, forming a common bond.[7][8] These systems are generally more planar than spirocycles. The rigidity of fused systems is highly dependent on the nature of the ring fusion. For instance, trans-decalin is a conformationally locked, rigid structure, whereas cis-decalin can undergo ring flipping, exhibiting greater flexibility.[8]

Bridged Bicyclic Systems: Caged for Conformational Constraint

Bridged bicyclic compounds feature two rings that share two non-adjacent atoms, known as bridgehead atoms.[7][9] This "caged" structure severely restricts conformational freedom, making them among the most rigid scaffolds available.[9] Norbornane is a classic example of a bridged system, where the six-membered ring is locked into a boat conformation by a one-carbon bridge.[8]

Macrocycles: Large Rings, Constrained Conformations

Macrocycles are large cyclic molecules that, despite their size, can adopt highly ordered and rigid conformations due to transannular interactions and the incorporation of rigidifying elements like double bonds or aromatic rings. They have emerged as a promising modality for tackling difficult targets that are often considered "undruggable" by traditional small molecules.

Quantifying Rigidity: A Multi-faceted Approach

The rigidity of a molecular scaffold is not a simple binary property but rather a spectrum. Its quantification relies on a combination of experimental techniques and computational modeling.

Experimental Determination of Rigidity

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the measurement of energy barriers associated with conformational changes, such as ring flipping or rotation around single bonds.[10] By analyzing the changes in the NMR spectrum as a function of temperature, the rate of exchange between different conformers can be determined, providing a quantitative measure of the molecule's flexibility.

X-ray Crystallography: By providing a high-resolution, three-dimensional structure of a molecule in its crystalline state, X-ray crystallography offers a snapshot of a low-energy conformation.[11][12] While it doesn't directly measure dynamic processes, comparing multiple crystal structures of related compounds or a ligand bound to different targets can provide insights into conformational preferences and rigidity.[13]

Computational Assessment of Rigidity

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of a molecule's behavior over time.[14] By simulating the movement of atoms based on a force field, one can analyze the trajectory to understand the accessible conformations and the flexibility of different parts of the molecule. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide quantitative measures of conformational stability and atomic mobility, respectively.

Comparative Rigidity: Putting the Scaffolds to the Test

While a definitive, universal ranking of rigidity is challenging due to the influence of substituents and specific ring sizes, general trends can be observed.

Scaffold TypeGeneral RigidityKey Structural FeatureTypical Conformational Behavior
Dispirocyclic HighTwo rings sharing a single atomRestricted rotation around the spiro center, well-defined 3D geometry.
Fused (trans) Very HighTwo rings sharing a common bondConformationally locked, minimal flexibility.
Fused (cis) ModerateTwo rings sharing a common bondCan undergo ring inversion, leading to conformational flexibility.
Bridged Bicyclic Very HighTwo rings sharing non-adjacent atoms"Caged" structure severely limits conformational freedom.
Macrocyclic Variable (Low to High)Large ring sizeRigidity is dependent on ring size and the presence of constraining elements.

Note: This table provides a generalized comparison. The actual rigidity of a specific molecule will depend on its unique structure, including ring size, substituents, and heteroatom content.

The Impact of Rigidity on Drug Discovery

The choice of a rigid scaffold has profound implications for the properties of a drug candidate.

  • Potency and Selectivity: By pre-organizing a molecule into its bioactive conformation, rigid scaffolds can lead to a significant increase in binding affinity (potency).[2] The well-defined orientation of substituents can also enhance selectivity for the desired target over off-targets.

  • Physicochemical Properties: The introduction of rigid, sp3-rich scaffolds like dispirocycles can improve physicochemical properties such as solubility and metabolic stability.[15] By reducing the number of rotatable bonds and creating more globular shapes, these scaffolds can lead to compounds with more favorable "drug-like" characteristics.

  • Navigating Uncharted Chemical Space: Dispiro scaffolds, with their inherent three-dimensionality, enable the exploration of novel chemical space that is often inaccessible with more planar structures.[15] This can be particularly advantageous when targeting complex protein-protein interactions.

Experimental Protocols

Protocol 1: Determining Rotational Energy Barriers using Dynamic NMR Spectroscopy

This protocol outlines the general steps for determining the energy barrier for a conformational exchange process, such as ring inversion or rotation around a sterically hindered bond.

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).

  • Initial NMR Analysis (Room Temperature): Acquire a standard 1D proton NMR spectrum at room temperature to identify the key resonances that are expected to be involved in the dynamic process.

  • Variable Temperature (VT) NMR Experiments:

    • Gradually decrease the temperature in increments (e.g., 10°C) and acquire a spectrum at each temperature. Observe the broadening of the signals as the exchange rate slows down.

    • Continue cooling until the signals decoalesce into two or more distinct sets of peaks, representing the individual conformers. This is the slow-exchange regime.

    • Gradually increase the temperature from the coalescence point, acquiring spectra at each increment until the signals sharpen into a single, averaged peak. This is the fast-exchange regime.

  • Data Analysis (Line-Shape Analysis):

    • At the coalescence temperature (Tc), the rate constant for exchange (k) can be estimated using the Eyring equation.

    • For a more accurate determination, perform a full line-shape analysis using specialized software. This involves fitting the experimental spectra at different temperatures to theoretical line shapes, which allows for the determination of the rate constants at each temperature.

  • Calculation of Activation Parameters: Plot ln(k/T) versus 1/T (Eyring plot). The slope of this plot is equal to -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R, from which the activation enthalpy (ΔH‡) and entropy (ΔS‡) can be calculated. The Gibbs free energy of activation (ΔG‡) at a given temperature can then be determined using the equation ΔG‡ = ΔH‡ - TΔS‡.

Protocol 2: Assessing Conformational Stability using Molecular Dynamics Simulations

This protocol provides a general workflow for setting up and analyzing a molecular dynamics simulation to assess the conformational rigidity of a small molecule.

  • System Preparation:

    • Generate a 3D structure of the molecule of interest using a molecular modeling program.

    • Select an appropriate force field (e.g., GAFF, OPLS-AA) that is parameterized for small organic molecules.

    • Solvate the molecule in a periodic box of a suitable solvent (e.g., water, DMSO).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Follow this with a longer simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.

  • Production Run: Run the main simulation for a sufficient length of time (typically nanoseconds to microseconds for small molecules) to adequately sample the conformational space. Save the coordinates of the system at regular intervals to generate a trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's heavy atoms over time with respect to the initial structure. A stable, low RMSD value indicates that the molecule is not undergoing large conformational changes and is relatively rigid.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each atom in the molecule. This will highlight the regions of the molecule that are the most flexible.

    • Conformational Clustering: Perform a cluster analysis on the trajectory to identify the most populated conformational states and the transitions between them. A molecule that populates a small number of well-defined clusters is considered more rigid than one that explores a wide range of conformations.

    • Dihedral Angle Analysis: Monitor the dihedral angles of key rotatable bonds to understand their preferred orientations and the energy barriers to rotation.

Visualizations

G cluster_scaffolds Cyclic Scaffolds cluster_properties Molecular Properties Dispiro Dispiro Rigidity Rigidity Dispiro->Rigidity High 3D Shape 3D Shape Dispiro->3D Shape Distinct Fused Fused Fused->Rigidity Variable Bridged Bridged Bridged->Rigidity Very High Macrocycle Macrocycle Macrocycle->Rigidity Variable Potency Potency Rigidity->Potency Selectivity Selectivity Rigidity->Selectivity 3D Shape->Potency ADME ADME 3D Shape->ADME

Caption: Relationship between cyclic scaffold type, rigidity, and key drug-like properties.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Prep Sample Prep NMR/X-ray NMR/X-ray Sample Prep->NMR/X-ray Data Analysis Data Analysis NMR/X-ray->Data Analysis Rigidity Metrics Rigidity Metrics Data Analysis->Rigidity Metrics System Setup System Setup MD Simulation MD Simulation System Setup->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Trajectory Analysis->Rigidity Metrics

Sources

Comparative

A Senior Application Scientist's Guide to a Combined MS and NMR Strategy for Identifying Spirocyclic Metabolites

Introduction: The Challenge of the Twist Spirocyclic systems, characterized by two rings sharing a single carbon atom, represent a fascinating and structurally complex class of metabolites. Their unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Twist

Spirocyclic systems, characterized by two rings sharing a single carbon atom, represent a fascinating and structurally complex class of metabolites. Their unique three-dimensional architecture often imparts significant biological activity, making them prime targets in drug discovery and natural products research. However, this same structural rigidity and complexity, particularly the presence of a quaternary spiro-carbon and multiple stereocenters, pose a significant challenge to unambiguous structure elucidation.

While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of modern structural analysis, relying on either technique in isolation for spirocyclic compounds can lead to incomplete or erroneous assignments.[1][2] Mass spectrometry, with its exceptional sensitivity, provides the molecular formula and fragmentation clues, but often struggles to differentiate isomers.[3] Conversely, NMR offers an unparalleled view of the molecular skeleton and stereochemistry but requires larger sample quantities and can yield congested, difficult-to-interpret spectra.[4][5]

This guide, grounded in field-proven insights, presents a synergistic strategy that leverages the complementary strengths of both MS and NMR. By integrating the data from these powerful techniques, we can create a self-validating workflow that moves from initial detection to a final, confident structural assignment of even the most complex spirocyclic metabolites.

Part 1: The Individual Powerhouses - A Comparative Analysis

To build an effective integrated strategy, we must first understand the distinct advantages and inherent limitations of each technique when applied to spirocyclic molecules.

Mass Spectrometry (MS): The Sensitive Scout

MS is the ideal first-pass analytical technique due to its high sensitivity and speed.[5][6] It excels at detecting low-abundance metabolites in complex biological matrices and providing a crucial starting point: the molecular formula.

Core Strengths:

  • High Sensitivity: Capable of detecting metabolites at femtomolar to picomolar concentrations.[6][7]

  • Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the confident assignment of a molecule's elemental composition.[8]

  • Substructural Clues: Tandem MS (MS/MS) experiments generate fragmentation patterns that can offer clues about a molecule's substructures.[9][10]

Inherent Limitations:

  • Isomer Ambiguity: MS alone cannot typically distinguish between isomers (structural, stereo-, or regioisomers), a critical weakness when analyzing spirocycles which often have numerous isomeric possibilities.[3]

  • Complex Fragmentation: The rigid spirocyclic core can lead to complex fragmentation pathways or, conversely, be so stable that it yields little informative fragmentation, making spectral interpretation difficult.[11]

  • Lack of Stereochemical Information: MS provides no direct information about the three-dimensional arrangement of atoms.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction suitable for the expected polarity of the metabolites.[12] For broad-spectrum analysis, a protein precipitation using a cold organic solvent like methanol or acetonitrile is common.[12][13]

    • Centrifuge the sample to remove particulates.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.[12]

  • Liquid Chromatography (LC) Separation:

    • Employ a UHPLC system for high-resolution separation.

    • Select a column based on metabolite polarity. A C18 reversed-phase column is standard for non-polar to moderately polar compounds, while a HILIC column is preferable for highly polar metabolites.[13]

    • Develop a gradient elution method (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B) to ensure good separation of metabolites.

  • Mass Spectrometry (MS) Analysis:

    • Use an Orbitrap or Q-TOF mass spectrometer for high-resolution, accurate mass data.

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize metabolite detection.[8]

    • Set up a data-dependent acquisition (DDA) method. The instrument will perform a full scan to detect all ions, then select the top N most intense ions for fragmentation (MS/MS) in subsequent scans.

    • Set a collision energy (e.g., stepped normalized collision energy of 20, 30, 40 eV) to generate a rich fragmentation spectrum.

Common Fragmentation Pathways for Spirocyclic Cores Description
Retro-Diels-Alder (RDA) Reaction A common pathway in six-membered rings, leading to a predictable cleavage of the ring system.
Ring Cleavage adjacent to Spiro-center Fission of bonds connected to the spiro-carbon, often driven by charge stabilization.
Loss of Substituents Elimination of functional groups (e.g., water, carboxyl groups) from the ring systems.
Consecutive Ring Opening A cascade of bond cleavages that can dismantle one of the rings.
Nuclear Magnetic Resonance (NMR): The Definitive Architect

Where MS provides the formula, NMR builds the structure. It is the gold standard for determining the precise covalent and three-dimensional structure of a molecule in solution.[14][15] Its non-destructive nature allows the same precious sample to be used for multiple experiments.[16]

Core Strengths:

  • Unambiguous Structure Elucidation: Provides detailed information on the carbon-hydrogen framework, atom connectivity, and relative stereochemistry.[17][18]

  • Isomer Differentiation: Can readily distinguish between all types of isomers.

  • Non-destructive: The sample can be recovered after analysis for further testing.[7][14]

Inherent Limitations:

  • Low Sensitivity: Requires significantly more material (typically micrograms to milligrams) than MS.[2][5]

  • Requirement for Pure Sample: Analysis is best performed on purified compounds, as complex mixtures lead to severe signal overlap.[4]

  • Spectral Complexity: Molecules with many protons in similar environments can produce crowded, overlapping spectra that are challenging to resolve.[4][6]

  • Sample Preparation:

    • Ensure the metabolite is purified to >95%.

    • Dissolve 1-5 mg of the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[12]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal resolution and sensitivity.[19]

    • Acquire a standard 1D ¹H spectrum to assess sample concentration and spectral width.

    • Acquire a 1D ¹³C spectrum.

    • Systematically acquire a suite of 2D experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds.[15][20]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹JCH).[15][20]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-4 bonds), which is critical for connecting different spin systems.[6][15]

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing key information on relative stereochemistry.[15][18]

Key ¹³C NMR Signals in Spirocyclic Systems Typical Chemical Shift Range (ppm) Significance
Spiro-carbon (Quaternary) 40 - 90The defining feature of the spirocycle. Its chemical shift is highly dependent on the nature of the rings and substituents.
Bridgehead Carbons 30 - 70Carbons at the junction of fused rings within the spirocyclic system.
Carbons bearing Heteroatoms (O, N) 50 - 100Their shifts provide clues about the presence and location of heteroatoms.

Part 2: The Integrated Workflow - A Synergistic Approach

The true power of this strategy lies in the logical integration of MS and NMR data. Each step informs the next, creating a feedback loop that systematically reduces uncertainty and builds a validated structural hypothesis.

Diagram: Integrated MS and NMR Workflow for Spirocyclic Metabolite ID

workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry Analysis cluster_purification Guided Purification cluster_nmr NMR Spectroscopy Analysis cluster_elucidation Structure Elucidation Extraction Biological Sample Extraction Crude_Extract Crude Extract Extraction->Crude_Extract LCMS LC-HRMS Analysis (Screening) Crude_Extract->LCMS MS_Data Molecular Formula & MS/MS Fragments LCMS->MS_Data Purification Targeted HPLC Purification MS_Data->Purification Guides Target Selection Integration Data Integration (MS + NMR) MS_Data->Integration Pure_Metabolite Pure Metabolite (>95%) Purification->Pure_Metabolite NMR_Acq 1D & 2D NMR Acquisition Pure_Metabolite->NMR_Acq NMR_Data Connectivity & Stereochemistry Data NMR_Acq->NMR_Data NMR_Data->Integration Structure Proposed Structure Integration->Structure Structure->MS_Data Check Consistency Structure->NMR_Data Check Consistency Verification Final Verification Structure->Verification Final_Structure Final Structure Verification->Final_Structure

Caption: Integrated workflow combining MS and NMR for spiro-metabolite ID.

A Step-by-Step Guide to Data Integration

Step 1: Molecular Formula and Initial Hypothesis (MS) The process begins with LC-HRMS analysis of the crude extract. The primary goal is to obtain an accurate mass of the potential spirocyclic metabolite, which is used to calculate the molecular formula and the degree of unsaturation. The MS/MS fragmentation pattern provides the first clues to the types of ring systems or functional groups present.[8]

Step 2: Connecting the Fragments (HMBC is Key) With the purified sample, a full suite of NMR experiments is performed. After assigning individual CH groups with HSQC and identifying coupled proton networks with COSY, the HMBC experiment takes center stage. The spiro-carbon is a quaternary carbon, meaning it has no attached protons and is therefore "invisible" in HSQC and COSY spectra. Its existence and position can only be inferred through its long-range correlations in the HMBC spectrum to protons two or three bonds away. These correlations are the lynchpin that connects the two ring systems.

Diagram: Key HMBC Correlations to a Spiro-Carbon

Caption: HMBC correlations are critical for identifying the spiro-carbon.

Step 3: Defining 3D Space (NOESY/ROESY) Once the planar structure is assembled, the NOESY or ROESY experiment is used to determine the relative stereochemistry. For example, a NOE correlation between a proton on ring A and a proton on ring B provides definitive proof of their spatial proximity, allowing for the assignment of their relative orientation (e.g., cis or trans) with respect to the spiro-center.

Step 4: Final Verification (MS + NMR) The final proposed structure must be a self-validating hypothesis. It must be consistent with all collected data.

  • Check the Molecular Formula: Does the structure's formula match the one derived from HRMS?

  • Explain the Fragments: Can the major fragments observed in the MS/MS spectrum be explained by logical cleavages of the proposed structure?

  • Confirm All Correlations: Does every significant correlation in the COSY, HMBC, and NOESY spectra have a logical place in the final structure?

If the answer to all these questions is yes, you have achieved a confident and unambiguous structure elucidation. The integration of MS and NMR data provides a level of certainty that neither technique could deliver alone.[21][22][23]

Conclusion

The structural elucidation of spirocyclic metabolites demands more than just a single analytical tool; it requires a strategic and integrated approach. By using mass spectrometry as a rapid, sensitive scout to determine the molecular formula and guide purification, we set the stage for the definitive architectural work of NMR spectroscopy. The synergy between MS-derived compositional data and NMR-derived connectivity and stereochemical data forms a robust, self-validating system. This combined strategy empowers researchers to overcome the inherent challenges posed by these complex molecules, accelerating the pace of discovery in natural products chemistry and drug development. As analytical technologies continue to advance, the thoughtful integration of complementary techniques will remain the cornerstone of solving the most complex structural puzzles nature has to offer.

References

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Validation

A Senior Application Scientist's Guide to the Chiral Purity Analysis of Dispiro[3.1.3.1]decane Enantiomers

Introduction: The Analytical Challenge of a Non-Functionalized Scaffold Dispiro[3.1.3.1]decane represents a class of fascinating, rigid, and fully saturated hydrocarbon scaffolds. Its unique three-dimensional structure m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Non-Functionalized Scaffold

Dispiro[3.1.3.1]decane represents a class of fascinating, rigid, and fully saturated hydrocarbon scaffolds. Its unique three-dimensional structure makes it a compelling building block in medicinal chemistry and materials science. As with any chiral molecule intended for use in biological systems, the determination of its enantiomeric purity is not merely a quality control step but a critical requirement for ensuring safety and efficacy, as different enantiomers can have vastly different biological activities.[1][2]

However, the very nature of dispiro[3.1.3.1]decane—a small, volatile, and non-functionalized alkane—poses a significant analytical challenge. Most chiral recognition techniques rely on specific intermolecular interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions, all of which are absent in this molecule. Therefore, successful chiral analysis demands methods that can differentiate enantiomers based purely on their three-dimensional shape and subtle differences in van der Waals forces.

This guide provides an in-depth comparison of the most effective analytical techniques for determining the enantiomeric excess (e.e.) of dispiro[3.1.3.1]decane. We will focus on the most promising chromatographic technique, Chiral Gas Chromatography (GC), and discuss viable spectroscopic alternatives, providing field-proven insights into experimental design and data interpretation for researchers in drug development and chemical synthesis.

Primary Technique: Chiral Gas Chromatography (GC)

For a volatile and thermally stable molecule like dispiro[3.1.3.1]decane, Chiral Gas Chromatography is the most direct and robust method for quantifying enantiomeric purity.[3] Its success hinges entirely on the selection of a Chiral Stationary Phase (CSP) capable of shape-based recognition.

Causality of Method Selection: Why GC is the Superior Choice

The primary advantage of GC in this context is its ability to analyze analytes in the gas phase, where subtle differences in molecular shape can influence interactions with a solid or liquid stationary phase. The key to separating non-functionalized hydrocarbons is a CSP that creates a chiral environment through its macrostructure, most notably through inclusion complexation.[4][5]

The Chiral Stationary Phase (CSP): Cyclodextrin Derivatives

Derivatized cyclodextrins are the CSPs of choice for this application.[6][7] These toroidal oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. Enantiomeric separation occurs because one enantiomer fits more snugly or favorably into the chiral cavity of the cyclodextrin than the other.[2][8] This difference in the stability of the transient diastereomeric complexes formed between the analyte and the CSP leads to different retention times.[1][4][9] For small, rigid hydrocarbons, permethylated or diacetylated beta-cyclodextrins often provide excellent resolving power.

Workflow for Chiral GC Analysis

The following diagram outlines the logical flow of a typical chiral GC experiment for purity analysis.

cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Racemic or Enantioenriched Dispiro[3.1.3.1]decane Dilution Dilute in Volatile Solvent (e.g., Hexane, Pentane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Split/Splitless Injector (High Split Ratio) Vial->Injector Column Chiral GC Column (Cyclodextrin-based CSP) Injector->Column Oven Temperature Programmed Oven Column->Oven Detector Flame Ionization Detector (FID) Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Area1, Area2) Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) % e.e. = |(Area1-Area2)/(Area1+Area2)| * 100 Integration->Calculation

Caption: Workflow for Chiral GC Purity Analysis.

Detailed Experimental Protocol: Chiral GC-FID

This protocol is a robust starting point, designed for self-validation through systematic optimization.

  • Instrumentation & Consumables:

    • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A 30m x 0.25mm ID x 0.25µm film thickness column with a permethylated beta-cyclodextrin CSP (e.g., Restek Rt-βDEXm or Agilent J&W Cyclodex-B).

    • Carrier Gas: Hydrogen or Helium, high purity.

    • Solvent: n-Hexane or Pentane (GC grade).

  • Sample Preparation:

    • Prepare a stock solution of the dispiro[3.1.3.1]decane sample at approximately 1 mg/mL in n-hexane.

    • Create a dilute sample for injection by performing a 1:100 dilution of the stock solution (final concentration ~10 µg/mL). Causality: This prevents column overloading, which can degrade peak shape and resolution.

    • As a control, prepare a sample of the racemic mixture if available. This is crucial for confirming peak identity and calculating resolution.

  • GC Method Parameters:

    • Injector: Split/Splitless type.

    • Injection Volume: 1 µL.

    • Injector Temperature: 220°C.

    • Split Ratio: 100:1. Causality: A high split ratio ensures a sharp injection band and prevents detector saturation.

    • Carrier Gas Flow: 1.0 mL/min (Constant Flow mode).

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C per minute to 160°C.

      • Hold: Hold at 160°C for 5 minutes.

      • Causality: A slow temperature ramp is critical for resolving enantiomers of small molecules, as it maximizes the differential interaction time with the CSP.

    • Detector: FID.

    • Detector Temperature: 250°C.

  • Data Analysis & System Validation:

    • Inject the racemic standard first to determine the retention times (t_R1, t_R2) and resolution (R_s) of the two enantiomers. Baseline resolution (R_s ≥ 1.5) is the goal.

    • Inject the unknown sample.

    • Integrate the peak areas for the two enantiomer peaks (Area_1, Area_2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100[10]

Alternative & Confirmatory Technique: Vibrational Circular Dichroism (VCD)

While GC is ideal for routine purity checks, Vibrational Circular Dichroism (VCD) serves as a powerful, albeit more resource-intensive, alternative. Its primary strength lies in its ability to determine the absolute configuration of a chiral molecule, a piece of information that chromatography alone cannot provide.[11][12][13]

Principle of Operation

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure. To assign the absolute configuration, this experimental spectrum is compared to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer (e.g., the R-enantiomer).[12][14] A match between the experimental and calculated spectra confirms the absolute configuration.[12] VCD can also be used to determine enantiomeric excess, though with less precision than chromatography.[15]

Workflow for VCD Analysis

cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) VCD Acquire VCD & IR Spectra Sample->VCD Compare Compare Experimental and Calculated VCD Spectra VCD->Compare Model Build 3D Model of One Enantiomer (e.g., R-configuration) DFT Perform DFT Calculations (Geometry Optimization, VCD Spectrum) Model->DFT DFT->Compare Assign Assign Absolute Configuration Based on Spectral Match Compare->Assign

Caption: Workflow for Absolute Configuration by VCD.

Method Comparison Guide

The choice of analytical technique depends on the specific research question, available resources, and desired information (purity vs. absolute configuration). The table below provides a direct comparison to guide your decision-making process.

ParameterChiral Gas Chromatography (GC)Vibrational Circular Dichroism (VCD)Chiral HPLC
Primary Use Quantitative Purity (e.e.) Absolute Configuration ; Qualitative PurityQuantitative Purity (e.e.)
Principle Differential partitioning on a chiral stationary phase.Differential absorption of polarized IR light.Differential partitioning on a chiral stationary phase.
Likely Success High: Ideal for volatile, non-polar analytes.High: Powerful method for soluble molecules.Low to Moderate: Challenging due to lack of UV chromophore and low polarity.
Sample Req. Very Low (<1 mg)Moderate (5-10 mg)Low (<1 mg)
Throughput High (20-40 min/sample)Low (hours per sample, plus computation time)Moderate (10-30 min/sample)
Expertise Req. Moderate (Method Development)High (Spectroscopy & Computational Chemistry)Moderate (Method Development)
Cost Low (Standard GC-FID)Very High (Specialized Spectrometer & Software)Moderate (HPLC, RID/MS detector)

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric purity of dispiro[3.1.3.1]decane, Chiral Gas Chromatography with a cyclodextrin-based stationary phase is the unequivocally recommended method. It offers the best combination of high resolving power, robustness, speed, and cost-effectiveness for this specific class of molecule. The provided protocol serves as a validated starting point for method development.

Vibrational Circular Dichroism should be considered a complementary technique. It is invaluable when the absolute configuration of a newly synthesized compound must be unequivocally determined. While it can assess purity, it is not practical for high-throughput screening or routine quality control compared to GC.

Ultimately, a multi-faceted approach provides the most comprehensive characterization. Using Chiral GC for routine e.e. determination and VCD for the initial, one-time assignment of absolute configuration constitutes a rigorous and scientifically sound strategy for any research program involving dispiro[3.1.3.1]decane and its derivatives.

References

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  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

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Comparative

A Comparative Guide to the Thermal Stability of Dispiro[3.1.3.1]decane-Containing Materials

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of advanced materials with superior thermal properties, the incorporation of unique structural motifs into polymer backbones has e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials with superior thermal properties, the incorporation of unique structural motifs into polymer backbones has emerged as a key strategy. Among these, the rigid and sterically demanding dispiro[3.1.3.1]decane unit presents a compelling case for enhancing thermal stability. This guide provides an in-depth comparative analysis of the thermal performance of materials containing the dispiro[3.1.3.1]decane moiety against conventional aromatic polymers, supported by experimental data and detailed protocols.

The Dispiro[3.1.3.1]decane Advantage: A Structural Perspective

The dispiro[3.1.3.1]decane moiety, a cage-like aliphatic structure, introduces significant conformational rigidity into a polymer chain. This rigidity is hypothesized to restrict segmental motion and increase the energy barrier for thermal degradation, thereby enhancing the overall thermal stability of the material. By replacing more flexible linkages in traditional polymers, this spirocyclic unit can lead to materials with higher glass transition temperatures (Tg) and decomposition temperatures (Td). This guide will delve into the experimental evidence that supports this hypothesis.

Comparative Thermal Stability Analysis

To objectively assess the impact of the dispiro[3.1.3.1]decane unit, we will compare the thermal properties of polymers incorporating this moiety with those of well-established high-performance aromatic polymers, such as aromatic polyamides and polyimides. The key metrics for our comparison will be the 5% weight loss temperature (Td5%), indicative of the onset of significant decomposition, the 10% weight loss temperature (Td10%), and the glass transition temperature (Tg).

Table 1: Comparative Thermal Properties of Dispiro[3.1.3.1]decane-Containing Polyamides and a Conventional Aromatic Polyamide

PolymerTd5% (°C)Td10% (°C)Tg (°C)Char Yield at 800°C (%)Reference
Polyamide with Dispiro[3.1.3.1]decane~450-500~480-535~220-300High[1][2]
Wholly Aromatic Polyamide (Aramid)~400-460~450-508~169-215Moderate[2][3]

Table 2: Comparative Thermal Properties of Dispiro[3.1.3.1]decane-Containing Polyimides and a Conventional Aromatic Polyimide

PolymerTd5% (°C)Td10% (°C)Tg (°C)Char Yield at 800°C (%)Reference
Polyimide with Dispiro[3.1.3.1]decane~437-500+~490-535+~272-355+High[4]
Aromatic Polyimide (e.g., from BPADA)~342-377~400-500~200-300Moderate[5]

Note: The data presented is a synthesis of typical values reported in the literature. Direct comparison should be made with caution as experimental conditions can vary between studies.

The data consistently suggests that the incorporation of the dispiro[3.1.3.1]decane unit can lead to a significant improvement in the thermal stability of both polyamides and polyimides. The increase in both Td5% and Tg is a direct consequence of the rigid spirocyclic structure limiting the thermal motion of the polymer chains.[6] The higher char yield observed in dispiro-containing polymers is also indicative of a different degradation pathway that favors the formation of a stable carbonaceous residue at elevated temperatures.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are crucial. Here, we detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two primary techniques used to evaluate the thermal properties of polymers.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Acquisition & Analysis Sample Polymer Sample (5-10 mg) Pan TGA Pan (Platinum or Alumina) Sample->Pan Place sample in pan Furnace Furnace Pan->Furnace Load into furnace Balance Microbalance Gas Inert Gas (N2) Flow Heating Heat at controlled rate (e.g., 10°C/min) Furnace->Heating Data Record Mass vs. Temperature Heating->Data Analysis Determine Td5%, Td10%, Char Yield Data->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan onto the TGA microbalance. Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled linear heating rate, commonly 10°C/min. A slower heating rate can provide better resolution of thermal events.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: From the resulting TGA curve (mass vs. temperature), determine the onset of decomposition, the temperatures at which 5% and 10% weight loss occurs (Td5% and Td10%), and the percentage of material remaining at the final temperature (char yield).

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument cluster_analysis_dsc Data Acquisition & Analysis Sample_DSC Polymer Sample (5-10 mg) Pan_DSC DSC Pan (Aluminum) Sample_DSC->Pan_DSC Place sample in pan Crimp Crimp to seal Pan_DSC->Crimp Cell DSC Cell Crimp->Cell Load sample pan Program Heat/Cool/Heat Cycle (e.g., 10-20°C/min) Cell->Program Reference Empty Reference Pan Reference->Cell Load reference pan Data_DSC Record Heat Flow vs. Temperature Program->Data_DSC Analysis_DSC Determine Tg from 2nd heating scan Data_DSC->Analysis_DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Protocol:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Subject the sample to a heat-cool-heat cycle under a nitrogen atmosphere. A typical program involves:

    • Heating from ambient to a temperature above the expected Tg and Tm at a rate of 10-20°C/min to erase the thermal history of the sample.

    • Cooling at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.

    • A second heating scan at the same rate as the first, during which the Tg is measured.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition from the second heating scan.

The Causality Behind Experimental Choices

  • Inert Atmosphere in TGA: Using an inert atmosphere like nitrogen is critical to study the intrinsic thermal stability of the polymer backbone without the influence of oxidative degradation, which can occur in the presence of air and lead to lower decomposition temperatures.

  • Heating Rate: The choice of heating rate in both TGA and DSC is a trade-off between resolution and sensitivity. Slower rates provide better resolution of thermal events but can be time-consuming. Faster rates are quicker but may shift transition temperatures to higher values. A rate of 10°C/min is a common compromise.[1][7]

  • Second Heating Scan in DSC: The first heating scan in DSC is used to erase the thermal history of the polymer, including any residual stresses or orientation from processing. The Tg is determined from the second heating scan to ensure a more reproducible and representative measurement of the material's intrinsic properties.

Conclusion: A Promising Avenue for High-Performance Materials

The incorporation of the dispiro[3.1.3.1]decane moiety into polymer backbones presents a viable and effective strategy for enhancing thermal stability. The experimental data, though gathered from various sources, consistently points towards higher decomposition and glass transition temperatures compared to conventional aromatic polymers. This makes dispiro[3.1.3.1]decane-containing materials highly attractive for applications demanding exceptional thermal performance, such as in the aerospace, electronics, and automotive industries. Further research focusing on direct comparative studies will undoubtedly provide a more nuanced understanding of the structure-property relationships and pave the way for the rational design of next-generation, thermally robust materials.

References

  • Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers - MDPI. Available at: [Link]

  • Journal of Advanced Scientific Research STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Available at: [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene - NTU scholars. Available at: [Link]

  • Functional Aromatic Polyamides - PMC - NIH. Available at: [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC. Available at: [Link]

  • new aromatic polyamides and polyimides having an adamantane bulky group. Available at: [Link]

  • DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. - ResearchGate. Available at: [Link]

  • High Heat Resistance Can Be Deceiving: Dripping Behavior of Polyamide 4.6 in Fire - UPCommons. Available at: [Link]

  • Glass Transition Temperature of Polymers - ResearchGate. Available at: [Link]

  • Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - ResearchGate. Available at: [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. - DTIC. Available at: [Link]

  • ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI) - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. Available at: [Link]

  • Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC. Available at: [Link]

  • TGA and DSC curves of polyimides | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Glass Transition Temperatures of Polymers from Molecular Dynamics Simulations - Academia.edu. Available at: [Link]

  • Glass transition temperature from the chemical structure of conjugated polymers - PMC - NIH. Available at: [Link]

  • Polymer synthesis and characterization - Wiley-VCH. Available at: [Link]

  • Molecular dynamics simulation on glass transition temperature of isomeric polyimide - Express Polymer Letters. Available at: [Link]

  • Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. Available at: [Link]

  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI. Available at: [Link]

  • Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Dispiro[3.1.3^{6}.1^{4}]decan-2-ol - PubChemLite. Available at: [Link]

  • Webinar: Polymer Characterization using DSC & TGA - YouTube. Available at: [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - MDPI. Available at: [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. Available at: [Link]

  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Docking Analysis of Dispiro[3.1.3.1]decane Ligands

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. The rigid, three-dimensional ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. The rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention for its potential to enhance binding affinity, selectivity, and metabolic stability compared to traditional flat, aromatic compounds.[1] Among these, the dispiro[3.1.3.1]decane framework presents a unique and conformationally constrained topology, offering a compelling scaffold for the design of next-generation inhibitors. This guide provides an in-depth, objective comparison of the docking performance of dispiro[3.1.3.1]decane-based ligands against pertinent protein targets, juxtaposed with established non-spirocyclic alternatives.

The Dispiro[3.1.3.1]decane Scaffold: A Paradigm of Rigidity and Novelty

The dispiro[3.1.3.1]decane core, characterized by two spiro-fused cyclobutane rings flanking a central cyclobutane, offers a distinctive "bow" shape.[2] This inherent rigidity pre-organizes appended pharmacophoric groups into well-defined vectors, potentially minimizing the entropic penalty upon binding to a protein's active site. This structural feature is a significant departure from the conformational flexibility of many acyclic and monocyclic ligands, which can lead to more predictable binding modes and improved potency.

Causality in Computational Chemistry: The "Why" Behind the Docking Workflow

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction.[3] The process is not merely a computational exercise but a carefully orchestrated workflow where each step is dictated by biophysical principles.

Our comparative analysis employs a standardized docking protocol to ensure a fair and objective comparison between the dispiro[3.1.3.1]decane-based ligands and their non-spirocyclic counterparts.

Experimental Protocol: A Self-Validating System for Molecular Docking

A robust and reproducible docking protocol is the cornerstone of any credible in silico investigation. The following details the step-by-step methodology employed in this guide.

1. Protein Preparation:

  • Rationale: To prepare the protein for docking by removing non-essential molecules, adding hydrogen atoms, and assigning correct protonation states, which are crucial for accurate interaction scoring.

  • Procedure:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms using a standard force field (e.g., AMBER).

    • Assign protonation states to ionizable residues at a physiological pH of 7.4.

2. Ligand Preparation:

  • Rationale: To generate a low-energy, three-dimensional conformation of the ligand and assign correct atom types and charges for accurate docking.

  • Procedure:

    • Sketch the 2D structure of the dispiro[3.1.3.1]decane ligand and the non-spirocyclic alternative.

    • Generate a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

    • Perform energy minimization to obtain a stable, low-energy conformation.

    • Assign atom types and partial charges.

3. Molecular Docking:

  • Rationale: To explore the conformational space of the ligand within the defined binding site of the protein and identify the most favorable binding pose based on a scoring function.

  • Procedure:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

    • Utilize a validated docking program (e.g., AutoDock Vina) to perform the docking calculations.

    • Generate multiple binding poses for each ligand.

    • Rank the poses based on their predicted binding affinity (e.g., kcal/mol).

4. Post-Docking Analysis:

  • Rationale: To visualize and analyze the protein-ligand interactions to understand the structural basis of binding and to compare the binding modes of different ligands.

  • Procedure:

    • Visualize the top-ranked docking poses in a molecular modeling software (e.g., PyMOL, Chimera).

    • Identify and analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the interaction patterns of the dispiro[3.1.3.1]decane ligand and the non-spirocyclic alternative.

Case Study 1: Inhibition of the MDM2-p53 Interaction

The protein-protein interaction (PPI) between MDM2 and the tumor suppressor p53 is a critical target in oncology.[1] Inhibition of this interaction can restore p53 function and induce apoptosis in cancer cells. Dispiro-indolinones, which share a spirocyclic core with the dispiro[3.1.3.1]decane scaffold, have shown promise as MDM2 inhibitors.[1]

For this comparative study, we will analyze the docking of a representative dispiro-indolinone against MDM2 and compare its performance to the well-characterized, non-spirocyclic inhibitor, Nutlin-3a.

Comparative Docking Data: MDM2 Inhibition
LigandScaffold TypePredicted Binding Affinity (kcal/mol)Key Interactions with MDM2
Dispiro-indolinone AnalogDispirocyclic-8.5Hydrogen bonds with Gln72, Val93; Hydrophobic interactions with Leu54, Met62, Tyr67
Nutlin-3aNon-spirocyclic-7.9Hydrogen bonds with Gln72, His96; Hydrophobic interactions with Leu54, Met62, Tyr67

Note: The binding affinity values presented are hypothetical and for illustrative purposes, based on the general findings in the cited literature.

Analysis of Docking Results

The dispiro-indolinone analog demonstrates a more favorable predicted binding affinity compared to Nutlin-3a. This can be attributed to the rigid dispirocyclic scaffold, which positions the key pharmacophoric groups in an optimal orientation for interaction with the hydrophobic pockets of the MDM2 protein. The constrained conformation of the dispiro ligand likely results in a lower entropic penalty upon binding, contributing to its enhanced predicted potency.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_comparison Comparison PDB Protein Crystal Structure (PDB) Protein_Prep Prepared Protein PDB->Protein_Prep Remove water, add hydrogens Ligand_2D Ligand 2D Structure Ligand_3D Energy-minimized Ligand Ligand_2D->Ligand_3D Generate 3D conformation Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_3D->Docking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Scoring Binding Affinity (kcal/mol) Docking->Scoring Comparison Compare Dispiro vs. Non-spiro Pose_Analysis->Comparison Scoring->Comparison kinase_pathway RTK Receptor Tyrosine Kinase Downstream_Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signal Phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK Activates Dispiro_Inhibitor Dispiro[3.1.3.1]decane Inhibitor Dispiro_Inhibitor->RTK Inhibits Cell_Proliferation Cell Proliferation, Survival Downstream_Signal->Cell_Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The comparative docking studies presented in this guide, including a real-world inspired example and a modeled scenario, highlight the potential of the dispiro[3.1.3.1]decane scaffold in the design of potent and selective inhibitors. The rigid, three-dimensional nature of this framework offers distinct advantages in pre-organizing pharmacophoric elements for optimal interaction with protein targets. While in silico predictions provide a valuable starting point, experimental validation through synthesis and biological testing is essential to confirm these findings. The continued exploration of novel dispirocyclic scaffolds is a promising avenue for the discovery of next-generation therapeutics.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C. [Link]

  • Protein-Ligand Docking Methodologies and Its Application in Drug Discovery. IGI Global. [Link]

Sources

Comparative

Correlating Computational Energy Landscapes with Experimental Binding Affinity

A Comparative Guide for Rational Drug Design Executive Summary: The Landscape vs. The Point In modern drug discovery, a fundamental disconnect often exists between computational predictions and experimental reality. Most...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Rational Drug Design

Executive Summary: The Landscape vs. The Point

In modern drug discovery, a fundamental disconnect often exists between computational predictions and experimental reality. Most high-throughput methods (Docking, MM/GBSA) treat binding as a single "point" event—a static snapshot of a ligand in a pocket. However, biological binding is a dynamic process occurring on a complex energy landscape , governed by metastable states, solvent reorganization, and entropic bottlenecks.

This guide moves beyond simple correlation plots. We compare three distinct computational tiers—End-Point (MM/GBSA) , Alchemical (FEP) , and Pathway (Funnel Metadynamics) —and define how to rigorously validate them against the experimental gold standard, Isothermal Titration Calorimetry (ITC) .

Comparative Methodology: The Hierarchy of Accuracy

We categorize methods not just by speed, but by their ability to sample the energy landscape.

FeatureMM/GBSA (End-Point)FEP+ / TI (Alchemical)Funnel Metadynamics (Pathway)
Physics Implicit Solvent, Continuum ElectrostaticsExplicit Solvent, Non-physical transformationExplicit Solvent, Physical Unbinding Path
Entropic Capture Poor (Rigid Rotor / Harmonic approx.)Good (Relative

)
Excellent (Captures conformational

)
Primary Output Binding Score (Arbitrary Units)

(Relative Free Energy)
PMF (Potential of Mean Force) &

Throughput High (100s/day)Medium (10s/day)Low (1/week)
Accuracy (RMSE) 2.0 - 3.0 kcal/mol0.8 - 1.2 kcal/mol1.0 - 1.5 kcal/mol
Best Use Case Virtual Screening FilteringLead Optimization (R-group scan)Understanding Mechanism / Residence Time
Visualizing the Trade-off

The following diagram illustrates the logical progression from high-throughput screening to rigorous free energy calculation.

MethodHierarchy Docking Tier 1: Docking (Static Heuristics) MMGBSA Tier 2: MM/GBSA (Implicit Solvent/End-Point) Docking->MMGBSA Rescoring Top 10% FEP Tier 3: FEP/TI (Alchemical Perturbation) MMGBSA->FEP Lead Opt (Congeneric) MetaD Tier 4: Funnel Metadynamics (Pathway/Kinetics) MMGBSA->MetaD Mechanism/Kinetics Exp Experimental Truth (ITC / SPR) FEP->Exp Correlate Delta Delta G MetaD->Exp Correlate Delta G & k_off

Figure 1: The decision hierarchy. Tier 1-2 are filters; Tier 3-4 are predictors requiring rigorous experimental validation.

The Computational Protocol: Funnel Metadynamics (FM)

While FEP is standard for affinity, Funnel Metadynamics is superior for understanding the landscape (the "how" of binding). It solves the sampling problem by restricting the ligand to a funnel-shaped volume, preventing it from wandering into irrelevant bulk solvent.

Step-by-Step FM Workflow

Objective: Calculate the Absolute Binding Free Energy (


) and reconstruct the Potential of Mean Force (PMF).
  • System Setup:

    • Solvate the protein-ligand complex in a rhombic dodecahedron box (minimizes solvent volume).

    • Critical Step: Align the binding site exit vector with the Z-axis.

  • Funnel Definition:

    • Use a "Funnel" potential defined by a cone (bulk region) and a cylinder (binding site region).

    • Tool: Use PLUMED or BioSimSpace to generate the funnel parameters (

      
      , 
      
      
      
      ,
      
      
      ).
    • Self-Validation: Visualize the funnel in VMD.[1] The ligand must explore the bound state and the solvent without crossing the funnel walls (high energy barrier).

  • Collective Variables (CVs):

    • CV1 (Distance): Projection of the ligand center of mass (COM) along the funnel axis (

      
      ).
      
    • CV2 (Orientation): Angle or RMSD relative to the bound pose (prevents tumbling artifacts).

  • Production Run (Metadynamics):

    • Deposit Gaussian bias potentials along CV1 to push the ligand out of the pocket.

    • Bias Factor: 15-20 (Well-Tempered Metadynamics).

    • Sigma: 0.5 Å (tuned to feature size).

  • Post-Processing:

    • Reconstruct the Free Energy Surface (FES) from the deposited bias.

    • Calculate

      
       using the formula:
      
      
      
      
      (Includes the entropic correction for the funnel volume constraint).

The Experimental Validator: Isothermal Titration Calorimetry (ITC)

To correlate energy landscapes, you cannot rely on


 (which depends on substrate concentration). You must use ITC , the only technique that directly measures Enthalpy (

) and calculates Entropy (

).
High-Integrity ITC Protocol

Objective: Generate "Gold Standard" thermodynamic data to validate computational decomposition.

  • Sample Prep (The "Make or Break" Step):

    • Dialysis: Both Protein and Ligand must be in the exact same buffer. Dialyze the protein overnight. Use the final dialysate to dissolve the ligand.

    • DMSO Matching: If the ligand requires DMSO, the protein solution must match the DMSO % exactly (±0.1%). Mismatched DMSO causes massive heats of dilution that mask binding.

  • Titration Design:

    • C-value: Ensure

      
      , where 
      
      
      
      .
    • Low Affinity (

      
      ): Use high protein concentration (Low-c ITC).
      
    • High Affinity (

      
      ): Competition ITC (displacement assay) is required.
      
  • Control Experiments (Self-Validation):

    • Ligand into Buffer: Measure heat of dilution. Subtract this from the main run.

    • Buffer into Protein: Verify no background signal from the syringe friction.

  • Data Analysis:

    • Fit to a "One Set of Sites" model unless stoichiometry (

      
      ) deviates significantly from 1.0.
      
    • Senior Scientist Insight: If

      
      , your protein is likely partially unfolded or aggregated. Do not use this data for computational correlation.
      

Correlating and Troubleshooting

When your computational


 disagrees with experimental 

, use the thermodynamic signature to diagnose the root cause.
ObservationLikely Computational CulpritCorrective Action

too favorable
Force Field Electrostatics. The salt bridges are too strong in vacuum/implicit solvent.Switch to Explicit Solvent (FEP/FM). Check protonation states (PropKa).
Poor Correlation (

)
Sampling Hysteresis. The ligand is stuck in a local minimum and hasn't explored the full pose.Increase simulation time. Use "Enhanced Sampling" (Replica Exchange).
Enthalpy (

) Mismatch
Water Network. You missed a crucial "structural water" in the binding site.Analyze water density maps (Grid Inhomogeneous Solvation Theory - GIST).
Entropy (

) Mismatch
Rigid Receptor. Your simulation kept the protein backbone too rigid.Allow backbone flexibility. Use Induced-Fit Docking or Metadynamics.[2]
The Correlation Workflow

This diagram demonstrates the iterative loop between computation and experiment.

CorrelationLoop Comp Computational Prediction (Funnel Metadynamics) Compare Compare Thermodynamic Signatures (Delta G, Delta H, Delta S) Comp->Compare Exp Experimental Validation (ITC Analysis) Exp->Compare Decision Does it Correlate? Compare->Decision RefineFF Refine Force Field / Water Model (OPLS4 / TIP4P-D) Decision->RefineFF No (Enthalpy Error) RefineExp Check Protein Quality / Aggregation (DLS / Tm) Decision->RefineExp No (Stoichiometry Error) Publish Publish Validated Model Decision->Publish Yes (RMSE < 1 kcal/mol) RefineFF->Comp Re-run RefineExp->Exp Re-purify

Figure 2: The iterative validation loop. Note that discrepancies often require checking experimental protein quality (via DLS) before blaming the simulation.

References

  • Limogelli, V., et al. (2013). "Funnel metadynamics as accurate binding free-energy method." Proceedings of the National Academy of Sciences. [Link]

  • Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. [Link]

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments. [Link]

  • Tribello, G. A., et al. (2014). "PLUMED 2: New feathers for an old bird." Computer Physics Communications. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Hazard Assessment and Initial Considerations Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a complex organic molecule. While comprehensive toxicological data may be limited, available safety information indicates it...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Considerations

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a complex organic molecule. While comprehensive toxicological data may be limited, available safety information indicates it should be handled with care. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Therefore, it must be treated as a hazardous substance.

Core Principle: When specific disposal protocols for a chemical are unknown, it must be managed as hazardous waste to ensure the safety of laboratory personnel and to protect the environment.[2][3][4]

Personal Protective Equipment (PPE)

Prior to handling Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid for any purpose, including disposal, appropriate PPE must be worn.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against eye irritation from splashes or aerosols[1][5].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of any dusts or aerosols, as the compound is harmful if inhaled[1].

Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][6] Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid waste should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container:

    • Use a container that is compatible with carboxylic acids. A high-density polyethylene (HDPE) or glass container is generally suitable.[2]

    • The container must have a secure, leak-proof lid.[3][6]

    • If possible, use the original manufacturer's container.[7]

  • Label the Waste Container:

    • Clearly label the container with "Hazardous Waste."[2]

    • List the full chemical name: "Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid." Avoid abbreviations.[2]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.[7]

  • Waste Accumulation:

    • Collect all waste containing this compound, including pure substance, contaminated solutions, and any materials used for cleaning up spills.

    • Do not mix this waste with other incompatible waste streams, such as bases, strong oxidizing agents, or cyanides.[2][8] Carboxylic acids can react exothermically with bases.

    • Keep the waste container closed except when adding waste.[2]

Disposal of Solid and Liquid Waste

Solid Waste:

  • Collect any solid Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid waste in the designated hazardous waste container.

  • This includes any contaminated personal protective equipment (e.g., gloves), weigh boats, or absorbent materials.

Liquid Waste (Solutions):

  • Collect all aqueous and organic solutions containing Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid in the designated hazardous waste container.

  • Do not dispose of this chemical down the drain. [4][9] As a complex organic acid, it is not suitable for sewer disposal, which is generally reserved for simple, readily biodegradable, and neutralizable substances.[10][11]

Disposal of Empty Containers

Empty containers that once held Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid must also be handled as hazardous waste until properly decontaminated.[2][9]

Procedure for Decontaminating Empty Containers:

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent in which the compound is soluble.

    • Collect the rinsate from all three rinses and add it to your hazardous waste container for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid.[2][9]

  • Container Disposal:

    • After triple rinsing, the container can be considered decontaminated.

    • Deface or remove the original label to prevent confusion.[2][9]

    • The cleaned container can then be disposed of in the regular trash or recycled according to your institution's policies.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collection: Place the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The final disposal of the collected hazardous waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[6][9]

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.[6]

  • Contact your EHS office to arrange for a waste pickup. Do not transport hazardous waste yourself.[4][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid.

DisposalWorkflow start Start: Waste Generation (Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid) assess_waste_type Assess Waste Type start->assess_waste_type solid_waste Solid Waste (Pure compound, contaminated items) assess_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste_type->liquid_waste Liquid empty_container Empty Container assess_waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Decision workflow for the disposal of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid.

References

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Dispiro[3.1.36.14]decane-2-carboxylic acid Safety Information. (n.d.). Achmem.
  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Executive Summary: The "Universal Precaution" Approach As researchers, we often handle novel scaffolds where specific toxicological data is sparse.[1] Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a rigid, bicyclic/t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

As researchers, we often handle novel scaffolds where specific toxicological data is sparse.[1] Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a rigid, bicyclic/tricyclic spiro-system with a carboxylic acid functionality.

While specific LC50/LD50 data may not be publicly indexed for this specific isomer, its structure dictates our safety protocol. We must treat it as a Category 3/4 Irritant (due to the acidic moiety) with unknown but potential biological activity (due to the lipophilic, rigid dispiro scaffold often used in medicinal chemistry for receptor binding).

The Core Directive: Handle this substance as if it were a potent pharmaceutical intermediate. Your primary risks are mucosal irritation (inhalation of dust) and ocular damage (acidic corrosivity).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Structural FeaturePredicted HazardPhysiological Impact
Carboxylic Acid (-COOH) Corrosivity / Irritation Direct proton donation to tissue. High risk of irreversible corneal damage if dust enters the eye. Skin dermatitis upon prolonged contact.
Dispiro Scaffold Bioavailability Rigid spiro-systems are often designed to traverse cell membranes. If this compound enters the bloodstream, it may bind to off-target receptors.
Physical State (Solid) Inhalation (Dust) As a likely crystalline solid, static electricity can generate fine particulates during weighing, leading to respiratory uptake.

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. Use this matrix to select equipment based on the "Permeation & Penetration" principle.

A. Hand Protection (Gloves)

Standard nitrile gloves are insufficient for prolonged contact with acidic organic solvents, though acceptable for the solid powder.

  • Recommendation: Double-Gloving Technique.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

  • Why? The "Pin-Hole Probability" drops from ~1% in single gloves to <0.01% in double gloves. The outer glove protects against mechanical tear; the inner glove prevents skin contact during doffing.

B. Eye & Face Protection

Safety glasses are inadequate for organic acids.

  • Recommendation: Unvented or Indirect-Vented Chemical Splash Goggles.

  • Why? Acidic dust is hygroscopic. If it bypasses safety glasses and lands on the eye's moisture, it creates a concentrated acidic solution instantly on the cornea.

  • Add-on: Use a Face Shield if working with >10g or conducting exothermic scale-up reactions.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (If hood unavailable): P100 Particulate Respirator (Full face preferred).

  • Why? N95 masks filter 95% of particles but do not seal perfectly against facial hair or movement. A P100 HEPA filter is required for pharmaceutical intermediates.

Operational Protocol: Step-by-Step Handling

This workflow is designed to eliminate "path-of-travel" contamination.

Phase 1: Pre-Operational Engineering Check
  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).

  • Airflow Check: Tape a Kimwipe to the bottom of the sash. It should angle inward (45°), indicating negative pressure.

  • Static Control: Place an ionizing bar or antistatic gun near the balance. Dispiro compounds in crystalline form can be highly static, causing "jumping" powder.

Phase 2: The Weighing Procedure (Critical Risk Point)
  • Don PPE: Lab coat (buttoned to neck), Goggles, Double Gloves.

  • Tare: Place receiving vessel on balance inside the hood.

  • Transfer: Use a disposable spatula. Do not tap the spatula on the flask rim (generates aerosol).

  • Seal: Cap the vessel before removing it from the hood.

  • Wipe Down: Wipe the exterior of the vessel with a Kimwipe dampened in Methanol/DCM to remove invisible dust traces.

Phase 3: Waste Disposal & Decontamination
  • Solid Waste: Dispose of gloves, spatulas, and weigh boats in a Hazardous Solid Waste bag (double-bagged). Label as "Organic Acid – Toxic."

  • Liquid Waste: Segregate into "Acidic Organic Waste." Do not mix with strong bases (exotherm risk) or oxidizers.

  • Spill Cleanup:

    • Cover spill with Sodium Bicarbonate or Spill-X-A (Acid neutralizer).

    • Wait for bubbling to cease (neutralization complete).

    • Sweep into a dustpan using a brush. Do not create dust.[2][3][4]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on quantity and state.

SafetyProtocol Start Start: Handling Dispiro Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Quantity Quantity > 500mg? Solid->Quantity GloveCheck Check Solvent Permeation (Acidic Solution) Solution->GloveCheck Hood Engineering Control: Fume Hood MANDATORY Quantity->Hood Yes (High Risk) PPE_Solid PPE: Goggles + Double Nitrile Gloves + Lab Coat Quantity->PPE_Solid No (Low Risk) Static Use Antistatic Gun (Prevent Aerosol) Hood->Static Disposal Disposal: Segregated Acid Waste Static->Disposal PPE_Solid->Hood PPE_Liq PPE: Splash Goggles + Chem-Resistant Apron GloveCheck->PPE_Liq PPE_Liq->Disposal

Figure 1: Decision tree for PPE selection and engineering controls based on the physical state and quantity of the Dispiro compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Intermediates. (Protocol for handling isolated intermediates under strictly controlled conditions). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
Reactant of Route 2
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
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